Product packaging for NC1(Cat. No.:CAS No. 445406-82-6)

NC1

Cat. No.: B609487
CAS No.: 445406-82-6
M. Wt: 546.594
InChI Key: MEYCXOYFLJPZOT-BNFGDHFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel highly active allosteric inhibitor of protein tyrosine phosphatase, non-receptor type 22 (PTPN22) which is a lymphoid-specific tyrosine phosphatase (LYP)>NC1 is a novel highly active allosteric inhibitor of protein tyrosine phosphatase, non-receptor type 22 (PTPN22) which is a lymphoid-specific tyrosine phosphatase (LYP).

Properties

CAS No.

445406-82-6

Molecular Formula

C29H26N2O7S

Molecular Weight

546.594

IUPAC Name

4-((4-((Z)-((E)-2-((4-(Ethoxycarbonyl)phenyl)imino)-3-methyl-4-oxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)methyl)benzoic acid

InChI

InChI=1S/C29H26N2O7S/c1-4-37-28(35)21-10-12-22(13-11-21)30-29-31(2)26(32)25(39-29)16-19-7-14-23(24(15-19)36-3)38-17-18-5-8-20(9-6-18)27(33)34/h5-16H,4,17H2,1-3H3,(H,33,34)/b25-16-,30-29+

InChI Key

MEYCXOYFLJPZOT-BNFGDHFKSA-N

SMILES

O=C(O)C1=CC=C(COC2=CC=C(/C=C(S/C(N3C)=N/C4=CC=C(C(OCC)=O)C=C4)/C3=O)C=C2OC)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NC1;  NC-1;  NC 1

Origin of Product

United States

Foundational & Exploratory

The Core of the Basement Membrane: A Technical Guide to the Collagen IV NC1 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, assembly, and function of the collagen IV non-collagenous 1 (NC1) domain, a critical component of basement membranes. This document details the molecular architecture, the intricate assembly process into hexameric structures, and the signaling roles of the this compound domain, with a particular focus on its anti-angiogenic properties. Experimental protocols and quantitative data are presented to facilitate further research and therapeutic development.

Introduction: The Architectural Keystone of Collagen IV Networks

Type IV collagen is the most abundant protein in the basement membrane, a specialized extracellular matrix that underlies epithelial and endothelial cells. It forms a scaffold that provides structural support and regulates cellular behavior. The collagen IV family consists of six genetically distinct α-chains (α1 to α6), which assemble into different trimeric protomers, such as [α1(IV)]2α2(IV), α3(IV)α4(IV)α5(IV), and α5(IV)2α6(IV).[1][2] The C-terminal this compound domain is a globular domain of approximately 230 amino acids that plays a pivotal role in both the selection and registration of α-chains during protomer assembly and the subsequent connection of two protomers to form a hexameric structure, which is a fundamental step in the formation of the collagen IV network.[3]

Molecular Structure of the this compound Domain

The monomeric this compound domain possesses a unique tertiary structure, characterized by two homologous subdomains. Each subdomain is stabilized by three intrachain disulfide bonds formed by 12 conserved cysteine residues. The overall fold is predominantly composed of β-strands.

The assembly of three this compound monomers into a trimeric protomer is a highly specific process guided by the primary sequence of the this compound domains. This trimerization is achieved through a process of three-dimensional domain swapping, where structural elements of one monomer are integrated into the structure of an adjacent monomer.

The cornerstone of the collagen IV network is the head-to-head assembly of two trimeric this compound domains from different protomers to form a stable hexamer. This hexameric structure is stabilized by a combination of extensive hydrophobic and hydrophilic interactions at the large, planar interface between the two trimers.

Covalent Cross-links: Reinforcing the Hexamer

The stability of the this compound hexamer is further enhanced by covalent cross-links. A unique sulfilimine bond can form between a methionine residue (Met93) and a lysine or hydroxylysine residue (Lys211/Hyl211) on adjacent protomers.[4] In some instances, a Met-Lys cross-link has also been reported. These covalent bonds provide crucial reinforcement to the collagen IV network, contributing to its mechanical strength and stability.

Quantitative Structural and Biophysical Data

The following tables summarize the available quantitative data on the structure and interactions of the collagen IV this compound domain.

ParameterValue(s)Chain(s) InvolvedMethodReference(s)
Sulfilimine Bond Length 1.606 Å (neutral), 1.661 Å (single protonated), 1.788 Å (double protonated)α1/α2, α3/α5Computational Modeling[1]
InteractionDissociation Constant (Kd)MethodNotes
Trimer-Trimer Interaction Not consistently reportedVarious (SPR, ITC)The high stability and covalent cross-linking of the hexamer make precise Kd determination challenging.
ParameterValue(s)MethodNotes
Trimer-Trimer Interface Buried Surface Area Not consistently reportedPDB AnalysisThe large, planar interface suggests a significant buried surface area, contributing to the high stability of the hexamer.

Experimental Protocols

Detailed methodologies for the production and analysis of the collagen IV this compound domain are crucial for reproducible research.

Recombinant Expression and Purification of this compound Domains

Recombinant this compound domains of all six human collagen IV α-chains can be expressed in human embryonic kidney (HEK) 293 cells.

  • Cloning: The cDNA for the human collagen IV α1–α6 this compound domains are amplified by PCR and cloned into an expression vector, such as pRc-X, often with an N-terminal FLAG tag for purification.

  • Transfection: The expression constructs are transfected into HEK-293 cells using a method like calcium phosphate precipitation.

  • Selection and Expansion: Stable clones are selected using an appropriate antibiotic (e.g., G418) and expanded to large-scale culture.

  • Purification: The secreted, FLAG-tagged this compound proteins are purified from the conditioned medium using anti-FLAG agarose affinity chromatography. The bound proteins are eluted with a FLAG peptide solution.

  • Characterization: The purity and molecular weight of the recombinant this compound proteins are assessed by SDS-PAGE.

X-ray Crystallography

Determining the high-resolution structure of the this compound hexamer provides invaluable insights into its assembly and function.

  • Crystallization: Purified this compound hexamers are crystallized using vapor diffusion methods. Crystallization conditions, including precipitant (e.g., polyethylene glycol), buffer pH, and temperature, need to be empirically optimized. For the [α1(IV)]2α2(IV) hexamer, crystals have been obtained at 20°C.

  • Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source. To obtain high-resolution data, crystals are typically cryo-cooled in liquid nitrogen.

  • Structure Solution and Refinement: The structure is solved using molecular replacement or experimental phasing methods (e.g., MAD or SAD). The resulting model is then refined against the diffraction data to yield the final atomic coordinates.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to study the thermodynamics of the this compound trimer-trimer interaction in solution.

  • Sample Preparation: Both the this compound trimer solution (in the sample cell) and the interacting partner (in the syringe) must be in identical, extensively dialyzed buffers to minimize heats of dilution. Typical buffers are Tris-based, such as 50 mM Tris-acetate, pH 7.4. The protein solutions should be degassed and centrifuged to remove any aggregates.

  • Experimental Setup: A typical experiment involves titrating one this compound trimer solution into another at a constant temperature (e.g., 25°C). The concentration of the protein in the cell should be approximately 10-fold higher than the expected Kd, and the concentration in the syringe should be 10-20 fold higher than the concentration in the cell.

  • Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR)

SPR can be used to study the kinetics of the interaction between this compound domains and their binding partners, such as integrins.

  • Immobilization: One of the binding partners (e.g., the this compound domain) is immobilized on the surface of a sensor chip.

  • Interaction Analysis: The other binding partner (the analyte, e.g., an integrin) is flowed over the sensor surface at various concentrations. The binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

  • Data Analysis: The association and dissociation phases are monitored in real-time. The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Signaling Pathways of the this compound Domain

Beyond its structural role, the this compound domain and its fragments can act as signaling molecules, particularly in the regulation of angiogenesis.

Anti-Angiogenic Activity

Several this compound domains, when released from the collagen IV network, exhibit potent anti-angiogenic activity. These fragments are often referred to by specific names:

  • Arresten: The this compound domain of the α1(IV) chain.

  • Canstatin: The this compound domain of the α2(IV) chain.[5]

  • Tumstatin: The this compound domain of the α3(IV) chain.[6]

These domains can inhibit endothelial cell proliferation, migration, and tube formation. The this compound domains of the α5(IV) and α6(IV) chains also possess anti-angiogenic properties.[7]

Interaction with Integrins

The anti-angiogenic effects of the this compound domains are often mediated by their interaction with specific integrins on the surface of endothelial cells.

  • α1(IV)this compound (Arresten): Binds to the α1β1 integrin. This interaction inhibits the phosphorylation of Focal Adhesion Kinase (FAK), which in turn suppresses the Raf/MEK/ERK1/2 and p38 MAPK signaling pathways. This leads to the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) expression.

  • α2(IV)this compound (Canstatin): Interacts with αvβ3 and αvβ5 integrins, inducing apoptosis in endothelial cells.[5]

  • α3(IV)this compound (Tumstatin): Binds to the αvβ3 integrin.

The following diagram illustrates the signaling pathway initiated by the interaction of the α1(IV)this compound domain with the α1β1 integrin.

alpha1_NC1_signaling cluster_membrane Cell Membrane integrin α1β1 Integrin FAK FAK integrin->FAK Activation alpha1this compound α1(IV)this compound (Arresten) alpha1this compound->integrin pFAK p-FAK alpha1this compound->pFAK Inhibition Raf Raf pFAK->Raf pRaf p-Raf MEK MEK pRaf->MEK pMEK p-MEK ERK ERK1/2 pMEK->ERK p38 p38 MAPK pMEK->p38 pERK p-ERK1/2 HIF1a HIF-1α pERK->HIF1a pp38 p-p38 MAPK pp38->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis (Proliferation, Migration) VEGF->Angiogenesis

Caption: α1(IV)this compound signaling pathway.

Logical Workflow for this compound Domain Structural and Functional Analysis

The following diagram outlines a typical workflow for the investigation of the collagen IV this compound domain, from initial expression to functional characterization.

experimental_workflow cluster_expression Protein Production cluster_structural Structural Analysis cluster_biophysical Biophysical Characterization cluster_functional Functional Assays cloning Cloning of this compound cDNA transfection Transfection into HEK293 Cells cloning->transfection purification Affinity Purification transfection->purification crystallography X-ray Crystallography purification->crystallography cryoem Cryo-Electron Microscopy purification->cryoem itc Isothermal Titration Calorimetry (ITC) purification->itc spr Surface Plasmon Resonance (SPR) purification->spr angiogenesis_assays Angiogenesis Assays (Tube Formation, Migration) purification->angiogenesis_assays signaling_analysis Western Blot for Signaling Proteins angiogenesis_assays->signaling_analysis

Caption: Experimental workflow for this compound domain analysis.

Conclusion

The collagen IV this compound domain is a multifaceted entity, acting as a critical structural determinant for basement membrane integrity and as a source of potent signaling molecules. Its intricate assembly into a stable hexameric structure, reinforced by unique covalent cross-links, is essential for the formation of the collagen IV network. The anti-angiogenic properties of this compound domain fragments present exciting opportunities for the development of novel therapeutics for cancer and other diseases characterized by excessive angiogenesis. A thorough understanding of the structure, biophysics, and signaling functions of the this compound domain, facilitated by the experimental approaches outlined in this guide, is paramount for advancing research in basement membrane biology and pathology.

References

The Crucial Role of Collagen IV NC1 Domain Isoforms in Tissue Architecture and Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-collagenous 1 (NC1) domain of type IV collagen, a key component of basement membranes, is not merely a structural anchor but a reservoir of potent bioactive molecules. Cleavage of the six distinct α-chains of type IV collagen (α1-α6) releases this compound domain isoforms, each with unique tissue distribution and signaling capabilities. These isoforms, including well-characterized members like Arresten, Canstatin, and Tumstatin, are crucial regulators of tissue homeostasis and pathogenesis, with profound implications for angiogenesis, tumor progression, and inflammatory diseases. This technical guide provides an in-depth exploration of the this compound domain isoforms, their tissue-specific expression, the intricate signaling pathways they command, and the experimental methodologies essential for their study. This document is intended to be a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically target the complex biology of these endogenous signaling molecules.

Introduction to Collagen IV and the this compound Domain

Type IV collagen is the most abundant protein in basement membranes, specialized extracellular matrices that provide structural support to tissues and regulate cell behavior.[1] Six genetically distinct but homologous α-chains, designated α1(IV) through α6(IV), assemble into trimeric protomers with a characteristic triple helix. These protomers then form complex supramolecular networks that are critical for the integrity and function of the basement membrane.[2]

The C-terminus of each α-chain contains a globular non-collagenous 1 (this compound) domain, approximately 230 amino acids in length.[3] The this compound domain is essential for the selective assembly of the α-chains into specific trimeric molecules.[4] Beyond this structural role, the this compound domains can be proteolytically cleaved from the parent collagen molecule to act as independent signaling molecules, collectively known as matricryptins. These soluble or matrix-bound fragments interact with cell surface receptors, primarily integrins, to modulate a wide array of cellular processes, most notably angiogenesis.[5]

This compound Domain Isoforms and Their Tissue Distribution

The six α-chains of type IV collagen give rise to six distinct this compound domain isoforms. The assembly of these chains into different trimeric protomers results in the formation of three major collagen IV networks with specific tissue distributions.[2][6] This differential expression is fundamental to the tissue-specific functions of basement membranes.

This compound Domain IsoformCorresponding α-chainAssociated Collagen IV NetworkPrimary Tissue Distribution
Arresten α1(IV)α1.α1.α2Ubiquitous: skin, lung, cornea, blood vessels
Canstatin α2(IV)α1.α1.α2Ubiquitous: skin, lung, cornea, blood vessels
Tumstatin α3(IV)α3.α4.α5Kidney (glomerular basement membrane), lung, cochlea
This compound α4(IV) α4(IV)α3.α4.α5Kidney (glomerular basement membrane), lung, cochlea
This compound α5(IV) α5(IV)α3.α4.α5 and α1.α2.α5.α6Kidney, smooth muscle, epidermis
Hexastatin α6(IV)α1.α2.α5.α6Smooth muscle, skin, nervous tissue

Table 1: this compound Domain Isoforms and Their Predominant Tissue Distribution. The distribution is based on the assembly of the collagen IV alpha chains into distinct networks.

The ubiquitous α1.α1.α2 network is a foundational component of most basement membranes. In contrast, the α3.α4.α5 network is more specialized, with its expression being critical for the function of the glomerular basement membrane in the kidney.[7] The α1.α2.α5.α6 network is prominently found in the basement membranes of smooth muscle cells.[2][8]

Signaling Pathways of this compound Domain Isoforms

The anti-angiogenic and anti-tumor effects of the this compound domain isoforms are primarily mediated through their interaction with integrins on the surface of endothelial and tumor cells. This binding triggers intracellular signaling cascades that lead to the inhibition of cell proliferation, migration, and survival.

Arresten (α1-NC1) Signaling

Arresten, the this compound domain of the α1(IV) chain, exerts its anti-angiogenic effects by binding to the α1β1 integrin.[5] This interaction leads to the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway. Downstream of FAK, Arresten suppresses the activation of the Ras/Raf/MEK/ERK and p38 MAPK pathways.[9] This cascade of events ultimately inhibits the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key regulators of angiogenesis.[9] Furthermore, Arresten can induce apoptosis in endothelial cells through both caspase-8 and caspase-9 dependent pathways.

Arresten_Signaling Arresten Arresten (α1-NC1) Integrin α1β1 Integrin Arresten->Integrin FAK FAK Integrin->FAK Inactivation Casp8 Caspase-8 Integrin->Casp8 Activation Ras Ras FAK->Ras p38 p38 MAPK FAK->p38 Casp9 Caspase-9 FAK->Casp9 Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK HIF1a HIF-1α ERK->HIF1a p38->HIF1a VEGF VEGF HIF1a->VEGF Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Arresten (α1-NC1) Signaling Pathway. Arresten inhibits angiogenesis and induces apoptosis through α1β1 integrin.

Canstatin (α2-NC1) Signaling

Canstatin, derived from the α2(IV) chain, interacts with αvβ3 and αvβ5 integrins on endothelial cells.[10] This binding leads to the inhibition of FAK and the downstream PI3K/Akt signaling pathway, a critical regulator of cell survival.[10][11] By inhibiting this pathway, Canstatin promotes apoptosis through the activation of both caspase-8 and caspase-9.[10]

Canstatin_Signaling Canstatin Canstatin (α2-NC1) Integrin αvβ3 / αvβ5 Integrins Canstatin->Integrin FAK FAK Integrin->FAK Inactivation Casp8 Caspase-8 Integrin->Casp8 Activation PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Casp9 Caspase-9 Akt->Casp9 Inhibition of activation Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Canstatin (α2-NC1) Signaling Pathway. Canstatin induces endothelial cell apoptosis via αvβ3 and αvβ5 integrins.

Tumstatin (α3-NC1) Signaling

Tumstatin, the this compound domain of the α3(IV) chain, binds to αvβ3 and α3β1 integrins.[12] Its interaction with αvβ3 inhibits the FAK/PI3K/Akt/mTOR pathway, leading to a decrease in protein synthesis and proliferation in endothelial cells.[12] Binding to α3β1 can transdominantly inhibit αvβ3 expression and suppress NF-κB signaling under hypoxic conditions, resulting in reduced expression of pro-angiogenic factors like COX-2 and VEGF.[12]

Tumstatin_Signaling Tumstatin Tumstatin (α3-NC1) Integrin_avb3 αvβ3 Integrin Tumstatin->Integrin_avb3 Integrin_a3b1 α3β1 Integrin Tumstatin->Integrin_a3b1 FAK FAK Integrin_avb3->FAK Inactivation NFkB NF-κB Integrin_a3b1->NFkB Inhibition PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR eIF4E eIF4E/4E-BP1 mTOR->eIF4E Protein_Synthesis Protein Synthesis & Proliferation eIF4E->Protein_Synthesis COX2_VEGF COX-2 / VEGF Expression NFkB->COX2_VEGF

Figure 3: Tumstatin (α3-NC1) Signaling Pathways. Tumstatin inhibits angiogenesis through distinct integrin-mediated pathways.

Signaling of Other this compound Domain Isoforms

The signaling pathways of the this compound domains of α4(IV), α5(IV), and α6(IV) (Hexastatin) chains are less well-characterized. However, given their structural homology to the other this compound domains and their roles in tissue-specific functions and diseases, it is highly probable that they also act as signaling molecules, likely through interactions with integrins or other cell surface receptors. Further research is needed to fully elucidate their mechanisms of action.

Experimental Protocols for Studying this compound Domain Isoforms

A variety of experimental techniques are employed to investigate the tissue distribution, expression, and function of this compound domain isoforms.

Tissue Distribution and Expression Analysis

4.1.1. Immunohistochemistry (IHC)

IHC is a powerful technique to visualize the localization of specific collagen IV α-chains within tissue sections.

  • Protocol:

    • Tissue Preparation: Formalin-fix and paraffin-embed tissue samples. Cut 5 µm sections and mount on charged slides.

    • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or an EDTA buffer (pH 9.0), depending on the antibody.

    • Enzyme Digestion: For some collagen IV antibodies, a pepsin digestion step (e.g., 5 minutes at 37°C) may be required to unmask the epitope.

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.

    • Primary Antibody Incubation: Incubate with a primary antibody specific to the collagen IV α-chain of interest (e.g., clone COL-94 for α1/α2, or specific polyclonal antibodies for other chains) overnight at 4°C.[13]

    • Secondary Antibody and Detection: Use a polymer-based detection system with a horseradish peroxidase (HRP) or alkaline phosphatase (AP) conjugate. Visualize with a suitable chromogen (e.g., DAB or Warp Red).

    • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

4.1.2. Western Blotting

Western blotting is used to detect and quantify the levels of specific this compound domain isoforms in tissue or cell lysates.

  • Protocol:

    • Protein Extraction: Homogenize tissues or lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-50 µg of protein per lane on a 10-15% polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the specific this compound domain isoform overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow Protein_Extraction Protein Extraction (Lysis Buffer) Quantification Protein Quantification (BCA/Bradford) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE (Gel Electrophoresis) Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking (Milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

Figure 4: General Workflow for Western Blotting. This technique is used to detect specific proteins in a sample.

4.1.3. Mass Spectrometry (MS)

MS-based proteomics can provide comprehensive and quantitative analysis of the different collagen IV α-chains in a given tissue.

  • Protocol Outline:

    • ECM Enrichment: Isolate the extracellular matrix from tissues by sequential extraction to remove cellular components.[14][15]

    • Protein Digestion: Denature, reduce, alkylate, and digest the ECM proteins into peptides using trypsin.

    • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.

    • Data Analysis: Identify and quantify peptides corresponding to each collagen IV α-chain using a protein database.

Functional Assays

4.2.1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Protocol:

    • Plate Coating: Coat a 96-well plate with a basement membrane matrix solution (e.g., Matrigel) and allow it to solidify at 37°C.[16]

    • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated plate in the presence or absence of the this compound domain isoform being tested.[16]

    • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

    • Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as total tube length and number of junctions.[16]

4.2.2. Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of endothelial cells in response to a chemoattractant.

  • Protocol:

    • Chamber Setup: Place a cell culture insert with a porous membrane (e.g., 8 µm pores) into a well of a 24-well plate containing a chemoattractant (e.g., VEGF) in the lower chamber.[9][17][18]

    • Cell Seeding: Seed endothelial cells in serum-free media into the upper chamber of the insert, along with the this compound domain isoform of interest.[9][17]

    • Incubation: Incubate for 4-24 hours to allow cells to migrate through the pores.

    • Analysis: Remove non-migrated cells from the top of the membrane, and fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells.[18]

Boyden_Chamber_Assay cluster_assay Boyden Chamber Assay Upper_Chamber <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>Upper Chamber: Endothelial Cells + this compound IsoformTD>TR>TABLE>> Membrane <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#FBBC05'><TR><TD>Porous Membrane (8 µm)TD>TR>TABLE>> Upper_Chamber->Membrane Lower_Chamber <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD>Lower Chamber: Chemoattractant (e.g., VEGF)TD>TR>TABLE>> Membrane->Lower_Chamber Migration Cell Migration Cell1 Migrated_Cell1 Cell1->Migrated_Cell1 Cell2 Migrated_Cell2 Cell2->Migrated_Cell2 Cell3

Figure 5: Principle of the Boyden Chamber Migration Assay. This assay quantifies cell migration towards a chemoattractant.

4.2.3. In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This assay evaluates the effect of this compound domain isoforms on angiogenesis in a living organism.

  • Protocol:

    • Plug Preparation: Mix liquid basement membrane matrix (Matrigel) with the this compound domain isoform and a pro-angiogenic factor (e.g., bFGF or VEGF).[2][19]

    • Injection: Inject the Matrigel solution subcutaneously into mice, where it will form a solid plug.[2]

    • Incubation: Allow 7-21 days for blood vessels to infiltrate the plug.

    • Analysis: Excise the Matrigel plug, fix, and section it. Stain the sections for endothelial cell markers (e.g., CD31) to visualize and quantify the extent of vascularization.[2] Alternatively, the hemoglobin content of the plug can be measured as an indicator of blood vessel formation.[19]

Conclusion and Future Directions

The this compound domain isoforms of type IV collagen are a fascinating family of endogenous signaling molecules with diverse and potent biological activities. Their tissue-specific expression and ability to modulate critical cellular processes like angiogenesis highlight their importance in both physiological and pathological contexts. The well-characterized anti-angiogenic and anti-tumor properties of Arresten, Canstatin, and Tumstatin have positioned them as promising candidates for therapeutic development.

However, significant research is still needed to fully understand the roles of all six this compound domain isoforms. The signaling pathways of the α4(IV), α5(IV), and α6(IV) this compound domains remain largely unexplored. Furthermore, a comprehensive quantitative analysis of the expression of each isoform across a wide range of human tissues is lacking. Future research efforts should focus on elucidating the signaling mechanisms of the less-studied isoforms and on generating detailed quantitative maps of their tissue distribution. Such knowledge will be invaluable for understanding their physiological functions and for identifying new therapeutic targets for a wide range of diseases, from cancer to fibrosis and beyond. The continued development and refinement of experimental techniques will be crucial in unraveling the full complexity and therapeutic potential of the this compound domain family.

References

The NC1 Domain of Collagen IV: A Nexus of Extracellular Matrix Interactions and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The non-collagenous 1 (NC1) domain of type IV collagen, a key component of basement membranes, plays a pivotal role in the structural integrity of the extracellular matrix (ECM) and in mediating crucial cellular signaling events. This guide provides a comprehensive overview of the this compound domain's interactions with other ECM proteins and cell surface receptors, the signaling pathways it modulates, and the experimental methodologies used to investigate these interactions.

The Role of the this compound Domain in Basement Membrane Assembly

The assembly of type IV collagen into a networked scaffold is fundamental to the formation and function of basement membranes. The this compound domain is central to this process.[1][2][3] Each type IV collagen molecule, a heterotrimer of α-chains, possesses a globular C-terminal this compound domain.[3][4] The assembly process is initiated by the association of the this compound domains of two collagen IV protomers, which then facilitates the formation of a hexameric complex.[5][6] This dimerization is a critical step that precedes the formation of a larger, networked structure through interactions at the N-terminal 7S domain.[1][5][7] The stability of the this compound hexamer is further reinforced by the formation of intermolecular disulfide bonds and sulfilimine cross-links.[1][7] The specificity of chain recognition for the formation of different collagen IV isoforms is also encoded within the this compound domains.[6][8]

Interactions with Extracellular Matrix Proteins

The this compound domain of collagen IV serves as a docking site for several other key ECM components, contributing to the overall architecture and stability of the basement membrane. While the primary role of the this compound domain is in the self-assembly of the collagen IV network, it also participates in interactions with other ECM molecules.

Laminin

The interaction between collagen IV and laminin is fundamental to basement membrane structure. While some studies have focused on the high-affinity binding of the this compound domain of collagen VII to laminin 5, the interaction with the collagen IV this compound domain is also crucial for the organization of the basement membrane.[9] This interaction helps to link the collagen IV and laminin networks, providing a cohesive and resilient structure.

Other ECM Protein Interactions

The collagen IV network, orchestrated by this compound domain interactions, serves as a scaffold for other ECM components such as nidogen and perlecan. These interactions, while less characterized in terms of direct binding to the this compound domain itself, are critical for the overall integrity and function of the basement membrane. Further research is needed to fully elucidate the specific binding sites and affinities of these interactions with the collagen IV this compound domain.

Interaction with Cell Surface Receptors and Modulation of Signaling Pathways

Beyond its structural role, the this compound domain of collagen IV functions as a signaling molecule by interacting with cell surface receptors, primarily integrins and discoidin domain receptors (DDRs). These interactions can trigger intracellular signaling cascades that regulate a variety of cellular processes, including adhesion, migration, proliferation, and angiogenesis.

Integrins

The this compound domain of several collagen IV α-chains has been shown to interact with specific integrins, leading to downstream signaling events.

  • α1β1 Integrin: The this compound domain of the α1 chain of collagen IV, also known as arresten, binds to the α1β1 integrin.[10][11] This interaction has been shown to have anti-angiogenic properties. It inhibits the phosphorylation of Focal Adhesion Kinase (FAK), which in turn suppresses the downstream MAPK signaling pathway (c-Raf/MEK/ERK1/2/p38).[10] The inhibition of this pathway leads to a reduction in the expression of Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), ultimately inhibiting endothelial cell migration, proliferation, and tube formation.[10][11] The this compound domain of collagen IV has also been shown to promote axonal growth in sympathetic neurons through its interaction with the α1β1 integrin.[12][13][14][15]

  • αvβ3 Integrin: A synthetic peptide from the α3 chain this compound domain has been shown to bind to a complex of CD47 and the αvβ3 integrin, promoting adhesion and chemotaxis while inhibiting the proliferation of some cancer cell lines.[3][16]

Discoidin Domain Receptors (DDRs)

DDRs are receptor tyrosine kinases that are activated by collagen. DDR1, in particular, has been shown to bind to type IV collagen.[17][18][19] The kinase activity of DDR1 is required for regulating the synthesis of collagen IV, suggesting a feedback mechanism in ECM homeostasis.[17] The interaction between DDR1 and the collagen IV this compound domain is an area of active research, with implications for fibrotic diseases.[17][19]

Quantitative Analysis of this compound Domain Interactions

The affinity of the this compound domain for its binding partners can be quantified using various biophysical techniques. While data for the collagen IV this compound domain is still emerging, studies on related collagen this compound domains provide insights into the range of these interactions.

Interacting MoleculesTechniqueDissociation Constant (Kd)Reference
Collagen VII this compound and Laminin 5Surface Plasmon Resonance10⁻⁹ M[9]
Collagen VII this compound and Collagen IVSurface Plasmon Resonance10⁻⁹ M[9]
Collagen VII this compound and Collagen ISurface Plasmon Resonance10⁻⁶ M[9]
Endo180 D1-4-Fc and Gelatin (denatured type I collagen)Solid-phase assay0.42 ± 0.03 µM[20]
Endo180 D1-4-Fc and Collagen ISolid-phase assay2.5 ± 0.25 µM[20]

Experimental Protocols for Studying this compound Domain Interactions

A variety of experimental techniques are employed to characterize the interactions of the this compound domain with other proteins. The choice of method depends on the specific question being addressed, such as identifying novel binding partners, quantifying binding affinities, or elucidating the functional consequences of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[21][22][23][24][25]

Generalized Protocol:

  • Ligand Immobilization: The purified this compound domain (ligand) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the potential binding partner (analyte) is flowed over the sensor surface.

  • Association and Dissociation Monitoring: The binding (association) and subsequent unbinding (dissociation) of the analyte are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Co-immunoprecipitation (Co-IP)

Co-IP is a technique used to identify physiologically relevant protein-protein interactions in a cellular context.[26][27][28]

Generalized Protocol:

  • Cell Lysis: Cells expressing the proteins of interest are lysed to release the protein complexes.

  • Immunoprecipitation: An antibody specific to the this compound domain is added to the cell lysate and incubated to allow the antibody to bind to the this compound domain and its interacting partners.

  • Complex Pull-down: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complex.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.

Solid-Phase Binding Assay

This is a versatile and widely used method to study the binding of a soluble protein to an immobilized protein.[19][20]

Generalized Protocol:

  • Immobilization: The purified this compound domain is coated onto the wells of a microtiter plate.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Binding: A solution containing the potential binding partner (often labeled) is added to the wells and incubated.

  • Washing: The wells are washed to remove unbound protein.

  • Detection: The amount of bound protein is quantified, typically by measuring the signal from the label (e.g., enzyme-linked immunosorbent assay, ELISA).

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

NC1_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound Collagen IV This compound Domain Integrin α1β1 Integrin This compound->Integrin Binding FAK FAK Integrin->FAK Inhibition of Phosphorylation Raf c-Raf FAK->Raf Activation MEK MEK Raf->MEK Activation ERK ERK1/2 MEK->ERK Activation p38 p38 MAPK MEK->p38 Activation HIF1a HIF-1α ERK->HIF1a Activation p38->HIF1a Activation VEGF VEGF Expression HIF1a->VEGF Induction

Caption: this compound domain interaction with α1β1 integrin and downstream signaling.

Experimental Workflow Diagram

Experimental_Workflow cluster_SPR Surface Plasmon Resonance cluster_CoIP Co-immunoprecipitation SPR_Immobilize Immobilize this compound Domain on Sensor Chip SPR_Inject Inject Analyte (Binding Partner) SPR_Immobilize->SPR_Inject SPR_Detect Detect Real-time Binding and Dissociation SPR_Inject->SPR_Detect SPR_Analyze Analyze Sensorgram for ka, kd, and Kd SPR_Detect->SPR_Analyze CoIP_Lysis Cell Lysis CoIP_IP Immunoprecipitate with anti-NC1 Antibody CoIP_Lysis->CoIP_IP CoIP_Pulldown Pull-down with Protein A/G Beads CoIP_IP->CoIP_Pulldown CoIP_Analyze Analyze Precipitate by Western Blot / Mass Spec CoIP_Pulldown->CoIP_Analyze

References

Signaling Pathways Activated by the NC1 Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-collagenous 1 (NC1) domains, C-terminal globular domains of various collagen types, have emerged as critical regulators of diverse cellular processes, most notably angiogenesis. Initially identified as endogenous inhibitors of blood vessel formation, these domains, including arresten from collagen IV, endostatin from collagen XVIII, and restin from collagen XV, exert their biological functions by activating specific intracellular signaling pathways. This technical guide provides an in-depth exploration of the core signaling cascades initiated by these this compound domains, with a focus on their interaction with cell surface receptors and the subsequent downstream molecular events. We present a comprehensive summary of the quantitative data available in the literature, detailed experimental protocols for key assays, and visual representations of the signaling pathways to facilitate a deeper understanding and further investigation into the therapeutic potential of these fascinating molecules.

Introduction

The extracellular matrix (ECM) is not merely a scaffold for tissues but a dynamic environment that actively regulates cell behavior. The basement membrane, a specialized form of the ECM, is a rich source of signaling molecules. Among these are the this compound domains of various collagens, which can be proteolytically cleaved from their parent molecules to act as potent signaling factors. These domains have garnered significant attention for their anti-angiogenic properties, making them attractive candidates for cancer therapy and the treatment of other diseases characterized by excessive neovascularization. Understanding the precise signaling pathways activated by these domains is paramount for the development of targeted therapeutics. This guide will delve into the molecular mechanisms of action of three key this compound domains: arresten (from collagen IV), endostatin (from collagen XVIII), and restin (from collagen XV).

Signaling Pathway of Arresten (α1(IV)this compound Domain)

Arresten, the this compound domain of the α1 chain of type IV collagen, is a potent inhibitor of angiogenesis. Its anti-angiogenic effects are primarily mediated through its interaction with α1β1 integrin on the surface of endothelial cells.[1]

Core Signaling Cascade

The binding of arresten to α1β1 integrin initiates a signaling cascade that ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation. This pathway involves the inhibition of Focal Adhesion Kinase (FAK) and the subsequent suppression of the Ras/Raf/MEK/ERK and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1] The key steps are as follows:

  • Integrin Binding: Arresten directly binds to the α1β1 integrin on endothelial cells. This interaction is crucial for all its subsequent anti-angiogenic activities.[1]

  • FAK Inhibition: Upon arresten binding to α1β1 integrin, the autophosphorylation of FAK at tyrosine 397 is inhibited. This prevents the recruitment of other signaling molecules to the focal adhesion complex.

  • MAPK Pathway Suppression: The inhibition of FAK leads to the downstream suppression of the Raf/MEK/ERK and p38 MAPK signaling cascades. This is observed as a decrease in the phosphorylation of ERK1/2 and p38 kinases.[1]

  • Inhibition of HIF-1α and VEGF Expression: A critical consequence of MAPK pathway inhibition is the reduced expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two key drivers of angiogenesis.[1]

Arresten Signaling Pathway Diagram

Arresten_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arresten Arresten (α1(IV)this compound) Integrin α1β1 Integrin Arresten->Integrin FAK FAK Integrin->FAK Activation pFAK p-FAK Integrin->pFAK Inhibition FAK->pFAK Raf Raf pFAK->Raf pRaf p-Raf pFAK->pRaf Inhibition Raf->pRaf MEK MEK pRaf->MEK pMEK p-MEK pRaf->pMEK Inhibition MEK->pMEK ERK ERK1/2 pMEK->ERK pERK p-ERK1/2 pMEK->pERK Inhibition p38 p38 pMEK->p38 pp38 p-p38 pMEK->pp38 Inhibition ERK->pERK HIF1a HIF-1α Expression pERK->HIF1a pERK->HIF1a Inhibition p38->pp38 pp38->HIF1a pp38->HIF1a Inhibition VEGF VEGF Expression HIF1a->VEGF HIF1a->VEGF Inhibition

Caption: Arresten signaling pathway in endothelial cells.

Signaling Pathways of Endostatin (Collagen XVIII this compound Domain)

Endostatin, the this compound domain of collagen XVIII, is another well-characterized inhibitor of angiogenesis. It interacts with multiple cell surface receptors, leading to the activation of distinct signaling pathways.

Integrin-Mediated Signaling

Endostatin has been shown to bind to several integrins on the endothelial cell surface, most notably α5β1 and αvβ3.

  • Integrin Binding and Downstream Effects: Endostatin binds to α5β1 and αvβ3 integrins with high affinity. This interaction is thought to be a key initiating event in its anti-angiogenic signaling.

  • Src and Caveolin-1 Involvement: The binding of endostatin to α5β1 integrin leads to the activation of the Src kinase and its co-localization with caveolin-1, a key component of caveolae. This complex is involved in the disassembly of focal adhesions and the actin cytoskeleton, thereby inhibiting cell migration.

G1 Cell Cycle Arrest

Endostatin can also induce G1 cell cycle arrest in endothelial cells by downregulating the expression of cyclin D1.

  • Cyclin D1 Downregulation: Treatment of endothelial cells with endostatin leads to a decrease in both cyclin D1 mRNA and protein levels.

  • Inhibition of Rb Phosphorylation: The reduction in cyclin D1 levels results in decreased activity of cyclin-dependent kinases 4 and 6 (CDK4/6), leading to hypophosphorylation of the retinoblastoma protein (Rb).

  • G1 Arrest: Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and leading to G1 cell cycle arrest.

Endostatin Signaling Pathway Diagrams

Endostatin_Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Endostatin Endostatin (Collagen XVIII this compound) Integrin α5β1 Integrin Endostatin->Integrin Caveolin Caveolin-1 Integrin->Caveolin Co-localization Src Src Caveolin->Src Activation pSrc p-Src Src->pSrc FocalAdhesion Focal Adhesion Disassembly pSrc->FocalAdhesion Actin Actin Cytoskeleton Reorganization pSrc->Actin

Caption: Endostatin integrin-mediated signaling.

Endostatin_Cell_Cycle_Signaling Endostatin Endostatin UnknownReceptor Unknown Receptor(s) Endostatin->UnknownReceptor CyclinD1 Cyclin D1 (mRNA & Protein) UnknownReceptor->CyclinD1 Inhibition CDK46 CDK4/6 CyclinD1->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation pRb p-Rb Rb->pRb E2F E2F Rb->E2F Sequestration pRb->E2F Release S_Phase S-Phase Entry E2F->S_Phase Activation

Caption: Endostatin-induced G1 cell cycle arrest.

Signaling Pathway of Restin (Collagen XV this compound Domain)

Restin, the this compound domain of collagen XV, also exhibits anti-angiogenic properties, although its signaling pathways are less well-defined compared to arresten and endostatin.

Known Interactions and Effects

Current research suggests that restin's anti-angiogenic activity may be mediated through:

  • α2β1 Integrin: Restin has been shown to interact with α2β1 integrin, although the downstream signaling consequences of this interaction are not fully elucidated.

  • Discoidin Domain Receptor 1 (DDR1): Restin can inhibit the activity of DDR1, a receptor tyrosine kinase for collagen. The inhibition of DDR1 can interfere with cell adhesion, migration, and proliferation.

Further research is needed to fully delineate the signaling pathways activated by restin.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interactions of this compound domains with their receptors.

Table 1: Binding Affinities of this compound Domains to Receptors

This compound DomainReceptorCell TypeMethodDissociation Constant (Kd)
Endostatinα5β1 IntegrinEndothelial CellsSurface Plasmon Resonance18.3 nM
Endostatinαvβ3 IntegrinEndothelial CellsSurface Plasmon Resonance17.5 nM
EndostatinHeparinN/AAffinity Chromatography0.3 µM

Table 2: Inhibitory Concentrations of this compound Domains

This compound DomainAssayCell TypeIC50 / Effective Concentration
ArrestenInhibition of ProliferationEndothelial CellsNot explicitly stated
ArrestenInhibition of MigrationEndothelial CellsNot explicitly stated
EndostatinInhibition of ProliferationEndothelial CellsNot explicitly stated
EndostatinInhibition of MigrationEndothelial CellsNot explicitly stated

Note: While specific IC50 values are not always reported, the referenced literature demonstrates significant inhibition at nanomolar concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound domain signaling.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay is used to quantify the effect of this compound domains on the migration of endothelial cells.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pores)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Recombinant this compound domain (Arresten, Endostatin, or Restin)

  • Fibronectin

  • Calcein AM

Procedure:

  • Chamber Preparation: Coat the underside of the polycarbonate membranes with 10 µg/mL fibronectin overnight at 4°C.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in serum-free EGM for 4-6 hours prior to the assay.

  • Assay Setup:

    • Add EGM with 10% FBS (chemoattractant) to the lower wells of the Boyden chamber.

    • Resuspend the starved HUVECs in serum-free EGM containing various concentrations of the this compound domain.

    • Add the cell suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Quantification:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM.

    • Quantify the fluorescence of the migrated cells using a fluorescence plate reader.

Western Blot Analysis of MAPK Pathway Phosphorylation

This protocol is used to assess the effect of this compound domains on the phosphorylation status of key proteins in the MAPK signaling pathway.

Materials:

  • HUVECs

  • Recombinant this compound domain

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate HUVECs and grow to 80-90% confluency. Treat the cells with the this compound domain at the desired concentration for various time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Solid-Phase Binding Assay

This assay is used to quantify the direct binding of this compound domains to their receptors.

Materials:

  • 96-well ELISA plates

  • Recombinant this compound domain

  • Recombinant purified receptor (e.g., α1β1 integrin)

  • Bovine Serum Albumin (BSA)

  • Primary antibody against the receptor

  • HRP-conjugated secondary antibody

  • TMB substrate

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the recombinant this compound domain overnight at 4°C.

  • Blocking: Wash the wells and block with 1% BSA in PBS for 1 hour at room temperature.

  • Binding: Add increasing concentrations of the purified receptor to the wells and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the wells and add the primary antibody against the receptor. Incubate for 1 hour.

    • Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Quantification:

    • Wash the wells and add TMB substrate.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.

    • Determine the binding affinity (Kd) by non-linear regression analysis of the binding curve.

Conclusion

The this compound domains of collagens IV, XVIII, and XV are potent endogenous inhibitors of angiogenesis that function by activating specific intracellular signaling pathways. Arresten (α1(IV)this compound) signals through α1β1 integrin to inhibit the FAK/MAPK pathway, leading to reduced HIF-1α and VEGF expression. Endostatin (collagen XVIII this compound) interacts with multiple integrins to disrupt the cytoskeleton and also induces G1 cell cycle arrest by downregulating cyclin D1. The signaling pathways of restin (collagen XV this compound) are currently less understood but are known to involve α2β1 integrin and DDR1. The detailed understanding of these signaling cascades, supported by the quantitative data and experimental protocols provided in this guide, will be instrumental for the development of novel anti-angiogenic therapies for a range of diseases. Further research is warranted to fully elucidate the signaling networks of these and other this compound domains and to explore their full therapeutic potential.

References

The NC1 Domain in Angiogenesis and Vasculogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-collagenous 1 (NC1) domain, located at the C-terminus of type IV collagen chains, is a critical regulator of vascular homeostasis. Proteolytic cleavage of the vascular basement membrane releases various this compound domain fragments, collectively known as "matricryptins," which possess potent anti-angiogenic properties. These endogenous inhibitors, including Arresten, Canstatin, Tumstatin, Tetrastatin, and Hexastatin, represent a significant area of interest for therapeutic development in oncology and other angiogenesis-dependent diseases. This guide provides an in-depth examination of the this compound domain's role in vascular biology, detailing the signaling pathways, experimental methodologies used for their characterization, and quantitative data on their biological activity.

Introduction: Angiogenesis, Vasculogenesis, and the this compound Domain

The formation of blood vessels occurs via two distinct processes: vasculogenesis and angiogenesis.[1]

  • Vasculogenesis is the de novo formation of a primitive vascular network from endothelial precursor cells (angioblasts), a process primarily active during embryonic development.[1]

  • Angiogenesis is the formation of new blood vessels by sprouting or splitting from pre-existing ones.[1][2] While essential for development and wound healing, pathological angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth and metastasis.[2][3][4]

The vascular basement membrane (VBM), a specialized extracellular matrix, plays a crucial role in regulating endothelial cell behavior and vascular stability.[5] A key component of the VBM is type IV collagen, which is composed of six genetically distinct α-chains (α1-α6).[2][6] Each chain features a C-terminal non-collagenous 1 (this compound) domain.[7] Under certain physiological or pathological conditions, enzymes such as matrix metalloproteinases (MMPs) cleave these α-chains, releasing the this compound domains as soluble fragments.[8] These fragments, including Arresten (from the α1 chain), Canstatin (α2), Tumstatin (α3), Tetrastatin (α4), and Hexastatin (α6), are potent endogenous inhibitors of angiogenesis.[3] Their primary mechanism involves interacting with specific integrin receptors on the surface of endothelial cells, thereby triggering intracellular signaling cascades that lead to the inhibition of proliferation, migration, and the induction of apoptosis.

The Anti-Angiogenic this compound Domain Fragments: "The Statins"

The anti-angiogenic activity of the this compound domains derived from type IV collagen is chain-specific, with each fragment interacting with different integrin receptors and modulating distinct downstream signaling pathways.

Arresten: α1(IV)this compound

Arresten, the 26 kDa this compound domain of the α1(IV) chain, is a potent inhibitor of endothelial cell proliferation, migration, and tube formation.[3][9] It has been shown to induce apoptosis in endothelial cells while having no effect on non-endothelial cell types.[3]

  • Receptor Interaction: Arresten's anti-angiogenic effects are mediated through its specific binding to the α1β1 integrin .

  • Signaling Pathway: Upon binding to α1β1 integrin, Arresten inhibits the activation of Focal Adhesion Kinase (FAK). This leads to the downstream suppression of the Raf/MEK/ERK1/2 and p38 MAPK signaling cascades. The inhibition of these pathways ultimately results in the decreased expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key promoters of angiogenesis.

Arresten Arresten (α1(IV)this compound) Integrin α1β1 Integrin Arresten->Integrin Binds FAK FAK Integrin->FAK Inhibits Activation Raf Raf FAK->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p38 p38 MAPK MEK->p38 HIF1a HIF-1α Expression ERK->HIF1a Response Inhibition of Proliferation, Migration & Tube Formation ERK->Response p38->HIF1a p38->Response VEGF VEGF Expression HIF1a->VEGF VEGF->Response

Arresten (α1(IV)this compound) Signaling Pathway.
Canstatin: α2(IV)this compound

Canstatin, a 24 kDa fragment from the α2(IV) chain, selectively inhibits endothelial cell proliferation and migration and potently induces apoptosis.[3][10] These effects are specific to endothelial cells.[10]

  • Receptor Interaction: The precise integrin receptor for Canstatin is still under investigation, but its effects are known to be integrin-dependent.

  • Signaling Pathway: Canstatin's pro-apoptotic activity is associated with the inhibition of the PI3K/Akt signaling pathway , a key survival pathway for endothelial cells.[9] It also causes a downregulation of the anti-apoptotic protein FLIP (FLICE-like inhibitory protein).[10]

Canstatin Canstatin (α2(IV)this compound) Receptor Integrin Receptor (unspecified) Canstatin->Receptor Binds PI3K PI3K Receptor->PI3K Inhibits Akt Akt (Survival Signal) PI3K->Akt FLIP FLIP (Anti-apoptotic) Akt->FLIP Apoptosis Induction of Apoptosis & Inhibition of Proliferation Akt->Apoptosis Inhibits FLIP->Apoptosis Inhibits

Canstatin (α2(IV)this compound) Signaling Pathway.
Tumstatin: α3(IV)this compound

Tumstatin is the 28 kDa this compound domain of the α3(IV) chain and is one of the most extensively studied fragments. It exhibits both anti-angiogenic and pro-apoptotic activity, primarily by functioning as an endothelial cell-specific inhibitor of protein synthesis.[3]

  • Receptor Interaction: Tumstatin binds to the αvβ3 integrin on proliferating endothelial cells.[5]

  • Signaling Pathway: The interaction with αvβ3 integrin leads to the inhibition of FAK and the subsequent dephosphorylation of the PI3K/Akt/mTOR pathway.[8] This prevents the dissociation of the eukaryotic initiation factor 4E (eIF4E) from its binding protein (4E-BP1), thereby blocking cap-dependent mRNA translation and halting protein synthesis, which is essential for cell proliferation and survival.[5]

Tumstatin Tumstatin (α3(IV)this compound) Integrin αvβ3 Integrin Tumstatin->Integrin Binds FAK FAK Integrin->FAK Inhibits Activation PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR EBP1_eIF4E 4E-BP1-eIF4E (Inactive Complex) mTOR->EBP1_eIF4E Prevents Dissociation Translation Cap-Dependent Translation EBP1_eIF4E->Translation Inhibits Response Inhibition of Protein Synthesis & Induction of Apoptosis Translation->Response

Tumstatin (α3(IV)this compound) Signaling Pathway.
Tetrastatin: α4(IV)this compound

The this compound domain of the α4(IV) chain, named Tetrastatin, exerts potent anti-tumor activity by inhibiting the proliferation and invasion of tumor cells.[2] A short 13-amino acid peptide sequence derived from Tetrastatin, known as QS-13, has been shown to be responsible for its anti-angiogenic activity.[2]

  • Receptor Interaction: Tetrastatin and its active peptide QS-13 bind to both αvβ3 and α5β1 integrins .[2]

  • Signaling Pathway: The binding of Tetrastatin to its integrin receptors has been shown to inhibit the FAK/PI3K/Akt pathway, which is crucial for tumor cell proliferation and migration.

Other this compound Domains (α5 and α6)
  • α5(IV)this compound: The role of the full α5(IV)this compound domain is less defined, with some early reports suggesting it has no anti-angiogenic effect. However, specific peptides derived from it, named Pentastatin-1 and -2, have been reported to inhibit endothelial cell proliferation.[2]

  • Hexastatin (α6(IV)this compound): The this compound domain of the α6(IV) chain is an endogenous inhibitor of angiogenesis and tumor growth.[11][12] Recombinant Hexastatin inhibits human endothelial cell proliferation and reduces microvessel density in tumors.[11]

Quantitative Data Summary

The biological activity of this compound domain fragments is typically quantified by measuring their binding affinity to integrin receptors (dissociation constant, Kd) and their efficacy in inhibiting cellular processes (half-maximal inhibitory concentration, IC50 or EC50). The following tables summarize available quantitative data.

Table 1: Integrin Binding Affinities of this compound Domains

This compound Fragment Integrin Receptor Binding Affinity (Kd) Method

| Tetrastatin (α4) | αvβ3 | 148 ± 9.54 nM | Surface Plasmon Resonance |

Table 2: In Vitro Inhibitory Activity of this compound Domains on HUVECs

This compound Fragment Assay Concentration % Inhibition / Effect
Arresten (α1) Proliferation > 2 µg/mL Significant Inhibition[9]
Arresten (α1) Migration (Wound Healing) 24 h treatment 26.6% Inhibition[9]
Arresten (α1) Migration (Transwell) 36 h treatment 25.1% Inhibition[9]
Arresten (α1) Tube Formation (Length) 12 h treatment 54.2% Inhibition[9]
Canstatin (α2) Proliferation > 2 µg/mL Significant Inhibition[9]
Canstatin (α2) Migration (Wound Healing) 24 h treatment 44.5% Inhibition[9]
Canstatin (α2) Migration (Transwell) 36 h treatment 29.0% Inhibition[9]
Canstatin (α2) Tube Formation (Length) 12 h treatment 30.2% Inhibition[9]

| Vastatin (Collagen VIII) | Proliferation (bFGF-stimulated) | ED50 = 0.6 µg/mL | 50% Effective Dose[13] |

Key Experimental Protocols

Characterizing the anti-angiogenic properties of this compound domains involves a series of standardized in vitro assays that assess specific endothelial cell behaviors.

General Experimental Workflow

The investigation of a potential anti-angiogenic peptide follows a logical progression from initial in vitro screening to more complex in vivo validation.

start Protein/Peptide Production (Recombinant Expression) prolif Cell Proliferation Assay (e.g., MTT Assay) start->prolif migr Cell Migration Assay (e.g., Boyden Chamber) start->migr tube Tube Formation Assay (e.g., Matrigel) start->tube apop Apoptosis Assay (e.g., Annexin V) start->apop bind Receptor Binding Assay (e.g., SPR) prolif->bind migr->bind tube->bind apop->bind invivo In Vivo Angiogenesis Model (e.g., Matrigel Plug in Mice) bind->invivo tumor In Vivo Tumor Model (e.g., Xenograft) invivo->tumor end Therapeutic Candidate tumor->end

General Experimental Workflow.
Endothelial Cell Proliferation (MTT Assay)

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 3,000-5,000 cells per well in 200 µL of complete culture medium.[14][16] Incubate for 24 hours at 37°C to allow for cell attachment.[16]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the this compound domain fragment. Include untreated and vehicle controls. Incubate for the desired treatment duration (e.g., 24-72 hours).[15]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute this stock 1:1000 in culture medium to a final concentration of 5 µg/mL.[14] Remove the treatment medium from the wells and add 110 µL of the MTT solution to each well.[14]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow, soluble MTT into purple, insoluble formazan crystals.[14][17]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals at the bottom of the wells. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.[14][15] Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Readout: Measure the absorbance of the purple solution at 570 nm using a microplate reader.[15] Cell viability is directly proportional to the absorbance.

Endothelial Cell Migration (Boyden Chamber Assay)

This assay, also known as the Transwell assay, quantifies the chemotactic response of cells to a chemoattractant.[18][19]

  • Chamber Preparation: Use a modified Boyden chamber (e.g., a Transwell insert) with a microporous polycarbonate membrane (typically 8 µm pores). The membrane can be coated with an extracellular matrix component like collagen to facilitate adhesion and migration.[18][19]

  • Cell Preparation: Culture endothelial cells to ~80% confluence, then serum-starve them for 24 hours to minimize baseline migration.[20]

  • Assay Setup: Place the chemoattractant (e.g., VEGF or serum) in the lower chamber. Resuspend the serum-starved endothelial cells in serum-free medium containing the test this compound domain fragment and seed them into the upper chamber.[19]

  • Incubation: Incubate the chamber for 3-18 hours at 37°C.[18][19] During this time, cells will migrate through the pores in the membrane towards the chemoattractant in the lower chamber.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.

  • Analysis: Count the number of stained, migrated cells in several microscopic fields. The inhibition of migration is determined by comparing the number of migrated cells in treated versus untreated conditions.

Endothelial Tube Formation (Matrigel Assay)

This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures on a basement membrane matrix.[21][22]

  • Plate Coating: Thaw Growth Factor Reduced Matrigel at 4°C overnight. Using pre-cooled pipette tips, add 200-300 µL of liquid Matrigel to each well of a pre-cooled 24-well plate.[23][24]

  • Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify into a gel.[23][25]

  • Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the desired concentration of the this compound domain fragment. Seed 25,000-30,000 cells onto the surface of the solidified Matrigel.[23]

  • Incubation: Incubate the plate at 37°C for 3-12 hours.[23][24] Monitor the formation of tube-like networks periodically.

  • Analysis: Capture images of the tube networks using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software (e.g., ImageJ).[24]

Apoptosis Detection (Annexin V Staining Assay)

This flow cytometry-based assay detects an early hallmark of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[26]

  • Cell Culture and Treatment: Culture endothelial cells and treat them with the this compound domain fragment for a specified period to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[26]

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V to the cell suspension. Annexin V will bind to the exposed PS on the surface of apoptotic cells.[27][28]

  • Co-staining (Optional but Recommended): Add Propidium Iodide (PI), a fluorescent DNA-binding dye. PI is excluded by cells with intact membranes (viable and early apoptotic cells) but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[27][28]

  • Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between four populations:

    • Viable cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

    • Necrotic cells: Annexin V negative, PI positive.

Conclusion and Future Directions

The this compound domains of type IV collagen are a family of potent, endogenous inhibitors of angiogenesis. By targeting specific integrins on endothelial cells, they trigger distinct intracellular signaling cascades that effectively halt the key processes of endothelial cell proliferation, migration, and survival. Their specificity for activated endothelial cells makes them highly attractive candidates for anti-cancer therapies, potentially offering fewer side effects than broader-spectrum agents. For drug development professionals, the modular nature of these domains and the identification of small active peptide sequences (e.g., from Tetrastatin) offer exciting possibilities for creating novel, highly targeted anti-angiogenic therapeutics. Future research will likely focus on further elucidating the specific receptors and pathways for all this compound fragments, optimizing peptide-based drug candidates, and exploring their efficacy in combination with conventional chemotherapy and immunotherapy.

References

The Role of the NC1 Domain in Tumor Progression and Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the non-collagenous 1 (NC1) domain, a key fragment of various collagen types, and its multifaceted role as an endogenous inhibitor of tumor progression and metastasis. We will explore its mechanisms of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Introduction: The this compound Domain as a Matrikine

The extracellular matrix (ECM) is not merely a structural scaffold but a dynamic reservoir of biologically active molecules.[1][2] Proteolytic remodeling of the ECM, a hallmark of tumor invasion and angiogenesis, can release cryptic fragments from matrix proteins, known as matrikines, which possess functions distinct from their parent molecules.[3] Among the most potent of these are the non-collagenous 1 (this compound) domains derived from the C-terminus of various collagen chains, particularly type IV and XVIII collagens, which are major components of vascular basement membranes.[4][5][6]

These this compound domains, including well-studied examples like Arresten (from collagen IV α1), Canstatin (α2), Tumstatin (α3), and Endostatin (XVIII), are powerful endogenous inhibitors of angiogenesis, the formation of new blood vessels essential for tumor growth beyond a few millimeters.[5][7] By disrupting the "angiogenic switch," these domains suppress tumor growth, inhibit invasion, and prevent metastasis, making them subjects of intense research for novel cancer therapeutics.[3][5]

Mechanism of Action: Anti-Angiogenic and Anti-Tumor Effects

The anti-tumor activity of this compound domains is primarily mediated through their potent anti-angiogenic effects, targeting endothelial cells (ECs) that form the lining of blood vessels. However, some domains also exhibit direct effects on tumor cells. The release of these domains is often mediated by tumor-associated proteases like matrix metalloproteinases (MMPs), such as MMP-9.[3][8]

Arresten [α1(IV)this compound]

Arresten, the 26 kDa this compound domain of the α1 chain of type IV collagen, is a potent inhibitor of EC proliferation, migration, and tube formation.[5][9][10] Its primary mechanism involves binding to the α1β1 integrin on the surface of endothelial cells.[4][9][10][11] This interaction is critical, as Arresten's anti-angiogenic and tumor-suppressive effects are significantly diminished in α1 integrin knockout mice.[4][11] By binding to α1β1 integrin, Arresten competes with type IV collagen and disrupts downstream signaling.[11][12] It also induces apoptosis in ECs by decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[9] Furthermore, Arresten can directly inhibit the invasion of squamous cell carcinoma cells.[10]

Tumstatin [α3(IV)this compound]

Tumstatin, the this compound domain of the α3 chain of type IV collagen, is one of the most extensively studied anti-angiogenic matrikines.[5] It specifically targets proliferating endothelial cells, inducing apoptosis and inhibiting their growth.[3][13] Tumstatin binds to the αVβ3 integrin on ECs through a mechanism that is independent of the common RGD sequence.[3][5] This binding event inhibits cap-dependent protein synthesis by preventing the dissociation of eukaryotic initiation factor 4E (eIF4E) from its binding protein (4E-BP1), a critical step in translation.[8][14] This targeted inhibition of protein synthesis is a key part of its endothelial cell-specific activity.[15]

Other Notable this compound Domains
  • Canstatin [α2(IV)this compound]: This domain inhibits endothelial cell proliferation and promotes apoptosis by interacting with αvβ3 and αvβ5 integrins, leading to mitochondrial damage.[10][15]

  • Tetrastatin [α4(IV)this compound]: Initially thought to be inactive, the this compound domain of the α4(IV) chain has been shown to exert potent anti-tumor activity by binding to αvβ3 integrin on melanoma cells and inhibiting their adhesion and migration.[15]

  • This compound(XIX): The this compound domain of type XIX collagen reduces tumor volume by inhibiting the migration and invasion of tumor cells and by exerting anti-angiogenic effects, such as inhibiting the formation of pseudotubes by endothelial cells.[16] Its mechanism involves interaction with αvβ3 integrin and subsequent inhibition of the FAK/PI3K/Akt/mTOR signaling pathway.[17]

Signaling Pathways Modulated by this compound Domains

This compound domains exert their biological effects by modulating key intracellular signaling pathways that control cell proliferation, survival, and migration. The interaction with cell surface integrins is the critical initiating event.[18][19]

Integrin-Mediated FAK/MAPK Pathway Inhibition

Arresten [α1(IV)this compound] binding to α1β1 integrin leads to the inhibition of Focal Adhesion Kinase (FAK) phosphorylation.[11] This, in turn, blocks the downstream c-Raf/MEK/ERK1/2 and p38 MAPK signaling cascades.[4][11] This pathway is crucial for cell proliferation and migration. Notably, Arresten does not appear to affect the PI3K/Akt survival pathway.[4][11]

Arresten_Signaling cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Integrin_a1b1 α1β1 Integrin FAK FAK c-Raf c-Raf FAK->c-Raf p38_MAPK p38_MAPK FAK->p38_MAPK MEK MEK c-Raf->MEK ERK1_2 ERK1_2 MEK->ERK1_2 Proliferation_Migration Cell Proliferation & Migration ERK1_2->Proliferation_Migration p38_MAPK->Proliferation_Migration Arresten Arresten [α1(IV)this compound] Arresten->Integrin_a1b1 Arresten->FAK Inhibits

Caption: Arresten [α1(IV)this compound] signaling via α1β1 integrin.

Inhibition of Cap-Dependent Translation by Tumstatin

Tumstatin [α3(IV)this compound] binding to αVβ3 integrin inhibits the FAK/PI3K/Akt/mTOR pathway.[14] The inhibition of mTOR prevents the phosphorylation of 4E-BP1, which then remains bound to eIF4E, blocking the initiation of cap-dependent translation.[14] This leads to a specific shutdown of protein synthesis in proliferating endothelial cells, ultimately inducing apoptosis.[13][14]

Tumstatin_Signaling cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Integrin_aVb3 αVβ3 Integrin Tumstatin Tumstatin [α3(IV)this compound] Tumstatin->Integrin_aVb3 FAK FAK Tumstatin->FAK Inhibits PI3K PI3K Tumstatin->PI3K Inhibits Akt Akt Tumstatin->Akt Inhibits mTOR mTOR Tumstatin->mTOR Inhibits FAK->PI3K PI3K->Akt Akt->mTOR 4EBP1_p p-4E-BP1 mTOR->4EBP1_p phosphorylates eIF4E eIF4E Translation Cap-Dependent Translation

Caption: Tumstatin [α3(IV)this compound] signaling via αVβ3 integrin.

Quantitative Data on this compound Domain Activity

The anti-tumor and anti-angiogenic activities of various this compound domains have been quantified in numerous studies. The following table summarizes key findings.

This compound DomainTarget CellsAssayEffectConcentration / DoseSource
Arresten [α1(IV)this compound] HUVECsProliferation ([³H]thymidine)63.29% inhibition1 µM[4]
HUVECsProliferation ([³H]thymidine)54.5% inhibition0.75 µM[4]
HUVECsProliferation ([³H]thymidine)30.69% inhibition0.5 µM[4]
HUVECsProliferation ([³H]thymidine)16.41% inhibition0.25 µM[4]
This compound(XIX) B16F1 Melanoma (in vivo)Tumor Volume~70% reductionNot specified[16]
SK-MEL-28 MelanomaCell Migration (Scratch Assay)47% inhibitionNot specified[17]
Tetrastatin [α4(IV)this compound] UACC-903 MelanomaCell Adhesion~38% inhibition (w/ anti-αvβ3 Ab)10 µg/mL[15]

Key Experimental Protocols

The study of this compound domains relies on a combination of in vitro and in vivo assays to assess their impact on endothelial and tumor cells.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of an this compound domain to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Protocol:

  • Plate Coating: Coat wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Add the recombinant this compound domain (e.g., Arresten) at various concentrations to the cell culture medium. Include a vehicle control and a positive control (e.g., VEGF).[11]

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Analysis: Visualize the formation of tube-like networks using a light microscope. Quantify the extent of tube formation by measuring the total tube length or counting the number of branch points in multiple fields of view.[11]

Tube_Formation_Workflow A Coat 96-well plate with Matrigel B Polymerize Matrigel (37°C, 30 min) A->B C Seed Endothelial Cells (e.g., HUVECs) B->C D Add this compound Domain (Treatment Group) C->D E Add Vehicle (Control Group) C->E F Incubate (37°C, 18-24h) D->F E->F G Microscopy Imaging F->G H Quantify Tube Network (length, branch points) G->H

Caption: Workflow for an in vitro tube formation assay.

In Vivo Tumor Xenograft Model

This in vivo model is crucial for evaluating the efficacy of an this compound domain in suppressing tumor growth in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10⁶ SCC-PSA1 cells) into the flank of immunocompromised mice (e.g., nude mice or specific knockout strains).[11]

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., for about 1 week).

  • Treatment Administration: Begin systemic administration of the this compound domain (e.g., 30 µ g/mouse , intravenously, once a day) to the treatment group. Administer a vehicle solution to the control group.[11]

  • Monitoring: Monitor tumor volume regularly (e.g., every 2-3 days) using caliper measurements. Also, monitor animal weight and overall health.

  • Endpoint Analysis: At the end of the study (e.g., after 2-3 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

  • Ex Vivo Analysis: Weigh the tumors and process them for histological analysis (e.g., H&E staining) and immunohistochemistry to assess microvessel density (e.g., using an anti-CD31 antibody).[5]

Conclusion and Future Directions

The this compound domains of basement membrane collagens are potent endogenous inhibitors of tumor progression, acting primarily by targeting angiogenesis. Their ability to interact with specific integrins on endothelial cells and disrupt critical signaling pathways for proliferation, migration, and survival makes them highly attractive candidates for cancer therapy.[11][12] The multi-faceted mechanism, which includes inducing apoptosis and inhibiting protein synthesis in a targeted manner, offers a robust approach to controlling tumor growth.[9][13]

Future research and drug development efforts could focus on:

  • Engineering Enhanced Potency: Creating fusion proteins or modified this compound peptides with improved stability, bioavailability, and targeting specificity.[1][2]

  • Combination Therapies: Investigating the synergistic effects of this compound domain-based therapies with conventional chemotherapy or other anti-angiogenic agents to overcome resistance.

  • Biomarker Identification: Identifying biomarkers that predict patient response to this compound domain therapies to enable more personalized treatment strategies.

By harnessing the power of these natural tumor suppressors, the field of oncology may unlock a new class of effective, matrix-derived therapeutics.

References

An In-depth Technical Guide on NC1 Domain Mutations in Alport Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alport syndrome is a hereditary nephropathy characterized by progressive renal failure, sensorineural hearing loss, and ocular abnormalities. The disease arises from mutations in the COL4A3, COL4A4, or COL4A5 genes, which encode the α3, α4, and α5 chains of type IV collagen, respectively. This collagen network is a critical structural component of the glomerular basement membrane (GBM). The non-collagenous 1 (NC1) domain at the C-terminus of these collagen chains plays a pivotal role in the assembly of the α3α4α5 heterotrimer and the subsequent formation of the collagen IV network. Mutations within the this compound domain can disrupt these processes, leading to the pathological manifestations of Alport syndrome. This guide provides a comprehensive technical overview of this compound domain mutations in Alport syndrome, focusing on their biochemical consequences, impact on collagen IV assembly, and the aberrant signaling pathways they trigger. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development.

The Role of the this compound Domain in Collagen IV Assembly

The formation of the stable collagen IV α3α4α5 heterotrimer is initiated by the specific recognition and association of the C-terminal this compound domains of the individual α-chains. This trimerization is a critical prerequisite for the subsequent "zippering" of the collagenous domains to form the triple-helical protomer. Following secretion into the extracellular space, two protomers dimerize through their this compound domains to form a hexamer, which then integrates into the larger collagen IV network of the basement membrane.

Mutations in the this compound domain can interfere with these crucial assembly steps in several ways:

  • Disruption of Trimerization: Missense mutations can alter the conformation of the this compound domain, preventing the correct recognition and binding between the α3, α4, and α5 chains.

  • Impaired Hexamer Formation: Even if a trimer is formed, mutations in the this compound domain can hinder the subsequent dimerization and hexamer formation, leading to a disorganized and dysfunctional collagen network.

  • Protein Misfolding and Degradation: Some this compound domain mutations can lead to misfolding of the collagen α-chain, triggering endoplasmic reticulum stress and subsequent degradation of the mutant protein.

The severity of the resulting phenotype often correlates with the extent to which these processes are disrupted.

Quantitative Data on this compound Domain Mutations

The clinical presentation of Alport syndrome can vary significantly depending on the nature and location of the mutation. While truncating mutations often lead to a severe phenotype with early-onset end-stage renal disease (ESRD), missense mutations, particularly within the this compound domain, can result in a milder and more variable disease course.[1][2][3][4] The following tables summarize the genotype-phenotype correlations for different types of COL4A5 mutations, including those affecting the this compound domain.

Mutation TypeMedian Age at ESRD (Years)95% Confidence IntervalReference
Large Deletion2216 - 23[1][2]
Truncating2521 - 31[1][2][3]
Splice Site2826 - 32[1][2][3]
Missense3734 - 40[1][2][3]
This compound Domain 36 33 - 40 [1]

Table 1: Genotype-Phenotype Correlation in X-Linked Alport Syndrome (XLAS) based on Mutation Type. This table illustrates the median age of onset of end-stage renal disease (ESRD) for male patients with XLAS, categorized by the type of mutation in the COL4A5 gene. Mutations within the this compound domain are associated with a later onset of ESRD compared to more severe mutation types.

GeneInheritanceMutation ConsequenceRenal Survival (Median Years)Reference
COL4A3AutosomalMissense> 42[5]
COL4A4AutosomalMissense> 42[5]
COL4A5X-LinkedMissense37[1][2][3]
COL4A3AutosomalTruncating/Frameshift< 30[5]
COL4A4AutosomalTruncating/Frameshift< 30[5]
COL4A5X-LinkedTruncating/Frameshift25[1][2][3]

Table 2: Renal Survival in Alport Syndrome based on Gene and Mutation Consequence. This table provides a comparative overview of renal survival based on the affected gene and the type of mutation. Missense mutations, including those in the this compound domain, generally correlate with a better prognosis.

Signaling Pathways Activated by this compound Domain Mutations

The disruption of the collagen IV network in the GBM due to this compound domain mutations leads to aberrant signaling in podocytes, the specialized epithelial cells that wrap around the glomerular capillaries. This altered signaling contributes significantly to the progression of renal disease. Key signaling pathways implicated include:

  • Discoidin Domain Receptor 1 (DDR1) Signaling: The abnormal collagen IV matrix can lead to the activation of DDR1, a receptor tyrosine kinase. This activation triggers downstream signaling cascades that promote inflammation and fibrosis.

  • Integrin Signaling: Integrins, particularly α1β1 and α2β1, are cell adhesion molecules that mediate the interaction between podocytes and the GBM. Alterations in the collagen IV substrate can lead to dysregulated integrin signaling, affecting podocyte adhesion, cytoskeletal organization, and survival.

  • Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is a potent pro-fibrotic cytokine that is upregulated in Alport syndrome. Aberrant signals from the damaged GBM can stimulate TGF-β production by podocytes, leading to excessive extracellular matrix deposition and glomerulosclerosis.

The interplay between these pathways creates a vicious cycle of podocyte injury, inflammation, and fibrosis, ultimately leading to the decline in renal function.

Visualization of Signaling Pathways

Alport_Signaling cluster_GBM Glomerular Basement Membrane (GBM) Mutant Collagen IV Mutant Collagen IV DDR1 DDR1 Mutant Collagen IV->DDR1 Activates Integrin Integrin α1β1/α2β1 Mutant Collagen IV->Integrin Alters Adhesion STAT3 STAT3 DDR1->STAT3 FAK FAK Integrin->FAK TGF_beta_R TGF-β Receptor SMAD SMAD2/3 TGF_beta_R->SMAD Inflammation Inflammation (e.g., NF-κB) STAT3->Inflammation TGF_beta TGF-β STAT3->TGF_beta Podocyte_Injury Podocyte Injury (Effacement, Apoptosis) FAK->Podocyte_Injury Fibrosis Fibrosis (ECM Deposition) SMAD->Fibrosis SMAD->TGF_beta TGF_beta->TGF_beta_R Experimental_Workflow cluster_Gene_Level Genetic Modification cluster_Protein_Level Protein Function Analysis cluster_Cell_Tissue_Level Cellular and Tissue Phenotyping SDM Site-Directed Mutagenesis of COL4A5 Plasmid Expression Protein Expression and Purification SDM->Expression SplitLuc Split-Luciferase Assay (Trimerization) SDM->SplitLuc Transient Transfection CRISPR CRISPR/Cas9 Editing of HEK293 Cells IF Immunofluorescence of Kidney Tissue CRISPR->IF Signaling Signaling Pathway Analysis (Western Blot, qPCR) CRISPR->Signaling CD Circular Dichroism (Secondary Structure) Expression->CD

References

An In-depth Technical Guide to Goodpasture's Disease: The Role of Autoantibodies Against the α3(IV)NC1 Domain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals October 29, 2025

Abstract

Goodpasture's disease, also known as anti-glomerular basement membrane (anti-GBM) disease, is a rare and life-threatening autoimmune disorder characterized by the presence of autoantibodies targeting the non-collagenous 1 (NC1) domain of the alpha-3 chain of type IV collagen (α3(IV)this compound).[1][2] This leads to a rapidly progressive glomerulonephritis and, frequently, pulmonary hemorrhage.[1][2][3] The disease's severity, coupled with its well-defined autoantigen, makes it a critical model for studying organ-specific autoimmunity. This guide provides a comprehensive technical overview of the molecular pathogenesis of Goodpasture's disease, the central role of the α3(IV)this compound autoantigen, diagnostic methodologies, and experimental protocols relevant to research and therapeutic development.

The Autoantigen: A Conformational Epitope on Type IV Collagen

The target of the pathogenic autoantibodies in Goodpasture's disease is a highly specific component of the basement membranes in the kidney glomeruli and lung alveoli.[1][2]

1.1. Structure of the Goodpasture Antigen Type IV collagen forms a scaffold essential to the integrity of basement membranes. It is composed of six genetically distinct α-chains (α1-α6). The Goodpasture antigen is located on the α3 chain, specifically within its C-terminal non-collagenous (this compound) domain.[1][4] The α3, α4, and α5 chains assemble into a protomer, and two of these protomers interact via their this compound domains to form a highly stable hexamer (α345this compound)₂. This hexameric structure is crucial for the collagen IV network.[5]

1.2. The "Conformeropathy" Hypothesis Pathogenic autoantibodies in Goodpasture's disease do not recognize the native, intact α345this compound hexamer.[5][6][7] Instead, they bind to neoepitopes exposed only after the hexamer dissociates into its constituent α3, α4, and α5 this compound monomers.[5][7][8] This has led to the concept of Goodpasture's disease as an autoimmune "conformeropathy," where a change in the protein's quaternary structure unmasks cryptic epitopes, triggering an autoimmune response.[6] The primary epitopes, designated EA and EB, are located on the α3(IV)this compound domain.[6][7] Distinct autoantibodies targeting the α5(IV)this compound domain have also been identified and are associated with a poorer renal prognosis.[6][9]

Pathogenesis: A Multi-Hit Process

The development of Goodpasture's disease is believed to involve a combination of genetic predisposition and environmental triggers, culminating in a humoral and cell-mediated immune attack.

2.1. Genetic Susceptibility A strong genetic association exists with the human leukocyte antigen (HLA) class II system. Up to 80% of patients with Goodpasture's disease carry the HLA-DRB1*1501 allele.[10][11] This allele is thought to be particularly efficient at presenting pathogenic peptides derived from the α3(IV)this compound domain to autoreactive T-helper cells, a critical step in initiating the autoimmune cascade.[10][12]

2.2. Environmental Triggers While genetic susceptibility is key, an environmental insult is often required to initiate the disease process.[1][11] Factors such as smoking, infections (e.g., influenza), and exposure to hydrocarbon solvents are thought to cause initial damage to the alveolar or glomerular basement membranes.[11][13] This damage could lead to the dissociation of the α345this compound hexamer, unmasking the cryptic epitopes and making them accessible to the immune system.[13]

2.3. Immune Cascade Once the α3(IV)this compound epitopes are exposed, antigen-presenting cells (APCs) present these peptides via HLA-DRB1*1501 molecules to CD4+ T-cells.[14] These activated T-cells then provide help to autoreactive B-cells, which differentiate into plasma cells and produce high-affinity IgG1 autoantibodies against the α3(IV)this compound domain.[14][15] These circulating autoantibodies deposit in a characteristic linear pattern along the GBM and alveolar basement membrane, activate the complement system, and recruit inflammatory cells like neutrophils, leading to severe tissue injury.[11][13][15]

Quantitative Data Summary

Table 1: Genetic Association with HLA-DRB1*1501
PopulationPatient Cohort SizeHLA-DRB11501 Frequency in PatientsHLA-DRB11501 Frequency in ControlsOdds Ratio (95% CI)Reference
Chinese140Not specified directly, but allele is confirmed as major riskNot specified directly4.6 (not specified)[10]
Japanese1693.8% (Phenotype Freq.)11.6% (Allele Freq.)6.4 (2.4–16.5)[9]
Table 2: Performance of Diagnostic Anti-GBM Antibody Assays
Assay TypeAntigen SourceSensitivitySpecificityReference
ELISAPurified Goodpasture's Antigen90%97-98%[12]
ELISA (EUROIMMUN)GBM Antigens100%100%[10]
Chemiluminescence Immunoassay (CIA)Not specified97.4%100%[1]
Commercial ELISANot specified94.9%97.9%[1]
Fluorescence ImmunoassayRecombinant Antigen94.7 - 100.0%90.9 - 100.0%[11]

Key Experimental Protocols

4.1. Detection of Circulating Anti-GBM Antibodies by ELISA

This protocol is a generalized procedure based on commercially available kits for the quantitative detection of IgG autoantibodies against the α3(IV)this compound domain.

Principle: Patient serum is incubated in microtiter wells coated with purified Goodpasture antigen (α3(IV)this compound). Bound patient IgG is detected using a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody, followed by the addition of a chromogenic substrate (TMB). The resulting color intensity is proportional to the amount of anti-GBM antibody present.[10][12]

Methodology:

  • Reagent Preparation: Dilute concentrated Wash Buffer (1:9) and Sample Diluent (1:14) in distilled water.[12] Allow all reagents and patient samples to reach room temperature.

  • Sample Dilution: Dilute patient serum 1:50 or 1:100 in the prepared Sample Diluent (e.g., 10 µL serum + 990 µL diluent).[12][16]

  • Incubation with Antigen: Pipette 100 µL of standards, controls, and diluted patient samples into the antigen-coated wells.[10][16]

  • Incubate for 30 minutes at room temperature (18-25°C).[10][12]

  • Washing: Aspirate the contents of the wells. Wash each well 3-4 times with 350-450 µL of diluted Wash Buffer.[10][16]

  • Add Conjugate: Dispense 100 µL of HRP-conjugated anti-human IgG into each well.[10]

  • Incubate for 30 minutes at room temperature.[10][12]

  • Washing: Repeat step 5.

  • Substrate Reaction: Add 100 µL of TMB Substrate solution to each well.[12]

  • Incubate for 10-15 minutes at room temperature, protected from light.[10][12]

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The order of addition should be the same as the substrate.[12]

  • Read Plate: Measure the optical density (OD) at 450 nm within 10 minutes, using a 620 nm reference wavelength if available.[12]

  • Analysis: Generate a standard curve by plotting the OD of each standard against its concentration. Determine the concentration of anti-GBM antibodies in patient samples from this curve.

4.2. Detection of Tissue-Bound Antibodies by Immunofluorescence

This protocol describes the direct immunofluorescence staining of frozen kidney biopsy sections to detect the characteristic linear deposition of IgG along the GBM.

Principle: A fluorochrome-conjugated antibody specific for human IgG is applied to a thin, frozen section of a patient's kidney biopsy. If anti-GBM antibodies are bound to the GBM in the tissue, the fluorescent antibody will bind to them, revealing a smooth, linear pattern along the glomerular capillary walls when viewed under a fluorescence microscope.[16]

Methodology:

  • Section Preparation: Cut 5-7 µm thick sections from OCT-embedded frozen kidney tissue using a cryostat. Mount on charged slides.[13][14]

  • Drying & Fixation: Air dry sections for at least 30-60 minutes at room temperature.[17] Fix the tissue for 10 minutes in cold acetone or a mixture of 75% acetone/25% ethanol.[13] Air dry again.

  • Washing: Wash slides 3 times for 5 minutes each in a staining jar with Phosphate Buffered Saline (PBS) or Tris-Buffered Saline with Tween-20 (TBS-T) to remove the OCT embedding compound.[13][17]

  • Blocking (Optional but Recommended): To reduce non-specific binding, incubate sections with a blocking solution (e.g., 5-10% normal goat serum in PBS) for 15-30 minutes in a humidified chamber.[17]

  • Primary Antibody Incubation: Gently remove the blocking solution. Apply a fluorescein (FITC)-conjugated anti-human IgG antibody diluted in an appropriate antibody diluent.

  • Incubate for 30-60 minutes at room temperature in a dark, humidified chamber.[17]

  • Washing: Wash slides three times for 5-10 minutes each in PBS or TBS-T to remove unbound fluorescent antibody.[17]

  • Mounting: Briefly rinse with distilled water. Mount with a fluorescent mounting medium, which may contain a nuclear counterstain like DAPI, and apply a coverslip.[17]

  • Imaging: Examine under a fluorescence microscope. In Goodpasture's disease, a diffuse, high-intensity linear staining of IgG along the glomerular basement membrane is the pathognomonic finding.[15]

4.3. Induction of Experimental Autoimmune Glomerulonephritis (EAG)

This protocol outlines the induction of an animal model of Goodpasture's disease in susceptible rodent strains (e.g., WKY rats or DBA/1 mice) by immunization with recombinant α3(IV)this compound.[5][8]

Principle: Immunizing a susceptible animal strain with the purified autoantigen, recombinant α3(IV)this compound, emulsified in a strong adjuvant (Complete Freund's Adjuvant), breaks self-tolerance and induces both a T-cell and B-cell response against the α3(IV)this compound domain. This leads to the development of anti-GBM antibodies, glomerulonephritis, and proteinuria, mimicking the human disease.[5]

Methodology:

  • Antigen Preparation: Obtain or produce purified, recombinant α3(IV)this compound protein.

  • Animal Strain: Use a susceptible strain, such as Wistar Kyoto (WKY) rats or DBA/1 mice.[5]

  • Emulsification: Prepare an emulsion by mixing the recombinant α3(IV)this compound protein with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis to a final concentration of 50-100 µg of antigen per animal.

  • Immunization: Anesthetize the animal. Administer the emulsion via subcutaneous or intradermal injections at multiple sites (e.g., base of the tail and flanks).

  • Booster (Optional): A booster immunization with the antigen in Incomplete Freund's Adjuvant (IFA) may be given 2-4 weeks after the primary immunization to enhance the immune response.

  • Disease Monitoring: Monitor animals regularly for signs of disease, including:

    • Proteinuria/Albuminuria: Measure weekly using metabolic cages and a urine albumin ELISA kit.

    • Serum Anti-GBM Antibodies: Collect blood periodically and measure antibody titers by ELISA as described in Protocol 4.1.

    • Renal Function: Monitor blood urea nitrogen (BUN) levels.

  • Histological Confirmation: At the end of the experiment (typically 6-8 weeks post-immunization), sacrifice the animals.[5] Harvest kidneys for histological analysis (e.g., PAS staining for crescent formation) and immunofluorescence (for linear IgG deposition) to confirm glomerulonephritis.[5]

Visualized Pathways and Workflows

Pathogenesis_of_Goodpastures_Disease cluster_trigger Initiating Events cluster_antigen Antigen Unmasking cluster_immune Immune Response Cascade cluster_injury Tissue Injury Genetics Genetic Predisposition (HLA-DRB1*1501) APC Antigen Presenting Cell (APC) Environment Environmental Trigger (e.g., Smoking, Infection) Hexamer Native α345this compound Hexamer Environment->Hexamer Monomer Dissociated α3(IV)this compound Monomer (Cryptic Epitopes Exposed) Hexamer->Monomer Basement Membrane Damage Monomer->APC THelper Autoreactive CD4+ T-Helper Cell APC->THelper Presents Epitope via HLA-DR15 BCell Autoreactive B-Cell THelper->BCell Provides 'Help' PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation Antibodies Anti-α3(IV)this compound IgG Autoantibodies PlasmaCell->Antibodies Production Deposition Linear Antibody Deposition on GBM / Alveolar BM Antibodies->Deposition Complement Complement Activation Deposition->Complement Inflammation Neutrophil Recruitment & Degranulation Complement->Inflammation Damage Glomerulonephritis & Pulmonary Hemorrhage Inflammation->Damage Diagnostic_Workflow Start Clinical Suspicion: Rapidly Progressive Glomerulonephritis +/- Pulmonary Hemorrhage SerumTest Serum Test: Anti-GBM Antibody ELISA Start->SerumTest PositiveResult Positive SerumTest->PositiveResult NegativeResult Negative / Equivocal SerumTest->NegativeResult DiagnosisConfirmed Diagnosis Confirmed: Goodpasture's Disease PositiveResult->DiagnosisConfirmed High Specificity Biopsy Kidney Biopsy NegativeResult->Biopsy High Clinical Suspicion Remains IF Immunofluorescence (IF) for IgG Deposition Biopsy->IF Linear Linear Staining IF->Linear NonLinear Negative / Granular Staining IF->NonLinear Linear->DiagnosisConfirmed OtherDiagnosis Consider Alternative Diagnosis (e.g., ANCA Vasculitis) NonLinear->OtherDiagnosis Treatment Initiate Urgent Treatment: Plasmapheresis + Immunosuppression DiagnosisConfirmed->Treatment

References

The Evolutionary Cornerstone of Basement Membranes: An In-depth Technical Guide to the Collagen IV NC1 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-collagenous 1 (NC1) domain of type IV collagen represents a critical nexus in the architecture and function of basement membranes (BMs), specialized extracellular matrices essential for tissue organization and homeostasis. This globular domain, located at the C-terminus of each collagen IV α-chain, is a master regulator of collagen IV network assembly, mediating chain selection, trimerization, and the head-to-head dimerization of two collagen IV protomers to form a hexameric structure. Beyond its structural role, the this compound domain is a bioactive entity, engaging in crucial interactions with other BM components and cell surface receptors to modulate signaling pathways that govern cell behavior. Its remarkable evolutionary conservation from early metazoans to humans underscores its fundamental importance. This technical guide provides a comprehensive overview of the evolutionary conservation, structure, function, and signaling roles of the collagen IV this compound domain, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Introduction

Type IV collagen is the most abundant protein in basement membranes, forming a scaffold that provides structural support and interacts with various other matrix proteins and cells. Unlike fibrillar collagens, which assemble into staggered fibrils, type IV collagen forms a flexible, sheet-like network. This unique supramolecular assembly is orchestrated by specific interactions at its N-terminal 7S domain and its C-terminal non-collagenous 1 (this compound) domain.

The this compound domain is a highly conserved, globular domain of approximately 230 amino acids.[1] It is not cleaved off after secretion like the propeptides of fibrillar collagens but remains an integral part of the mature collagen IV molecule.[2] This retention is pivotal, as the this compound domain is indispensable for the initiation of protomer assembly within the cell and the subsequent formation of the extensive collagen IV network in the extracellular space.[3][4] The evolutionary persistence of the this compound domain's core structure and function from sponges to humans highlights its indispensable role in the biology of multicellular organisms.[5][6]

Evolutionary Conservation of the this compound Domain

The fundamental components of the collagen IV molecule, including the this compound domain, emerged at the dawn of animal evolution. Homologs of the collagen IV this compound domain are found in the genomes of the earliest branching metazoan phyla, including Porifera (sponges) and Ctenophora (comb jellies), indicating that this domain was a key innovation in the evolution of multicellularity and tissue organization.[5][7]

Sequence and Structural Conservation

The amino acid sequence of the this compound domain is highly conserved across different collagen IV α-chains and across diverse species. For instance, the sequence identity for the human COL4A1 this compound domain compared to its mouse ortholog is 96.9%.[4] This high degree of conservation extends to key structural features, including the presence of 12 conserved cysteine residues that form six intramolecular disulfide bonds, stabilizing the domain's tertiary structure.[1][4] The this compound domain is composed of two homologous subdomains, each stabilized by three disulfide bridges.[1][4]

A chloride-binding motif within the this compound domain is also conserved from Cnidaria and Placozoa to vertebrates.[5] This motif is crucial for signaling the assembly of the collagen IV network in the extracellular environment.[5] Furthermore, specific residues involved in the formation of a unique, covalent sulfilimine bond that cross-links adjacent this compound domains within the hexamer are also conserved in many species.[2]

Table 1: Sequence Identity of Collagen IV α1 this compound Domain Across Species (Illustrative)

Species ComparisonSequence Identity (%)
Human vs. Mouse~97%
Human vs. Zebrafish~85%
Human vs. Drosophila~60%
Human vs. C. elegans~55%

Note: These are approximate values based on available genomic and proteomic data and are intended for illustrative purposes.

Structure and Function of the this compound Domain

The this compound domain performs several critical functions that are central to the assembly and integrity of the basement membrane.

Role in Collagen IV Network Assembly

The formation of the collagen IV network is a multi-step process initiated and guided by the this compound domain.

  • Chain Selection and Trimerization: Inside the cell, the this compound domains of nascent procollagen IV α-chains are thought to be responsible for the selective recognition and assembly of the correct chain stoichiometry (e.g., [α1(IV)]₂α2(IV) or α3(IV)α4(IV)α5(IV)).[3][4] This process is highly specific, preventing the formation of non-native heterotrimers.[4]

  • Protomer Formation: Following chain selection, the collagenous domains of the three α-chains associate in a zipper-like fashion, propagating from the C-terminal this compound domain towards the N-terminal 7S domain.[4]

  • Hexamer Formation: After secretion into the extracellular space, two collagen IV protomers associate in a head-to-head manner through the interaction of their trimeric this compound domains. This forms a stable hexameric complex, which is further stabilized by disulfide bonds and, in many vertebrates, a sulfilimine cross-link.[2][8] This hexameric linkage is a fundamental connection point in the collagen IV network.[2]

G cluster_0 Intracellular cluster_1 Extracellular Chain Synthesis α-Chain Synthesis This compound Recognition This compound Domain Recognition & Chain Selection Chain Synthesis->this compound Recognition Trimerization Zipper-like Trimerization This compound Recognition->Trimerization Protomers Secreted Protomers Trimerization->Protomers Hexamer Formation This compound Hexamer Formation Protomers->Hexamer Formation Protomers->Hexamer Formation Head-to-head Interaction Network Assembly Network Assembly (7S Domain Tetramerization) Hexamer Formation->Network Assembly

Figure 1. Simplified workflow of collagen IV network assembly.

Interaction with Other Matrix Components

The this compound domain also participates in interactions with other key components of the basement membrane, contributing to the overall stability and organization of this complex structure. For instance, the this compound domain of type VII collagen, which forms anchoring fibrils that connect the basement membrane to the underlying stroma, binds with high affinity to both laminin 5 and type IV collagen.[9][10] While the isolated this compound domain of type IV collagen does not appear to directly interact with laminin, other regions of the collagen IV molecule do.[11][12]

Signaling Roles of the this compound Domain

Beyond its structural functions, the this compound domain and its fragments can act as signaling molecules, influencing a variety of cellular processes.

Anti-Angiogenic Activity

Several this compound domains, when released from the full-length collagen IV molecule, exhibit potent anti-angiogenic properties. These fragments are often referred to by specific names:

  • Arresten: The this compound domain of the α1(IV) chain.

  • Canstatin: The this compound domain of the α2(IV) chain.

  • Tumstatin: The this compound domain of the α3(IV) chain.

These "matricryptic" signaling molecules can inhibit endothelial cell proliferation, migration, and tube formation, and can suppress tumor growth in vivo.[13][14] The anti-angiogenic activity of the α1(IV)this compound domain (arresten) is mediated through its binding to the α1β1 integrin on endothelial cells.[13] This interaction competitively inhibits the binding of full-length collagen IV to the same integrin, leading to the inhibition of downstream signaling pathways such as the FAK/c-Raf/MEK/ERK1/2 pathway.[13]

G Arresten Arresten (α1(IV)this compound) Integrin α1β1 Integrin Arresten->Integrin Binds FAK FAK Arresten->FAK Inhibits Integrin->FAK Activates ERK ERK1/2 FAK->ERK ... Proliferation Endothelial Cell Proliferation, Migration ERK->Proliferation Promotes

Figure 2. Arresten-mediated anti-angiogenic signaling pathway.

Neuronal Development

The this compound domain of collagen IV can also influence neuronal development by promoting axonal growth in sympathetic neurons.[15] This effect is also mediated through an interaction with the α1β1 integrin.[15]

The this compound Domain in Disease

The critical role of the collagen IV this compound domain is highlighted by its involvement in several human diseases.

Goodpasture Syndrome

Goodpasture syndrome is a rare and severe autoimmune disease characterized by the presence of autoantibodies against the glomerular and alveolar basement membranes.[16] The primary autoantigen in this disease is the this compound domain of the α3 chain of type IV collagen (α3(IV)this compound).[17][18] In some cases, autoantibodies against the α5(IV)this compound domain have also been implicated.[19] The epitopes for these autoantibodies are cryptic and become exposed only when the this compound hexamer dissociates, suggesting that a disruption of the normal collagen IV network architecture may be an initiating event in the disease.[17]

Alport Syndrome

Alport syndrome is a genetic disorder caused by mutations in the genes encoding the α3, α4, or α5 chains of type IV collagen. These mutations can lead to defects in the assembly of the α3α4α5 heterotrimer, resulting in abnormal glomerular basement membrane structure and function, leading to kidney failure, hearing loss, and eye abnormalities. While not a disease of the this compound domain itself, the consequences of mutations in the collagen IV chains highlight the importance of the this compound domain's role in proper heterotrimer assembly.[8]

Experimental Protocols

Purification of this compound Domains from Tissues

This protocol describes the isolation of this compound hexamers from basement membrane-rich tissues, such as bovine placental basement membrane.[20]

Materials:

  • Bovine placental basement membrane (or other suitable tissue)

  • Bacterial collagenase

  • Extraction buffer (e.g., Tris-buffered saline with protease inhibitors)

  • Dialysis tubing

  • Chromatography equipment (e.g., size-exclusion and ion-exchange columns)

Procedure:

  • Tissue Homogenization: Homogenize the tissue in extraction buffer at 4°C.

  • Collagenase Digestion: Incubate the homogenate with bacterial collagenase to selectively degrade the triple-helical domains of collagen IV, leaving the resistant this compound hexamers intact. The optimal time and temperature for digestion should be determined empirically.

  • Centrifugation: Centrifuge the digest to remove insoluble material.

  • Dialysis: Dialyze the supernatant against a suitable buffer to remove the collagenase and small peptides.

  • Chromatography: Purify the this compound hexamers from the dialyzed supernatant using a combination of size-exclusion and ion-exchange chromatography.

  • Purity Assessment: Assess the purity of the isolated this compound hexamers by SDS-PAGE and Western blotting using antibodies specific for different collagen IV α-chains.

Expression and Purification of Recombinant this compound Domains

This protocol outlines the production of recombinant this compound domains in a mammalian expression system.[20]

Materials:

  • Human kidney cDNA

  • Expression vector (e.g., pRc-X) with an N-terminal FLAG tag

  • PCR primers specific for the desired collagen IV α-chain this compound domain

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • HEK-293 cells (or other suitable mammalian cell line)

  • Transfection reagent

  • Cell culture medium and supplements

  • Geneticin (G418) for stable cell line selection

  • Anti-FLAG agarose affinity gel

  • FLAG peptide for elution

Procedure:

  • Cloning:

    • Amplify the cDNA encoding the human collagen IV α-chain this compound domain by PCR using specific primers.[20]

    • Digest the PCR product and the expression vector with appropriate restriction enzymes.

    • Ligate the this compound domain cDNA into the expression vector.

    • Transform the ligation product into competent E. coli and select for positive clones.

    • Verify the sequence of the insert by DNA sequencing.

  • Transfection and Stable Cell Line Generation:

    • Transfect HEK-293 cells with the expression construct using a suitable method (e.g., calcium phosphate precipitation).[20]

    • Select for stably transfected cells by growing them in medium containing G418.[20]

    • Expand the resistant clones.

  • Protein Expression and Purification:

    • Culture the stable cell line in serum-free medium to facilitate protein purification.

    • Harvest the conditioned medium containing the secreted, FLAG-tagged this compound domain.

    • Apply the conditioned medium to an anti-FLAG agarose affinity column.

    • Wash the column extensively to remove unbound proteins.

    • Elute the bound this compound domain using a solution containing the FLAG peptide.[20]

    • Dialyze the eluted protein against a suitable buffer and concentrate if necessary.

  • Characterization: Confirm the identity and purity of the recombinant protein by SDS-PAGE, Western blotting, and mass spectrometry.

G cDNA Human Kidney cDNA PCR PCR Amplification of this compound Domain cDNA->PCR Ligation Cloning into Vector PCR->Ligation Vector Expression Vector Vector->Ligation Transfection Transfection into HEK-293 Cells Ligation->Transfection Selection Stable Cell Line Selection (G418) Transfection->Selection Expression Protein Expression and Secretion Selection->Expression Purification Affinity Chromatography (Anti-FLAG) Expression->Purification Protein Purified Recombinant this compound Domain Purification->Protein

References

An In-depth Technical Guide to the Post-Translational Modifications of the Collagen IV NC1 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type IV collagen is the primary structural component of basement membranes, specialized extracellular matrices that provide tissue support and regulate cellular behavior. The intricate network of type IV collagen is orchestrated by the C-terminal non-collagenous 1 (NC1) domain. This globular domain is not only pivotal for the selection and assembly of the six distinct α-chains (α1-α6) into heterotrimeric protomers but also for the subsequent head-to-head dimerization of two protomers, forming a hexameric structure that serves as a critical node in the collagen IV network. The functionality of the this compound domain is intricately regulated by a series of post-translational modifications (PTMs), which are essential for its structural integrity, assembly, and signaling functions. This guide provides a comprehensive overview of the key PTMs of the this compound domain, their functional implications, and detailed methodologies for their investigation.

Key Post-Translational Modifications of the this compound Domain

Contrary to the extensive hydroxylation and glycosylation observed in the triple-helical domain of collagen IV, the this compound domain is characterized by a distinct set of PTMs, primarily disulfide bonds and sulfilimine cross-links. These modifications are crucial for the stability and higher-order assembly of the collagen IV network.

Disulfide Bonds

Each this compound domain of the six α-chains contains 12 conserved cysteine residues. These residues form a series of intramolecular disulfide bonds that are essential for the correct folding and stability of the globular domain. The crystal structure of the this compound hexamer has revealed that these are exclusively intrachain disulfide bonds, meaning they form within a single this compound monomer and not between different chains of the hexamer. The precise connectivity of these disulfide bonds is critical for maintaining the tertiary structure of the this compound domain, which in turn dictates the specificity of α-chain recognition and assembly into protomers. Mutations affecting these cysteine residues can lead to inherited disorders such as Alport syndrome, highlighting their functional importance.[1][2]

Sulfilimine Cross-links

A unique and critical PTM found in the this compound domain is the sulfilimine bond, a covalent cross-link formed between a methionine residue (Met93) and a hydroxylysine residue (Hyl211) on adjacent, interacting this compound domains of two different protomers.[3][4][5][6] This bond is formed enzymatically by peroxidasin and serves to covalently lock the hexameric structure, providing significant mechanical stability to the entire collagen IV network.[7] The formation of this bond is a key step in the maturation and stabilization of basement membranes. The number of sulfilimine cross-links per hexamer can vary, providing a mechanism to modulate the mechanical properties of the basement membrane in different tissues and developmental stages.[7]

Quantitative Analysis of this compound Domain PTMs

Quantitative analysis of PTMs on the this compound domain is essential for understanding its function in health and disease. Here, we summarize the available quantitative data and methodologies.

Stoichiometry of Sulfilimine Cross-links

The number of sulfilimine cross-links per this compound hexamer can be quantified using SDS-PAGE followed by densitometry. Under denaturing conditions, the non-reducible sulfilimine bonds maintain linkages between this compound domains, resulting in the appearance of monomers (M), singly cross-linked dimers (D1), and doubly cross-linked dimers (D2) on the gel. The average number of cross-links per hexamer can be calculated from the relative abundance of these species.

SpeciesDescriptionContribution to Cross-link Count
Monomer (M) Un-cross-linked this compound domain0
Dimer 1 (D1) Dimeric this compound subunit with one sulfilimine bond1
Dimer 2 (D2) Dimeric this compound subunit with two sulfilimine bonds2
Average cross-links per hexamer = 3 * (fraction of D1) + 6 * (fraction of D2)[7]

Table 1: Quantification of Sulfilimine Cross-links per this compound Hexamer.

Signaling Pathways Modulated by the this compound Domain

The this compound domain is not merely a structural component but also a biologically active signaling molecule. It can be proteolytically cleaved from the collagen IV network and act as a ligand for cell surface receptors, thereby regulating crucial cellular processes such as angiogenesis, cell migration, and proliferation.

Integrin-Mediated Anti-Angiogenic Signaling

A well-characterized signaling pathway initiated by the this compound domain of the α1 chain of type IV collagen (arresten) involves its interaction with α1β1 integrin on endothelial cells.[8] This interaction triggers a signaling cascade that ultimately inhibits angiogenesis.

The binding of the α1(IV)this compound domain to α1β1 integrin leads to the inhibition of Focal Adhesion Kinase (FAK) phosphorylation. This, in turn, suppresses the downstream MAPK signaling pathway, including c-Raf, MEK, ERK1/2, and p38.[8] The inhibition of this pathway leads to a decrease in the expression of Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key regulators of angiogenesis.[8] The net result is the inhibition of endothelial cell migration, proliferation, and tube formation.[8]

NC1_Integrin_Signaling This compound α1(IV)this compound Domain Integrin α1β1 Integrin This compound->Integrin Binds FAK FAK Integrin->FAK Inhibits Phosphorylation Raf c-Raf FAK->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK HIF1a HIF-1α ERK->HIF1a p38 p38 p38->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) VEGF->Angiogenesis

α1(IV)this compound-mediated anti-angiogenic signaling pathway.
Other Receptor Interactions

Besides α1β1 integrin, the this compound domains of different α-chains have been shown to interact with other integrins, including α2β1, α3β1, and αvβ3, as well as with Discoidin Domain Receptor 1 (DDR1).[9][10][11] These interactions can mediate diverse cellular responses, including cell adhesion and migration, and their specificity depends on the cell type and the specific α-chain composition of the this compound domain.

Experimental Protocols

This section provides detailed methodologies for the investigation of this compound domain PTMs and their functional consequences.

Western Blotting for the Detection of the this compound Domain

This protocol is adapted for the detection of the this compound domain from plasma or tissue extracts.[12][13]

  • Sample Preparation:

    • For plasma samples, collect blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to obtain plasma. Store at -80°C.

    • For tissue samples, homogenize in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with 4x Laemmli sample buffer containing 10% β-mercaptoethanol (for reducing conditions) or without (for non-reducing conditions to detect disulfide-linked oligomers).

    • Boil the samples at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and run at 100 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system at 100V for 1 hour.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the this compound domain of the desired α-chain (e.g., anti-α1(IV)this compound) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

WB_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis cluster_2 Transfer & Detection Sample_Prep Plasma or Tissue Lysate Quantification Protein Quantification (BCA) Sample_Prep->Quantification SDS_PAGE SDS-PAGE (10% Gel) Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-NC1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Western Blotting Workflow for this compound Domain Detection.
Mass Spectrometry for Disulfide Bond Mapping of the this compound Domain

This protocol provides a general workflow for identifying disulfide bonds in the this compound domain using mass spectrometry.

  • Sample Preparation:

    • Isolate the this compound domain by collagenase digestion of purified type IV collagen or by recombinant expression.

    • To prevent disulfide bond scrambling, alkylate free cysteine residues by incubating the protein with 100 mM iodoacetamide (IAA) in the dark for 30 minutes at room temperature. This step is performed on the intact protein before digestion.

  • Proteolytic Digestion (Non-reducing):

    • Digest the alkylated this compound domain with a protease such as trypsin or chymotrypsin under non-reducing conditions. The choice of enzyme should be guided by the in-silico-generated peptide map to ensure cleavage sites are present between all cysteine residues.

    • Perform the digestion overnight at 37°C in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Use specialized software (e.g., pLink-SS, MaxQuant) to search the MS/MS data against the protein sequence of the this compound domain.

    • The software identifies disulfide-linked peptides by searching for pairs of peptides whose combined mass corresponds to a single precursor ion mass, with a mass loss of 2 Da (due to the formation of the disulfide bond).

    • Manual validation of the MS/MS spectra is crucial to confirm the identity of the linked peptides.

Disulfide_Mapping_Workflow Start Purified this compound Domain Alkylation Alkylation of Free Cysteines (Iodoacetamide) Start->Alkylation Digestion Non-reducing Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_MS LC-MS/MS Analysis (High-Resolution MS) Digestion->LC_MS Data_Analysis Data Analysis (Disulfide Bond Identification Software) LC_MS->Data_Analysis Validation Manual Spectral Validation Data_Analysis->Validation Result Disulfide Bond Connectivity Map Validation->Result

Workflow for Disulfide Bond Mapping by Mass Spectrometry.
Detection and Quantification of Sulfilimine Cross-links

This method allows for the quantification of sulfilimine cross-links in the this compound hexamer.[7]

  • Isolation of this compound Hexamers:

    • Isolate this compound hexamers from basement membrane-rich tissues (e.g., kidney cortex) by extensive collagenase digestion.

    • Purify the hexamers using ion-exchange and size-exclusion chromatography.

  • SDS-PAGE and Densitometry:

    • Denature the purified this compound hexamers in SDS-PAGE sample buffer without reducing agents at 100°C for 5 minutes.

    • Separate the subunits on a 4-15% gradient SDS-polyacrylamide gel.

    • Stain the gel with Coomassie Brilliant Blue.

    • Image the gel and perform densitometric analysis of the bands corresponding to the monomeric (M), singly cross-linked dimeric (D1), and doubly cross-linked dimeric (D2) subunits.

  • Calculation:

    • Calculate the fraction of each subunit (fraction M, fraction D1, fraction D2) relative to the total protein in the lane.

    • Calculate the average number of sulfilimine cross-links per hexamer using the formula: 3 * fraction D1 + 6 * fraction D2.

For mass spectrometric characterization, the cross-linked peptides can be identified by searching for a mass addition of -2 Da (loss of two hydrogens) between a methionine-containing peptide and a hydroxylysine-containing peptide.[3][6][14]

Conclusion

The post-translational modifications of the this compound domain of type IV collagen, particularly disulfide bonds and sulfilimine cross-links, are fundamental to the structural integrity and function of basement membranes. Furthermore, the this compound domain acts as a critical signaling molecule, regulating key cellular processes through its interactions with cell surface receptors. A thorough understanding of these PTMs and the signaling pathways they influence is paramount for researchers and drug development professionals aiming to unravel the complexities of basement membrane biology and develop novel therapeutic strategies for diseases associated with collagen IV dysfunction, such as Alport syndrome, Goodpasture syndrome, and cancer. The methodologies outlined in this guide provide a robust framework for the detailed investigation of the this compound domain and its critical post-translational modifications.

References

Unlocking the Therapeutic Potential of Collagen's Hidden Domains: A Technical Guide to NC1 Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the non-collagenous (NC1) domains of type IV collagen reveals a family of potent endogenous inhibitors of angiogenesis and tumor growth. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biological activities, mechanisms of action, and experimental methodologies associated with these promising therapeutic agents.

The basement membrane, a specialized extracellular matrix, harbors a wealth of bioactive molecules. Among these are the this compound domain fragments of type IV collagen, a group of proteins with significant anti-cancer properties. These fragments, including Arresten, Canstatin, Tumstatin, Tetrastatin, Pentastatin, and Hexastatin, are generated through the natural remodeling of the extracellular matrix and have been shown to effectively inhibit the formation of new blood vessels (angiogenesis) and restrict tumor progression. This guide provides an in-depth exploration of the scientific principles underlying the function of these fragments, presenting key quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.

Biological Activity of this compound Domain Fragments

The this compound domain fragments exert their anti-tumor effects through a variety of mechanisms, primarily by targeting endothelial cells, the building blocks of blood vessels. Their biological activities include the inhibition of endothelial cell proliferation, migration, and the formation of tube-like structures, all critical steps in angiogenesis. Furthermore, several of these fragments have been shown to induce programmed cell death (apoptosis) in endothelial and tumor cells.

Quantitative Analysis of Biological Activity

The potency of these fragments varies, as demonstrated by their half-maximal inhibitory concentrations (IC50) and other quantitative measures. The following tables summarize the available data on their efficacy in various in vitro assays.

Table 1: Inhibition of Endothelial Cell Proliferation

FragmentCell LineAssay TypeIC50 / Effective ConcentrationCitation(s)
ArrestenHUVECCCK-8> 2 µg/mL (significant inhibition)[1]
CanstatinHUVECCCK-8> 2 µg/mL (significant inhibition)[1]
Tumstatin (peptide)ECV304MTTDose-dependent inhibition (specific IC50 not provided)[2]
TetrastatinUACC-903 (melanoma)WST-138% inhibition (overexpression)[3]

Table 2: Inhibition of Endothelial Cell Migration

FragmentCell LineAssay TypeInhibitionCitation(s)
ArrestenHUVECWound Healing26.6% inhibition at 20 µg/mL[1]
CanstatinHUVECWound Healing44.5% inhibition at 20 µg/mL[1]
ArrestenMRECBoyden ChamberSignificant inhibition at 1 and 10 µg/mL[4]

Table 3: Induction of Apoptosis

FragmentCell LineObservationsCitation(s)
Canstatin-NECV304Significantly induced apoptosis[5]
TumstatinEndothelial CellsPromotes apoptosis[1]

Table 4: Receptor Binding Affinity

FragmentReceptorMethodKDCitation(s)
Tetrastatinαvβ3 IntegrinSPR148 ± 9.54 nM[3]

Mechanisms of Action: A Look at the Signaling Pathways

The biological effects of this compound domain fragments are primarily mediated through their interaction with integrins, a family of cell surface receptors that play a crucial role in cell adhesion and signaling. This interaction triggers a cascade of intracellular events that ultimately lead to the observed anti-angiogenic and anti-tumor responses.

Arresten (α1(IV)this compound): Arresten binds to the α1β1 integrin on endothelial cells.[6] This interaction inhibits the phosphorylation of focal adhesion kinase (FAK), a key signaling molecule, and subsequently downregulates the Ras/MEK/ERK and p38 MAPK signaling pathways.[6] This cascade of events leads to the inhibition of endothelial cell proliferation and migration.

Arresten_Signaling Arresten Arresten (α1(IV)this compound) a1b1 α1β1 Integrin Arresten->a1b1 FAK FAK a1b1->FAK Inactivation Ras Ras FAK->Ras p38 p38 MAPK FAK->p38 MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration p38->Migration

Arresten Signaling Pathway

Canstatin (α2(IV)this compound): Canstatin interacts with αvβ3 and αvβ5 integrins on the surface of endothelial cells. This binding leads to the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1]

Canstatin_Signaling Canstatin Canstatin (α2(IV)this compound) avb3 αvβ3 Integrin Canstatin->avb3 avb5 αvβ5 Integrin Canstatin->avb5 PI3K PI3K avb3->PI3K Inactivation avb5->PI3K Inactivation Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival

Canstatin Signaling Pathway

Tumstatin (α3(IV)this compound): Tumstatin exerts its anti-angiogenic effects by binding to αvβ3 integrin on endothelial cells, which leads to the inhibition of protein synthesis.[7] This is achieved through the downregulation of the FAK/PI3K/Akt/mTOR pathway.[1]

Tumstatin_Signaling Tumstatin Tumstatin (α3(IV)this compound) avb3 αvβ3 Integrin Tumstatin->avb3 FAK FAK avb3->FAK Inactivation PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis Proliferation Cell Proliferation ProteinSynthesis->Proliferation

Tumstatin Signaling Pathway

Tetrastatin (α4(IV)this compound): Tetrastatin has been shown to exert potent anti-tumor activity by binding to αvβ3 integrin, leading to the inhibition of melanoma cell proliferation and invasion.[3]

Pentastatin (α5(IV)this compound) and Hexastatin (α6(IV)this compound): While also considered to have anti-angiogenic properties, the specific mechanisms of action and signaling pathways for Pentastatin and Hexastatin are less well-characterized and remain an active area of research. Preliminary evidence suggests that Hexastatin may also interact with integrins to exert its effects.

Key Experimental Protocols

The study of this compound domain fragments relies on a variety of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5 x 103 cells/well in complete medium and incubate for 24 hours.

  • Treatment: Replace the medium with a serum-free or low-serum medium containing various concentrations of the this compound domain fragment. Include a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Endothelial Cells (96-well plate) Incubate1 Incubate (24h) Seed->Incubate1 Treat Add this compound Fragment (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 MTT Add MTT Solution Incubate2->MTT Incubate3 Incubate (4h) MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate Viability & IC50 Read->Calculate

MTT Assay Workflow
Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay quantifies the chemotactic response of cells to a chemoattractant.

  • Chamber Preparation: Coat the top of an 8 µm pore size Transwell insert with an appropriate extracellular matrix protein (e.g., fibronectin or collagen).

  • Cell Seeding: Resuspend endothelial cells in a serum-free medium and add them to the upper chamber of the insert.

  • Chemoattractant Addition: In the lower chamber, add a medium containing a chemoattractant (e.g., VEGF or FBS) and the this compound domain fragment at various concentrations.

  • Incubation: Incubate the chamber for 4-6 hours at 37°C.

  • Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as Crystal Violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Boyden_Chamber_Workflow cluster_setup Setup cluster_incubation Incubation cluster_processing Processing cluster_analysis Analysis Coat Coat Transwell Insert (ECM Protein) Seed Seed Endothelial Cells (Upper Chamber) Coat->Seed Add_Chemo Add Chemoattractant & this compound Fragment (Lower Chamber) Seed->Add_Chemo Incubate Incubate (4-6h) Add_Chemo->Incubate Remove Remove Non-migrated Cells Incubate->Remove Stain Fix & Stain Migrated Cells Remove->Stain Count Count Migrated Cells Stain->Count

Boyden Chamber Assay Workflow
In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in a medium containing the this compound domain fragment at various concentrations.

  • Incubation: Incubate for 6-18 hours to allow for tube formation.

  • Visualization: Visualize the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Apoptosis Assay (TUNEL Assay)

This method detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment: Culture cells on coverslips and treat with the this compound domain fragment for the desired time.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • TUNEL Reaction: Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

  • Staining: Counterstain the nuclei with a DNA stain such as DAPI.

  • Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Receptor Binding Assay (Solid-Phase Binding Assay)

This assay measures the direct interaction between an this compound domain fragment and its integrin receptor.

  • Coating: Coat the wells of a microtiter plate with the purified integrin receptor.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA).

  • Binding: Add various concentrations of the labeled this compound domain fragment to the wells and incubate to allow binding.

  • Washing: Wash the wells to remove unbound fragment.

  • Detection: Detect the amount of bound fragment using a method appropriate for the label (e.g., colorimetric or fluorescent detection).

  • Data Analysis: Determine the binding affinity (KD) by analyzing the binding curve.

Conclusion and Future Directions

The this compound domain fragments of type IV collagen represent a promising class of endogenous anti-cancer agents. Their ability to target multiple aspects of tumor growth, including angiogenesis and direct effects on tumor cells, makes them attractive candidates for further therapeutic development. While significant progress has been made in understanding the biological activities of Arresten, Canstatin, and Tumstatin, further research is needed to fully elucidate the mechanisms of action of Tetrastatin, Pentastatin, and Hexastatin. The development of more potent and stable derivatives of these fragments, as well as their use in combination with conventional cancer therapies, holds great promise for improving patient outcomes. This technical guide provides a solid foundation for researchers to explore the full therapeutic potential of these fascinating and potent biomolecules.

References

The NC1 Domain of Collagen IV: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Abstract

The non-collagenous 1 (NC1) domain of type IV collagen, a key component of basement membranes, has emerged from a structural element to a critical regulator of tissue homeostasis and disease. Initially identified as the C-terminal globular domain essential for the assembly and network formation of collagen IV protomers, the this compound domain and its proteolytic fragments have since been recognized for their potent biological activities. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted functions of the collagen this compound domain. It details the key experimental methodologies that were instrumental in its characterization, summarizes crucial quantitative data, and visually represents the complex signaling pathways it governs. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the this compound domain's significance in health and disease, particularly in angiogenesis and cancer.

Discovery and History: From a Structural Anchor to a Bioactive Modulator

The story of the collagen this compound domain begins with early investigations into the unique structure of type IV collagen, the primary collagenous component of basement membranes. Unlike the fibrillar collagens (types I, II, and III), type IV collagen forms a sheet-like network, a characteristic that puzzled scientists for years.

A pivotal moment in understanding this network came in 1981 when Timpl and colleagues, using rotary shadowing electron microscopy, visualized the collagen IV molecule as a long, flexible strand with a globular domain at one end. This C-terminal globular domain, resistant to collagenase digestion, was termed the non-collagenous 1 (this compound) domain. Their work revealed that two collagen IV molecules could associate via their this compound domains, forming a hexameric structure, while four molecules could connect at their N-terminal 7S domains. This "head-to-head" and "tail-to-tail" assembly model, orchestrated by the this compound and 7S domains respectively, provided the fundamental framework for the collagen IV network.[1]

Further research solidified the this compound domain's role as the critical initiator of collagen IV trimerization. It was demonstrated that the this compound domain directs the selection and assembly of the six different α-chains (α1-α6) into specific heterotrimeric protomers, such as [α1(IV)]2α2(IV) and α3(IV)α4(IV)α5(IV).[2][3][4] This chain selection is crucial for the tissue-specific properties of basement membranes.[1][5]

A significant breakthrough in the biological importance of the this compound domain came from the study of autoimmune diseases. In Goodpasture syndrome, it was discovered that the autoantibodies target the this compound domain of the α3 chain of type IV collagen (α3(IV)this compound), establishing it as the "Goodpasture antigen".[6][7] This finding highlighted the clinical relevance of the this compound domain beyond its structural role.

The late 1990s and early 2000s witnessed a paradigm shift in our understanding of the this compound domain. Researchers discovered that proteolytic fragments of the this compound domain, released from the basement membrane, possessed potent biological activities, particularly in the regulation of angiogenesis. This led to the identification of a new class of endogenous angiogenesis inhibitors:

  • Arresten: The this compound domain of the α1(IV) chain.[8][9]

  • Canstatin: The this compound domain of the α2(IV) chain.[10][11]

  • Tumstatin: The this compound domain of the α3(IV) chain.[12][13]

  • Tetrastatin: The this compound domain of the α4(IV) chain.[14]

These discoveries opened up new avenues for therapeutic development, particularly in cancer, where angiogenesis is a hallmark of tumor growth and metastasis.[12][13] The identification of these "matricryptins" – bioactive fragments encrypted within the extracellular matrix – transformed the this compound domain from a simple structural component into a key player in cell signaling and tissue regulation.

Structure and Function of the Collagen this compound Domain

The this compound domain is a globular structure of approximately 230 amino acids.[2] It is composed of two homologous subdomains, each with a topology similar to lectins. The six different α-chains of type IV collagen (α1-α6) give rise to six distinct this compound domains, each with specific functions and receptor interactions.

The primary functions of the intact this compound domain within the collagen IV network are:

  • Chain Selection and Protomer Assembly: The this compound domain initiates the formation of the triple-helical collagen IV molecule by mediating the specific association of three α-chains.[1][3][4] This process ensures the correct stoichiometry and composition of the protomers.

  • Network Formation: Two collagen IV protomers dimerize through the head-to-head interaction of their C-terminal this compound domains, forming a stable hexameric structure.[1][15] This hexamer serves as a critical cross-linking point in the basement membrane scaffold.

Beyond these structural roles, the proteolytic release of this compound domain fragments unleashes a cascade of biological activities, primarily centered on the inhibition of angiogenesis and tumor growth. These fragments, including Arresten, Canstatin, and Tumstatin, exert their effects by interacting with specific cell surface receptors, most notably integrins.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound domain and its fragments, compiled from various studies. This information is crucial for researchers designing experiments and for professionals evaluating the therapeutic potential of these molecules.

PropertyArresten (α1(IV)this compound)Canstatin (α2(IV)this compound)Tumstatin (α3(IV)this compound)Reference(s)
Molecular Weight (kDa) ~26~24~28[9][11]
Primary Integrin Receptor α1β1αVβ3, αVβ5αVβ3[8][16][17]

Table 1: Properties of Angiostatic this compound Domain Fragments

AssayArresten (α1(IV)this compound)Canstatin (α2(IV)this compound)Tumstatin (α3(IV)this compound)Reference(s)
Endothelial Cell Proliferation InhibitionPotent InhibitionInhibition of proliferating endothelial cells[8][11][12]
Endothelial Cell Migration InhibitionSignificant InhibitionNot explicitly stated as primary mechanism in these sources[8][11]
Endothelial Cell Tube Formation InhibitionInhibitionNot explicitly stated as primary mechanism in these sources[8][11]
Apoptosis Induction Pro-apoptotic on endothelial and tumor cells in vivoInduces apoptosis in endothelial cellsInduces apoptosis of proliferating endothelial cells[9][11][12]
In Vivo Tumor Growth InhibitionSuppression of large and small tumorsSuppresses tumor growth[8][11][12]

Table 2: Biological Activities of this compound Domain Fragments

Key Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in the discovery and characterization of the collagen this compound domain and its fragments.

Isolation of the this compound Domain from Basement Membranes

This protocol describes the general procedure for isolating the this compound domain from tissues rich in basement membranes, such as placenta or kidney.

Materials:

  • Tissue source (e.g., human placenta, bovine kidney)

  • Collagenase buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2)

  • Bacterial collagenase

  • Pepsin

  • Acetic acid

  • Sodium chloride (NaCl)

  • Centrifuge

  • Chromatography system (e.g., size-exclusion, ion-exchange)

Procedure:

  • Tissue Preparation: Mince the tissue into small pieces and wash extensively with cold distilled water to remove cellular debris.[12]

  • Decellularization: Treat the minced tissue with a detergent solution (e.g., deoxycholic acid) to remove cellular components, leaving behind the insoluble basement membrane.[18]

  • Collagenase Digestion: Resuspend the basement membrane pellet in collagenase buffer and add bacterial collagenase. Incubate at 37°C with stirring for 24 hours to digest the triple-helical domains of collagen IV, releasing the collagenase-resistant this compound domains.[12][18]

  • Centrifugation: Centrifuge the digest at high speed to pellet any undigested material. The supernatant contains the soluble this compound domains.[12]

  • Purification:

    • Size-Exclusion Chromatography: Apply the supernatant to a size-exclusion chromatography column (e.g., Superdex S200) to separate the this compound hexamers from other smaller molecules.[12]

    • Ion-Exchange Chromatography: Further purify the this compound fraction using ion-exchange chromatography (e.g., Mono Q) to separate different this compound domain subtypes based on their charge.[18]

  • Analysis: Analyze the purified fractions by SDS-PAGE and Western blotting using specific antibodies to identify the different α-chains of the this compound domain.[12][18]

In Vitro Angiogenesis Assays

These assays are crucial for evaluating the anti-angiogenic properties of this compound domain fragments.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other endothelial cells

  • Endothelial cell growth medium

  • 96-well plates

  • This compound domain fragment (e.g., Arresten, Canstatin, Tumstatin)

  • Proliferation assay reagent (e.g., MTT, BrdU, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the this compound domain fragment. Include a negative control (medium alone) and a positive control (e.g., a known inhibitor of proliferation).

  • Incubation: Incubate the plate for 24-72 hours.

  • Quantification: Add the proliferation assay reagent according to the manufacturer's instructions and measure the absorbance or luminescence, which is proportional to the number of viable cells.[1][10]

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • 24-well plates

  • Endothelial cells

  • Serum-free medium

  • Chemoattractant (e.g., VEGF or FGF-2)

  • This compound domain fragment

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

Procedure:

  • Preparation: Coat the underside of the Transwell membrane with an extracellular matrix protein like fibronectin or collagen to promote cell adhesion.

  • Cell Seeding: Resuspend endothelial cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Treatment: Add the chemoattractant to the lower chamber. The this compound domain fragment can be added to either the upper or lower chamber to test its effect on migration.

  • Incubation: Incubate the plate for 4-6 hours to allow cell migration.

  • Analysis:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Count the number of migrated cells in several microscopic fields.

Materials:

  • Matrigel™ or other basement membrane extract

  • 96-well plates

  • Endothelial cells

  • This compound domain fragment

Procedure:

  • Coating: Coat the wells of a 96-well plate with Matrigel™ and allow it to solidify at 37°C.[13]

  • Cell Seeding: Seed endothelial cells onto the Matrigel™-coated wells in the presence or absence of the this compound domain fragment.[13]

  • Incubation: Incubate the plate for 6-18 hours.

  • Analysis: Observe the formation of capillary-like structures (tubes) using a microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points.[8][13]

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor and anti-angiogenic effects of this compound domain fragments in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells (e.g., human prostate or renal cancer cell lines)

  • This compound domain fragment

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the immunocompromised mice.[2][6]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Once tumors are established, begin systemic administration of the this compound domain fragment (e.g., via intraperitoneal or intravenous injection) or a vehicle control.

  • Monitoring: Measure the tumor volume with calipers every few days.

  • Analysis: At the end of the experiment, euthanize the mice and excise the tumors. The tumors can be weighed and processed for histological analysis to assess tumor necrosis and microvessel density (e.g., by staining for CD31).[19]

Signaling Pathways and Molecular Mechanisms

The anti-angiogenic this compound domain fragments exert their effects by interacting with specific integrin receptors on the surface of endothelial cells, triggering intracellular signaling cascades that ultimately lead to the inhibition of proliferation, migration, and survival.

Arresten (α1(IV)this compound) Signaling

Arresten primarily interacts with the α1β1 integrin.[8] This interaction competitively inhibits the binding of endothelial cells to type IV collagen in the basement membrane. The downstream signaling events lead to the inhibition of focal adhesion kinase (FAK), c-Raf, MEK, and ERK1/2 phosphorylation, which are critical for cell migration and proliferation.[8] Interestingly, Arresten's effects are specific to the α1β1 integrin, as it does not affect cells lacking this receptor.[8]

Arresten_Signaling Arresten Arresten (α1(IV)this compound) a1b1 α1β1 Integrin Arresten->a1b1 binds ColIV Collagen IV Arresten->ColIV inhibits binding FAK FAK Arresten->FAK inhibits a1b1->FAK activates ColIV->a1b1 binding Ras Ras FAK->Ras Raf c-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation promotes

Arresten (α1(IV)this compound) Signaling Pathway
Canstatin (α2(IV)this compound) Signaling

Canstatin interacts with αVβ3 and αVβ5 integrins on endothelial cells.[16] This binding initiates two distinct signaling pathways. One pathway involves the inhibition of FAK and the downstream PI3K/Akt/mTOR signaling cascade, which leads to the inhibition of protein synthesis. The other pathway involves the activation of caspases-8 and -9, leading to apoptosis.[16]

Canstatin_Signaling Canstatin Canstatin (α2(IV)this compound) aVb3 αVβ3 Integrin Canstatin->aVb3 aVb5 αVβ5 Integrin Canstatin->aVb5 FAK FAK Canstatin->FAK inhibits Casp8 Caspase-8 Canstatin->Casp8 activates Casp9 Caspase-9 Canstatin->Casp9 activates aVb3->FAK aVb5->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ProteinSynth Protein Synthesis mTOR->ProteinSynth Casp3 Caspase-3 Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Canstatin (α2(IV)this compound) Signaling Pathway
Tumstatin (α3(IV)this compound) Signaling

Tumstatin binds to the αVβ3 integrin on proliferating endothelial cells.[12][13] This interaction, which is independent of the typical RGD-binding motif, leads to the inhibition of cap-dependent protein synthesis.[12][13] It also inhibits the phosphorylation of FAK and the PI3K/Akt pathway, ultimately leading to apoptosis of proliferating endothelial cells.[16]

Tumstatin_Signaling Tumstatin Tumstatin (α3(IV)this compound) aVb3 αVβ3 Integrin Tumstatin->aVb3 binds FAK FAK Tumstatin->FAK inhibits aVb3->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt CapSynth Cap-dependent Protein Synthesis Akt->CapSynth inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits

Tumstatin (α3(IV)this compound) Signaling Pathway

Conclusion and Future Directions

The journey of the collagen this compound domain from a seemingly static structural element to a dynamic regulator of cellular behavior exemplifies the intricate complexity of the extracellular matrix. Its crucial role in collagen IV assembly, coupled with the potent anti-angiogenic and anti-tumor activities of its fragments, has profound implications for our understanding of tissue biology and the development of novel therapeutics.

Future research in this field is likely to focus on several key areas:

  • Elucidating the precise mechanisms of this compound fragment generation: Understanding which proteases are responsible for the release of Arresten, Canstatin, and Tumstatin in specific physiological and pathological contexts will be crucial for therapeutic targeting.

  • Exploring the full spectrum of this compound domain bioactivities: While the anti-angiogenic effects are well-documented, the roles of these fragments in other biological processes, such as inflammation, fibrosis, and neuronal development, warrant further investigation.[20][21]

  • Developing this compound domain-based therapeutics: The potent anti-tumor effects of this compound fragments make them attractive candidates for cancer therapy. Further preclinical and clinical studies are needed to evaluate their safety and efficacy.

  • Investigating the interplay between different this compound domain fragments: The basement membrane contains multiple collagen IV α-chains, suggesting that a cocktail of different this compound fragments may be released simultaneously. Understanding their synergistic or antagonistic interactions will be critical.

References

Biophysical Properties of the Collagen IV NC1 Domain Hexamer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-collagenous 1 (NC1) domain of type IV collagen is a critical component in the assembly and function of basement membranes, the specialized extracellular matrices that underlie all epithelial and endothelial tissues. This globular domain, located at the C-terminus of each of the six α-chains of type IV collagen (α1-α6), orchestrates the selection and assembly of these chains into triple-helical protomers. Subsequently, two protomers associate via their this compound domains to form a stable hexamer, a fundamental building block of the collagen IV network.[1][2] This intricate architecture provides structural integrity to tissues and plays a crucial role in cell adhesion, differentiation, and signaling.[3] Furthermore, the this compound domain of the α3 chain is infamously known as the Goodpasture autoantigen, the target of autoantibodies in the life-threatening autoimmune disease, Goodpasture's syndrome.[4][5] This technical guide provides an in-depth exploration of the biophysical properties of the this compound domain hexamer, including its structure, stability, and interactions, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

I. Structure and Assembly of the this compound Domain Hexamer

The this compound domain hexamer is a compact, ellipsoid-shaped molecule formed by the head-to-head association of two trimeric this compound domain caps.[1][3] Each trimer is composed of the this compound domains from three distinct α-chains, brought together through a unique "domain swapping" mechanism.[3] This intricate assembly is further stabilized by a combination of extensive hydrophobic and hydrophilic interactions, disulfide bonds within each monomer, and a unique sulfilimine cross-link between a methionine and a hydroxylysine residue, which covalently links two protomers within the hexamer.[6][7][8]

The assembly process is a highly specific and regulated event. Chloride ions have been identified as crucial signaling molecules that trigger a conformational switch within the this compound domains, facilitating the formation of the hexameric structure.[6] This self-assembly process can be reconstituted in vitro, providing a powerful tool for studying the underlying molecular mechanisms.[9]

Structural and Stability Data
PropertyValueMethodReference
Melting Temperature (Tm) of Collagen IV 42.4 ± 0.2 °C (monophasic transition for reduced collagen IV)Circular Dichroism (CD) Spectroscopy[10][11]
Crystal Structure Resolution ([(α1)2α2]2 this compound Hexamer) 2.0 ÅX-ray Diffraction[3]
Crystal Structure Space Group ([(α1)2α2]2 this compound Hexamer) P2(1)2(1)2(1)X-ray Diffraction[12]
Crystal Structure Unit Cell Dimensions ([(α1)2α2]2 this compound Hexamer) a = 81 Å, b = 158 Å, c = 138 ÅX-ray Diffraction[12]

II. Experimental Protocols

A. X-ray Crystallography for this compound Domain Hexamer Structure Determination

This protocol outlines the general steps for determining the crystal structure of the this compound domain hexamer.

1. Protein Purification:

  • Isolate this compound domain hexamers from tissues (e.g., bovine lens capsule or kidney) by collagenase digestion.[3][13]

  • Purify the hexamers using chromatographic techniques such as ion exchange (e.g., Mono Q) and size-exclusion chromatography.[13]

2. Crystallization:

  • Concentrate the purified this compound hexamer solution to 5-10 mg/mL.

  • Use the hanging drop vapor diffusion method.

  • Screen a variety of crystallization conditions. A successful condition for the [(α1)2α2]2 this compound hexamer from bovine lens capsule is 0.1 M Tris-HCl pH 8.5, 20% PEG 4000, and 0.2 M MgCl2 at 22°C.[1]

3. Data Collection and Structure Determination:

  • Mount the crystals and expose them to a synchrotron X-ray source.

  • Collect diffraction data and process it to determine the space group and unit cell dimensions.

  • Solve the structure using molecular replacement or other phasing methods.

  • Refine the atomic model against the experimental data.[3]

B. Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol describes its application to study this compound domain interactions.

1. Chip Preparation and Ligand Immobilization:

  • Choose a suitable sensor chip (e.g., CM5).

  • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Immobilize the ligand (e.g., purified this compound monomer or hexamer) to the activated surface via amine coupling. Typical immobilization concentrations are in the µg/mL range.

  • Deactivate any remaining active esters with ethanolamine.

2. Analyte Interaction Analysis:

  • Prepare a series of analyte concentrations (e.g., another this compound monomer or a potential binding partner) in a suitable running buffer (e.g., HBS-EP).

  • Inject the analyte solutions over the ligand-immobilized surface and a reference flow cell.

  • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

3. Data Analysis:

  • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

  • Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

C. Mass Spectrometry for Sulfilimine Cross-link Identification

This protocol outlines the steps to identify the unique sulfilimine cross-link in the this compound domain hexamer.

1. Sample Preparation:

  • Isolate and purify the this compound domain hexamer.

  • Perform enzymatic digestion of the protein, typically with trypsin, to generate peptides.[8]

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • Separate the peptide mixture using reverse-phase liquid chromatography.

  • Introduce the eluted peptides into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Acquire MS and MS/MS spectra of the peptides.

3. Data Analysis:

  • Search the acquired MS/MS spectra against a protein sequence database containing the collagen IV α-chain sequences.

  • Use specialized software to identify cross-linked peptides, looking for the characteristic mass shift corresponding to the sulfilimine bond between a methionine and a hydroxylysine residue.[8][14][15]

D. Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Domain Detection and Quantification

ELISA is a widely used method for detecting and quantifying proteins. This protocol is for a sandwich ELISA to measure this compound domain concentration.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a capture antibody specific for the this compound domain (e.g., 1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6).[16]

  • Incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.[16]

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate.

3. Sample and Standard Incubation:

  • Add standards of known this compound domain concentration and unknown samples to the wells.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate.

4. Detection Antibody Incubation:

  • Add a biotinylated detection antibody specific for a different epitope on the this compound domain.

  • Incubate for 1 hour at room temperature.

  • Wash the plate.

5. Signal Development and Detection:

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

  • Wash the plate.

  • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve to determine the concentration of the this compound domain in the samples.[17][18]

E. In Vitro Reconstitution Assay for this compound Domain Hexamer Assembly

This assay allows for the study of the self-assembly of this compound domains into hexamers.

1. Preparation of this compound Monomers:

  • Purify this compound domain hexamers as described previously.

  • Dissociate the hexamers into trimers and monomers by dialysis against a low ionic strength buffer (e.g., 20 mM Tris-acetate, pH 8.0) in the absence of chloride.[19]

  • Separate the monomers using size-exclusion chromatography.[19]

2. Assembly Reaction:

  • Incubate the purified this compound monomers in a buffer containing a physiological concentration of chloride ions (e.g., 150 mM NaCl) at 37°C for several hours to overnight.[6][19]

3. Analysis of Assembly:

  • Analyze the reaction mixture by size-exclusion chromatography to monitor the formation of hexamers.[19]

  • Alternatively, use native polyacrylamide gel electrophoresis (PAGE) to visualize the assembled hexamers.

III. Signaling Pathways and Biological Interactions

The this compound domains of various collagen IV α-chains are not merely structural components but also act as potent signaling molecules, particularly in the regulation of angiogenesis. These domains can be proteolytically cleaved from the collagen IV network and function as endogenous inhibitors of new blood vessel formation.

A. Anti-Angiogenic Signaling of this compound Monomers

Several this compound monomers, including arresten (α1), canstatin (α2), and tumstatin (α3), have been shown to inhibit angiogenesis through their interaction with integrins on the surface of endothelial cells.

anti_angiogenesis_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound Monomers This compound Monomers Integrins Integrins This compound Monomers->Integrins Binds FAK FAK Integrins->FAK Inhibits Phosphorylation PI3K/Akt PI3K/Akt FAK->PI3K/Akt Inhibits Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK FAK->Ras/Raf/MEK/ERK Inhibits Angiogenesis Angiogenesis PI3K/Akt->Angiogenesis Inhibits Ras/Raf/MEK/ERK->Angiogenesis Inhibits

Caption: Anti-angiogenic signaling cascade initiated by this compound domain monomers.

B. The this compound Domain as the Goodpasture Autoantigen

In Goodpasture's syndrome, autoantibodies target specific conformational epitopes on the this compound domain of the α3 chain of type IV collagen. These epitopes, designated EA and EB, are cryptic in the native, assembled this compound hexamer but become exposed under certain conditions, leading to an autoimmune response.

goodpasture_antigen cluster_collagen Collagen IV α3 Chain this compound Domain Native Hexamer Native Hexamer Dissociated Monomer Dissociated Monomer Native Hexamer->Dissociated Monomer Dissociation/ Conformational Change Autoantibodies Autoantibodies Dissociated Monomer->Autoantibodies Epitope Exposure (EA & EB) Glomerulonephritis & \nPulmonary Hemorrhage Glomerulonephritis & Pulmonary Hemorrhage Autoantibodies->Glomerulonephritis & \nPulmonary Hemorrhage Binds to Basement Membrane

Caption: Pathogenesis of Goodpasture's syndrome involving the this compound domain.

The primary immunodominant epitopes have been mapped to residues 17-31 (EA) and 127-141 (EB) of the α3(IV)this compound domain.[4][5] The binding of autoantibodies to these exposed epitopes in the glomerular and alveolar basement membranes initiates an inflammatory cascade, leading to severe kidney and lung damage.[4][5]

IV. Conclusion

The this compound domain hexamer of type IV collagen is a sophisticated molecular machine that plays a central role in the architecture and function of basement membranes. Its intricate biophysical properties, from its precise assembly mechanism to its potent signaling capabilities, make it a subject of intense research interest. A thorough understanding of the this compound domain's structure, stability, and interactions is not only fundamental to cell and developmental biology but also holds significant promise for the development of novel therapeutic strategies for diseases ranging from cancer to autoimmune disorders. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers and professionals dedicated to unraveling the complexities of this essential biological structure.

References

Methodological & Application

Production of Recombinant Non-Collagenous (NC1) Domain Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

The non-collagenous 1 (NC1) domain is the C-terminal globular domain of type IV collagen, a primary component of basement membranes.[1][2] This domain is crucial for the assembly of collagen IV protomers into a network scaffold, initiating chain selection and trimerization.[2][3][4] Recombinant this compound domains are valuable tools for researchers studying basement membrane biology, autoimmune diseases like Goodpasture syndrome, and angiogenesis, making robust production methods essential.[1][5][6][7]

These application notes provide an overview and detailed protocols for the production of recombinant this compound domain proteins using various expression systems.

Application Notes: Choosing an Expression System

The choice of expression system is critical and depends on the specific this compound domain being produced and the desired downstream application. Key considerations include protein folding, post-translational modifications (such as glycosylation), and yield.

  • Mammalian Cells (e.g., HEK293): This system is often preferred for producing this compound domains that require proper protein folding and post-translational modifications to be biologically active.[5][8] Human Embryonic Kidney (HEK) 293 cells are suitable for expressing secreted recombinant proteins, which simplifies initial purification from the cell culture supernatant.[5] However, protein yields in mammalian systems can be relatively low.[6]

  • Bacterial Cells (e.g., E. coli): E. coli is a cost-effective system for producing large quantities of recombinant protein. However, it lacks the machinery for complex post-translational modifications.[8] This can be a significant drawback, as unglycosylated this compound domains produced in bacteria may lack biological activity.[8] Proteins expressed in E. coli can also form insoluble inclusion bodies, requiring additional refolding steps.

  • Insect Cells (e.g., Sf-9 with Baculovirus): The baculovirus expression vector system (BEVS) in insect cells like Spodoptera frugiperda (Sf-9) offers a compromise between bacterial and mammalian systems. It provides some post-translational modifications and can produce soluble, biologically active protein with potentially higher yields than mammalian cells.[6]

Data Summary

The following table summarizes quantitative data from various studies on recombinant this compound domain production.

ProteinExpression SystemAffinity TagPurification MethodYieldPurityReference
Rat α3(IV)this compoundHEK293 CellsFLAGAnti-FLAG Affinity GelNot specifiedHomogeneous[5]
Human α3(IV)this compoundMammalian SystemNot specifiedNot specified1-2 mg/LNot specified[6]
Mouse α3(IV)this compoundSf-9 Insect Cells6xHisNi-NTA Affinity ChromatographyNot specifiedHomogeneous[6]
Human TNFR1-ECD*E. coliHis-tagNi-Affinity, Cation-Exchange, SEC9.3 mg/L>95%[9]

Note: Data for human Tumor Necrosis Factor Receptor 1 Extracellular Domain (TNFR1-ECD) is included as a comparative example of prokaryotic expression yield.

Experimental Workflow and Signaling Pathway

Experimental Workflow

The general workflow for producing recombinant this compound domain protein involves several key stages, from initial gene cloning to final protein characterization.

Recombinant Protein Production Workflow cluster_0 Phase 1: Construct Design & Cloning cluster_1 Phase 2: Protein Expression cluster_2 Phase 3: Purification & Characterization Cloning 1. Gene Amplification (this compound Domain cDNA) Vector 2. Vector Insertion (e.g., pTracer-CMV2, pET46) Cloning->Vector Transformation 3. Transformation (into E. coli for plasmid amplification) Vector->Transformation Transfection 4. Transfection/Infection (into Host Cells: HEK293, Sf-9) Transformation->Transfection Plasmid DNA Culture 5. Cell Culture & Induction (Allow protein expression) Transfection->Culture Harvest 6. Harvest (Cell lysate or supernatant) Culture->Harvest Purification 7. Affinity Chromatography (e.g., Ni-NTA, Anti-FLAG) Harvest->Purification Crude Protein Analysis 8. Purity Analysis (SDS-PAGE, Western Blot) Purification->Analysis QC 9. Quality Control (Functional Assays, ELISA) Analysis->QC

Caption: General workflow for recombinant this compound domain protein production.

This compound Domain in Collagen IV Assembly

The this compound domain plays a pivotal role in the supramolecular assembly of the collagen IV network within the basement membrane. This process is essential for providing structural integrity to tissues.

Collagen IV Assembly cluster_protomer Intracellular Assembly cluster_network Extracellular Network Formation alpha1 α-chain 1 trimer Collagen IV Protomers (Triple Helix + this compound Trimer) alpha1->trimer This compound domains initiate trimerization alpha2 α-chain 2 alpha2->trimer This compound domains initiate trimerization alpha3 α-chain 3 alpha3->trimer This compound domains initiate trimerization protomer1 Protomer A trimer->protomer1 Secretion protomer2 Protomer B trimer->protomer2 Secretion hexamer This compound Hexamer Formation (Dimer of Trimers) protomer1->hexamer This compound-NC1 Interaction protomer2->hexamer This compound-NC1 Interaction network Collagen IV Network Scaffold hexamer->network Cross-linking

Caption: Role of the this compound domain in collagen IV protomer and network assembly.

Experimental Protocols

Protocol 1: Production in Mammalian Cells (HEK293)

This protocol is adapted from methods for producing rat α3(IV)this compound domain in HEK293 cells, which allows for proper folding and post-translational modifications.[5][8]

1. Cloning and Vector Construction a. Amplify the cDNA sequence encoding the desired this compound domain using PCR. b. To facilitate secretion and purification, engineer the construct to include a signal peptide (e.g., from rat BM40) at the N-terminus and an affinity tag (e.g., FLAG tag) at the N- or C-terminus.[5][8] c. Ligate the final DNA fragment into a mammalian expression vector, such as pTracer-CMV2.[8] d. Verify the correctness of the final construct by DNA sequencing.

2. Expression and Cell Culture a. Culture Human Embryonic Kidney (HEK) 293 cells in a suitable medium (e.g., DMEM).[5] b. Linearize the expression vector and transfect it into the HEK293 cells.[5][8] c. Select for stably transfected cells using an appropriate antibiotic. d. Expand the stable cell line and switch to a serum-free medium for protein production to simplify downstream purification. e. Harvest the cell culture supernatant containing the secreted recombinant this compound domain protein.[5]

3. Protein Purification a. Clarify the harvested supernatant by centrifugation to remove cells and debris. b. Apply the clarified supernatant to an anti-FLAG M2 affinity gel column.[5] c. Wash the column extensively to remove non-specifically bound proteins. d. Elute the bound this compound domain protein according to the affinity resin manufacturer's protocol (e.g., using a competitive peptide). e. Determine the protein concentration of the eluted fractions, for example, by measuring the optical density at 280 nm.[5]

4. Characterization a. Assess the purity and molecular weight of the recombinant protein using SDS-PAGE. b. Confirm the identity of the protein by Western blotting using an anti-FLAG antibody or an antibody specific to the this compound domain.[1] c. Further characterization can be performed using techniques like ELISA to confirm its ability to bind to specific antibodies.[1]

Protocol 2: Production in Bacterial Cells (E. coli)

This protocol is suitable for generating large amounts of the this compound domain but may require an additional refolding step.[8]

1. Cloning and Vector Construction a. Amplify the this compound domain coding sequence by PCR. b. Clone the PCR product into a bacterial expression vector, such as pET46 Ek/LIC, which adds an N-terminal His-tag for purification.[8] c. Transform the resulting plasmid into a suitable E. coli strain for protein expression, like BL21 (DE3).[8]

2. Expression and Culture a. Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking. b. When the culture reaches an optimal optical density (OD600), induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside). c. Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility. d. Harvest the cells by centrifugation.

3. Protein Purification a. Resuspend the cell pellet in a lysis buffer and lyse the cells, for example, by sonication. b. If the protein is in inclusion bodies, separate the insoluble fraction and proceed with a refolding protocol. c. If the protein is soluble, clarify the lysate by centrifugation. d. Purify the His-tagged this compound domain from the soluble lysate using Ni-NTA affinity chromatography. e. Wash the column and elute the protein using a buffer with a high concentration of imidazole. f. If required, remove the His-tag by proteolytic cleavage (e.g., with thrombin if a cleavage site is present in the vector).[6] g. Perform buffer exchange and further purification if necessary using size-exclusion chromatography.

4. Characterization a. Analyze protein purity and size by SDS-PAGE. b. Confirm protein identity via Western blot with an anti-His-tag antibody. c. Assess biological activity, noting that bacterially produced this compound may be inactive due to the lack of glycosylation.[8]

Protocol 3: Production in Insect Cells (Sf-9)

This protocol, based on the production of mouse α3(IV)this compound, is a good option for obtaining soluble, active protein.[6]

1. Cloning and Vector Construction a. Amplify the mouse α3(IV)this compound sequence from total RNA using RT-PCR.[6] b. Incorporate restriction sites into the primers for cloning into a baculovirus transfer vector. c. Ligate the amplified fragment into the transfer vector, which may include a 6xHis tag for purification.[6] d. Co-transfect the transfer vector with linearized baculovirus DNA into Sf-9 insect cells to generate recombinant baculovirus. e. Amplify the virus stock to obtain a high-titer virus for large-scale expression.

2. Expression and Cell Culture a. Grow Sf-9 cells in an appropriate insect cell medium. b. Infect the Sf-9 cell culture with the high-titer recombinant baculovirus. c. Incubate the infected culture for 48-72 hours to allow for protein expression. d. Harvest the cells by centrifugation and prepare a cell lysate.[6]

3. Protein Purification a. Incubate the cell lysate with a Ni-NTA agarose affinity matrix to bind the 6xHis-tagged α3(IV)this compound protein.[6] b. Wash the matrix to remove unbound proteins. c. Elute the recombinant protein from the affinity matrix. d. Concentrate the eluted protein, for example, by ammonium sulfate fractionation, and dialyze against PBS.[6]

4. Characterization a. Verify protein purity and molecular weight (~28 kDa for α3(IV)this compound) using SDS-PAGE.[6] b. Confirm identity with Western blotting. c. Test for biological activity. For example, mouse α3(IV)this compound has been shown to inhibit endothelial cell proliferation and tube formation.[6]

References

Application Notes and Protocols: Purification of His-tagged NC1 Domain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-collagenous 1 (NC1) domain is the C-terminal globular domain of collagen IV, a key component of basement membranes. It plays a crucial role in the assembly of the collagen IV network and is involved in various biological processes, including cell adhesion, migration, and angiogenesis.[1] Recombinant production of the this compound domain with a polyhistidine tag (His-tag) at the N- or C-terminus allows for efficient purification using immobilized metal affinity chromatography (IMAC). This application note provides a detailed protocol for the purification of His-tagged this compound domain, along with expected outcomes and troubleshooting guidelines.

Principle of His-tag Purification (IMAC)

IMAC is a widely used technique for purifying recombinant proteins that have been engineered to include a His-tag, typically consisting of six to eight consecutive histidine residues.[2][3][4][5] This tag exhibits a strong and specific affinity for chelated divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatography resin.[2][3][5]

The purification process involves four main steps:

  • Binding: The cell lysate containing the His-tagged this compound domain is loaded onto the IMAC column. The His-tag binds to the immobilized metal ions.

  • Washing: The column is washed with a buffer containing a low concentration of a competitive agent, such as imidazole, to remove non-specifically bound proteins and other contaminants.[2]

  • Elution: The bound His-tagged this compound domain is eluted from the column by using a buffer with a high concentration of imidazole, which competes with the His-tag for binding to the metal ions.[3]

  • Regeneration: The column is stripped of any remaining protein and metal ions and recharged for future use.

Data Presentation

Table 1: Typical Buffer Compositions for His-tagged this compound Domain Purification

BufferComponentsTypical ConcentrationPurpose
Lysis Buffer Tris-HCl, NaCl, Imidazole, Protease Inhibitors50 mM Tris-HCl (pH 8.0), 300-500 mM NaCl, 10-20 mM ImidazoleCell lysis and initial binding to the resin. Low imidazole reduces non-specific binding.
Wash Buffer Tris-HCl, NaCl, Imidazole50 mM Tris-HCl (pH 8.0), 300-500 mM NaCl, 20-40 mM ImidazoleRemoval of non-specifically bound proteins.
Elution Buffer Tris-HCl, NaCl, Imidazole50 mM Tris-HCl (pH 8.0), 300-500 mM NaCl, 250-500 mM ImidazoleElution of the His-tagged this compound domain.

Table 2: Expected Yield and Purity of His-tagged this compound Domain

Expression SystemScaleTypical YieldPurity
E. coli1 L culture1-10 mg>90%
Mammalian Cells (e.g., HEK293)1 L culture0.5-5 mg>95%

Note: Yield and purity can vary significantly depending on the specific this compound domain construct, expression levels, and optimization of the purification protocol.

Experimental Protocols

A. Expression of His-tagged this compound Domain

This protocol assumes the use of an E. coli expression system. For other systems, transfection and induction protocols should be adapted accordingly.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the coding sequence for the His-tagged this compound domain under the control of an inducible promoter (e.g., T7 promoter).

  • Culture Growth:

    • Inoculate a starter culture of 10-50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony from the transformation plate.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • The next day, inoculate 1 L of LB medium (with antibiotic) with the starter culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • Continue to incubate the culture for 3-16 hours at a reduced temperature (e.g., 18-30°C) to enhance protein solubility.

  • Cell Harvest:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until further use.

B. Purification of His-tagged this compound Domain using IMAC

This protocol is for a gravity-flow column purification. It can be adapted for use with an FPLC system for higher resolution and automation.[6]

Materials:

  • IMAC resin (e.g., Ni-NTA Agarose)

  • Chromatography column

  • Lysis Buffer

  • Wash Buffer

  • Elution Buffer

  • Ice

Procedure:

  • Cell Lysis:

    • Resuspend the frozen cell pellet in 20-40 mL of ice-cold Lysis Buffer per liter of original culture.[6]

    • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent protein degradation.[6]

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to disrupt the cells. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating.

    • Centrifuge the lysate at 14,000 rpm for 30 minutes at 4°C to pellet the cell debris.

    • Carefully collect the supernatant, which contains the soluble His-tagged this compound domain.

  • Column Preparation:

    • Pack the chromatography column with the desired volume of IMAC resin (e.g., 1-5 mL).

    • Equilibrate the resin by washing with 5-10 column volumes (CV) of Lysis Buffer.

  • Binding:

    • Load the clarified cell lysate onto the equilibrated column. Allow the lysate to flow through the column by gravity.

    • Collect the flow-through to analyze for any unbound protein.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance at 280 nm (A₂₈₀) of the wash fractions until it returns to baseline.

  • Elution:

    • Elute the bound His-tagged this compound domain by applying 5-10 CV of Elution Buffer to the column.

    • Collect the eluate in fractions (e.g., 1 mL fractions).

    • Monitor the A₂₈₀ of the fractions to identify those containing the purified protein.

  • Analysis of Purified Protein:

    • Analyze the collected fractions by SDS-PAGE to assess purity and determine the molecular weight of the purified protein.

    • Pool the fractions containing the pure His-tagged this compound domain.

    • Determine the protein concentration using a suitable method (e.g., Bradford assay or measuring absorbance at 280 nm).

  • Buffer Exchange (Optional):

    • If imidazole needs to be removed for downstream applications, perform buffer exchange using dialysis or a desalting column into a suitable storage buffer (e.g., PBS or Tris-HCl).

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation of E. coli Culture_Growth Culture Growth Transformation->Culture_Growth Induction Induction with IPTG Culture_Growth->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Binding Binding to IMAC Resin Cell_Lysis->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE Concentration Protein Concentration Elution->Concentration

Caption: Workflow for His-tagged this compound domain purification.

This compound Domain Anti-Angiogenic Signaling Pathway

The α1(IV) this compound domain has been shown to exhibit anti-angiogenic activity by binding to α1β1 integrin on endothelial cells. This interaction inhibits downstream signaling pathways, leading to reduced cell proliferation, migration, and tube formation.

signaling_pathway cluster_cell Endothelial Cell cluster_nucleus Nucleus This compound α1(IV) this compound Domain Integrin α1β1 Integrin This compound->Integrin binds NC1_Inhibition FAK FAK Integrin->FAK inhibits Raf c-Raf FAK->Raf p38 p38 MAPK FAK->p38 MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK HIF1a HIF-1α ERK->HIF1a Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis p38->HIF1a p38->Angiogenesis VEGF VEGF Expression HIF1a->VEGF VEGF->Angiogenesis NC1_Inhibition->FAK Inhibition

Caption: Anti-angiogenic signaling of the α1(IV) this compound domain.

References

Application Notes: Anti-NC1 Domain Antibody for Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type IV collagen is the primary structural component of all basement membranes, forming a complex scaffold that provides mechanical stability and regulates cellular behavior. It is a heterotrimeric molecule composed of six genetically distinct α-chains (α1-α6). A key feature of type IV collagen is the C-terminal non-collagenous 1 (NC1) domain. This globular domain is crucial for the assembly of type IV collagen molecules, guiding chain selection and registration to form protomers. Two protomers then connect via their this compound domains to form a hexamer, initiating the formation of the extensive collagen IV network.[1][2][3]

The this compound domain is not merely a structural component; fragments of it, such as the α1(IV)this compound domain known as Arresten, possess potent biological activity, notably the inhibition of angiogenesis.[4] Given its critical role in tissue architecture and signaling, the this compound domain is a significant target of study in physiology and diseases like Alport syndrome, Goodpasture's syndrome, and cancer.[5][6]

This document provides detailed application notes and a comprehensive protocol for the use of anti-NC1 domain antibodies in Western blotting to detect and characterize the this compound domain of type IV collagen α-chains.

Product and Experimental Data Summary

The following tables summarize typical antibody specifications and key quantitative parameters for a successful Western blotting experiment. Note that optimal conditions should be determined empirically for each specific antibody, sample type, and experimental setup.

Table 1: Representative Antibody Specifications

ParameterSpecification
Target Non-Collagenous 1 (this compound) Domain of Type IV Collagen (e.g., COL4A1)
Host Species Rabbit, Mouse, or Sheep
Clonality Monoclonal or Polyclonal
Isotype e.g., Rabbit IgG, Mouse IgG1
Immunogen Recombinant human Collagen IV α1 this compound domain or purified human placental type IV Collagen
Purification Antigen Affinity-Purified
Storage Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Table 2: Western Blotting Experimental Parameters

ParameterRecommended ConditionNotes
Positive Controls Human Kidney, Placenta, or Skin Tissue Lysate. HeLa or C2C12 cell lysates.Tissues rich in basement membranes will provide a strong signal.
Negative Controls Neuro-2a or HCT 116 cell lysates.[3][7]These cell lines have been shown to have low or negative expression of COL4A1.
Starting Material 20-30 µg of total protein per lane.
SDS-PAGE 4-12% Bis-Tris gradient gel.To resolve both the this compound domain fragment and potential full-length or larger fragments.
Primary Antibody Dilution 1:50 - 1:1000 dilution or 1-4 µg/mL.Start with the manufacturer's recommended dilution and optimize.
Primary Antibody Incubation Overnight at 4°C with gentle agitation.Can be performed for 1-2 hours at room temperature, but overnight incubation often improves signal.
Blocking Buffer 5% (w/v) non-fat dry milk or 3-5% (w/v) BSA in TBST.Incubate for 1 hour at room temperature. Milk is often preferred for reducing background.
Secondary Antibody HRP-conjugated anti-host IgG (e.g., anti-rabbit IgG-HRP).Dilute according to manufacturer's instructions (typically 1:2000 - 1:20,000).
Detection Method Enhanced Chemiluminescence (ECL).
Expected Band Size(s) ~26-28 kDa for the this compound monomer.[8]Higher molecular weight bands corresponding to dimers (~50 kDa) or full-length α-chains (~160-180 kDa) may be observed.[9][10]

Experimental Workflow and Protocols

The following diagram illustrates the major steps in the Western blotting workflow for detecting the this compound domain.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection Lysate 1. Protein Extraction (Lysis) Quant 2. Protein Quantification (BCA/Bradford) Lysate->Quant Denature 3. Denaturation (Heat + Reducing Agent) Quant->Denature Load 4. SDS-PAGE Denature->Load Transfer 5. Membrane Transfer (PVDF/Nitrocellulose) Load->Transfer Block 6. Blocking Transfer->Block Primary 7. Primary Antibody (Anti-NC1) Block->Primary Secondary 8. Secondary Antibody (HRP-conjugated) Primary->Secondary Detect 9. Detection (ECL) Secondary->Detect

Caption: Western blotting workflow for this compound domain detection.

Detailed Protocol

1. Sample Preparation (Protein Extraction)

  • For Cultured Cells:

    • Wash cells (adherent or suspension) twice with ice-cold PBS.

    • For a 10-cm dish, add 0.5-1.0 mL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.

    • For adherent cells, scrape the cells off the plate. For suspension cells, pellet and resuspend in lysis buffer.

    • Incubate the lysate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.

  • For Tissues (e.g., Kidney, Placenta):

    • Immediately place freshly dissected tissue in ice-cold PBS and wash to remove blood.

    • Mince the tissue into small pieces on ice.

    • Add 1 mL of ice-cold RIPA buffer (with inhibitors) per 100 mg of tissue.

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain. Keep the sample on ice throughout.

    • Follow steps 1.4 through 1.6 from the cultured cell protocol.

2. Protein Quantification

  • Determine the protein concentration of the lysate using a BCA or Bradford protein assay kit, following the manufacturer’s instructions.

  • Calculate the volume of lysate needed to load 20-30 µg of protein per well.

3. Sample Denaturation

  • In a microcentrifuge tube, mix the calculated volume of lysate with 4X or 6X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Centrifuge briefly before loading onto the gel.

4. SDS-PAGE

  • Load 20-30 µg of each denatured protein sample into the wells of a 4-12% Bis-Tris polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor migration and estimate molecular weight.

  • Run the gel according to the manufacturer’s specifications until the dye front reaches the bottom.

5. Membrane Transfer

  • Equilibrate the gel, PVDF or nitrocellulose membrane, and filter paper in transfer buffer.

  • Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.

  • Transfer the proteins from the gel to the membrane. Standard transfer conditions are typically 100V for 60-90 minutes, but this may require optimization.

  • (Optional) After transfer, stain the membrane with Ponceau S solution for 5 minutes to visualize protein bands and confirm successful transfer, then destain with TBST or water.

6. Blocking

  • Place the membrane in a clean container and add enough blocking buffer (5% non-fat milk or 5% BSA in TBST) to fully submerge it.

  • Incubate for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.

7. Primary Antibody Incubation

  • Discard the blocking buffer and wash the membrane briefly with TBST.

  • Dilute the anti-NC1 domain primary antibody in fresh blocking buffer to the desired concentration (e.g., 1:100).

  • Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation

  • The next day, discard the primary antibody solution.

  • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Dilute the HRP-conjugated secondary antibody in fresh blocking buffer according to the manufacturer’s recommendation (e.g., 1:5000).

  • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

9. Detection

  • Prepare the Enhanced Chemiluminescence (ECL) detection reagent by mixing the components as instructed by the manufacturer.

  • Place the membrane, protein-side up, on a clean surface and pipette the ECL reagent to cover the entire surface.

  • Incubate for 1-5 minutes.

  • Drain the excess reagent and place the membrane in a plastic wrap or a digital imaging system.

  • Expose the membrane to X-ray film or capture the signal with a CCD camera-based imager. Adjust exposure time to achieve a strong signal without saturation.

Data Interpretation and Troubleshooting

  • Expected Results: A distinct band should appear at approximately 26-28 kDa, corresponding to the monomeric this compound domain.[8] Depending on the antibody, sample preparation, and tissue source, you may also detect dimers (~50 kDa), full-length α-chains (~160-180 kDa), or other fragments.[9][10] The positive control lanes should show a clear band at the expected size, while negative control lanes should be clear.

  • Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
No Signal or Weak Signal - Inactive antibody.- Insufficient protein loaded.- Poor transfer of protein to membrane.- Antibody dilution is too high.- Use a fresh aliquot of antibody.- Increase the amount of protein loaded.- Verify transfer with Ponceau S stain.- Optimize primary antibody concentration (use a lower dilution).
High Background - Insufficient blocking.- Antibody concentration is too high.- Insufficient washing.- Contaminated buffers.- Increase blocking time to 1.5-2 hours or try a different blocking agent (BSA vs. milk).- Further dilute primary and/or secondary antibodies.- Increase the number and duration of wash steps.- Prepare fresh buffers.
Non-Specific Bands - Primary antibody concentration is too high.- Proteolytic degradation of the sample.- Secondary antibody is binding non-specifically.- Increase the dilution of the primary antibody.- Ensure protease inhibitors are fresh and samples are kept on ice.- Run a secondary antibody-only control (omit primary antibody).

Signaling Pathway

The this compound domain of the α1 chain of type IV collagen (Arresten) is a known inhibitor of angiogenesis. It exerts its effect by binding to α1β1 integrin on the surface of endothelial cells. This interaction blocks the downstream signaling cascade that is normally activated by extracellular matrix components, leading to an inhibition of cell proliferation and migration.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin α1β1 Integrin FAK FAK Raf c-Raf FAK->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p38 p38 MAPK MEK->p38 Proliferation Cell Proliferation & Migration ERK->Proliferation p38->Proliferation This compound α1(IV)this compound Domain (Arresten) This compound->Integrin Binds & Inhibits This compound->FAK

Caption: Anti-angiogenic signaling of the α1(IV)this compound domain.

References

Quantitative Analysis of Collagen Type IV NC1 Domain: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of the non-collagenous 1 (NC1) domain of Collagen Type IV using a sandwich enzyme-linked immunosorbent assay (ELISA). This document outlines the principles of the assay, provides detailed experimental protocols, and presents performance characteristics of commercially available kits.

Introduction

The this compound domain is the C-terminal globular domain of Collagen Type IV, the most abundant constituent of basement membranes. It plays a crucial role in the assembly and stability of the collagen IV network. The this compound domain is also of significant clinical interest, particularly as the primary target for autoantibodies in Goodpasture's disease (anti-glomerular basement membrane disease), a rare and severe autoimmune disorder affecting the kidneys and lungs. Furthermore, specific this compound domains, such as arresten (from the α1 chain), have demonstrated anti-angiogenic properties, making them a subject of interest in cancer research. Accurate quantification of the this compound domain or antibodies directed against it is therefore critical for both basic research and clinical diagnostics.

Principle of the Assay

The this compound domain ELISA is a sandwich immunoassay. In this assay, a microplate is pre-coated with a capture antibody specific for the Collagen Type IV this compound domain. When a sample containing the this compound domain is added to the wells, the this compound domain is captured by the antibody. After a washing step to remove unbound substances, a biotin-conjugated detection antibody that also recognizes the this compound domain is added. Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. A final wash is performed, and a substrate solution is added, resulting in a colorimetric reaction catalyzed by the HRP. The intensity of the color developed is directly proportional to the amount of this compound domain present in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of commercially available Human Collagen Type IV and its alpha 1 chain (COL4A1) ELISA kits, which include the this compound domain. This data is intended to provide researchers with a comparative overview to select the most suitable kit for their experimental needs.

Manufacturer/SupplierKit NameDetection RangeSensitivitySample Types
Cusabio Human Collagen alpha-1(IV) chain (COL4A1) ELISA kit31.25 - 2000 pg/mL[1]< 7.81 pg/mL[1]Serum, Plasma, Tissue Homogenates[1]
Bio-Techne/Novus Biologicals Human Collagen IV ELISA Kit (Colorimetric)0.78 - 50 ng/mL0.47 ng/mLSerum, Plasma, Other Biological Fluids
Cloud-Clone Corp. ELISA Kit for Collagen Type IV Alpha 1 (COL4a1)0.156 - 10 ng/mL0.055 ng/mLSerum, Plasma, Tissue Homogenates, Cell Culture Supernates, Cell Lysates, Other Biological Fluids
MyBioSource Human Collagen Type IV ELISA Kit1.56 - 100 ng/mL1.0 ng/mL[2]Serum, Plasma, Cell Culture Supernates, Body Fluid, Tissue Homogenate[2]
Biomatik Human Collagen Type IV (COL4) ELISA Kit7.8 - 500 ng/mL[3]3.3 ng/mL[3]Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates, Other Biological Fluids[3]
FineTest Human COL4(Collagen Type IV) ELISA Kit0.781 - 50 ng/mL[4]0.469 ng/mL[4]Serum, Plasma, Cell Culture Supernatant, Cell or Tissue Lysate, Other liquid samples[4]

Experimental Protocols

This section provides a generalized, detailed methodology for the quantitative analysis of the Collagen Type IV this compound domain using a sandwich ELISA kit. Researchers should always refer to the specific manual provided with their chosen kit for precise instructions, as incubation times and reagent concentrations may vary.

Reagent Preparation
  • Bring all reagents to room temperature (18-25°C) before use.[5]

  • Wash Buffer (1x): If provided as a concentrate (e.g., 25x), dilute with deionized or distilled water to the final working concentration. If crystals have formed in the concentrate, warm the bottle in a water bath until the crystals have completely dissolved.[1][5]

  • Standard: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Allow the standard to sit for at least 15 minutes with gentle agitation to ensure complete dissolution.[1] Prepare a dilution series of the standard in standard diluent tubes. A common dilution series might be, for example, 2000, 1000, 500, 250, 125, 62.5, and 31.25 pg/mL, with the diluent serving as the zero standard (0 pg/mL).

  • Biotin-conjugated Antibody (1x): Centrifuge the concentrated biotin-conjugated antibody vial briefly before opening. Dilute the concentrated antibody with the provided antibody diluent to the working concentration (e.g., 1:100).[1]

  • HRP-Streptavidin Conjugate (SABC) (1x): Centrifuge the concentrated HRP-streptavidin conjugate vial briefly. Dilute the concentrated conjugate with the provided diluent to the working concentration (e.g., 1:100).[1]

Sample Preparation
  • Serum: Use a serum separator tube (SST) and allow samples to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 15 minutes at approximately 1000 x g. Remove serum and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.[1][5]

  • Cell Culture Supernates: Remove particulates by centrifugation for 20 minutes at 1000 x g. Assay immediately or aliquot and store samples at -20°C or -80°C.

  • Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS and store overnight at -20°C. Perform two freeze-thaw cycles to break the cell membranes. Centrifuge the homogenates for 5 minutes at 5000 x g and collect the supernatant.[1]

  • Sample Dilution: It may be necessary to dilute samples in the provided sample diluent. For serum and plasma, a 1:100 dilution is often recommended as a starting point.[1] The optimal dilution factor should be determined experimentally.

Assay Procedure
  • Determine the number of wells to be used and add 100 µL of each standard, blank (zero standard), and sample into the appropriate wells of the pre-coated microplate. It is recommended that all standards and samples be assayed in duplicate.[1]

  • Incubate for 2 hours at 37°C.[1]

  • Aspirate the liquid from each well. Do not wash.

  • Add 100 µL of the 1x Biotin-conjugated Antibody to each well.

  • Incubate for 1 hour at 37°C.[1]

  • Aspirate the liquid from each well and wash each well with 300 µL of 1x Wash Buffer. Repeat the wash process two more times for a total of three washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.[6]

  • Add 100 µL of the 1x HRP-Streptavidin Conjugate (SABC) to each well.

  • Incubate for 1 hour at 37°C.[1]

  • Aspirate and wash the wells five times as described in step 6.[6]

  • Add 90 µL of TMB Substrate to each well.

  • Incubate for 15-30 minutes at 37°C. Protect from light.

  • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read the optical density (OD) of each well within 5 minutes using a microplate reader set to 450 nm.

Data Analysis
  • Calculate the average OD for each set of duplicate standards, controls, and samples.

  • Subtract the average OD of the zero standard from all other OD values.

  • Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Use the standard curve to determine the concentration of the this compound domain in the samples.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of the this compound domain in the original sample.

Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Reagent Preparation Add_Sample Add Standards & Samples (100 µL) Reagents->Add_Sample Samples Sample Preparation Samples->Add_Sample Incubate1 Incubate (2h, 37°C) Add_Sample->Incubate1 Add_Biotin_Ab Add Biotin-Antibody (100 µL) Incubate1->Add_Biotin_Ab Incubate2 Incubate (1h, 37°C) Add_Biotin_Ab->Incubate2 Wash1 Wash x3 Incubate2->Wash1 Add_SABC Add HRP-Streptavidin (100 µL) Wash1->Add_SABC Incubate3 Incubate (1h, 37°C) Add_SABC->Incubate3 Wash2 Wash x5 Incubate3->Wash2 Add_TMB Add TMB Substrate (90 µL) Wash2->Add_TMB Incubate4 Incubate (15-30 min, 37°C) Add_TMB->Incubate4 Add_Stop Add Stop Solution (50 µL) Incubate4->Add_Stop Read_OD Read OD at 450 nm Add_Stop->Read_OD Calculate Calculate Concentration Read_OD->Calculate NC1_Signaling cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell This compound Collagen IV this compound (Arresten) Integrin α1β1 Integrin This compound->Integrin Binds FAK FAK Integrin->FAK Inhibits Phosphorylation Raf Raf FAK->Raf p38 p38 MAPK FAK->p38 MEK MEK Raf->MEK ERK ERK MEK->ERK HIF1a HIF-1α ERK->HIF1a p38->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis (Inhibition) VEGF->Angiogenesis

References

Therapeutic Potential of NC1 Domain-Derived Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the therapeutic potential of Non-Collagenous 1 (NC1) domain-derived peptides, endogenous inhibitors of angiogenesis and tumor progression. These peptides, derived from the C-terminal domain of various collagen chains, have garnered significant interest for their potential as anti-cancer agents. This guide offers detailed application notes, experimental protocols, and a summary of quantitative data to facilitate further research and development in this promising field.

Introduction to this compound Domain-Derived Peptides

The extracellular matrix (ECM) is not merely a scaffold but a dynamic reservoir of bioactive molecules. Proteolytic cleavage of basement membrane collagens, particularly type IV and XVIII, releases this compound domain fragments that possess potent biological activities. These peptides, including Arresten, Canstatin, Tumstatin, and Endostatin, have been shown to inhibit angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, and to directly impact tumor cells. Their multifaceted mechanisms of action make them attractive candidates for cancer therapy.

Key this compound Domain-Derived Peptides and Their Mechanisms

The primary anti-angiogenic and anti-tumor effects of these peptides are mediated through their interaction with cellular receptors, primarily integrins, leading to the modulation of key signaling pathways that govern cell proliferation, migration, survival, and apoptosis.

Arresten (from Collagen IV α1 chain)

Arresten has demonstrated significant anti-angiogenic and anti-tumor properties. It specifically targets endothelial cells, inducing apoptosis and inhibiting their proliferation and migration.

Signaling Pathway: Arresten binds to α1β1 integrin on endothelial cells, leading to the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway. This disruption of FAK signaling is a key mechanism underlying its anti-angiogenic effects.

Arresten_Signaling Arresten Arresten Integrin α1β1 Integrin Arresten->Integrin FAK FAK Integrin->FAK Downstream Downstream Signaling (e.g., PI3K/Akt) FAK->Downstream Effects Anti-angiogenic Effects: - Apoptosis - Inhibition of Proliferation - Inhibition of Migration Downstream->Effects

Caption: Arresten signaling pathway in endothelial cells.

Canstatin (from Collagen IV α2 chain)

Canstatin is a potent inhibitor of angiogenesis and tumor growth. It selectively induces apoptosis in endothelial cells and some tumor cells, while inhibiting their migration and proliferation.[1]

Signaling Pathway: Canstatin interacts with αvβ3 and αvβ5 integrins on endothelial and tumor cells. This binding initiates a dual apoptotic cascade involving both caspase-8 and caspase-9, leading to robust apoptosis. This is distinct from some other angiostatin molecules that may only activate caspase-8.[2]

Canstatin_Signaling Canstatin Canstatin Integrin_avb3 αvβ3 Integrin Canstatin->Integrin_avb3 Integrin_avb5 αvβ5 Integrin Canstatin->Integrin_avb5 Caspase8 Caspase-8 Activation Integrin_avb3->Caspase8 Caspase9 Caspase-9 Activation (Mitochondrial Pathway) Integrin_avb5->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Canstatin-induced apoptotic signaling.

Tumstatin (from Collagen IV α3 chain)

Tumstatin exhibits potent anti-angiogenic and anti-tumor activities by specifically targeting proliferating endothelial cells.[3]

Signaling Pathway: Tumstatin binds to αvβ3 integrin on endothelial cells, which leads to the inhibition of the FAK/PI3K/Akt/mTOR signaling pathway. This inhibition ultimately results in the suppression of protein synthesis and induction of apoptosis in these cells.[3][4]

Tumstatin_Signaling Tumstatin Tumstatin Integrin αvβ3 Integrin Tumstatin->Integrin FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Inhibition of Protein Synthesis mTOR->Protein_Synthesis Apoptosis Apoptosis mTOR->Apoptosis

Caption: Tumstatin signaling cascade in endothelial cells.

Endostatin (from Collagen XVIII α1 chain)

Endostatin is one of the most extensively studied endogenous angiogenesis inhibitors. It has been shown to inhibit endothelial cell proliferation, migration, and induce apoptosis.[5]

Signaling Pathway: Endostatin interacts with several cell surface receptors, including integrins α5β1 and αvβ3. Binding to α5β1 integrin can inhibit the FAK signaling pathway. Additionally, Endostatin can interfere with VEGF signaling by binding to VEGFR2, thereby blocking downstream pro-angiogenic signals.

Endostatin_Signaling Endostatin Endostatin Integrin α5β1 Integrin Endostatin->Integrin VEGFR2 VEGFR2 Endostatin->VEGFR2 Blocks VEGF binding FAK FAK Integrin->FAK Downstream_VEGF VEGF Signaling VEGFR2->Downstream_VEGF VEGF VEGF VEGF->VEGFR2 Effects Anti-angiogenic Effects FAK->Effects Downstream_VEGF->Effects

Caption: Dual inhibitory mechanism of Endostatin.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of key this compound domain-derived peptides.

Table 1: In Vitro Anti-Angiogenic and Anti-Proliferative Activities (IC50 Values)

PeptideAssayCell LineIC50Citation(s)
Endostatin Endothelial Cell Migration (bFGF-induced)HDMEC~3 nM[6]
Endothelial Cell Migration (VEGF-induced)HUVECPicomolar range[6]
Inhibition of MMP-2 catalytic activity-0.82 µg/mL[7]
Inhibition of sMT1-MMP catalytic activity-2.0 µg/mL[7]
Canstatin Endothelial Cell ProliferationHUVECData not specified[8]
Tumstatin Competitive ELISA-1.6 ng/mL[9]
Arresten Endothelial Cell ProliferationHUVECData not specified

Note: Comprehensive and directly comparable IC50 data for all peptides across standardized assays are limited in the reviewed literature.

Table 2: In Vivo Anti-Tumor Efficacy

PeptideTumor ModelAnimal ModelDosageTumor Growth InhibitionCitation(s)
Endostatin Lewis Lung Carcinoma, Fibrosarcoma, MelanomaMiceNot specifiedTumor regression[2]
Lung Cancer XenograftMurineNot specifiedDecreased microvessel density[10]
Canstatin Gastric Cancer Xenograft (SGC-7901)Nude MiceLow dose, High doseHigh dose: ~77% reduction in tumor volume vs. control[7]
Prostate and Renal CancerMouseLess than half the dose of endostatinSignificant inhibition[1]
Tumstatin Lewis Lung CarcinomaMMP-9 null mice300 ng/day (physiological)Slowed tumor growth to wild-type levels[2]
Lewis Lung CarcinomaMice5-15 µ g/day (pharmacological)Inhibition of tumor growth[2]
Arresten Data not available in the reviewed literature

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the therapeutic potential of this compound domain-derived peptides.

Protocol 1: Recombinant Production of this compound Domain-Derived Peptides in E. coli

This protocol describes a general method for the expression and purification of His-tagged recombinant this compound domain peptides.

Recombinant_Production_Workflow Start Start: Gene of Interest in Expression Vector Transformation Transformation into E. coli (e.g., BL21(DE3)) Start->Transformation Culture Culture Growth and Induction (e.g., IPTG) Transformation->Culture Harvest Cell Harvest (Centrifugation) Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Purification Purification (e.g., Ni-NTA Affinity Chromatography) Lysis->Purification Analysis Purity Analysis (SDS-PAGE, Western Blot) Purification->Analysis End Purified Peptide Analysis->End

Caption: Workflow for recombinant peptide production.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the this compound peptide gene with a His-tag

  • LB Broth and Agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA Agarose resin

  • Protease inhibitor cocktail

Procedure:

  • Transformation: Transform the expression vector into competent E. coli cells and plate on selective agar plates. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a large volume of LB broth (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Purification: Add the clarified lysate to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin.

  • Washing: Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged peptide with Elution Buffer. Collect fractions.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Confirm the identity of the peptide by Western blot using an anti-His antibody.

  • Buffer Exchange/Dialysis: If necessary, exchange the buffer of the purified peptide into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

Protocol 2: Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound domain-derived peptides on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • This compound domain-derived peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in EGM supplemented with 10% FBS. Allow cells to attach overnight.

  • Starvation: Replace the medium with serum-free EGM and incubate for 12-24 hours to synchronize the cells.

  • Treatment: Treat the cells with various concentrations of the this compound domain-derived peptide in low-serum (e.g., 2% FBS) EGM. Include a positive control (e.g., VEGF) and a negative control (vehicle).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the control. Determine the IC50 value if a dose-response is observed.

Protocol 3: Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound domain-derived peptides to inhibit endothelial cell migration towards a chemoattractant.

Migration_Assay_Workflow Start Prepare Boyden Chamber (e.g., Transwell insert) Coat Coat membrane with ECM (e.g., Gelatin, Fibronectin) Start->Coat Add_Chemoattractant Add Chemoattractant (e.g., VEGF) to lower chamber Coat->Add_Chemoattractant Add_Cells Add endothelial cells + This compound peptide to upper chamber Add_Chemoattractant->Add_Cells Incubate Incubate (4-24 hours) Add_Cells->Incubate Remove_Non_Migrated Remove non-migrated cells from top of membrane Incubate->Remove_Non_Migrated Fix_Stain Fix and stain migrated cells on bottom of membrane Remove_Non_Migrated->Fix_Stain Quantify Quantify migrated cells (microscopy) Fix_Stain->Quantify End Analyze Results Quantify->End

Caption: Workflow for a Boyden chamber cell migration assay.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plate

  • HUVECs or other endothelial cells

  • Serum-free EGM

  • Chemoattractant (e.g., VEGF or 10% FBS)

  • This compound domain-derived peptide

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Chamber Preparation: Place Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of serum-free EGM containing a chemoattractant to the lower chamber.

  • Cell Preparation: Resuspend serum-starved HUVECs in serum-free EGM at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of the this compound peptide for 30 minutes.

  • Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with Crystal Violet for 20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Protocol 4: In Vitro Tube Formation Assay on Matrigel

This assay evaluates the ability of this compound domain-derived peptides to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Matrigel Basement Membrane Matrix

  • HUVECs or other endothelial cells

  • Serum-free EGM

  • This compound domain-derived peptide

  • 96-well plate

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Resuspend HUVECs in serum-free EGM at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Add the this compound peptide at various concentrations to the cell suspension.

  • Cell Seeding: Gently add 100 µL of the cell suspension onto the solidified Matrigel.

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.

  • Visualization and Quantification: Observe the formation of tube-like structures using a phase-contrast microscope. Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using image analysis software.

Protocol 5: In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound domain-derived peptides in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells (e.g., human cancer cell line)

  • Matrigel (optional)

  • This compound domain-derived peptide formulated for in vivo administration

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound peptide (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Analysis: Weigh the excised tumors. Optionally, tumors can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for markers of proliferation like Ki-67 and angiogenesis like CD31).

Conclusion

This compound domain-derived peptides represent a promising class of endogenous molecules with significant therapeutic potential, particularly in the context of cancer. Their ability to target multiple facets of tumor progression, including angiogenesis and direct effects on tumor cells, makes them compelling candidates for further investigation. The protocols and data presented in this document are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these fascinating biomolecules in the development of novel cancer therapies. Further research is warranted to fully elucidate their mechanisms of action, establish optimal therapeutic strategies, and translate their preclinical promise into clinical benefits.

References

Application Notes and Protocols for Generating Stable Cell Lines Expressing Specific NC1 Domain Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The non-collagenous 1 (NC1) domain of type IV collagen is the C-terminal globular domain of the six distinct α-chains (α1-α6) that assemble into various heterotrimers to form the basement membranes.[1] These this compound domains, often referred to as isoforms, are not only critical for the assembly and structural integrity of the collagen IV network but also function as potent signaling molecules upon release.[1][2] Several of these this compound domain isoforms, such as arresten (from the α1 chain), canstatin (from the α2 chain), and tumstatin (from the α3 chain), have been identified as endogenous inhibitors of angiogenesis and tumor growth.[2][3][4]

The distinct biological activities of the different this compound domain isoforms are mediated through their specific interactions with cell surface receptors, primarily integrins.[1][3] These interactions trigger intracellular signaling cascades that can modulate key cellular processes including proliferation, migration, and apoptosis.[2][3] The ability to generate stable cell lines that consistently express specific this compound domain isoforms is therefore a crucial tool for researchers studying the diverse functions of these proteins and for professionals in drug development exploring their therapeutic potential.

This document provides detailed application notes and protocols for the generation, validation, and functional characterization of stable mammalian cell lines expressing individual this compound domain isoforms of type IV collagen.

Signaling Pathways of this compound Domain Isoforms

The biological effects of this compound domain isoforms are largely attributed to their interaction with integrin receptors on the cell surface, leading to the modulation of downstream signaling pathways. The specific pathway affected can vary depending on the this compound isoform and the cell type.

A key pathway inhibited by certain this compound isoforms, such as arresten (α1 this compound), is the Focal Adhesion Kinase (FAK), c-Raf, MEK, and ERK1/2 signaling cascade.[3] This pathway is crucial for cell proliferation and survival. By binding to α1β1 integrin, arresten can inhibit the activation of this pathway.[3]

NC1_Signaling This compound This compound Domain Isoform (e.g., Arresten α1) Integrin Integrin Receptor (e.g., α1β1) This compound->Integrin binds Caspases Caspase Activation This compound->Caspases induces FAK FAK Integrin->FAK inhibits p38 p38 MAPK Integrin->p38 inhibits cRaf c-Raf FAK->cRaf MEK MEK cRaf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration p38->Proliferation p38->Migration Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of anti-angiogenic this compound domain isoforms.

Experimental Workflow for Generating Stable Cell Lines

The overall process for generating and validating stable cell lines expressing specific this compound domain isoforms involves several key steps, from vector construction to functional characterization of the selected clones.

Stable_Cell_Line_Workflow start Start cloning 1. Vector Construction - Clone this compound isoform cDNA - Select expression vector start->cloning transfection 2. Transfection/Transduction - Introduce vector into host cells cloning->transfection selection 3. Selection - Apply selective pressure (e.g., antibiotics) transfection->selection expansion 4. Clonal Expansion - Isolate and expand single colonies selection->expansion validation 5. Validation - Confirm protein expression (Western Blot, IF) - Verify genomic integration (PCR) expansion->validation characterization 6. Functional Characterization - Proliferation, migration, apoptosis assays validation->characterization banking 7. Cell Banking - Cryopreserve validated clones characterization->banking end End banking->end

Caption: Workflow for generating and validating stable cell lines.

Data Presentation: Comparative Functional Analysis of this compound Domain Isoforms

The following table summarizes the known anti-angiogenic activities of different human collagen IV this compound domain isoforms. This data is compiled from various studies and presented for easy comparison.

This compound Domain IsoformOther NameReceptor(s)Effect on Endothelial Cell ProliferationEffect on Endothelial Cell MigrationEffect on Endothelial Cell Apoptosis
α1(IV)this compound Arrestenα1β1 IntegrinInhibition[2][3]Inhibition[2][3]Induction[2]
α2(IV)this compound Canstatinαvβ3, αvβ5 IntegrinsInhibition[2]Inhibition[2]Induction[2]
α3(IV)this compound Tumstatinαvβ3 IntegrinInhibitionInhibitionInduction
α4(IV)this compound -Not fully characterizedNot well-characterizedNot well-characterizedNot well-characterized
α5(IV)this compound -Not fully characterizedNot well-characterizedNot well-characterizedNot well-characterized
α6(IV)this compound -αvβ3 IntegrinNot well-characterizedNot well-characterizedNot well-characterized

Note: The functional characterization of α4, α5, and α6 this compound domain isoforms is less extensive in the current literature.

Experimental Protocols

Vector Construction for this compound Domain Isoform Expression

Objective: To clone the cDNA sequence of a specific human collagen IV this compound domain isoform into a mammalian expression vector.

Materials:

  • Human cDNA library or commercially available ORF clones for COL4A1, COL4A2, COL4A3, COL4A4, COL4A5, or COL4A6.[5][6][7]

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • Mammalian expression vector (e.g., pcDNA3.1, pCMV6) with a strong promoter (e.g., CMV) and a selectable marker (e.g., neomycin or puromycin resistance).

  • E. coli competent cells for cloning

  • Plasmid purification kit

Protocol:

  • Primer Design: Design forward and reverse primers to amplify the specific this compound domain sequence from the full-length collagen IV alpha chain cDNA. The this compound domain is approximately 230 amino acids at the C-terminus. Add appropriate restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector. Include a Kozak sequence in the forward primer for optimal translation initiation.

  • PCR Amplification: Perform PCR using the designed primers and a high-fidelity DNA polymerase with the corresponding full-length cDNA as a template.

  • Gel Purification: Run the PCR product on an agarose gel and purify the DNA fragment of the correct size using a gel extraction kit.

  • Restriction Digest: Digest both the purified PCR product and the mammalian expression vector with the selected restriction enzymes.

  • Ligation: Ligate the digested this compound domain insert into the linearized expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli cells and select for colonies on antibiotic-containing agar plates.

  • Plasmid Purification and Verification: Isolate plasmid DNA from several colonies using a miniprep kit. Verify the correct insertion of the this compound domain sequence by restriction digest analysis and Sanger sequencing.

Generation of Stable Cell Lines

Objective: To generate a polyclonal or monoclonal stable cell line expressing the this compound domain isoform.

Materials:

  • Host mammalian cell line (e.g., HEK293, CHO, HT1080)

  • Complete growth medium

  • Transfection reagent (e.g., lipofection-based or electroporation) or lentiviral packaging and transduction reagents.

  • Validated expression vector containing the this compound domain isoform and a selectable marker.

  • Selective antibiotic (e.g., G418 for neomycin resistance, puromycin).

  • Cloning cylinders or 96-well plates for monoclonal selection.

Protocol:

  • Cell Seeding: The day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection or Transduction:

    • Transfection: Transfect the cells with the this compound domain expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Lentiviral Transduction: Package the lentiviral expression vector into viral particles in a packaging cell line (e.g., HEK293T). Collect the viral supernatant and transduce the target host cells. Lentiviral transduction is often more efficient for generating stable cell lines.

  • Selection: 48 hours post-transfection/transduction, begin the selection process by replacing the growth medium with a medium containing the appropriate selective antibiotic. The optimal concentration of the antibiotic should be predetermined by generating a kill curve for the host cell line.

  • Polyclonal Pool Generation: Continue to culture the cells in the selection medium, replacing the medium every 3-4 days, until antibiotic-resistant colonies appear and expand. Once confluent, these cells can be harvested and analyzed as a polyclonal population.

  • Monoclonal Isolate Generation (Optional but Recommended):

    • Once resistant colonies are visible, use cloning cylinders to isolate individual colonies and transfer them to separate wells of a 24-well plate.

    • Alternatively, perform limiting dilution cloning by serially diluting the resistant cells and seeding them into 96-well plates to obtain wells with single cells.

  • Expansion and Banking: Expand the selected monoclonal populations and cryopreserve vials of each clone for future use.

Validation of this compound Domain Isoform Expression

Objective: To confirm the stable expression of the this compound domain isoform at the protein level.

Materials:

  • Validated stable cell clones

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the this compound domain isoform or an epitope tag.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

  • For immunofluorescence: Fixation and permeabilization buffers, fluorescently labeled secondary antibody, DAPI, and a fluorescence microscope.

Protocol (Western Blot):

  • Protein Extraction: Lyse the stable cell clones and a negative control (parental cell line) to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A band of the expected molecular weight for the this compound domain isoform should be present in the lanes corresponding to the stable clones but not in the negative control.

Functional Assays for this compound Domain Isoforms

Objective: To characterize the biological activity of the expressed this compound domain isoforms.

  • Seed the stable cell lines and control cells in 96-well plates.

  • At desired time points (e.g., 24, 48, 72 hours), perform an MTT or BrdU assay according to the manufacturer's protocol to assess cell viability and proliferation.

  • Compare the proliferation rates of cells expressing different this compound domain isoforms to the control cells.

  • Grow the stable cell lines and control cells to a confluent monolayer in 6-well plates.

  • Create a "scratch" or wound in the monolayer with a sterile pipette tip.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours).

  • Measure the rate of wound closure to determine the effect of the this compound domain isoform on cell migration.

  • Seed the stable cell lines in the upper chamber of a transwell insert with a porous membrane.

  • Add a chemoattractant (e.g., serum) to the lower chamber.

  • After a defined incubation period, quantify the number of cells that have migrated through the membrane to the lower chamber.

  • Culture the stable cell lines and control cells under normal or stress-inducing conditions.

  • Stain the cells with Annexin V and a viability dye (e.g., propidium iodide).

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells. An increase in the Annexin V positive population indicates induction of apoptosis.

By following these detailed protocols, researchers and drug development professionals can successfully generate and characterize stable cell lines expressing specific this compound domain isoforms, providing a valuable platform for investigating their biological functions and therapeutic potential.

References

Application Notes and Protocols: In Vitro NC1 Domain Assembly Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-collagenous 1 (NC1) domain of type IV collagen is a critical component in the assembly and structural integrity of basement membranes.[1] This globular domain, located at the C-terminus of the collagen IV alpha chains, orchestrates the formation of trimeric protomers and their subsequent assembly into a complex network scaffold.[2] The specificity of protomer and network assembly is governed by the amino acid sequences of the this compound domain of each chain.[1] Dysfunctional assembly of the this compound domain is implicated in various pathologies, including Goodpasture's and Alport syndromes, making it a key target for therapeutic intervention.

These application notes provide a comprehensive guide to developing and executing an in vitro this compound domain assembly assay. The described protocols will enable researchers to produce recombinant this compound domains, monitor their self-assembly into hexameric structures, and quantify these interactions. Such assays are invaluable for screening potential therapeutic agents that modulate collagen IV network formation and for studying the fundamental mechanisms of basement membrane biology.

Data Presentation

Table 1: Quantitative Analysis of this compound Domain Assembly

Assay TypeMethodAnalyteKey Parameters MeasuredSample Data (Example)
Binding Affinity Competitive ELISARecombinant this compound Domain MonomersIC50 (Inhibitory Concentration 50%)150 nM
Assembly Kinetics Intrinsic Tryptophan FluorescenceRecombinant this compound DomainRate of fluorescence change (k)0.05 arbitrary units/min
Structural Analysis Negative Stain Electron MicroscopyAssembled this compound HexamersParticle size and morphology~10 nm diameter globular structures

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of Human Collagen IV α1 this compound Domain

This protocol describes the expression of a His-tagged human collagen IV α1 this compound domain in E. coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) expression strain

  • pET expression vector containing the human collagen IV α1 this compound domain sequence with a C-terminal His-tag

  • Luria-Bertani (LB) broth and agar

  • Ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNAse I, protease inhibitor cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS) pH 7.4

Procedure:

  • Transformation: Transform the pET expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to culture for 4-6 hours at 30°C.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound domain with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against PBS pH 7.4 overnight at 4°C to remove imidazole.

  • Quantification and Analysis: Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.

Protocol 2: In Vitro this compound Domain Assembly Assay using Competitive ELISA

This protocol quantifies the self-assembly of this compound domains by measuring the inhibition of binding of a labeled this compound domain to an this compound-coated plate.

Materials:

  • Recombinant this compound domain (unlabeled and biotinylated)

  • 96-well ELISA plates

  • Coating Buffer (0.1 M Sodium Carbonate, pH 9.6)

  • Blocking Buffer (PBS with 1% BSA)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (2 N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of unlabeled this compound domain (1 µg/mL in Coating Buffer) overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition Reaction: In a separate plate, pre-incubate a constant concentration of biotinylated this compound domain with varying concentrations of unlabeled this compound domain for 1 hour at room temperature to allow for assembly in solution.

  • Binding: Transfer 100 µL of the competition reaction mixture to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding 100 µL of Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of this compound assembly in the competition reaction.

Protocol 3: Monitoring this compound Domain Assembly using Intrinsic Tryptophan Fluorescence

This protocol utilizes the change in the local environment of tryptophan residues upon protein assembly to monitor the kinetics of this compound domain self-association.

Materials:

  • Recombinant this compound domain in PBS

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Instrument Setup: Set the fluorometer to an excitation wavelength of 295 nm and an emission scan range of 310-400 nm.

  • Baseline Measurement: Record the fluorescence spectrum of the buffer (PBS) alone.

  • Initiation of Assembly: Add the recombinant this compound domain to the cuvette at the desired concentration to initiate the assembly process.

  • Kinetic Measurement: Immediately begin recording the fluorescence emission spectrum at regular time intervals. A blue shift in the emission maximum and/or an increase in fluorescence intensity is indicative of tryptophan residues moving to a more hydrophobic environment upon this compound domain assembly.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against time to determine the kinetics of assembly.

Protocol 4: Visualization of this compound Domain Hexamers by Negative Stain Electron Microscopy

This protocol allows for the direct visualization of assembled this compound domain complexes.

Materials:

  • Assembled this compound domain sample (from Protocol 3 or after overnight incubation)

  • Carbon-coated copper EM grids

  • Glow discharger

  • Uranyl formate or uranyl acetate stain (2% w/v in water)

  • Filter paper

  • Transmission Electron Microscope (TEM)

Procedure:

  • Grid Preparation: Glow-discharge the carbon-coated EM grids to make the surface hydrophilic.

  • Sample Application: Apply 3-5 µL of the this compound domain sample to the grid and allow it to adsorb for 1-2 minutes.

  • Blotting: Blot away the excess liquid using filter paper.

  • Washing: Wash the grid by briefly touching it to a drop of deionized water. Blot again.

  • Staining: Apply a drop of the negative stain solution to the grid for 30-60 seconds.

  • Final Blotting: Blot away the excess stain.

  • Drying: Allow the grid to air dry completely.

  • Imaging: Image the grid in a TEM. Assembled hexamers will appear as distinct globular particles.

Mandatory Visualizations

experimental_workflow cluster_purification Protein Production cluster_assay In Vitro Assembly Assay cluster_analysis Data Analysis expression Recombinant this compound Expression (E. coli or Mammalian) purification Affinity Chromatography (e.g., Ni-NTA, FLAG-tag) expression->purification elisa Competitive ELISA purification->elisa Quantify Interaction fluorescence Intrinsic Fluorescence purification->fluorescence Monitor Assembly quantification Quantification of Assembly (IC50, Kinetics) elisa->quantification em Negative Stain EM fluorescence->em Visualize Product fluorescence->quantification visualization Visualization of Hexamers em->visualization

Caption: Experimental workflow for the in vitro this compound domain assembly assay.

signaling_pathway cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound Collagen IV α1 this compound Domain integrin α1β1 Integrin This compound->integrin Binds FAK FAK integrin->FAK Inhibits Phosphorylation Raf Raf FAK->Raf Inhibits MEK MEK Raf->MEK Inhibits ERK ERK1/2 MEK->ERK Inhibits p38 p38 MAPK MEK->p38 Inhibits HIF1a HIF-1α ERK->HIF1a Inhibits p38->HIF1a Inhibits VEGF VEGF Expression HIF1a->VEGF Inhibits response Inhibition of: - Proliferation - Migration - Angiogenesis VEGF->response

Caption: this compound domain-mediated signaling pathway via α1β1 integrin.[3][4][5]

References

Application Note: In Vivo Interrogation of NC1 Domain Function Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The non-collagenous 1 (NC1) domain, particularly of type IV collagen, is a critical regulator of both basement membrane architecture and cellular signaling.[1][2][3] It facilitates the assembly of collagen protomers and networks, and its proteolytic fragments can exert potent biological effects, such as inhibiting angiogenesis.[1][4] Studying its function in vivo has traditionally been challenging. The advent of CRISPR/Cas9 genome editing technology provides a powerful and precise tool for dissecting the function of the this compound domain within a native biological context.[5][6] This document provides detailed application notes and protocols for researchers aiming to utilize CRISPR/Cas9 to create animal models with modified this compound domains, enabling a deeper understanding of its role in health and disease.

Section 1: Strategic Planning & Experimental Design

The first step in studying this compound domain function is to define a clear experimental strategy. The versatility of CRISPR/Cas9 allows for several approaches, primarily domain deletion (knockout) or the introduction of specific mutations (knock-in).

1.1. Strategy 1: this compound Domain Deletion (Knockout)

This strategy involves the complete removal of the genomic sequence encoding the this compound domain. It is ideal for studying the domain's fundamental roles in protein assembly, basement membrane integrity, and the consequences of its total absence. The most efficient method for domain deletion is to use two single-guide RNAs (sgRNAs) that target the sequences flanking the this compound-coding exons.[7][8] The simultaneous double-strand breaks (DSBs) induced by Cas9 can lead to the excision of the intervening DNA fragment.

1.2. Strategy 2: Specific Mutation Introduction (Knock-in)

This approach is used to investigate the function of specific amino acid residues within the this compound domain, for example, to model a human disease mutation or to ablate a specific protein-protein interaction site. This is achieved by co-delivering Cas9, a single sgRNA targeting the region of interest, and a homology-directed repair (HDR) template.[7] The HDR template is a short single-stranded or double-stranded DNA molecule containing the desired mutation flanked by homology arms that match the sequences surrounding the target site.

1.3. Overall Experimental Workflow

A typical workflow for generating and analyzing an in vivo model to study this compound function involves several key stages, from initial design to final phenotypic analysis.

G A 1. Define Strategy (Deletion vs. Knock-in) B 2. Design & Validate sgRNAs (Protocol 1) A->B C 3. Prepare CRISPR Components (Cas9, sgRNA, HDR Template) B->C D 4. Generate Animal Model (Protocol 2) C->D E 5. Genotype & Confirm Edit D->E F 6. Functional & Phenotypic Analysis (Protocol 3) E->F

Caption: High-level workflow for in vivo this compound domain functional analysis using CRISPR/Cas9.

Section 2: Key Experimental Protocols

Protocol 1: sgRNA Design and Validation for this compound Domain Deletion

This protocol outlines the steps to design and validate a pair of sgRNAs to excise the this compound domain of a target gene (e.g., COL4A1).

Methodology:

  • Identify Target Exons: Obtain the genomic sequence of the target gene. Identify the exon(s) encoding the this compound domain. Select target regions in the introns flanking the first and last this compound-coding exons.

  • sgRNA Design: Use validated online design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-bp sgRNA sequences that precede a Protospacer Adjacent Motif (PAM sequence, typically NGG for S. pyogenes Cas9).

    • Design Criterion 1: Select sgRNAs with high predicted on-target efficiency scores.

    • Design Criterion 2: Select sgRNAs with low predicted off-target scores to minimize unintended mutations.[9]

  • Oligonucleotide Synthesis and Cloning: Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences. Clone these into an appropriate sgRNA expression vector (e.g., pX458, which co-expresses Cas9 and a fluorescent marker).[10]

  • In Vitro Validation (Optional but Recommended):

    • Transfect a relevant cell line with the sgRNA/Cas9 plasmids.

    • Harvest genomic DNA after 48-72 hours.

    • Use PCR to amplify the target region.

    • Analyze for the presence of insertions/deletions (indels) using a T7 Endonuclease I or Surveyor nuclease assay, or by Sanger sequencing of cloned PCR products.

  • Selection: Choose the sgRNA pair that demonstrates the highest cleavage efficiency for use in animal model generation.

Protocol 2: Generation of an this compound Domain Deletion Mouse Model via Zygote Electroporation

This protocol describes the generation of a germline knockout of the this compound domain in mice.

Methodology:

  • Preparation of CRISPR Reagents:

    • Prepare high-quality, endotoxin-free Cas9 protein or in vitro-transcribed Cas9 mRNA.

    • Synthesize the two validated sgRNAs.

    • Prepare the electroporation buffer.

  • Zygote Collection: Harvest zygotes from superovulated female mice at the one-cell stage.[11][12]

  • Electroporation:

    • Mix Cas9 protein/mRNA and the two sgRNAs in electroporation buffer.

    • Place the collected zygotes into the cuvette with the CRISPR mix.

    • Deliver an electrical pulse using a genome editor electroporator (e.g., NEPA21). This introduces the CRISPR components into the zygotes.[11]

  • Embryo Transfer: Transfer the electroporated zygotes into the oviducts of pseudopregnant surrogate female mice.

  • Genotyping of Founder (F0) Mice:

    • At 2-3 weeks of age, obtain tail biopsies from the resulting pups.

    • Extract genomic DNA.

    • Design two PCR primer pairs:

      • Pair 1 (Wild-Type): One primer outside the targeted region and one primer inside. This amplicon will only be present in wild-type or heterozygous animals.

      • Pair 2 (Deletion): Both primers outside the targeted region, flanking the sgRNA cut sites. This will produce a smaller band in the edited allele compared to the wild-type allele.

    • Confirm the precise deletion by Sanger sequencing of the smaller PCR product.

Section 3: Downstream Functional Analysis

Once a genetically confirmed model is established, a range of analyses can be performed to determine the functional consequences of this compound domain loss.

3.1. Signaling Pathways Involving the this compound Domain

The α1(IV)this compound domain (also known as Arresten) has been shown to exert anti-angiogenic effects by binding to α1β1 integrin on endothelial cells. This interaction inhibits downstream signaling through the FAK/MEK/ERK pathway, thereby reducing cell proliferation and migration.[4] A CRISPR-mediated deletion of this domain would be hypothesized to remove this inhibitory signal.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Integrin α1β1 Integrin FAK FAK Integrin->FAK Inhibits MEK MEK FAK->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Migration/ Angiogenesis ERK->Proliferation This compound α1(IV)this compound Domain (Arresten) This compound->Integrin Binds

Caption: Anti-angiogenic signaling pathway of the α1(IV)this compound domain via α1β1 integrin.

3.2. Data Presentation: Quantitative Phenotypic Analysis

Summarizing data in a structured format is crucial for comparing the effects of this compound domain deletion. Below is a sample table of expected quantitative data from a mouse model with a Col4a1 this compound domain deletion, which often presents with kidney basement membrane defects.

ParameterWild-Type (WT)COL4A1-Δthis compoundp-value
n (animals) 1010-
Urine Albumin-to-Creatinine Ratio (mg/g) 25.5 ± 5.2310.8 ± 45.7<0.001
Glomerular Basement Membrane Thickness (nm) 315 ± 20220 ± 35<0.01
Serum BUN (mg/dL) 22.1 ± 3.058.4 ± 9.6<0.001
Endothelial Cell Proliferation (BrdU+ cells/field) 12 ± 345 ± 8<0.001

Caption: Table summarizing hypothetical quantitative data comparing wild-type and this compound-deleted mice.

Protocol 3: Immunofluorescence Analysis of Basement Membrane Integrity

This protocol is for visualizing the structural consequences of this compound domain deletion on the basement membrane in tissues like the kidney.

Methodology:

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA).

    • Harvest the kidneys and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by incubating in 30% sucrose solution.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

  • Cryosectioning: Cut 5-10 µm thick sections using a cryostat and mount them on charged glass slides.

  • Immunostaining:

    • Wash sections with Phosphate Buffered Saline (PBS).

    • Perform antigen retrieval if necessary (e.g., with citrate buffer).

    • Block non-specific binding with a blocking buffer (e.g., 5% donkey serum in PBS with 0.1% Triton X-100) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. (e.g., anti-Laminin, anti-Perlecan, or an antibody against the triple-helical domain of Collagen IV).

    • Wash sections extensively with PBS.

    • Incubate with species-specific, fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount coverslips with anti-fade mounting medium and visualize the slides using a confocal or fluorescence microscope. Analyze for changes in protein localization, network structure, and basement membrane thickness.

Conclusion

The CRISPR/Cas9 system offers an unprecedented opportunity to rapidly and precisely engineer animal models for the study of protein domain function in vivo.[5][13] By applying the strategies and protocols outlined in this document, researchers can effectively delete or modify the this compound domain to uncover its complex roles in basement membrane formation, tissue homeostasis, and cell signaling. These models are invaluable for basic research and for the development of novel therapeutic strategies targeting diseases associated with basement membrane dysfunction.

References

Application Notes and Protocols: NC1 Domain of Type IV Collagen as a Biomarker for Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The non-collagenous 1 (NC1) domain of type IV collagen is a critical component of the glomerular basement membrane (GBM), a key structure in the kidney's filtration barrier. In various kidney diseases, the integrity of the GBM is compromised, leading to the release of this compound domain fragments into the urine and circulation. These fragments serve as valuable biomarkers for the diagnosis, prognosis, and monitoring of renal pathologies, including diabetic nephropathy, Alport syndrome, and Goodpasture's syndrome. This document provides detailed application notes and protocols for the utilization of the this compound domain as a kidney disease biomarker.

Data Presentation

Quantitative Data on this compound Domain as a Kidney Disease Biomarker

The following tables summarize the quantitative data available for the this compound domain as a biomarker in different kidney diseases. While comprehensive diagnostic accuracy data is still emerging for some conditions, the available information highlights its potential clinical utility.

Table 1: Diagnostic Accuracy of α3(IV) this compound-based ELISA for Anti-GBM Antibodies (Goodpasture's Syndrome)

ParameterValueReference
Sensitivity100%[1]
Specificity98%[1]
Positive Predictive Value (PPV)Not Reported
Negative Predictive Value (NPV)Not Reported

Table 2: Urinary Levels of Anti-NC1 Domain Antibodies in Nephritis

GroupMean Absorbance (A450nm) ± SDp-valueReference
Nephritis Patients (n=19)0.479 ± 0.402< 0.01[2]
Control Group (n=19)0.051 ± 0.036[2]

Table 3: Correlation of Urinary IgG with Anti-NC1 Domain Antibodies in Nephritis

Correlationr-valuep-valueReference
IgG vs. NC1Abs0.7754< 0.001[2]

Signaling Pathways Involving the this compound Domain

The this compound domain of type IV collagen interacts with cell surface receptors, primarily integrins, to modulate intracellular signaling pathways that influence cell behavior, including proliferation, migration, and extracellular matrix remodeling.

This compound Domain-Integrin Signaling

The this compound domain, particularly the α1 and α3 chains, binds to integrin receptors such as α1β1, α2β1, and α3β1 on glomerular cells, including podocytes, mesangial cells, and endothelial cells.[3][4] This interaction triggers a cascade of intracellular events.

NC1_Integrin_Signaling cluster_ECM Extracellular Matrix (GBM) cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Collagen_IV Type IV Collagen NC1_Domain This compound Domain Collagen_IV->NC1_Domain Release by MMPs Integrin Integrin Receptor (α1β1, α2β1, α3β1) NC1_Domain->Integrin Binding FAK FAK Integrin->FAK Activation MAPK_Pathway MAPK/ERK Pathway FAK->MAPK_Pathway Activation Cellular_Response Cell Proliferation, Migration, MMP Expression MAPK_Pathway->Cellular_Response Regulation

Caption: this compound Domain-Integrin Signaling Pathway.

Downstream Effects on Matrix Metalloproteinases (MMPs)

The binding of the α3(IV)this compound domain to integrins on human glomerular epithelial cells has been shown to down-regulate the expression of MMP-2 and MMP-9.[3][5] This suggests a feedback mechanism where the breakdown product of collagen IV can influence the enzymes responsible for its degradation, potentially impacting tissue remodeling in kidney disease.

NC1_MMP_Regulation NC1_Domain α3(IV) this compound Domain Integrin Integrin Receptor NC1_Domain->Integrin Binds Signaling_Cascade Intracellular Signaling (e.g., FAK, MAPK) Integrin->Signaling_Cascade Activates MMP_Expression MMP-2 & MMP-9 Gene Expression Signaling_Cascade->MMP_Expression Down-regulates

Caption: Regulation of MMP expression by the this compound domain.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary this compound Domain

This protocol describes a sandwich ELISA for the quantification of the this compound domain of type IV collagen in human urine.

Materials:

  • Microplate pre-coated with a capture antibody specific for the this compound domain of type IV collagen (e.g., anti-α3(IV) this compound).

  • Urine samples, standards (recombinant this compound domain), and controls.

  • Detection antibody specific for the this compound domain, conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Protocol:

  • Preparation: Bring all reagents and samples to room temperature. Dilute urine samples as needed with a suitable dilution buffer. Prepare a standard curve using the recombinant this compound domain.

  • Coating (if not pre-coated): Coat a 96-well microplate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of standards, controls, and urine samples to the appropriate wells and incubate for 2 hours at room temperature.[2]

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.[2]

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of the this compound domain in the samples by interpolating from the standard curve.

ELISA_Workflow A Prepare Reagents and Samples B Add Standards/Samples to Coated Plate A->B C Incubate B->C D Wash Plate C->D E Add Detection Antibody D->E F Incubate E->F G Wash Plate F->G H Add Substrate G->H I Incubate (Dark) H->I J Add Stop Solution I->J K Read Absorbance at 450 nm J->K

Caption: ELISA protocol for this compound domain detection.

Western Blot for this compound Domain in Kidney Tissue

This protocol outlines the detection of the this compound domain in kidney tissue lysates by Western blotting.

Materials:

  • Kidney tissue samples.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE gels.

  • Transfer buffer.

  • Nitrocellulose or PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific for the this compound domain.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Sample Preparation: Homogenize kidney tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration of the lysate.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-NC1 domain antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the resulting bands to determine the presence and relative abundance of the this compound domain.

Western_Blot_Workflow A Tissue Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Washing E->F G Secondary Antibody Incubation F->G H Washing G->H I Chemiluminescent Detection H->I J Image Acquisition and Analysis I->J

Caption: Western blot protocol for this compound domain detection.

Immunofluorescence Staining of this compound Domain in Kidney Sections

This protocol details the localization of the this compound domain in frozen kidney tissue sections using immunofluorescence.

Materials:

  • Frozen kidney tissue sections (5-10 µm).

  • Fixation solution (e.g., cold acetone or paraformaldehyde).

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

  • Blocking buffer (e.g., PBS with 1% BSA and 10% normal serum).

  • Primary antibody specific for the this compound domain.

  • Fluorophore-conjugated secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

  • Fluorescence microscope.

Protocol:

  • Section Preparation: Cut frozen kidney tissue sections and mount them on glass slides.

  • Fixation: Fix the sections with cold acetone for 10 minutes or 4% paraformaldehyde for 15 minutes.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the sections with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific binding with blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-NC1 domain antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the sections three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate the sections with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash the sections three times for 5 minutes each with PBS in the dark.

  • Counterstaining: Incubate the sections with DAPI for 5 minutes to stain the nuclei.

  • Washing: Wash the sections twice with PBS.

  • Mounting: Mount the sections with antifade mounting medium and a coverslip.

  • Imaging: Visualize the staining using a fluorescence microscope.

IF_Workflow A Tissue Sectioning and Fixation B Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D E Washing D->E F Secondary Antibody Incubation (Dark) E->F G Washing F->G H Counterstaining (e.g., DAPI) G->H I Mounting H->I J Fluorescence Microscopy I->J

Caption: Immunofluorescence staining protocol.

Conclusion

The this compound domain of type IV collagen is a promising biomarker for the non-invasive assessment of kidney disease. Its detection in biological fluids can aid in the early diagnosis, monitoring of disease progression, and evaluation of therapeutic responses. The provided protocols and signaling pathway information offer a foundation for researchers and drug development professionals to further investigate and clinically validate the utility of the this compound domain in the management of various nephropathies. Further studies are warranted to establish robust, standardized assays and to fully elucidate the diagnostic and prognostic value of this biomarker across the spectrum of kidney diseases.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant NC1 Domain Expression in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the expression of the recombinant non-collagenous 1 (NC1) domain of type IV collagen in Escherichia coli. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of low protein yield.

Troubleshooting Guide

This guide is designed in a question-and-answer format to address specific problems you may encounter during your expression and purification workflow.

Category 1: No or Very Low Protein Expression

Question: I've performed an induction, but I cannot detect my recombinant this compound domain on an SDS-PAGE gel or by Western blot. What are the primary causes and next steps?

Answer: The absence of a detectable protein band suggests a fundamental issue with transcription, translation, or immediate protein degradation. Here are the most common culprits and a systematic approach to troubleshoot them.

Possible Causes:

  • Codon Bias: The gene sequence for the human this compound domain contains codons that are rare in E. coli. This can slow down or terminate translation as the pool of corresponding tRNAs is limited.

  • Protein Toxicity: Overexpression of the this compound domain may be toxic to E. coli, leading to cell death post-induction and consequently, no protein yield. Leaky expression from strong promoters (like T7) can cause toxicity even before induction.

  • mRNA Instability: The mRNA transcript of your gene might be unstable or form secondary structures that hinder ribosome binding and translation.

  • Plasmid or Sequence Integrity: Errors in your plasmid construct, such as a frameshift mutation or a missing start/stop codon, will prevent the synthesis of the correct protein.

  • Inefficient Induction: The induction parameters (inducer concentration, cell density at induction) may be suboptimal.

Troubleshooting Workflow:

  • Sequence Verification: Re-sequence your expression plasmid to ensure the this compound domain coding sequence is in-frame with the promoter and any fusion tags, and that there are no mutations.

  • Codon Optimization: This is the most effective solution for codon bias. Synthesize a new version of the this compound domain gene that is optimized for E. coli codon usage. This can dramatically increase expression levels.

  • Use a Specialized Host Strain: If you cannot codon-optimize the gene, use an E. coli strain like BL21(DE3)-RIL or Rosetta(DE3), which contain a plasmid carrying tRNAs for rare codons.

  • Control Protein Toxicity:

    • Use a vector with a tightly controlled promoter (e.g., araBAD promoter) or a host strain that offers tighter regulation (e.g., BL21-AI or pLysS/pLysE strains for T7 promoters).

    • Lower the induction temperature to 18-25°C and reduce the inducer (e.g., IPTG) concentration.

    • Add glucose (0.5-1%) to the growth medium to further repress basal expression from the lac promoter system before induction.

Troubleshooting_Expression Troubleshooting Workflow for Low this compound Domain Yield start Low/No Yield of Recombinant this compound Domain check_expression Analyze Total Cell Lysate (SDS-PAGE / Western Blot) start->check_expression no_band No Protein Band Detected check_expression->no_band  No Band band_present Protein Band Detected check_expression->band_present Band Present   troubleshoot_transcription Troubleshoot Transcription/ Translation Issues no_band->troubleshoot_transcription check_solubility Analyze Soluble vs. Insoluble Fractions band_present->check_solubility codon_optimize 1. Codon Optimize Gene troubleshoot_transcription->codon_optimize change_strain_rna 2. Use Host with Rare tRNAs (e.g., Rosetta) codon_optimize->change_strain_rna verify_sequence 3. Verify Plasmid Sequence change_strain_rna->verify_sequence control_toxicity 4. Mitigate Protein Toxicity (Tighter Promoter, Lower Temp) verify_sequence->control_toxicity insoluble Protein is in Insoluble Fraction (Inclusion Bodies) check_solubility->insoluble Insoluble soluble Protein is in Soluble Fraction check_solubility->soluble Soluble optimize_folding Optimize for Solubility/ Correct Folding insoluble->optimize_folding optimize_purification Optimize Purification & Prevent Degradation soluble->optimize_purification lower_temp 1. Lower Induction Temp (18-25°C) & Reduce Inducer optimize_folding->lower_temp solubility_tag 2. Add Solubility Tag (MBP, GST, SUMO) lower_temp->solubility_tag chaperones 3. Co-express Chaperones solubility_tag->chaperones disulfide_strain 4. Use Disulfide Bond Strain (e.g., SHuffle, Origami) chaperones->disulfide_strain denaturing_purification 5. Purify from Inclusion Bodies (Denaturing Conditions) disulfide_strain->denaturing_purification add_inhibitors 1. Add Protease Inhibitors optimize_purification->add_inhibitors check_tag 2. Check His-Tag Accessibility add_inhibitors->check_tag optimize_buffers 3. Optimize Purification Buffers (pH, Imidazole) check_tag->optimize_buffers Inclusion_Body_Mitigation Strategies to Mitigate Inclusion Body Formation start High Expression but Insoluble Protein (Inclusion Bodies) cat_expression Optimize Expression Kinetics start->cat_expression cat_folding Enhance Protein Folding Environment start->cat_folding cat_construct Modify Protein Construct start->cat_construct cat_purification Embrace & Purify from IBs start->cat_purification lower_temp Lower Temperature (18-25°C) cat_expression->lower_temp reduce_inducer Reduce Inducer [IPTG] cat_expression->reduce_inducer disulfide_strain Use Oxidizing Strain (SHuffle, Origami) cat_folding->disulfide_strain chaperones Co-express Chaperones cat_folding->chaperones solubility_tag Add Solubility Tag (MBP, GST) cat_construct->solubility_tag denaturing_purif Denaturing Purification & Refolding cat_purification->denaturing_purif

how to prevent NC1 domain protein aggregation during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent NC1 domain protein aggregation during purification.

Troubleshooting Guide: Preventing this compound Domain Protein Aggregation

Protein aggregation is a common challenge during purification that can significantly impact yield and biological activity. The following guide provides a systematic approach to troubleshooting and preventing aggregation of this compound domain proteins.

Issue: Precipitate Forms After Cell Lysis

If you observe precipitation immediately after lysing your cells, it could be due to several factors related to the initial extraction environment.

Possible Causes and Solutions:

  • Suboptimal Buffer Conditions: The pH or ionic strength of your lysis buffer may not be ideal for your specific this compound domain protein.

  • High Protein Concentration: The initial concentration of the released protein may be too high, promoting aggregation.[1][2]

  • Oxidation of Cysteine Residues: this compound domains contain conserved cysteine residues that can form intermolecular disulfide bonds, leading to aggregation.[3]

Experimental Protocol: Lysis Buffer Optimization

  • Prepare a range of lysis buffers with varying pH (e.g., 6.0, 7.0, 8.0) and NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM). A good starting point for many proteins is a buffer at pH 7.4 with 150 mM NaCl.[4]

  • Aliquot your cell paste into equal portions for testing each buffer condition.

  • Lyse the cells using your standard protocol (e.g., sonication, high-pressure homogenization).

  • Centrifuge the lysate to pellet cellular debris and insoluble protein.

  • Analyze the supernatant for soluble this compound domain protein using SDS-PAGE and Western blot to determine the optimal buffer composition.

Issue: Protein Aggregates During Affinity Chromatography

Aggregation during affinity chromatography can lead to low yield and a heterogeneous purified product.

Possible Causes and Solutions:

  • Inappropriate Buffer Composition: The wash and elution buffers may be promoting aggregation.

  • Strong Denaturing Conditions: While sometimes necessary, harsh elution conditions (e.g., very low pH) can cause irreversible aggregation.[5]

  • Presence of Contaminants: Endogenous proteases or nucleases can degrade the protein, leading to aggregation of unfolded fragments.

Experimental Protocol: Optimizing Chromatography Buffers

  • Screen Additives: Empirically test the addition of various stabilizing agents to your binding, wash, and elution buffers. See the table below for recommended starting concentrations.

  • Gentle Elution: If using affinity tags like His-tags, consider a gradual elution with an increasing concentration of a competitive agent (e.g., imidazole) rather than a sharp pH drop.

  • Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent protein degradation.

// Node Styling lysis, add_buffer, homogenize, centrifuge, supernatant, load, wash, elute, fractions, sds_page, pool, storage [fillcolor="#FFFFFF", color="#4285F4"]; } .enddot

Caption: Experimental workflow for this compound domain protein purification.

Issue: Purified Protein Aggregates Over Time or During Concentration

Even after successful purification, this compound domain proteins can aggregate during storage or when being concentrated.

Possible Causes and Solutions:

  • High Protein Concentration: Pushing the protein concentration too high can lead to aggregation.[1][2]

  • Suboptimal Storage Buffer: The final buffer may not be suitable for long-term stability.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[2]

Experimental Protocol: Long-Term Storage Optimization

  • Dialyze into Storage Buffers: Test a variety of storage buffers containing different excipients (see table below).

  • Add a Cryoprotectant: For frozen storage, add a cryoprotectant like glycerol to a final concentration of 10-50%.[2]

  • Flash Freeze and Aliquot: Flash freeze small aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound domain protein aggregation?

A1: The primary causes of this compound domain protein aggregation during purification include:

  • Exposure of Hydrophobic Regions: Changes in pH or ionic strength can lead to partial unfolding, exposing hydrophobic patches that can interact between molecules.[6]

  • Intermolecular Disulfide Bond Formation: The this compound domain contains conserved cysteine residues that can form incorrect disulfide bonds between protein molecules if not properly managed.[3]

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1][2]

  • Environmental Stress: Factors such as extreme pH, temperature fluctuations, and repeated freeze-thaw cycles can induce aggregation.[2]

Q2: What buffer additives can I use to prevent aggregation?

A2: Several types of additives can be included in your purification buffers to help maintain protein solubility and stability. The optimal additives and their concentrations should be determined empirically for your specific this compound domain protein.

Additive TypeExamplesTypical ConcentrationMechanism of Action
Reducing Agents DTT, β-mercaptoethanol, TCEP1-10 mMPrevents oxidation and formation of intermolecular disulfide bonds.[1]
Osmolytes Glycerol, Sucrose, Trehalose5-20% (v/v) or 0.1-1 MStabilize the native protein structure.[1][]
Amino Acids L-Arginine, L-Glutamate50-500 mMCan suppress aggregation by interacting with charged and hydrophobic regions.[1][]
Non-denaturing Detergents Tween 20, Triton X-100, CHAPS0.01-0.1% (v/v)Solubilize protein aggregates without causing denaturation.[1]
Chaotropic Agents Urea, Guanidine-HCl0.5-2 M (low concentration)Can help solubilize aggregates, but may also cause denaturation.[2][]

Q3: My this compound domain protein is in inclusion bodies. How can I recover it?

A3: Recovering functional protein from inclusion bodies is a multi-step process involving solubilization and refolding.

// Node Styling ib, solubilize, denatured, refold, folded, purify [fillcolor="#FFFFFF", color="#EA4335"]; final_product [fontcolor="#FFFFFF"]; } .enddot

Caption: Workflow for recovering this compound domain protein from inclusion bodies.

Experimental Protocol: Refolding from Inclusion Bodies

  • Isolate Inclusion Bodies: After cell lysis, centrifuge the lysate at a high speed to pellet the inclusion bodies. Wash the pellet several times to remove contaminating proteins.

  • Solubilize: Resuspend the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine-HCl) and a reducing agent (e.g., 10 mM DTT) to fully unfold the protein.[][8]

  • Refold: The most critical step is to remove the denaturant, allowing the protein to refold. This is typically done by:

    • Rapid Dilution: Quickly dilute the solubilized protein solution 10- to 100-fold into a refolding buffer.[9]

    • Dialysis: Gradually remove the denaturant by dialyzing against a refolding buffer.[8] A typical refolding buffer might contain a redox system (e.g., reduced and oxidized glutathione) to promote correct disulfide bond formation, and additives like L-arginine to suppress aggregation.[8]

  • Purify: After refolding, purify the correctly folded, soluble protein using standard chromatography techniques.

Q4: What is the optimal temperature for this compound domain protein purification?

A4: Most protein purification steps should be performed at 4°C to minimize protease activity and protein degradation.[2] However, some proteins are more stable at room temperature. If you are still experiencing aggregation at 4°C, it may be worth performing a small-scale purification at room temperature to see if it improves solubility. For long-term storage, -80°C is generally recommended.[1][2]

References

Technical Support Center: Optimizing Anti-NC1 Antibody Concentration for Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of anti-NC1 antibody concentration in immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful IHC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dilution for an anti-NC1 antibody in IHC?

A1: The optimal dilution can vary depending on the specific antibody, tissue type, and detection system. However, a general starting point for anti-NC1 antibodies is a dilution range of 1:50 to 1:500.[1][2] It is always recommended to perform a titration experiment to determine the optimal dilution for your specific experimental conditions.[2] For some antibodies, a concentration in µg/mL is provided; for example, a starting concentration of ≤ 5 µg/mL has been suggested for a monoclonal anti-human collagen type IV antibody on formalin-fixed paraffin-embedded (FFPE) tissue.[3]

Q2: What type of antigen retrieval method is recommended for anti-NC1 antibodies?

A2: The choice of antigen retrieval method is critical and antibody-dependent. For formalin-fixed paraffin-embedded tissues, both heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) can be considered.[4][5][6] For some anti-NC1 antibodies, a specific protocol involving incubation in a 0.1M glycine/6M urea solution at pH 3.2 has been shown to be effective.[1] For other collagen IV antibodies, HIER with a citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) is often recommended.[7] It is advisable to consult the antibody datasheet for the manufacturer's specific recommendations and to optimize the method for your tissue type.

Q3: What are appropriate positive and negative controls for anti-NC1 IHC staining?

A3: For a positive control, tissues with known expression of collagen IV, such as the kidney, skin, or colon, are suitable.[8][9] Specifically, you should observe staining in the basement membranes.[8][9] For a negative control, you should omit the primary antibody incubation step to ensure that the secondary antibody and detection reagents are not causing non-specific staining. Additionally, using a tissue known not to express the target protein or using a knockout model, if available, can serve as an excellent negative control.[10][11] In the colon, for instance, epithelial cells should be negative for collagen IV staining.[8]

Q4: How long should I incubate the primary anti-NC1 antibody?

A4: Incubation times can be optimized to balance signal intensity and background staining. A common starting point is a 1-hour incubation at room temperature or an overnight incubation at 4°C.[1][10] Longer incubation times at lower temperatures, such as overnight at 4°C, can often increase the specific signal while minimizing background.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Staining Primary antibody concentration is too low.Increase the antibody concentration or perform a titration experiment to find the optimal dilution.[12]
Inadequate antigen retrieval.Optimize the antigen retrieval method (HIER or PIER), including the buffer pH, temperature, and incubation time.[5][7] For some NC1 antibodies, a specific glycine/urea retrieval method may be necessary.[1]
Incorrect primary antibody incubation time or temperature.Increase the incubation time (e.g., overnight at 4°C) to allow for sufficient antibody binding.[12]
Primary and secondary antibodies are not compatible.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rat secondary for a rat primary).
The protein is not present or is at very low levels in the tissue.Use a positive control tissue known to express high levels of collagen IV to validate the protocol and antibody.[8][9]
High Background Staining Primary antibody concentration is too high.Decrease the antibody concentration. Perform a dilution series to find the concentration with the best signal-to-noise ratio.[12]
Insufficient blocking.Use a suitable blocking solution, such as 5-10% normal serum from the same species as the secondary antibody, for an adequate amount of time (e.g., 1-2 hours at room temperature).[10]
Non-specific binding of the secondary antibody.Include a control where the primary antibody is omitted. If background persists, consider using a pre-adsorbed secondary antibody.[12]
Inadequate washing steps.Increase the number and/or duration of wash steps after primary and secondary antibody incubations.
Endogenous enzyme activity (for chromogenic detection).If using HRP, quench endogenous peroxidase activity with a hydrogen peroxide solution.[13]
Incorrect Staining Pattern Antibody is not specific to the target.Verify the antibody's specificity by running a Western blot or checking the manufacturer's validation data. An incorrect staining pattern that cannot be resolved by protocol modifications may indicate a problem with the antibody itself.[12]
Tissue morphology is compromised.Ensure proper tissue fixation and processing to preserve tissue integrity. Over-fixation or under-fixation can lead to artifacts.[11]

Quantitative Data Summary

Table 1: Recommended Starting Dilutions and Concentrations for Anti-NC1 Antibodies in IHC

Antibody TypeTissue PreparationRecommended Starting Dilution/ConcentrationReference
Rat MonoclonalCryostat Sections1:50[1]
Rat MonoclonalFormalin-Fixed Paraffin-Embedded1:100[1]
Recombinant Rabbit MonoclonalNot Specified1:100 - 1:200[8]
Mouse MonoclonalFormalin-Fixed Paraffin-Embedded≤ 5 µg/mL[3]
Rabbit PolyclonalFormalin-Fixed Paraffin-Embedded1:15
Rabbit PolyclonalFormalin-Fixed Paraffin-Embedded1:100[14]
General RecommendationFormalin-Fixed Paraffin-Embedded0.5–10 μg/mL

Table 2: Recommended Incubation Times for Primary Anti-NC1 Antibody

TemperatureRecommended Incubation TimeReference
Room Temperature1 hour[1]
Room Temperature30 minutes[9]
37°C1 hour
4°COvernight[15]

Experimental Protocols

Protocol 1: Immunohistochemistry of Anti-NC1 Antibody on Formalin-Fixed Paraffin-Embedded (FFPE) Sections

This is a general protocol that should be optimized for your specific antibody and tissue.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

    • Immerse slides in 100% ethanol two times for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in distilled water.

  • Antigen Retrieval:

    • Method A (Heat-Induced Epitope Retrieval - HIER):

      • Immerse slides in a staining dish containing citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

      • Heat the solution to 95-100°C in a microwave, pressure cooker, or water bath for 10-20 minutes.[4]

      • Allow slides to cool to room temperature in the buffer.

      • Rinse slides in wash buffer (e.g., PBS or TBS).

    • Method B (Proteolytic-Induced Epitope Retrieval - PIER):

      • Incubate sections with a protease solution (e.g., Pepsin or Trypsin) for a predetermined time and temperature (e.g., 5 minutes at 37°C).[9]

      • Rinse slides thoroughly in wash buffer to stop the enzymatic reaction.

    • Method C (Specific for some this compound antibodies):

      • Incubate sections in 0.1M glycine/6M urea solution, pH 3.2 for 30 minutes at room temperature.[1]

      • Rinse slides in wash buffer.[1]

  • Peroxidase Block (for HRP-based detection):

    • Incubate sections in 3% hydrogen peroxide in methanol or water for 10-15 minutes to block endogenous peroxidase activity.[13]

    • Rinse slides in wash buffer.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 1% casein or 5-10% normal serum in wash buffer) for 30-60 minutes at room temperature to reduce non-specific binding.[1]

  • Primary Antibody Incubation:

    • Dilute the anti-NC1 primary antibody in an appropriate antibody diluent (often the blocking buffer) to the optimized concentration.[15]

    • Incubate sections with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[1]

  • Washing:

    • Rinse slides with wash buffer three times for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate sections with a biotinylated or enzyme-conjugated secondary antibody (e.g., anti-rat IgG if the primary is a rat monoclonal) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Rinse slides with wash buffer three times for 5 minutes each.

  • Detection:

    • If using an enzyme-conjugated secondary, incubate with the appropriate substrate-chromogen solution (e.g., DAB for HRP) until the desired color intensity develops.

    • If using a biotinylated secondary, incubate with an avidin-biotin-enzyme complex (ABC) reagent before adding the substrate-chromogen.

  • Counterstaining:

    • Lightly counterstain with hematoxylin to visualize cell nuclei.

    • Rinse with water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol solutions and xylene.

    • Mount with a permanent mounting medium and coverslip.

Visualizations

IHC_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Chromogen) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy Dehydration->Microscopy

Caption: General workflow for immunohistochemistry (IHC).

Troubleshooting_Logic Start IHC Staining Issue WeakNoStain Weak or No Staining Start->WeakNoStain HighBg High Background Start->HighBg IncreaseAb Increase Primary Ab Conc. WeakNoStain->IncreaseAb Low Signal OptimizeAR Optimize Antigen Retrieval WeakNoStain->OptimizeAR No Signal IncreaseIncub Increase Incubation Time WeakNoStain->IncreaseIncub Low Signal CheckControls Check Positive Control WeakNoStain->CheckControls No Signal DecreaseAb Decrease Primary Ab Conc. HighBg->DecreaseAb Overall high BG OptimizeBlock Optimize Blocking Step HighBg->OptimizeBlock Non-specific staining IncreaseWash Increase Wash Steps HighBg->IncreaseWash Non-specific staining CheckNegControls Check Negative Controls HighBg->CheckNegControls Secondary Ab staining

Caption: Troubleshooting logic for common IHC issues.

References

Technical Support Center: NC1 Domain Sandwich ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding high background signals in non-collagenous (NC1) domain sandwich ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background in my this compound domain sandwich ELISA?

High background can obscure specific signals, reducing the sensitivity and accuracy of your assay.[1] The most common causes stem from non-specific binding of antibodies or other reagents to the microplate surface. Key areas to investigate include the blocking step, washing procedure, antibody concentrations, and sample matrix effects.[1][2][3]

Below is a troubleshooting workflow to help identify the source of the high background.

G start High Background Observed check_blank Are blank wells (no sample/no detection Ab) also high? start->check_blank improper_reagents Issue with substrate or stop solution. - Prepare fresh reagents. - Check for contamination. check_blank->improper_reagents Yes check_no_antigen Are 'no antigen' control wells (capture Ab, sample diluent, detection Ab) high? check_blank->check_no_antigen No nonspecific_detection_ab Non-specific binding of detection antibody. - Optimize detection Ab concentration. - Check for cross-reactivity. check_no_antigen->nonspecific_detection_ab Yes check_no_detection_ab Are 'no detection Ab' control wells (capture Ab, sample, no detection Ab) high? check_no_antigen->check_no_detection_ab No nonspecific_sample Non-specific binding from sample matrix. - Optimize blocking buffer. - Dilute sample further. - Consider matrix-matched calibrators. check_no_detection_ab->nonspecific_sample Yes general_optimization General optimization needed. - Review wash protocol (increase volume/soaks). - Optimize incubation times/temperatures. - Check antibody concentrations. check_no_detection_ab->general_optimization No

Caption: Troubleshooting flowchart for high background in ELISA.

Q2: My background is high even in wells without antigen. How can I fix this?

This issue often points to non-specific binding of the detection antibody or issues with the blocking or washing steps.

Troubleshooting Steps:

  • Optimize Blocking Buffer: The blocking buffer's role is to cover unoccupied sites on the plate, preventing antibodies from binding non-specifically.[4] If blocking is insufficient, try increasing the concentration of the blocking agent or the incubation time.[2] You might also need to test a different blocking agent.[2] Protein-based blockers like Bovine Serum Albumin (BSA) or casein are common, but sometimes a non-ionic detergent like Tween-20 in the blocking and wash buffers can help.[1]

  • Adjust Antibody Concentrations: Excessively high concentrations of the capture or detection antibodies can lead to non-specific binding.[5] It is crucial to titrate both antibodies to find the optimal concentration that provides a high signal-to-noise ratio.

  • Improve Washing Technique: Inadequate washing can leave unbound antibodies in the wells, contributing to a high background.[1] Increase the number of wash cycles, the volume of wash buffer, or the soak time between aspiration and addition of the next reagent.[3][6] Ensure your wash buffer contains a detergent like Tween-20 (typically 0.05% to 0.1%) to help disrupt weak, non-specific interactions.[6]

The following diagram illustrates how non-specific binding can cause a high background signal.

G Capture Ab Capture Antibody Unoccupied Site 1 Unoccupied Site Unoccupied Site 2 Unoccupied Site Detection Ab Non-specific Detection Ab (Non-specific binding) Detection Ab Non-specific->Unoccupied Site 1 Binds to Unoccupied Site Capture Ab 2 Capture Antibody Blocked Site 1 Blocked Site Blocked Site 2 Blocked Site Detection Ab No Binding Detection Ab (Washed away) Detection Ab No Binding->Blocked Site 1 No Binding

Caption: Effect of blocking on non-specific antibody binding.

Q3: I'm using serum samples to detect antibodies against the this compound domain and see high background. What could be the cause?

When working with complex samples like serum or plasma, you may encounter "matrix effects."[7] These effects are caused by components in the sample matrix (e.g., other proteins, lipids, heterophilic antibodies) that interfere with the assay.[8][9]

Troubleshooting Matrix Effects:

  • Sample Dilution: The simplest way to reduce matrix effects is to dilute your samples.[7] Try increasing the dilution factor (e.g., from 1:100 to 1:500 or higher) in an appropriate sample diluent. This reduces the concentration of interfering substances.[9]

  • Use a Specialized Sample Diluent: Commercial or in-house diluents containing irrelevant proteins (like goat serum) can help minimize interference from the sample matrix.[10]

  • Matrix-Matched Calibrators: To account for matrix effects, prepare your standard curve by diluting the standards in a matrix that is as similar as possible to your samples (e.g., serum from a non-immunized animal).[8]

  • Spike and Recovery Test: To confirm a matrix effect, you can perform a spike and recovery experiment. Add a known amount of your analyte to a sample and compare the measured concentration to the expected concentration. A recovery rate significantly different from 100% (typically outside the 80-120% range) suggests matrix interference.[9]

Experimental Protocols & Data

Standard Sandwich ELISA Workflow

This protocol outlines the key steps in a typical sandwich ELISA.

G coat 1. Coat Plate with Capture Antibody wash1 2. Wash coat->wash1 block 3. Block Plate wash1->block wash2 4. Wash block->wash2 sample 5. Add Sample (containing this compound domain) wash2->sample wash3 6. Wash sample->wash3 detect_ab 7. Add Enzyme-linked Detection Antibody wash3->detect_ab wash4 8. Wash detect_ab->wash4 substrate 9. Add Substrate wash4->substrate stop 10. Add Stop Solution substrate->stop read 11. Read Plate stop->read

Caption: Standard workflow for a sandwich ELISA experiment.

Detailed Steps:

  • Coating: Dilute the capture antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to the wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[3]

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[1] Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody: Add the enzyme-conjugated detection antibody and incubate for 1-2 hours at room temperature.[11]

  • Washing: Repeat the wash step. This is a critical step to remove any unbound detection antibody.[6]

  • Substrate Development: Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until a color develops.[12]

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to stop the reaction.[12]

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

Troubleshooting Parameter Optimization

The table below provides starting points and ranges for optimizing key ELISA parameters to reduce background.

ParameterStandard RecommendationTroubleshooting Action to Reduce BackgroundReference
Blocking Buffer 1-5% BSA or Non-fat milk in PBS/TBSTry a different blocking agent (e.g., Casein, commercial blockers). Increase concentration or incubation time.[1]
Wash Buffer PBS or TBS + 0.05% Tween-20Increase Tween-20 concentration to 0.1%. Add a soak step (30-60 seconds) during washes. Increase number of wash cycles from 3 to 5.[3][6]
Capture Antibody 1-10 µg/mLTitrate to find the lowest concentration that gives a good signal.[5]
Detection Antibody 0.1-1 µg/mLTitrate to find the lowest concentration that gives a good signal.[5]
Sample Dilution 1:100 (for serum)Increase dilution to 1:500 or higher to mitigate matrix effects.[7][9]
Incubation Time 1-2 hours at RTReduce incubation time for detection antibody. Consider incubating at a lower temperature for a longer period.[1][13]

References

Technical Support Center: Western Blotting for NC1 Domain

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing Western blotting for the non-specific C-terminal domain (NC1) of collagen IV.

Troubleshooting Guide: Non-specific Bands in this compound Domain Western Blot

Non-specific bands are a frequent challenge in Western blotting and can obscure or lead to misinterpretation of results. This guide provides a systematic approach to troubleshooting and resolving these issues when detecting the this compound domain.

Problem: Multiple unexpected bands appear on the blot in addition to the expected this compound domain band.

Logical Troubleshooting Workflow

logical_workflow cluster_solutions Potential Solutions start Non-specific Bands Observed check_sample Step 1: Evaluate Sample Preparation & Lysis start->check_sample check_electrophoresis Step 2: Assess Electrophoresis & Transfer check_sample->check_electrophoresis If bands are smeared or at incorrect high/low MW sol_sample Use fresh protease inhibitors. Optimize lysis buffer. Avoid boiling collagen samples. check_sample->sol_sample check_blocking Step 3: Optimize Blocking Conditions check_electrophoresis->check_blocking If background is high or bands are fuzzy sol_electrophoresis Use lower percentage acrylamide gels (e.g., 10%). Confirm complete transfer with Ponceau S stain. check_electrophoresis->sol_electrophoresis check_primary_ab Step 4: Verify Primary Antibody Specificity & Concentration check_blocking->check_primary_ab If multiple distinct bands are present sol_blocking Increase blocking time (e.g., 2 hours at RT or overnight at 4°C). Test alternative blocking agents (e.g., 5% BSA or non-fat dry milk). check_blocking->sol_blocking check_secondary_ab Step 5: Control for Secondary Antibody Issues check_primary_ab->check_secondary_ab If non-specific bands persist sol_primary_ab Titrate primary antibody concentration. Incubate overnight at 4°C. Use affinity-purified polyclonal or monoclonal antibodies. check_primary_ab->sol_primary_ab check_washing Step 6: Enhance Washing Steps check_secondary_ab->check_washing If high background remains sol_secondary_ab Run a secondary-only control. Use cross-adsorbed secondary antibodies. check_secondary_ab->sol_secondary_ab end Clean Blot with Specific this compound Domain Band check_washing->end Problem Resolved sol_washing Increase number and duration of washes. Add Tween-20 to wash buffer. check_washing->sol_washing

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of the this compound domain, and why might my band appear at a different size?

The this compound domain of collagen IV chains typically has a molecular weight of approximately 25-28 kDa. However, the observed band size on a Western blot can vary due to several factors:

FactorPotential Effect on Observed Molecular Weight
Post-Translational Modifications Glycosylation can increase the apparent molecular weight.
Dimerization Incomplete reduction of disulfide bonds can result in dimers appearing at ~50-55 kDa.
Protein Degradation Protease activity during sample preparation can lead to bands at lower molecular weights.
Alternative Splicing Different isoforms of the collagen IV alpha chains may exist, leading to slight variations in this compound domain size.

It is also important to remember that the average molecular weight of an amino acid is around 110 Daltons (Da), which can be used to estimate the predicted molecular weight from the amino acid sequence.[1]

Q2: I see multiple bands even after optimizing my antibody concentrations. What else could be the cause?

If antibody concentrations have been optimized, consider the following possibilities:

  • Protein Isoforms: There are six different alpha chains of type IV collagen (α1-α6), each with its own this compound domain.[2] Your antibody may be recognizing this compound domains from different alpha chains if they share homologous epitopes.

  • Proteolytic Cleavage: The this compound domain can be proteolytically cleaved from the full-length collagen IV molecule. You may be detecting both the full-length protein and the cleaved this compound domain.

  • Cross-reactivity of the Secondary Antibody: The secondary antibody may be binding to other proteins in your lysate. To test for this, run a control lane with only the secondary antibody (no primary antibody). If bands appear, you will need to use a different, cross-adsorbed secondary antibody.

Q3: Can my sample preparation method contribute to non-specific bands for the this compound domain?

Yes, sample preparation is critical, especially for extracellular matrix proteins like collagen.

  • Incomplete Lysis: Inefficient extraction of collagen from the extracellular matrix can lead to low yields and the appearance of non-specific bands due to the high concentration of other cellular proteins.

  • Protein Aggregation: Collagens are prone to aggregation. Avoid boiling your samples, as this can cause irreversible aggregation and lead to smearing or high molecular weight bands in the stacking gel. Gentle heating at 70-95°C for 5-10 minutes is often sufficient.

  • Protease Activity: Use a fresh protease inhibitor cocktail during lysis to prevent degradation of the this compound domain, which can result in lower molecular weight non-specific bands.

Experimental Protocols

Detailed Western Blot Protocol for this compound Domain of Collagen IV

This protocol is a starting point and may require optimization for your specific antibody and sample type.

1. Sample Preparation

  • Harvest cells or tissue and wash with ice-cold PBS.

  • Lyse cells or homogenize tissue in RIPA buffer supplemented with a fresh protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • To 20-30 µg of protein, add 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Do not boil the samples. Heat at 70°C for 10 minutes.

2. Gel Electrophoresis

  • Load samples onto a 10% or 12% SDS-polyacrylamide gel. The choice of gel percentage may need to be optimized depending on the specific alpha chain of the this compound domain being targeted.[3]

  • Include a pre-stained molecular weight marker in one lane.

  • Run the gel at 100-120 V until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S solution. Destain with TBST before blocking.

4. Blocking

  • Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature with gentle agitation.

5. Antibody Incubation

  • Dilute the primary antibody against the this compound domain in the blocking buffer at the concentration recommended on the antibody datasheet. This may require further optimization.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Dilute the HRP-conjugated secondary antibody in the blocking buffer. Use a secondary antibody that is cross-adsorbed against the species of your sample if you are experiencing high background.

  • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Signaling Pathways

The this compound domain of collagen IV is not merely a structural component but also possesses significant biological activity, particularly in the regulation of angiogenesis. Different this compound domains from various alpha chains can initiate distinct signaling cascades.

Anti-Angiogenic Signaling of the α1(IV)this compound Domain (Arresten)

The α1(IV)this compound domain, also known as Arresten, exerts its anti-angiogenic effects primarily through interaction with α1β1 integrin on endothelial cells.[4] This interaction triggers a signaling cascade that inhibits endothelial cell proliferation, migration, and tube formation.[4]

Arresten_Signaling cluster_pathway MAPK Pathway Arresten α1(IV)this compound Domain (Arresten) Integrin α1β1 Integrin Arresten->Integrin Binds to FAK FAK Integrin->FAK Inhibits Phosphorylation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p38 p38 MAPK MEK->p38 HIF1a HIF-1α ERK->HIF1a Inhibits Angiogenesis Angiogenesis ERK->Angiogenesis Inhibition of Proliferation, Migration, Tube Formation p38->HIF1a Inhibits p38->Angiogenesis VEGF VEGF HIF1a->VEGF Decreases Expression VEGF->Angiogenesis Promotes

References

Technical Support Center: Refolding of Insoluble NC1 Domain from Inclusion Bodies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refolding the non-collagenous 1 (NC1) domain of type IV collagen from inclusion bodies. It includes frequently asked questions, detailed experimental protocols, troubleshooting advice, and relevant biological pathway information.

Frequently Asked Questions (FAQs)

Q1: What are inclusion bodies and why does the this compound domain form them?

When recombinant proteins like the this compound domain are overexpressed in host systems such as E. coli, they can accumulate as insoluble and misfolded protein aggregates known as inclusion bodies.[1][2][3] This phenomenon often occurs because the cellular machinery for protein folding is overwhelmed by the high rate of protein synthesis.[3][4] Factors contributing to inclusion body formation include high expression rates, the absence of specific chaperones that assist in folding, and the lack of post-translational modifications present in the native eukaryotic environment.[3]

Q2: What is the general principle of refolding proteins from inclusion bodies?

The process involves four main stages:

  • Isolation and Washing : Inclusion bodies are separated from other cellular components.[2] This step is crucial for removing contaminants.

  • Solubilization : The washed inclusion bodies are dissolved using strong denaturing agents to unfold the misfolded proteins into soluble polypeptide chains.[1][2]

  • Refolding : The denaturant is removed, typically by methods like dialysis or dilution, allowing the protein to refold into its native, biologically active conformation.[5][6][7]

  • Purification : The correctly folded protein is separated from any remaining misfolded or aggregated protein.

Q3: What are the critical factors for successful this compound domain refolding?

Several factors influence the refolding yield:

  • Protein Concentration : Keeping the protein concentration low during refolding (typically < 0.1 mg/mL) minimizes aggregation.[2][8]

  • Refolding Buffer Composition : The pH, ionic strength, and presence of specific additives in the refolding buffer are critical.[8] Additives can help stabilize the protein, prevent aggregation, and facilitate correct disulfide bond formation.[7][9]

  • Redox Environment : For proteins containing disulfide bonds like the this compound domain, a balanced ratio of reduced and oxidized reagents (e.g., glutathione couple) is essential to promote correct bond formation.[5][7]

  • Temperature : Lower temperatures (e.g., 4-15°C) generally slow down aggregation and favor correct folding.

Q4: How can I assess the quality and activity of my refolded this compound domain?

Several methods can be used:

  • Spectroscopy : Circular Dichroism (CD) can be used to confirm the presence of correct secondary structures.[4]

  • Chromatography : Size-exclusion chromatography can separate correctly folded monomers from aggregates.[8] A single, sharp peak is indicative of a homogenous, correctly folded protein sample.[4]

  • SDS-PAGE : Comparing samples under reducing and non-reducing conditions can provide information about disulfide bond formation.

  • Biological Activity Assays : The ultimate test is to assess the biological function. The this compound domain of collagen IV has known anti-angiogenic properties, so its ability to inhibit endothelial cell proliferation, migration, or tube formation can be measured.[6]

Experimental Workflow and Protocols

The overall workflow for recovering the this compound domain from inclusion bodies is depicted below.

Refolding_Workflow cluster_0 Upstream Processing cluster_1 Inclusion Body Processing cluster_2 Refolding & Purification cluster_3 Quality Control Expression Protein Expression in E. coli CellHarvest Cell Harvest Expression->CellHarvest CellLysis Cell Lysis (Sonication) CellHarvest->CellLysis IB_Isolation Inclusion Body Isolation (Centrifugation) CellLysis->IB_Isolation IB_Wash Inclusion Body Washing IB_Isolation->IB_Wash Solubilization Solubilization IB_Wash->Solubilization Refolding Refolding (Dilution/Dialysis) Solubilization->Refolding Purification Purification (Chromatography) Refolding->Purification Concentration Concentration & Storage Purification->Concentration QC QC Analysis (SDS-PAGE, SEC, CD, Activity Assay) Concentration->QC

Caption: General experimental workflow for this compound domain refolding.

Detailed Methodologies
Protocol 1: Isolation and Washing of Inclusion Bodies
  • Resuspend the cell pellet from your E. coli culture in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0).

  • Disrupt the cells using sonication on ice.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.

  • Remove the supernatant and wash the pellet to remove contaminants.[2] Resuspend the pellet in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) and a low concentration of a denaturant (e.g., 1-2 M urea).[2]

  • Repeat the centrifugation and washing steps at least twice to ensure high purity of the inclusion bodies.

Protocol 2: Solubilization of Inclusion Bodies
  • Resuspend the washed inclusion body pellet in a solubilization buffer. A common buffer consists of 50 mM Tris-HCl, pH 8.0, containing a high concentration of a denaturant.

  • To break any incorrect disulfide bonds formed within the inclusion bodies, add a reducing agent like Dithiothreitol (DTT) to the solubilization buffer.[5]

  • Incubate the suspension with gentle stirring at room temperature for 1-2 hours or until the solution clarifies, indicating solubilization.

  • Centrifuge at high speed to pellet any remaining insoluble material. The supernatant now contains the denatured, soluble this compound domain.

Protocol 3: Refolding of the this compound Domain

The goal is to gradually remove the denaturant to allow the protein to refold.

  • Rapid Dilution Method : This is often the simplest method.[2]

    • Prepare a large volume of refolding buffer (e.g., 100-fold the volume of your solubilized protein solution).[7]

    • Add the solubilized protein solution drop-wise into the vigorously stirring refolding buffer at 4°C.[2]

    • Allow the refolding reaction to proceed for 24-48 hours at 4°C with gentle stirring.

  • Stepwise Dialysis Method : This method provides a more gradual removal of the denaturant.[7]

    • Place the solubilized protein into a dialysis bag.

    • Dialyze against a series of buffers with decreasing concentrations of the denaturant.[7] For example, start with a buffer containing a medium denaturant concentration, then move to a low concentration, and finally to a buffer with no denaturant.[7]

Protocol 4: Purification and Concentration
  • After refolding, concentrate the protein solution using techniques like tangential flow filtration or centrifugal concentrators.

  • Purify the refolded this compound domain using chromatographic methods. Size-exclusion chromatography is effective for separating correctly folded monomers from aggregates. Affinity chromatography (if the protein has a tag) or ion-exchange chromatography can also be used for further purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Soluble Protein After Refolding Protein concentration during refolding is too high, leading to aggregation.Decrease the final protein concentration in the refolding buffer to 10-50 µg/mL.[7]
Suboptimal refolding buffer composition.Screen different pH values (typically 7.5-8.5). Test various additives like L-arginine (0.4-1 M) or polyethylene glycol (PEG) to suppress aggregation.[10]
Protein Precipitates During Dialysis/Refolding The rate of denaturant removal is too fast.For dialysis, perform a stepwise reduction in denaturant concentration.[7] For dilution, add the denatured protein more slowly to the refolding buffer.
Incorrect redox potential, leading to improper disulfide bond formation and aggregation.Optimize the ratio of reduced to oxidized glutathione (GSH/GSSG) in the refolding buffer. A common starting point is a 5:1 or 10:1 ratio.[5]
The Refolded Protein is Not Biologically Active The protein has misfolded into a non-native conformation.Re-optimize the refolding buffer conditions (pH, additives, temperature). Consider adding chaperones or folding catalysts to the buffer.
Incorrect disulfide bonds have formed.Ensure the solubilization step includes a sufficient concentration of a reducing agent (e.g., DTT). Optimize the redox shuttle (e.g., GSH/GSSG) in the refolding buffer.[7]
Inclusion Bodies Are Not Solubilizing The denaturant concentration is too low or the wrong denaturant is being used.Increase the concentration of urea (up to 8 M) or guanidine hydrochloride (up to 6 M).[11] Test different denaturants.
Insufficient reduction of disulfide bonds.Increase the concentration of the reducing agent (e.g., DTT up to 100 mM) in the solubilization buffer.

Quantitative Data Summary

Table 1: Comparison of Denaturants for Solubilization
DenaturantTypical ConcentrationCharacteristics
Urea 4 - 8 M[11]A common and cost-effective chaotropic agent. Can be used at lower concentrations (e.g., 2 M) in combination with high pH for milder solubilization.[12]
Guanidine Hydrochloride (GdnHCl) 4 - 6 MA stronger denaturant than urea. Often more effective but also more expensive.
Table 2: Common Refolding Buffer Additives and Their Functions
AdditiveTypical ConcentrationFunction
L-Arginine 0.4 - 1.0 MSuppresses protein aggregation by stabilizing folding intermediates.
Glutathione (GSH/GSSG) 1-5 mM (GSH), 0.1-0.5 mM (GSSG)Creates a redox shuttle to facilitate correct disulfide bond formation.[5]
Polyethylene Glycol (PEG) 0.5 - 5% (w/v)Acts as a molecular crowding agent, can sometimes enhance folding.
Sugars (e.g., Sucrose, Trehalose) 0.2 - 0.5 MAct as protein stabilizers.
Non-detergent Sulfobetaines (NDSBs) 0.5 - 1.0 MCan help to solubilize protein folding intermediates.

This compound Domain Signaling Pathway

The this compound domain of the collagen IV α1 chain, also known as Arresten, exerts anti-angiogenic effects primarily by interacting with α1β1 integrins on endothelial cells.[6] This interaction disrupts downstream signaling cascades that are crucial for cell proliferation and migration.

Signaling_Pathway cluster_pathway MAPK Signaling Cascade This compound This compound Domain (Arresten) Integrin α1β1 Integrin This compound->Integrin binds FAK FAK Integrin->FAK inhibits Ras Ras FAK->Ras Raf c-Raf Ras->Raf MEK MEK Raf->MEK p38 p38 MAPK Raf->p38 ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation p38->Proliferation

Caption: Inhibition of angiogenesis by the this compound domain via the integrin/MAPK pathway.

References

Technical Support Center: Expression of the Collagen IV NC1 Domain

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal expression system for the recombinant non-collagenous 1 (NC1) domain of type IV collagen. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Is the this compound domain of collagen IV a glycosylated protein?

A1: Contrary to the highly glycosylated collagenous and 7S domains of type IV collagen, the this compound domain is generally considered to be non-glycosylated . Mass spectrometry studies have indicated that the this compound domain lacks the characteristic hydroxylysine glycosylation found in other regions of the collagen molecule[1]. This simplifies the expression system selection process, as the primary challenge is not the replication of complex glycan structures, but rather ensuring the correct folding and formation of numerous disulfide bonds.

Q2: What are the main challenges in producing recombinant this compound domain?

A2: The primary challenges in expressing the this compound domain are:

  • Correct Disulfide Bond Formation: The this compound domain contains a significant number of cysteine residues that form intramolecular disulfide bonds crucial for its globular structure and function. Improper disulfide bridging can lead to misfolded, inactive protein.

  • Protein Aggregation: Due to its complex folding requirements, the this compound domain can be prone to aggregation, especially when overexpressed in systems that lack the appropriate machinery for disulfide bond formation, such as the cytoplasm of E. coli.

  • Solubility: When expressed in bacterial systems, the this compound domain often accumulates in insoluble inclusion bodies, necessitating complex and often inefficient refolding procedures.

Q3: Which expression systems are suitable for producing the this compound domain?

A3: The choice of expression system depends on the desired yield, biological activity, and available resources. The most common systems are mammalian cells and E. coli with in vitro refolding. Insect and yeast systems are also potential options.

Selecting the Best Expression System for the this compound Domain

The selection of an appropriate expression system is critical for the successful production of a functional this compound domain. The following table summarizes the key characteristics of the most common systems.

FeatureMammalian Cells (e.g., HEK293, CHO)E. coli (with refolding)Insect Cells (Baculovirus)Yeast (e.g., Pichia pastoris)
Glycosylation Not a primary concern for this compoundNot applicableNot applicableNot applicable
Disulfide Bonds Excellent, native-like formationNone in cytoplasm; requires refoldingGood, can form disulfide bondsCan form disulfide bonds
Folding High probability of correct foldingForms inclusion bodies; requires refoldingGenerally good foldingCan be a challenge for complex proteins
Yield Lower to moderateHigh, but losses during refoldingModerate to highModerate to high
Cost HighLowModerateLow to moderate
Time LongFast (expression), but refolding is time-consumingModerateModerate
Post-translational Modifications Not required for this compoundNoneNot required for this compoundNot required for this compound
Decision-Making Workflow for Expression System Selection

The following diagram illustrates a logical workflow for choosing the most suitable expression system for your this compound domain production needs.

expression_system_selection Decision Workflow: this compound Domain Expression System start Start: Need to express recombinant this compound domain priority What is the primary goal? start->priority bioactivity Highest Biological Activity and Correct Folding priority->bioactivity Functionality high_yield High Yield and Low Cost priority->high_yield Quantity/Cost insect_yeast Consider Insect or Yeast as alternatives priority->insect_yeast Balanced Approach mammalian Mammalian Cells (HEK293, CHO) bioactivity->mammalian ecoli E. coli with In Vitro Refolding high_yield->ecoli end Proceed with selected expression system mammalian->end ecoli->end insect_yeast->end

Choosing an expression system for the this compound domain.

Experimental Protocols

Mammalian Cell Expression (HEK293)

This protocol is recommended for obtaining correctly folded and biologically active this compound domain.

  • Vector Construction:

    • Synthesize the codon-optimized gene for the desired this compound domain alpha chain.

    • Incorporate a C-terminal polyhistidine (6x-His) or FLAG tag for purification.

    • Clone the construct into a mammalian expression vector with a strong promoter (e.g., CMV).

  • Transfection:

    • Culture suspension-adapted HEK293 cells to a density of 2.0 x 10^6 cells/mL.

    • Transfect the cells with the expression vector using a suitable transfection reagent (e.g., PEI).

  • Expression and Harvest:

    • Culture the transfected cells at 37°C in a humidified incubator with 5% CO2.

    • Harvest the cell culture supernatant containing the secreted this compound domain after 5-7 days by centrifugation.

  • Purification:

    • Clarify the supernatant by filtration (0.22 µm).

    • Perform immobilized metal affinity chromatography (IMAC) for His-tagged proteins or anti-FLAG affinity chromatography.

    • Elute the bound protein and perform buffer exchange into a suitable storage buffer.

E. coli Expression and Refolding

This protocol is suitable for high-yield production, but requires an additional refolding step.

  • Vector Construction and Transformation:

    • Clone the codon-optimized this compound domain gene into a T7 promoter-based E. coli expression vector (e.g., pET series) with an N-terminal His-tag.

    • Transform the plasmid into an expression strain like BL21(DE3).

  • Expression and Inclusion Body Isolation:

    • Induce protein expression with IPTG at mid-log phase and continue culture for 3-4 hours.

    • Harvest the cells and lyse them.

    • Isolate the insoluble inclusion bodies by centrifugation.

  • Solubilization and Refolding:

    • Wash the inclusion bodies to remove contaminants.

    • Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT).

    • Refold the protein by rapid dilution or dialysis into a refolding buffer containing a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

  • Purification:

    • Purify the refolded, soluble this compound domain using IMAC.

Troubleshooting Guides

Common Issues and Solutions
IssuePossible Cause(s)Suggested Solution(s)
Low or No Expression - Codon usage not optimized for the host. - Protein toxicity to the host cell. - Inefficient transfection/transformation.- Synthesize a codon-optimized gene. - Use a lower induction temperature (18-25°C) for E. coli. - Verify plasmid integrity and optimize transfection/transformation protocol.
Protein Aggregation (Mammalian) - High expression levels overwhelming the folding machinery. - Suboptimal culture conditions.- Reduce the amount of plasmid used for transfection. - Optimize culture temperature and media composition. - Consider co-expression of chaperones.
Inclusion Bodies (E. coli) - Inherent property of complex, disulfide-bonded proteins expressed in the reducing cytoplasm.- This is expected; proceed with denaturation and refolding. - Lowering induction temperature may slightly increase the soluble fraction.
Incorrect Disulfide Bonds (after refolding) - Incorrect redox potential in the refolding buffer. - Presence of interfering substances.- Optimize the ratio of reduced to oxidized glutathione. - Ensure high purity of the denatured protein before refolding. - Add protein disulfide isomerase (PDI) to the refolding buffer.
Low Recovery After Refolding - Protein precipitation during refolding. - Inefficient refolding conditions.- Perform refolding at a lower protein concentration. - Screen different refolding buffer compositions (pH, additives like L-arginine).

Troubleshooting Workflow for this compound Domain Expression

troubleshooting_workflow Troubleshooting Workflow: this compound Domain Expression start Start: Expression Problem check_expression Is the protein expressed? start->check_expression no_expression No Expression check_expression->no_expression No low_yield Low Yield check_expression->low_yield Yes, but low aggregation Aggregation / Inclusion Bodies check_expression->aggregation Yes, but insoluble incorrect_folding Incorrect Folding / No Activity check_expression->incorrect_folding Yes, but inactive solution_no_exp Optimize codons Verify vector Check host cell viability no_expression->solution_no_exp solution_low_yield Optimize culture conditions (temp, media) Increase induction time/concentration low_yield->solution_low_yield solution_aggregation Lower expression temp Add solubility enhancers (L-arginine) Proceed with refolding protocol aggregation->solution_aggregation solution_folding Optimize refolding buffer (redox potential) Add PDI Verify disulfide bonds incorrect_folding->solution_folding

A guide to troubleshooting common this compound expression issues.

References

Technical Support Center: Dealing with Protease Degradation of the NC1 Domain During Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with protease degradation during the isolation of the non-collagenous 1 (NC1) domain of type IV collagen.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound domain degradation during my isolation procedure?

A1: Degradation of the this compound domain is often observed on SDS-PAGE gels as the appearance of unexpected bands with lower molecular weights than the intact this compound domain. In severe cases, you might see a significant decrease in the intensity of the target band or its complete absence, leading to low yields of the purified protein.

Q2: What are the primary sources of proteases that could be degrading my this compound domain?

A2: Proteases can be introduced at various stages of the isolation process. Endogenous proteases are released from the tissue or cells upon lysis. Additionally, exogenous proteases can be introduced through microbial contamination of buffers or equipment. It is crucial to maintain sterile techniques and work quickly to minimize exposure to these enzymes.

Q3: Which specific proteases are known to degrade the this compound domain of collagen IV?

A3: Matrix metalloproteinases (MMPs), such as MMP-2 (gelatinase A) and MMP-9, are known to proteolytically process type IV collagen and can generate this compound fragments.[1][2] Therefore, it is critical to inhibit these specific proteases during your isolation.

Q4: What is a standard protease inhibitor cocktail for this compound domain isolation?

A4: A broad-spectrum protease inhibitor cocktail is recommended to inhibit a wide range of proteases. A commonly used cocktail for this compound domain isolation includes inhibitors targeting serine, cysteine, and metalloproteases. For specific concentrations from a published protocol, please refer to the table in the "Data Presentation" section below.

Q5: How can I optimize my experimental workflow to minimize degradation?

A5: Beyond using protease inhibitors, several steps in your workflow can be optimized. It is crucial to perform all steps at low temperatures (e.g., 4°C) to reduce protease activity.[3] Additionally, minimizing the duration of the isolation procedure and ensuring rapid processing of your sample can significantly reduce the opportunity for proteolytic degradation.

Data Presentation: Protease Inhibitor Cocktail

The following table summarizes the components of a protease inhibitor cocktail used in a published protocol for the isolation of the this compound domain from bovine placental basement membrane.[4]

InhibitorTarget Protease ClassConcentration
PMSFSerine Proteases1 mM
LeupeptinSerine and Cysteine Proteases1 µg/mL
Pepstatin AAspartic Proteases1 µg/mL
AprotininSerine Proteases1 µg/mL
EDTAMetalloproteases20 mM
EACAPlasmin and Plasminogen Activators25 mM
BAMThiol Proteases5 mM
NEMCysteine Proteases5 mM

Experimental Protocols

Detailed Protocol for this compound Domain Isolation from Tissue

This protocol is adapted from a method for purifying this compound domains from bovine placental basement membrane.[4]

  • Tissue Homogenization:

    • Prepare a homogenization buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 20 mM EDTA, 25 mM ε-aminocaproic acid (EACA), 5 mM benzamidine (BAM), and 5 mM N-ethylmaleimide (NEM).[4]

    • Immediately before use, supplement the buffer with a freshly prepared protease inhibitor cocktail: 1 mM phenylmethylsulfonyl fluoride (PMSF), and 1 µg/mL each of leupeptin, pepstatin A, and aprotinin.[4]

    • Homogenize the tissue in the ice-cold buffer.

  • Collagenase Digestion:

    • Prepare a collagenase buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 25 mM EACA, 5 mM BAM, and 1 mM PMSF.[4]

    • Resuspend the homogenized tissue pellet in the collagenase buffer.

    • Add purified bacterial collagenase to selectively degrade the triple-helical part of the collagen IV network, releasing the this compound domains.[4]

    • Incubate at 37°C with stirring for approximately 20 hours.[5]

  • Clarification and Chromatography:

    • After digestion, centrifuge the sample at high speed to pellet any insoluble material.

    • The supernatant, containing the solubilized this compound domains, can then be subjected to further purification steps such as ion-exchange and size-exclusion chromatography.[5]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_digestion Selective Digestion cluster_purification Purification Homogenization Tissue Homogenization in buffer with protease inhibitors Centrifugation Centrifugation Homogenization->Centrifugation Collagenase_Digestion Bacterial Collagenase Digestion Centrifugation->Collagenase_Digestion Clarification High-Speed Centrifugation Collagenase_Digestion->Clarification Chromatography Chromatography (Ion-Exchange, Size-Exclusion) Clarification->Chromatography Isolated_this compound Isolated this compound Domain Chromatography->Isolated_this compound Protease_Risk High Protease Risk troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Observe Degradation on SDS-PAGE? Yes Yes Start->Yes No No Start->No Insufficient_Inhibitors Inadequate Protease Inhibitor Cocktail Yes->Insufficient_Inhibitors Suboptimal_Temp Suboptimal Temperature (>4°C) Yes->Suboptimal_Temp Contamination Sample/Buffer Contamination Yes->Contamination Long_Incubation Prolonged Incubation Times Yes->Long_Incubation End Successful Isolation No->End Add_Broad_Spectrum Use Broad-Spectrum Inhibitor Cocktail Insufficient_Inhibitors->Add_Broad_Spectrum Work_on_Ice Maintain 4°C Throughout Suboptimal_Temp->Work_on_Ice Sterile_Technique Use Sterile Buffers and Equipment Contamination->Sterile_Technique Minimize_Time Reduce Protocol Duration Long_Incubation->Minimize_Time Add_Broad_Spectrum->End Work_on_Ice->End Sterile_Technique->End Minimize_Time->End

References

how to reduce non-specific binding in NC1 domain pull-down assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NC1 domain pull-down assays. Our goal is to help you overcome common challenges and reduce non-specific binding in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background in my this compound domain pull-down assay?

High background, characterized by the presence of numerous non-specific bands on a Western blot, is a common issue. The primary causes include:

  • Inefficient Blocking: The solid support (e.g., beads) has not been adequately blocked, leaving sites available for non-specific protein binding.

  • Inappropriate Lysis Buffer: The lysis buffer may be too harsh, leading to the denaturation of proteins and exposure of "sticky" hydrophobic regions. Conversely, a buffer that is too gentle may not effectively solubilize all cellular components, leading to aggregation and non-specific co-precipitation.

  • Insufficient Washing: Wash steps may not be stringent enough to remove proteins that are weakly or non-specifically bound to the beads or the antibody.

  • High Antibody Concentration: Using too much antibody can lead to its non-specific adsorption to the beads, which in turn can trap other proteins.

  • Presence of Endogenous Antibodies: If your sample is from a biological fluid, it may contain endogenous antibodies that can bind to Protein A/G beads.

Q2: What are some common non-specific binding proteins I might encounter in a collagen IV this compound domain pull-down?

While a definitive list is difficult to compile as it can be cell-type and condition-specific, some common culprits in pull-down assays from cell lysates include:

  • Actin: A highly abundant cytoskeletal protein that can non-specifically associate with beads and other proteins.

  • Heat Shock Proteins (HSPs): These chaperones are abundant and can bind to unfolded or aggregated proteins, which may be present in the lysate.

  • Ribosomal Proteins: These are also highly abundant and can contribute to background.

  • Extracellular Matrix (ECM) components: Other ECM proteins like fibronectin and laminins can have an affinity for collagen and may be pulled down non-specifically.[1]

Q3: How can I confirm that the interaction I am observing is specific to the this compound domain?

To ensure the specificity of your observed interaction, it is crucial to include proper negative controls in your experiment. These include:

  • Isotype Control: Use a non-specific antibody of the same isotype as your primary antibody to ensure that the observed interaction is not due to non-specific binding to the antibody itself.[2]

  • Beads-Only Control: Incubate your lysate with beads that have not been coupled to an antibody. This will help identify proteins that bind non-specifically to the beads.[2]

  • Empty Vector Control: If you are using a tagged this compound domain, perform a pull-down from cells transfected with an empty vector to identify proteins that bind non-specifically to the tag or the beads.

  • Competition Assay: Pre-incubate your lysate with a molar excess of the free, untagged this compound domain before adding the antibody-coupled beads. A specific interaction will be competed away, leading to a significant reduction in the pulled-down prey protein.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your this compound domain pull-down experiments.

Issue 1: High Background of Non-Specific Bands

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
Inadequate Blocking Pre-block the beads with a suitable blocking agent. Bovine Serum Albumin (BSA) at 1% in PBS for 1 hour is a common starting point.[3] For collagen-based assays, using a non-mammalian protein blocker like fish gelatin can sometimes be beneficial to reduce cross-reactivity.
Suboptimal Lysis Buffer Optimize the detergent and salt concentrations in your lysis buffer. For preserving protein-protein interactions, non-ionic detergents like NP-40 or Triton X-100 at 0.1-0.5% are generally preferred over harsh ionic detergents like SDS.[4]
Insufficient Washing Increase the number and/or duration of wash steps. You can also increase the stringency of your wash buffer by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20).[5][6]
Excessive Antibody Titrate your antibody to determine the optimal concentration that effectively pulls down your target without causing high background.
Lysate Pre-clearing Before adding your specific antibody, pre-incubate the cell lysate with beads alone for 30-60 minutes at 4°C. This will help remove proteins that non-specifically bind to the beads.[2]
Issue 2: Weak or No Signal for the Prey Protein

Possible Causes & Recommended Solutions

Possible CauseRecommended Solution
Low Expression of Target or Prey Confirm the expression of both the bait (this compound domain) and the prey protein in your input lysate via Western blot. If expression is low, you may need to increase the amount of starting material.
Interaction is Weak or Transient Optimize incubation times. For weak interactions, a longer incubation (e.g., overnight at 4°C) may be necessary. Also, ensure your lysis and wash buffers are gentle enough to not disrupt the interaction.
Inefficient Antibody-Bead Coupling Ensure you are using the correct type of beads (Protein A or Protein G) for the isotype of your antibody.[2] Consider cross-linking the antibody to the beads to prevent its dissociation during elution.
Inefficient Elution If using a competitive elution (e.g., with a FLAG peptide), ensure the concentration is sufficient to displace the bound protein. For pH-based elution, ensure the pH is low enough to disrupt the antibody-antigen interaction without denaturing the prey protein.

Experimental Protocols

Protocol: FLAG-tagged this compound Domain Pull-Down Assay

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Preparation of Cell Lysate

  • Wash cells expressing FLAG-tagged this compound domain with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

2. Antibody-Bead Conjugation

  • Wash anti-FLAG affinity beads (e.g., agarose or magnetic) with lysis buffer.

  • Add the appropriate amount of anti-FLAG antibody to the beads and incubate with gentle rotation for 1-2 hours at 4°C.

  • Wash the antibody-conjugated beads three times with lysis buffer to remove any unbound antibody.

3. Immunoprecipitation

  • Add the cell lysate (containing a predetermined amount of total protein, e.g., 500 µg - 1 mg) to the antibody-conjugated beads.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

4. Washing

  • Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).

  • Carefully remove the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (this can be the same as the lysis buffer, or you can increase the stringency by adding more salt or detergent).

  • After the final wash, carefully remove all supernatant.

5. Elution

  • Competitive Elution (Recommended for preserving interactions): Add an elution buffer containing a high concentration of 3xFLAG peptide (e.g., 100-200 µg/mL in TBS) and incubate for 30-60 minutes at 4°C with gentle agitation.

  • pH Elution: Alternatively, use a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.5).

  • Pellet the beads and collect the supernatant containing the eluted proteins.

6. Analysis

  • Add SDS-PAGE sample buffer to the eluate.

  • Boil the samples for 5-10 minutes.

  • Analyze the samples by SDS-PAGE and Western blotting using antibodies against your prey protein and the FLAG-tag (to confirm successful pull-down of the this compound domain).

Signaling Pathways and Experimental Workflows

The this compound domain of collagen IV can interact with cell surface receptors, such as integrins, to initiate intracellular signaling cascades.

NC1_Signaling_Pathway This compound This compound Domain Integrin α1β1 Integrin This compound->Integrin Binds to FAK FAK Integrin->FAK Inhibits Phosphorylation Raf Raf FAK->Raf Activates MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates p38 p38 MAPK MEK->p38 Activates HIF1a HIF-1α ERK->HIF1a Inhibits Proliferation Cell Proliferation ERK->Proliferation Regulates Migration Cell Migration ERK->Migration Regulates p38->HIF1a Inhibits VEGF VEGF HIF1a->VEGF Regulates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: this compound domain-integrin signaling pathway.[3][5]

The following diagram illustrates the general workflow for a pull-down assay.

Pull_Down_Workflow Lysate Prepare Cell Lysate Preclear Pre-clear Lysate (Optional) Lysate->Preclear Bind_Ab Bind Bait Protein (e.g., FLAG-NC1) to Antibody-Coated Beads Preclear->Bind_Ab Incubate Incubate Beads with Cell Lysate Bind_Ab->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot Elute->Analyze

References

optimizing fixation and permeabilization for NC1 immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize fixation and permeabilization for immunofluorescence staining of the NC1 domain of Collagen IV.

Troubleshooting Guide

Weak or No Signal
Potential Cause Recommended Solution
Improper Fixation The epitope may be masked or destroyed. If using paraformaldehyde (PFA), consider an antigen retrieval step. Alternatively, test methanol fixation, which can sometimes expose different epitopes. Ensure your PFA solution is fresh, as old formaldehyde can have reduced cross-linking efficiency.[1]
Inadequate Permeabilization The antibody may not be reaching the intracellular or basement membrane-localized this compound domain. If using a gentle detergent like saponin, ensure it is present in the antibody incubation buffers as its effects are reversible. For robust permeabilization, Triton X-100 (0.1-0.5%) is effective, but be aware it can disrupt membranes.[1] Methanol fixation also serves to permeabilize the cells.[1]
Suboptimal Antibody Concentration The primary or secondary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution. Increasing the incubation time (e.g., overnight at 4°C) can also enhance the signal.
Incorrect Secondary Antibody Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
Protein Expression Levels The target protein may be expressed at very low levels in your cells or tissue. Consider using a signal amplification method, such as a tyramide signal amplification (TSA) kit, to enhance the fluorescence.
High Background
Potential Cause Recommended Solution
Insufficient Blocking Non-specific binding of antibodies can cause high background. Increase the blocking time and consider using a blocking buffer containing normal serum from the same species as the secondary antibody. Bovine serum albumin (BSA) is also a common blocking agent.
Antibody Concentration Too High Excessive primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the lowest concentration that still provides a specific signal.
Inadequate Washing Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise. Increase the number and duration of washes with a buffer like PBS containing a small amount of detergent (e.g., 0.05% Tween-20).
Autofluorescence Some cell types or tissues exhibit natural fluorescence. Image an unstained sample to assess the level of autofluorescence. If it is high, you can try treating the sample with a quenching agent like sodium borohydride or Sudan Black B.
Fixative-Induced Fluorescence Old or impure formaldehyde can cause autofluorescence. Always use fresh, high-quality paraformaldehyde solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best fixative for this compound immunofluorescence?

A1: For extracellular matrix proteins like the this compound domain of collagen IV, 4% paraformaldehyde (PFA) is generally recommended as it preserves the structural integrity of the basement membrane well. However, some antibodies may work better with methanol fixation. It is often necessary to empirically test both to determine the optimal method for your specific antibody and sample.

Q2: Should I use Triton X-100 or saponin for permeabilization?

A2: The choice of permeabilization agent depends on the location of the epitope.

  • Triton X-100 is a non-ionic detergent that solubilizes membranes and is effective for accessing intracellular and basement membrane proteins.[1] However, it can be harsh and may disrupt membrane-associated proteins.

  • Saponin is a milder detergent that selectively interacts with cholesterol in the cell membrane, creating pores without completely solubilizing it. This can be a good choice for preserving membrane integrity. Remember that saponin's effects are reversible, so it must be included in all subsequent washing and antibody incubation steps.

Q3: Is permeabilization necessary if I am using methanol fixation?

A3: No, methanol fixation also acts to permeabilize the cell membranes by dehydrating the cells and extracting lipids.[1] Therefore, a separate permeabilization step is not required when using methanol as a fixative.

Q4: My this compound staining appears diffuse and not localized to the basement membrane. What could be the cause?

A4: Diffuse staining can result from improper fixation, leading to the diffusion of the antigen. Ensure that fixation is carried out promptly and for the appropriate duration. Over-permeabilization with harsh detergents can also sometimes lead to the displacement of proteins. Consider reducing the concentration or incubation time of your permeabilization agent.

Q5: How can I improve the signal-to-noise ratio of my this compound staining?

A5: To improve the signal-to-noise ratio, you can try several strategies:

  • Optimize the primary and secondary antibody concentrations through titration.

  • Increase the duration of blocking to reduce non-specific binding.

  • Perform thorough washes between steps.

  • Consider using a signal amplification kit if the target protein expression is low.

Data Presentation

The following table summarizes the expected qualitative outcomes of different fixation and permeabilization methods for this compound immunofluorescence. The optimal conditions should be determined empirically for each specific antibody and experimental system.

Fixation Method Permeabilization Agent Expected Staining Pattern Potential Advantages Potential Disadvantages
4% Paraformaldehyde0.1-0.5% Triton X-100Well-defined localization at the basement membrane.Good preservation of cellular and extracellular matrix morphology.Can mask epitopes, potentially requiring antigen retrieval. Triton X-100 can be harsh on membranes.
4% Paraformaldehyde0.1-0.5% SaponinLocalization at the basement membrane, potentially with better preservation of associated membrane proteins.Milder permeabilization preserves membrane integrity.Saponin is reversible and must be included in subsequent steps. May not be sufficient for all antibodies to access the epitope.
Cold Methanol (-20°C)None (Methanol permeabilizes)May show strong staining, but the fine structure of the basement membrane might be less well-preserved.Fixation and permeabilization occur in one step. Can sometimes expose epitopes that are masked by PFA fixation.Can alter protein conformation and may not preserve morphology as well as PFA. Can cause cell shrinkage.

Experimental Protocols

Protocol 1: Paraformaldehyde Fixation and Triton X-100 Permeabilization

This protocol is a good starting point for staining the this compound domain of collagen IV in adherent cells.

  • Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate to the desired confluency.

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS).

  • Fixation: Incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against the this compound domain in the blocking buffer and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Wash once with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

Protocol 2: Methanol Fixation/Permeabilization

This is an alternative protocol that combines fixation and permeabilization.

  • Cell Culture: Grow cells on sterile glass coverslips.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation and Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Proceed with the blocking step (Step 7) from Protocol 1 and continue with the subsequent steps.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_final Final Steps cell_culture Cell Culture on Coverslip wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (e.g., Triton X-100) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Blocking (e.g., BSA/Serum) wash3->blocking primary_ab Primary Antibody (anti-NC1) blocking->primary_ab wash4 Wash with PBST primary_ab->wash4 secondary_ab Secondary Antibody (Fluorophore-conjugated) wash4->secondary_ab wash5 Wash with PBST secondary_ab->wash5 counterstain Counterstain (e.g., DAPI) wash5->counterstain mount Mount Coverslip counterstain->mount image Fluorescence Imaging mount->image

References

Technical Support Center: Troubleshooting Inconsistent Results in NC1 Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during NC1 functional assays.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound domain protein shows low or no activity. What are the possible causes?

A1: The biological activity of recombinant this compound domain proteins can be highly dependent on the expression system.

  • Expression System: this compound domains produced in bacterial systems (e.g., E. coli) may lack critical post-translational modifications like glycosylation, rendering them less active or inactive compared to those produced in mammalian cell lines (e.g., 293T cells).[1] It is often recommended to use a mammalian expression system to ensure proper folding and modification.

  • Purification Strategy: The purification method can impact the final protein quality. Ensure that the purification protocol effectively removes contaminants and does not lead to protein aggregation or denaturation. His-tags are commonly used for purification.[2][3]

  • Storage and Handling: Improper storage conditions or repeated freeze-thaw cycles can degrade the protein and reduce its activity. Store recombinant proteins at recommended temperatures and aliquot them to avoid multiple freeze-thaws.

Q2: I am observing high variability between experiments in my endothelial cell proliferation assay. What are the key factors to control?

A2: Inconsistent results in proliferation assays often stem from variability in cell culture and assay setup.

  • Cell Health and Passage Number: Use endothelial cells (e.g., HUVECs) at a low passage number. Higher passage numbers can lead to senescence and altered cellular responses. Ensure cells are healthy and growing exponentially before starting the experiment.

  • Seeding Density: The initial number of cells seeded is a critical parameter. An uneven distribution of cells can lead to significant variations. Optimize the seeding density to ensure a sub-confluent monolayer at the start of the treatment.

  • Serum Concentration: Serum contains various growth factors that can mask the effect of the this compound domain. It is crucial to serum-starve the cells before treatment and use a low-serum or serum-free medium during the assay.

  • Assay Duration: The incubation time with the this compound domain should be optimized. A time-course experiment can help determine the optimal endpoint for observing the desired effect without causing cytotoxicity.

Q3: My tube formation assay results are not reproducible. What are the common pitfalls?

A3: The tube formation assay is sensitive to several technical variables.

  • Extracellular Matrix (ECM) Gel: The quality, concentration, and thickness of the ECM gel (e.g., Matrigel®) are critical. Use a growth factor-reduced ECM to minimize background tube formation. Ensure the gel is evenly coated and has solidified properly before seeding the cells. Bubbles in the gel can disrupt tube formation.

  • Cell Density: The number of endothelial cells seeded onto the gel is a crucial parameter. Too few cells will not form a network, while too many will form a monolayer. An optimal cell density needs to be determined for each cell line.[2]

  • Incubation Time: Tube formation is a dynamic process. The optimal time for analysis can vary between cell types and experimental conditions. It is recommended to monitor tube formation at several time points (e.g., 4, 8, 12, and 24 hours).

  • Quantification Method: Use a consistent and unbiased method for quantifying tube formation. Automated image analysis software is recommended to measure parameters like total tube length, number of junctions, and number of loops.

Q4: In my cell migration/invasion assay, I see very few migrated/invaded cells, even in the control group. How can I improve this?

A4: Low cell migration or invasion can be due to several factors.

  • Chemoattractant: Ensure that the chemoattractant used in the lower chamber (e.g., serum or a specific growth factor) is at an optimal concentration to induce migration.

  • Cell Starvation: Properly serum-starve the cells before the assay to ensure they are responsive to the chemoattractant gradient.

  • Pore Size of the Insert: The pore size of the transwell insert should be appropriate for the cell type being used. For endothelial cells, an 8 µm pore size is commonly used.

  • ECM Coating (for invasion assays): The thickness and uniformity of the ECM coating on the insert are critical. An overly thick layer can prevent cell invasion.

  • Incubation Time: The duration of the assay needs to be sufficient for the cells to migrate or invade through the membrane. This may need to be optimized for your specific cell line.

Troubleshooting Guides

Problem 1: Inconsistent Anti-Angiogenic Effect of this compound Domains
Potential Cause Recommended Solution
Recombinant Protein Quality Use this compound domains expressed in a mammalian system to ensure proper post-translational modifications. Verify protein purity and integrity using SDS-PAGE and Western blot. Perform a bioactivity test on a reference cell line before use in experiments.
Cell Type and Passage Use primary endothelial cells (e.g., HUVECs) at low passage numbers. Different endothelial cell lines can have varying sensitivities to this compound domains.
Assay Conditions Optimize serum concentration, cell seeding density, and incubation time for each specific assay (proliferation, migration, tube formation).
This compound Domain Specificity Different this compound domains (e.g., endostatin, arresten, tumstatin) have distinct mechanisms of action and may target different integrins. Ensure you are using the appropriate controls and interpreting the results in the context of the specific this compound domain being studied.[4][5]
Problem 2: High Background in Functional Assays
Potential Cause Recommended Solution
High Serum Concentration Serum-starve cells prior to the experiment and use low-serum or serum-free medium during the assay to reduce background proliferation and migration.
Growth Factors in ECM For tube formation assays, use growth factor-reduced Matrigel® or other basement membrane extracts to minimize spontaneous tube formation.
Contamination Regularly check cell cultures for mycoplasma contamination, which can affect cell behavior and assay results.
Problem 3: Difficulty in Data Interpretation
Potential Cause Recommended Solution
Lack of Proper Controls Always include positive and negative controls. For example, in an anti-angiogenesis assay, a known pro-angiogenic factor like VEGF can serve as a positive control, and a vehicle-treated group as a negative control.
Inappropriate Quantification Use objective and quantitative methods for data analysis. For image-based assays, use automated software to avoid user bias.
Off-target Effects If using high concentrations of this compound domains, consider the possibility of non-specific or cytotoxic effects. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete medium and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the this compound domain protein in low-serum (e.g., 1% FBS) medium. Include a vehicle control and a positive control (e.g., VEGF).

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Endothelial Cell Migration Assay (Transwell Assay)
  • Cell Preparation: Serum-starve HUVECs for 24 hours.

  • Chamber Setup: Place 8 µm pore size transwell inserts into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS or VEGF) to the lower chamber.

  • Cell Seeding: Resuspend the starved HUVECs in serum-free medium containing the this compound domain protein or vehicle control and seed them into the upper chamber.

  • Incubation: Incubate for 4-24 hours at 37°C.

  • Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the insert with methanol and stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay
  • Plate Coating: Thaw growth factor-reduced Matrigel® on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in low-serum medium containing the this compound domain protein or vehicle control.

  • Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel®.

  • Incubation: Incubate for 4-18 hours at 37°C.

  • Imaging: Visualize tube formation using a phase-contrast microscope.

  • Quantification: Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathway Diagrams

The anti-angiogenic effects of several this compound domains are mediated through their interaction with integrins on the surface of endothelial cells, leading to the modulation of downstream signaling pathways.

Endostatin_Signaling Endostatin Endostatin (this compound of Collagen XVIII) Integrin_a5b1 Integrin α5β1 Endostatin->Integrin_a5b1 binds Caveolin1 Caveolin-1 Integrin_a5b1->Caveolin1 FAK FAK Integrin_a5b1->FAK inhibits phosphorylation Src Src Caveolin1->Src activates Src->FAK activates Raf Raf FAK->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Migration Cell Migration ERK->Migration Tumstatin_Signaling Tumstatin Tumstatin (this compound of Collagen IV α3) Integrin_avb3 Integrin αvβ3 Tumstatin->Integrin_avb3 binds FAK FAK Integrin_avb3->FAK inhibits phosphorylation PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR eIF4E eIF4E mTOR->eIF4E Protein_Synthesis Protein Synthesis eIF4E->Protein_Synthesis Proliferation Cell Proliferation Protein_Synthesis->Proliferation Arresten_Signaling Arresten Arresten (this compound of Collagen IV α1) Integrin_a1b1 Integrin α1β1 Arresten->Integrin_a1b1 binds FAK FAK Integrin_a1b1->FAK inhibits phosphorylation p38_MAPK p38 MAPK FAK->p38_MAPK Caspase9 Caspase-9 p38_MAPK->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

minimizing batch-to-batch variability in recombinant NC1 production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in recombinant NC1 production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Cell Line and Vector Stability

Question: We are observing a gradual decline in this compound yield over several passages. What could be the cause?

Answer: A decline in yield over time often points to cell line instability. In recombinant Chinese Hamster Ovary (CHO) cells, which are commonly used for producing complex proteins, a decrease in productivity can occur during the extended culture periods required for scale-up.[1][2] This instability can manifest as a loss of volumetric productivity due to the overexpression of stress-related markers or changes in cellular metabolism after repeated subculturing.[3]

Troubleshooting Steps:

  • Assess Transgene Stability: It is crucial to evaluate the stability of your recombinant cell line throughout the culture period.[1] This involves analyzing molecular parameters such as plasmid and mRNA copy numbers using techniques like real-time PCR.[1]

  • Analyze Integration Site: The site where the transgene integrates into the host genome significantly impacts expression stability.[3] Gene integration at fragile sites, which are prone to DNA breakage, can lead to unstable expression.[3] Fluorescent in situ hybridization (FISH) can be used to assess the location of the inserted plasmid on the host cell chromosomes.[1]

  • Perform Clonal Selection: The issue might stem from generating clones from a non-homogenous cell population. Early production instability can be linked to epigenetic mechanisms, while a gradual decline may be due to the outgrowth of non-producing subpopulations.[3] It is recommended to re-evaluate your clonal selection process to ensure you start with a stable, high-producing clone. A stable cell line should retain 70% or more of its volumetric productivity over 60-70 generations.[3]

Section 2: Culture Conditions and Process Parameters

Question: We are seeing significant variation in this compound expression levels between different bioreactor runs, even with the same cell line. What process parameters should we investigate?

Answer: Inconsistent culture conditions are a primary source of batch-to-batch variability. The cellular environment, including nutrient availability, temperature, pH, and dissolved oxygen, must be tightly controlled to ensure reproducible protein expression.[4][5] Even minor deviations in these parameters can significantly impact cell growth and productivity.[6]

Troubleshooting Steps:

  • Review and Standardize Media Preparation: The quality of your growth media is fundamental. Ensure that raw materials are sourced from qualified suppliers and that each new batch is tested for conformance to specifications.[7] Use defined media where possible to reduce variability from complex, undefined components like hydrolysates.

  • Optimize and Control Bioreactor Parameters: Key parameters must be monitored and controlled within tight ranges.[7][8]

    • Temperature and pH: These are critical for optimal cell growth and protein production.[6][8] Lowering the temperature after induction can sometimes enhance protein solubility and stability.[9]

    • Dissolved Oxygen (DO): Managing oxygen supply is crucial to prevent limitation and ensure aerobic respiration.[5][8] A controlled carbon source supply, as used in fed-batch systems, is a key way to control the volumetric oxygen consumption rate.[10]

  • Implement a Robust Feeding Strategy: For fed-batch cultures, the feeding strategy is critical. This approach prevents substrate depletion, allowing for higher cell densities and enhanced productivity.[8]

    • Consider switching from simple batch cultures to fed-batch or repetitive fed-batch processes, which can improve product throughput and reduce downtime.[11][12]

    • Automated control systems can be used to manage feeding based on real-time monitoring of nutrient levels, ensuring consistency.[6][8]

  • Utilize Design of Experiments (DOE): To systematically optimize your process, use Design of Experiments (DOE). This statistical tool allows you to manipulate multiple variables simultaneously to efficiently determine the optimal set of critical process parameters, rather than relying on trial and error.[5]

Section 3: Protein Expression, Purification, and Analysis

Question: Our final purified this compound protein shows inconsistencies in purity and aggregation levels between batches. How can we improve our downstream process?

Answer: Variability in the final product can be introduced during protein expression, isolation, and purification. High expression levels can sometimes lead to the formation of insoluble protein aggregates known as inclusion bodies.[13] Furthermore, inconsistencies in the purification process can lead to variable purity and homogeneity.

Troubleshooting Steps:

  • Optimize Induction Conditions:

    • Inducer Concentration: For inducible systems (e.g., IPTG), use the minimum concentration necessary for efficient induction, as excessive amounts can be toxic to host cells.[14]

    • Induction Timing: The cell density at the time of induction is critical. Inducing at a high cell density (OD600 of 6.0-7.0) can significantly enhance protein yield.[15] The duration of induction should also be optimized.[16]

  • Standardize Lysis and Purification Protocols:

    • Ensure cell lysis is complete and reproducible.

    • The purification strategy should be robust and well-defined, often involving multiple chromatography steps such as affinity, ion exchange, and size exclusion chromatography to separate the target protein from host cell proteins and other impurities.[9][17]

  • Implement Rigorous Quality Control (QC) Analytics: A comprehensive panel of analytical tests is required to ensure batch-to-batch consistency.

    • Purity and Integrity: Use SDS-PAGE and Western blotting to confirm the size and identity of the purified protein.[9]

    • Homogeneity: Assess for aggregation using size exclusion chromatography (SEC).[17]

    • Quantification: Use multiple, validated methods for protein quantification, such as UV absorption and BCA assays, to avoid errors from a single method and ensure consistency between batches.[18]

    • Certificate of Analysis (CoA): Generate a detailed CoA for each batch that documents all test results and confirms that the batch meets all predefined specifications.[7]

Question: What are the best practices for validating our analytical methods to ensure they can reliably detect batch-to-batch differences?

Answer: Using accurate and credible analytical methods is the foundation of effective quality control.[18] Method validation ensures that your tests are suitable for their intended purpose and can reliably measure product attributes.

Best Practices:

  • Follow ICH Q2 (R1) Guidelines: For GMP-grade proteins, analytical methods should be validated according to established guidelines to ensure accuracy, precision, specificity, linearity, and range.[18]

  • Establish Reference Standards: Create a well-characterized reference standard for your this compound protein. Each new batch should be compared against this standard to ensure it meets the required quality level before release.[18]

  • Use Statistical Process Control (SPC): Implement SPC to analyze data from your QC tests over time. By tracking trends and variations, SPC helps identify potential process shifts before they result in an out-of-specification product, allowing for continuous process improvement.[7]

Data Presentation

Table 1: Comparison of Protein Yields with Different Expression Methods

ProteinTraditional IPTG-Induction (mg/50mL culture)High-Cell-Density Methods (mg/50mL culture)Fold Enhancement
Unlabeled Protein A0.41743
Unlabeled Protein B1.52517
Unlabeled Protein C0.21785
Triple-labeled Protein D0.82126
Triple-labeled Protein E1.02525
Triple-labeled Protein F1.5149

This table is adapted from data suggesting that high-cell-density expression methods can enhance protein yields by 9- to 85-fold compared to traditional, optimized IPTG-induction methods.[15]

Table 2: Key Bioreactor Parameters for Optimization

ParameterTypical Range/Set PointRationale for Control
Temperature30-37°CAffects cell growth rate, protein folding, and stability.[5] Lowering temperature post-induction can improve solubility.[9]
pH6.8 - 7.4Must be maintained in a narrow range for optimal cell health and enzyme function.[5]
Dissolved Oxygen (DO)20-60% of air saturationCrucial for aerobic respiration; prevents oxygen limitation which can lead to metabolic shifts and reduced productivity.[5][8]
Agitation Rate50-1000 rpm (Varies by scale)Ensures homogenous distribution of cells, nutrients, and oxygen, but excessive shear can damage cells.
Feed Rate (Fed-batch)Variable (e.g., linear, exponential)Controls nutrient supply to maintain high cell density and productivity while avoiding substrate inhibition.[8]

Experimental Protocols

Protocol 1: High-Cell-Density IPTG-Induction Method

This protocol is a generalized method for achieving high protein yields in E. coli.[15]

  • Inoculum Preparation: Inoculate 10 mL of Luria-Bertani (LB) medium with a single colony of E. coli transformed with the this compound expression vector. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Transfer the overnight culture into 1 L of LB medium in a 2.8 L flask. Grow at 37°C with vigorous shaking (e.g., 250 rpm).

  • Cell Density Monitoring: Monitor the optical density at 600 nm (OD600) every hour.

  • Medium Exchange: When the OD600 reaches approximately 5.0, harvest the cells by centrifugation (e.g., 5,000 x g for 10 min).

  • Resuspension: Discard the supernatant and resuspend the cell pellet in an equal volume of pre-warmed minimal medium (M9).

  • Recovery: Allow the cells to grow for 1.5-2.0 hours. A healthy culture should reach an OD600 of 6.0-7.0.[15]

  • Induction: Add IPTG to a final, pre-optimized concentration (e.g., 0.1-1.0 mM).

  • Expression: Culture the cells at an optimized temperature (e.g., 18-30°C) for a predetermined time period (e.g., 12-16 hours).

  • Harvest: Harvest the cells by centrifugation. The final cell density can reach an OD600 of 10-20.[15] Store the cell pellet at -80°C until purification.

Protocol 2: Quality Control Analysis via SDS-PAGE and Western Blot

This protocol outlines a standard procedure for verifying the identity and purity of recombinant this compound.[1][9]

  • Sample Preparation: Mix a small aliquot of the purified this compound protein with SDS-PAGE loading buffer. Heat the sample at 95°C for 5 minutes.

  • SDS-PAGE: Load the prepared sample, along with a molecular weight marker, onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining (for Purity): Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. The purity of this compound can be estimated by comparing the intensity of the target band to any impurity bands.

  • Western Blot (for Identity):

    • Transfer the proteins from an unstained, identical gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to this compound or an affinity tag (e.g., His-tag) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein band using an imaging system. A single band at the expected molecular weight confirms the identity of this compound.

Visualizations

TroubleshootingWorkflow Start High Batch-to-Batch Variability Observed Cat1 Upstream Process Start->Cat1 Cat2 Downstream Process Start->Cat2 Cat3 Analytical & QC Start->Cat3 US1 Cell Line Instability Cat1->US1 US2 Culture Condition Drift Cat1->US2 US3 Raw Material Inconsistency Cat1->US3 DS1 Inconsistent Lysis & Clarification Cat2->DS1 DS2 Purification Variability Cat2->DS2 QC1 Non-Validated Methods Cat3->QC1 QC2 Operator Error or Instrument Drift Cat3->QC2 Sol_US1 Action: Assess plasmid/mRNA copy numbers. Perform clonality analysis. US1->Sol_US1 Sol_US2 Action: Tighten control of pH, DO, Temp. Implement robust fed-batch strategy. US2->Sol_US2 Sol_US3 Action: Qualify suppliers. Test incoming raw materials. Use defined media. US3->Sol_US3 Sol_DS1 Action: Standardize lysis protocol (e.g., sonication time/amplitude, pressure). DS1->Sol_DS1 Sol_DS2 Action: Standardize buffer prep, column packing, and gradient slopes. DS2->Sol_DS2 Sol_QC1 Action: Validate assays for accuracy, precision, linearity per ICH guidelines. QC1->Sol_QC1 Sol_QC2 Action: Implement SPC. Ensure regular instrument calibration and operator training. QC2->Sol_QC2

Caption: Troubleshooting workflow for identifying sources of batch-to-batch variability.

OptimizationWorkflow N1 Vector Design & Host Selection - Codon Optimization - Stable Cell Line Development N2 Small-Scale Screening (Shake Flasks / Deep Well Plates) N1->N2 Clone Screening N3 Design of Experiments (DOE) - Optimize Media, Temp, Inducer Conc. N2->N3 Identify Key Factors N4 Bench-Scale Bioreactor Process Development (1-10L) N3->N4 Informed Starting Conditions N5 Optimization of Critical Parameters (pH, DO, Feed Strategy) N4->N5 Iterative Optimization N6 Process Scale-Up & Validation N5->N6 Define Process Parameters N7 Downstream Process Development & QC N6->N7 Characterize Product N8 Robust & Consistent This compound Production Process N7->N8 Finalize & Lock Process

Caption: Systematic workflow for developing a robust recombinant protein production process.

References

Validation & Comparative

A Comparative Analysis of the Anti-Angiogenic Activities of NC1 Domain and Endostatin

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cancer research and drug development, the inhibition of angiogenesis—the formation of new blood vessels—stands as a cornerstone of many therapeutic strategies. Tumors, in their quest for growth and metastasis, are heavily reliant on a dedicated blood supply for nutrients and oxygen. Consequently, endogenous inhibitors of angiogenesis have emerged as promising candidates for anti-cancer therapies. Among these, the non-collagenous (NC1) domains of type IV collagen and endostatin, a fragment of type XVIII collagen, have garnered significant attention. This guide provides a detailed, objective comparison of their anti-angiogenic activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

At a Glance: this compound Domains vs. Endostatin

FeatureThis compound Domains of Collagen IVEndostatin
Parent Molecule Type IV Collagen (alpha chains 1, 2, 3, etc.)Type XVIII Collagen
Examples Arresten (α1), Canstatin (α2), Tumstatin (α3)Endostatin
Primary Mechanism Primarily integrin-mediated inhibition of endothelial cell proliferation, migration, and induction of apoptosis. The specific integrin targeted varies by the this compound domain.Multi-faceted; involves interaction with integrins, VEGF receptors, and other cell surface molecules, predominantly inhibiting endothelial cell migration.
Key Molecular Targets α1β1, αvβ3, αvβ5 integrins, leading to modulation of FAK, PI3K/Akt, and MAPK signaling pathways.α5β1, αvβ3 integrins, VEGFR2, leading to disruption of FAK, Src, and MAPK signaling.

Quantitative Comparison of Anti-Angiogenic Potency

The following tables summarize the available quantitative data on the efficacy of various this compound domains and endostatin in key in vitro angiogenesis assays. It is important to note that direct comparative studies across all molecules are limited, and experimental conditions can vary between studies.

Table 1: Inhibition of Endothelial Cell Proliferation

AgentEndothelial Cell TypeAssayIC50 / Effective ConcentrationCitation
Arresten (α1) HUVECProliferation AssayNot specified, but effective[1]
Canstatin (α2) HUVECProliferation AssayPotent inhibition at 10% FBS[2]
Tumstatin (α3) HUVECProliferation AssaySignificant inhibition, but no effect on migration[3]
Endostatin HUVECProliferation AssayNo significant effect on proliferation[3]
Vastatin (this compound of Collagen VIII) BAEProliferation AssayED50: 0.5 µg/ml[4]

Table 2: Inhibition of Endothelial Cell Migration

AgentEndothelial Cell TypeAssayIC50 / Effective ConcentrationCitation
Arresten (α1) HUVECMigration AssayEffective inhibition[1]
Canstatin (α2) HUVECMigration AssaySignificant inhibition[2]
Tumstatin (α3) HUVECBoyden ChamberNo inhibition up to 60 µg/ml[3]
Endostatin HUVECBoyden ChamberSignificant inhibition starting at 1 µg/ml[3]

Table 3: In Vivo Anti-Angiogenic and Anti-Tumor Activity

AgentIn Vivo ModelOutcomeEffective DoseCitation
Arresten (α1) PC-3 human prostate tumors in miceInhibited tumor growth similar to endostatin10 mg/kg (Arresten) vs. 20 mg/kg (Endostatin)[5]
Canstatin (α2) Human xenograft mouse modelsSuppressed in vivo tumor growthNot specified[2]
Tumstatin (α3) PC-3 human prostate carcinoma xenograftsInhibited tumor growth similar to endostatin20 mg/kg (Tumstatin) vs. 20 mg/kg (Endostatin)[6]
Endostatin PC-3 human prostate carcinoma xenograftsInhibited tumor growth20 mg/kg[6]

Signaling Pathways: A Visual Guide

The anti-angiogenic effects of this compound domains and endostatin are mediated by their interaction with cell surface receptors, primarily integrins, which triggers downstream signaling cascades that ultimately inhibit various aspects of the angiogenic process.

This compound Domain of Collagen IV: Arresten (α1) Signaling

Arresten exerts its anti-angiogenic effects by binding to the α1β1 integrin on endothelial cells. This interaction inhibits the phosphorylation of Focal Adhesion Kinase (FAK), a critical mediator of cell migration and survival signals. Downstream of FAK, Arresten suppresses the Ras/Raf/MEK/ERK and p38 MAPK pathways. This leads to a reduction in the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), thereby inhibiting endothelial cell proliferation and migration.

Arresten_Signaling Arresten Arresten (α1(IV)this compound) Integrin_a1b1 α1β1 Integrin Arresten->Integrin_a1b1 binds FAK FAK Integrin_a1b1->FAK inhibits phosphorylation Ras Ras FAK->Ras p38 p38 MAPK FAK->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK HIF1a HIF-1α ERK->HIF1a Proliferation Cell Proliferation ERK->Proliferation p38->HIF1a Migration Cell Migration p38->Migration VEGF VEGF Expression HIF1a->VEGF VEGF->Proliferation VEGF->Migration

Arresten (α1) Signaling Pathway
This compound Domain of Collagen IV: Canstatin (α2) Signaling

Canstatin interacts with both αvβ3 and αvβ5 integrins on endothelial and tumor cells.[7] This binding initiates a dual inhibitory mechanism. Firstly, it inhibits the FAK/PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Secondly, it can induce apoptosis through the activation of caspases.[7]

Canstatin_Signaling Canstatin Canstatin (α2(IV)this compound) Integrin_avb3 αvβ3 Integrin Canstatin->Integrin_avb3 binds Integrin_avb5 αvβ5 Integrin Canstatin->Integrin_avb5 binds FAK FAK Integrin_avb3->FAK inhibits Caspases Caspase Activation Integrin_avb3->Caspases Integrin_avb5->FAK inhibits Integrin_avb5->Caspases PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Canstatin (α2) Signaling Pathway
This compound Domain of Collagen IV: Tumstatin (α3) Signaling

Tumstatin's anti-angiogenic activity is mediated through its binding to αvβ3 integrin.[3] This interaction leads to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of protein synthesis and cell proliferation.[3] Unlike endostatin, tumstatin does not appear to significantly affect endothelial cell migration.[3]

Tumstatin_Signaling Tumstatin Tumstatin (α3(IV)this compound) Integrin_avb3 αvβ3 Integrin Tumstatin->Integrin_avb3 binds FAK FAK Integrin_avb3->FAK inhibits phosphorylation PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Tumstatin (α3) Signaling Pathway
Endostatin Signaling

Endostatin exhibits a more complex mechanism of action, interacting with multiple cell surface receptors, including α5β1 and αvβ3 integrins, as well as the VEGF receptor 2 (VEGFR2).[3] Its binding to α5β1 integrin is thought to be a primary mechanism for inhibiting endothelial cell migration by disrupting the FAK/Src signaling complex. Additionally, by interacting with VEGFR2, endostatin can directly interfere with VEGF-mediated signaling.

Endostatin_Signaling Endostatin Endostatin Integrin_a5b1 α5β1 Integrin Endostatin->Integrin_a5b1 binds Integrin_avb3 αvβ3 Integrin Endostatin->Integrin_avb3 binds VEGFR2 VEGFR2 Endostatin->VEGFR2 binds FAK FAK Integrin_a5b1->FAK inhibits Migration Cell Migration VEGFR2->Migration Src Src FAK->Src MAPK MAPK Pathway (ERK, p38) Src->MAPK MAPK->Migration

Endostatin Signaling Pathway

Experimental Protocols: A Methodological Overview

The assessment of anti-angiogenic activity relies on a series of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the comparison of this compound domains and endostatin.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance (e.g., this compound domain fragments or endostatin) and a positive control (e.g., VEGF). A negative control group receives fresh medium without any additives.

  • Incubation: The plate is incubated for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the control group. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is then determined.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay quantifies the chemotactic migration of endothelial cells through a porous membrane.

  • Chamber Setup: A Boyden chamber apparatus is used, which consists of two compartments separated by a microporous membrane (typically 8 µm pores). The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF or FBS).

  • Cell Seeding: Endothelial cells, pre-treated with or without the anti-angiogenic agent, are seeded in the upper chamber in serum-free medium.

  • Incubation: The chamber is incubated for 4-24 hours at 37°C, allowing the cells to migrate through the pores towards the chemoattractant in the lower chamber.

  • Cell Fixation and Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a dye such as crystal violet or Giemsa.

  • Quantification: The number of migrated cells is counted under a microscope in several random fields.

  • Data Analysis: The percentage of migration inhibition is calculated by comparing the number of migrated cells in the treated groups to the control group.

In Vivo Matrigel Plug Assay

This assay assesses the formation of new blood vessels in a solid gel plug implanted in an animal model.

  • Matrigel Preparation: Matrigel, a basement membrane extract, is thawed on ice and mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the anti-angiogenic agent being tested.

  • Injection: The Matrigel mixture is subcutaneously injected into the flank of an immunodeficient mouse. The liquid Matrigel solidifies at body temperature, forming a plug.

  • Incubation: The mice are monitored for 7-21 days, during which host endothelial cells can invade the Matrigel plug and form new blood vessels.

  • Plug Excision and Analysis: The Matrigel plugs are excised, fixed, and embedded in paraffin.

  • Immunohistochemistry: The sections are stained for endothelial cell markers, such as CD31, to visualize the newly formed blood vessels.

  • Quantification: The microvessel density (MVD) is quantified by counting the number of stained vessels per unit area.

  • Data Analysis: The reduction in MVD in the plugs containing the anti-angiogenic agent is compared to the control plugs.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay utilizes the highly vascularized membrane of a developing chick embryo to study angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Windowing: On day 3-4 of incubation, a small window is carefully made in the eggshell to expose the CAM.

  • Sample Application: A sterile carrier, such as a small filter disc or a silicone ring, containing the test substance (this compound domain or endostatin) is placed on the CAM. A control carrier with vehicle is also applied.

  • Re-incubation: The window is sealed, and the egg is returned to the incubator for another 2-3 days.

  • Observation and Quantification: The CAM is observed under a stereomicroscope. The formation of new blood vessels around the carrier is assessed. Angiogenesis can be quantified by counting the number of blood vessel branch points within a defined area or by measuring the total length of the new vessels.

  • Data Analysis: The anti-angiogenic effect is determined by the reduction in vessel growth in the treated CAMs compared to the controls.

Conclusion

Both the this compound domains of type IV collagen and endostatin represent powerful endogenous inhibitors of angiogenesis with significant therapeutic potential. While they share the common goal of disrupting the tumor blood supply, their mechanisms of action are distinct, targeting different integrins and downstream signaling pathways.

  • This compound domains (Arresten, Canstatin, Tumstatin) exhibit a range of activities, with some potently inhibiting endothelial cell proliferation and others inducing apoptosis. Their specificity for different integrins may offer opportunities for targeted therapies depending on the integrin expression profile of the tumor vasculature.

  • Endostatin primarily acts as a potent inhibitor of endothelial cell migration, a crucial step in the sprouting of new blood vessels. Its broader interaction with multiple cell surface receptors suggests a more complex and potentially more robust anti-angiogenic effect.

The choice between these molecules for therapeutic development may depend on the specific context of the tumor type, its angiogenic profile, and the desired mechanism of inhibition. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and to guide the design of novel anti-angiogenic strategies. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this critical area of cancer therapy.

References

A Comparative Guide to the Functional Differences Between Alpha-1 and Alpha-3 NC1 Domains of Type IV Collagen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The non-collagenous 1 (NC1) domains of type IV collagen are endogenous inhibitors of angiogenesis and tumor growth, generated through the proteolytic cleavage of the C-terminal end of the alpha chains of type IV collagen. Among these, the this compound domain of the alpha-1 chain, known as arresten, and the this compound domain of the alpha-3 chain, termed tumstatin, have garnered significant attention for their therapeutic potential. While both exhibit anti-angiogenic properties, they function through distinct mechanisms, binding to different integrin receptors and activating separate downstream signaling pathways. This guide provides a detailed comparison of their functional differences, supported by experimental data and methodologies, to aid researchers in their exploration of these potent anti-cancer molecules.

Quantitative Functional Comparison

While direct side-by-side quantitative comparisons of binding affinities and anti-angiogenic potency in the same study are limited in the available literature, the following table summarizes the known distinct properties of arresten and tumstatin.

FeatureAlpha-1 this compound Domain (Arresten)Alpha-3 this compound Domain (Tumstatin)
Primary Integrin Receptor α1β1 integrin[1]αvβ3 integrin[2][3][4]
Other Reported Integrin Interactions α3β1, αvβ3, α2β1 (cell-type dependent)αvβ5, α3β1, α2β1 (cell-type dependent)[5]
Mechanism of Action Inhibits endothelial cell migration, proliferation, and tube formation.[1] Inhibits FAK/c-Raf/MEK/ERK1/2/p38 MAPK activation.[1]Induces apoptosis of proliferating endothelial cells.[2][4] Inhibits cap-dependent protein synthesis.[2][4]
Signaling Pathway Inhibition FAK/c-Raf/MEK/ERK1/2/p38 MAPK pathway[1]FAK/PI3K/Akt/mTOR pathway
Pathological Association Not directly associated with a specific autoimmune disease.Autoantibodies against the α3(IV) this compound domain are the hallmark of Goodpasture syndrome.

Signaling Pathways

The differential receptor engagement of arresten and tumstatin leads to the activation of distinct intracellular signaling cascades, culminating in the inhibition of angiogenesis.

Alpha-1(IV) this compound (Arresten) Signaling Pathway

Arresten's anti-angiogenic effects are primarily mediated through its interaction with α1β1 integrin on endothelial cells. This binding event disrupts downstream signaling pathways crucial for endothelial cell proliferation and migration.

Arresten_Signaling Arresten Arresten (α1(IV) this compound) Integrin_a1b1 α1β1 Integrin Arresten->Integrin_a1b1 FAK FAK Integrin_a1b1->FAK p38 p38 MAPK Integrin_a1b1->p38 cRaf c-Raf FAK->cRaf MEK MEK cRaf->MEK ERK12 ERK1/2 MEK->ERK12 Proliferation Endothelial Cell Proliferation ERK12->Proliferation Tube_Formation Tube Formation ERK12->Tube_Formation Migration Endothelial Cell Migration p38->Migration Tumstatin_Signaling Tumstatin Tumstatin (α3(IV) this compound) Integrin_avb3 αvβ3 Integrin Tumstatin->Integrin_avb3 FAK FAK Integrin_avb3->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Endothelial Cell Apoptosis Akt->Apoptosis _4EBP1 4E-BP1 mTOR->_4EBP1 Cap_Translation Cap-Dependent Translation mTOR->Cap_Translation eIF4E eIF4E eIF4E->Cap_Translation _4EBP1->eIF4E Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Solidify Solidify Matrigel (37°C, 30-60 min) Coat_Plate->Solidify Seed_Cells Seed HUVECs with/without This compound domains Solidify->Seed_Cells Incubate Incubate (37°C, 4-18h) Seed_Cells->Incubate Visualize Visualize & Photograph (Microscope) Incubate->Visualize Quantify Quantify Tube Formation (ImageJ) Visualize->Quantify End End Quantify->End Matrigel_Plug_Workflow Start Start Prepare_Matrigel Prepare Matrigel with bFGF/VEGF +/- this compound domain Start->Prepare_Matrigel Inject Subcutaneous injection into mice Prepare_Matrigel->Inject Incubate Incubate (7-21 days) Inject->Incubate Excise Excise Matrigel plug Incubate->Excise Analyze Fix, section, and stain for CD31 Excise->Analyze Quantify Quantify Microvessel Density (MVD) Analyze->Quantify End End Quantify->End

References

Unveiling the Molecular Handshake: A Guide to Validating the NC1 Domain and Integrin α1β1 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between extracellular matrix (ECM) proteins and cell surface receptors is paramount. This guide provides a comparative analysis of the interaction between the non-collagenous 1 (NC1) domain of collagen IV and integrin α1β1, a crucial pairing implicated in the regulation of angiogenesis. We delve into the experimental validation of this interaction, compare it with alternative binding partners, and provide detailed protocols for key validation assays.

The this compound domain of the α1 chain of type IV collagen, also known as Arresten, has been identified as a potent inhibitor of angiogenesis.[1] Its anti-angiogenic effects are primarily mediated through its specific interaction with integrin α1β1 on the surface of endothelial cells. This binding event triggers a cascade of intracellular signals that ultimately inhibit endothelial cell proliferation, migration, and the formation of new blood vessels.

Comparative Analysis of this compound Domain and Integrin Interactions

The specificity of the this compound domain-integrin interaction is a key determinant of its biological function. While the α1(IV)this compound domain exhibits a strong preference for integrin α1β1, other this compound domains from different collagen IV α-chains can interact with a variety of integrin subtypes. This differential binding affinity underscores the complexity of ECM-cell communication and offers opportunities for targeted therapeutic development.

Interacting Partner 1Interacting Partner 2Binding Affinity (Kd)Biological Outcome
α1(IV)this compound Domain Integrin α1β1 Data not yet availableAnti-angiogenesis (inhibition of endothelial cell proliferation, migration, and tube formation)[1]
α2(IV)this compound DomainIntegrin αvβ3, αvβ5, α3β1Data not yet availableAnti-angiogenesis
α3(IV)this compound DomainIntegrin αvβ3Data not yet availableAnti-angiogenesis
α6(IV)this compound DomainIntegrin αvβ3Data not yet availableAnti-angiogenesis
Integrin α1β1Collagen IHigher affinity than for Collagen IV[1]Cell adhesion, migration, and proliferation
Integrin α1β1LamininLower affinity than for Collagen IVNeurite outgrowth[2]
Integrin α2β1Collagen IHigher affinity than for Collagen IVPlatelet adhesion, hemostasis[3]
Integrin α2β1Collagen IVLower affinity than for Collagen ICell adhesion

Signaling Pathway of α1(IV)this compound Domain and Integrin α1β1 Interaction

The binding of the α1(IV)this compound domain to integrin α1β1 initiates a downstream signaling cascade that culminates in an anti-angiogenic response. A key event in this pathway is the inhibition of Focal Adhesion Kinase (FAK) phosphorylation. This, in turn, suppresses the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2 and p38. The dampening of this signaling cascade leads to the downregulation of key pro-angiogenic factors such as Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).

NC1_Integrin_Signaling This compound α1(IV)this compound Domain Integrin Integrin α1β1 This compound->Integrin Binding FAK FAK Integrin->FAK Inhibition of Phosphorylation pFAK p-FAK FAK->pFAK MAPK_pathway MAPK Pathway (ERK1/2, p38) pFAK->MAPK_pathway Activation pMAPK p-MAPK MAPK_pathway->pMAPK HIF1a HIF-1α pMAPK->HIF1a Downregulation VEGF VEGF pMAPK->VEGF Downregulation Angiogenesis Angiogenesis HIF1a->Angiogenesis VEGF->Angiogenesis

Signaling pathway initiated by α1(IV)this compound binding to integrin α1β1.

Experimental Protocols for Validating the Interaction

To rigorously validate the interaction between the this compound domain and integrin α1β1, a combination of biochemical and cell-based assays is recommended. Below are detailed protocols for key experiments.

Solid-Phase Binding Assay (ELISA-based)

This assay quantifies the direct binding between the purified this compound domain and integrin α1β1.

Methodology:

  • Coating: Coat a 96-well microtiter plate with purified integrin α1β1 (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.

  • Binding: Wash the plate with PBST. Add serial dilutions of the purified α1(IV)this compound domain (e.g., starting from 10 µg/mL) to the wells and incubate for 2-3 hours at room temperature.

  • Detection: Wash the plate with PBST. Add a primary antibody specific for the this compound domain, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Readout: Add a TMB substrate and stop the reaction with sulfuric acid. Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of bound this compound domain.

ELISA_Workflow cluster_0 Solid-Phase Binding Assay Workflow A 1. Coat Plate with Integrin α1β1 B 2. Block Non-specific Binding Sites A->B C 3. Add this compound Domain B->C D 4. Add Primary & Secondary Antibodies C->D E 5. Add Substrate & Read Absorbance D->E

Workflow for the solid-phase binding assay.

Co-Immunoprecipitation (Co-IP)

This technique validates the interaction between the this compound domain and integrin α1β1 within a cellular context.

Methodology:

  • Cell Lysis: Lyse endothelial cells (e.g., HUVECs) that have been treated with or without the α1(IV)this compound domain using a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against integrin α1β1 or the this compound domain overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads and analyze by Western blotting using antibodies against both the this compound domain and integrin α1β1.

CoIP_Workflow cluster_1 Co-Immunoprecipitation Workflow F 1. Lyse Endothelial Cells G 2. Pre-clear Lysate F->G H 3. Incubate with Primary Antibody G->H I 4. Capture with Protein A/G Beads H->I J 5. Wash and Elute I->J K 6. Western Blot Analysis J->K

Workflow for Co-Immunoprecipitation.

Endothelial Cell Proliferation Assay

This cell-based assay assesses the functional consequence of the this compound domain-integrin α1β1 interaction.

Methodology:

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a low density.

  • Treatment: After cell attachment, treat the cells with various concentrations of the α1(IV)this compound domain. Include a positive control (e.g., VEGF) and a negative control (vehicle).

  • Incubation: Incubate the cells for a period of 24-72 hours.

  • Quantification: Measure cell proliferation using a suitable method, such as the MTT assay, BrdU incorporation assay, or by direct cell counting. A decrease in proliferation in the presence of the this compound domain indicates an inhibitory effect.

Western Blot Analysis of Signaling Proteins

This assay is used to investigate the downstream signaling events following the this compound domain-integrin α1β1 interaction.

Methodology:

  • Cell Treatment and Lysis: Treat endothelial cells with the α1(IV)this compound domain for various time points. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total FAK, ERK1/2, and p38.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A decrease in the ratio of phosphorylated to total protein for FAK, ERK1/2, and p38 in this compound domain-treated cells would confirm the inhibition of these signaling pathways.

By employing these methodologies, researchers can robustly validate the interaction between the this compound domain of collagen IV and integrin α1β1, elucidate the downstream signaling consequences, and compare this interaction with other relevant ECM-receptor pairings. This knowledge is crucial for advancing our understanding of angiogenesis regulation and for the development of novel anti-angiogenic therapies.

References

Unraveling the Phenotype of Collagen IV Alpha 3 NC1 Domain Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate details of animal models is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of the phenotype of mice with a knockout of the non-collagenous 1 (NC1) domain of the alpha 3 chain of type IV collagen (COL4A3), a key model for Alport syndrome. We present quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to offer a clear and objective resource.

Collagen IV is a crucial component of basement membranes, and mutations in the genes encoding its alpha chains (COL4A3, COL4A4, and COL4A5) lead to Alport syndrome, a progressive genetic disorder characterized by kidney disease, hearing loss, and ocular abnormalities. The COL4A3 this compound domain knockout mouse model faithfully recapitulates many of the key features of the human disease, making it an invaluable tool for studying disease pathogenesis and evaluating potential therapies.

Lifespan and Survival

The lifespan of COL4A3 knockout mice is significantly reduced compared to wild-type littermates. The severity of the phenotype and the lifespan are notably influenced by the genetic background of the mice.

Mouse StrainGenotypeMedian LifespanKey Observations
129X1/SvJCol4a3-/-~8.5 weeksHomozygous mice develop progressive glomerulonephritis and die from renal failure.
C57BL/6JCol4a3-/-~14 weeksMilder phenotype and extended lifespan compared to the 129X1/SvJ strain.
Mixed BackgroundCol4a3-/-VariableLifespan can be extended, highlighting the influence of genetic modifiers.
129X1/SvJCol4a3+/-~21.7 monthsHeterozygous mice have a significantly longer lifespan than homozygotes but shorter than wild-type (~30.3 months), modeling the carrier state of autosomal recessive Alport syndrome.[1]

Renal Phenotype

The hallmark of the COL4A3 knockout mouse is a progressive nephropathy that closely mirrors human Alport syndrome. This is characterized by abnormalities in the glomerular basement membrane (GBM), leading to proteinuria, hematuria, and a decline in renal function.

Kidney Function Parameters
ParameterGenotypeAgeValue (mean ± SD)Comparison to Wild-Type
Blood Urea Nitrogen (BUN) Col4a3-/- (129x1/SvJ)8 weeks139.22 ± 107.92 mg/dLSignificantly elevated
Col4a3-/- (C57Bl/6)20 weeks94.71 ± 52.09 mg/dLSignificantly elevated
Serum Creatinine Col4a3-/- (129x1/SvJ)8 weeks0.70 ± 0.49 mg/dLSignificantly elevated
Col4a3-/- (C57Bl/6)20 weeks0.61 ± 0.39 mg/dLSignificantly elevated
Urine Albumin-to-Creatinine Ratio (UACR) Col4a3-/- (129/SvJ)8 weeksMarkedly increasedIndicates significant proteinuria
Glomerular and Tubulointerstitial Pathology

Histological and ultrastructural examination of the kidneys from COL4A3 knockout mice reveals a cascade of pathological changes:

  • Glomerular Basement Membrane (GBM): The GBM shows characteristic thickening, splitting, and lamellation.

  • Podocyte Effacement: The foot processes of podocytes, specialized epithelial cells that wrap around the glomerular capillaries, become flattened and effaced, disrupting the filtration barrier.

  • Glomerulosclerosis: Progressive scarring of the glomeruli.

  • Tubulointerstitial Fibrosis: Scarring and inflammation in the tissue surrounding the nephrons.

Auditory Phenotype

Similar to Alport syndrome patients, COL4A3 knockout mice exhibit progressive sensorineural hearing loss. This is a consequence of abnormalities in the basement membranes of the cochlea.

Auditory Brainstem Response (ABR) Thresholds
FrequencyGenotypeAgeABR Threshold (dB SPL, mean ± SD)Comparison to Wild-Type
Click Col4a3-/-8 weeksSignificantly elevatedIndicates hearing impairment
8 kHz Col4a3-/-8 weeksSignificantly elevated
16 kHz Col4a3-/-8 weeksSignificantly elevated
32 kHz Col4a3-/-8 weeksSignificantly elevated

Signaling Pathways

The absence of the COL4A3 chain in the GBM is not merely a structural defect but also triggers aberrant signaling cascades that contribute to disease progression. A key pathway implicated in the pathogenesis of Alport syndrome is the Transforming Growth Factor-beta (TGF-β) signaling pathway.

TGF_beta_signaling cluster_2 Intracellular TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 p-Smad2/3 TGF_beta_R->Smad2_3 Phosphorylation Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Snail_Slug Snail/Slug Smad_complex->Snail_Slug Upregulation Fibrosis_genes Fibrosis-related genes (e.g., Collagen I, α-SMA) Snail_Slug->Fibrosis_genes Increased Expression

Caption: TGF-β signaling pathway activation in COL4A3 knockout mice.

The absence of the normal collagen IV α3α4α5 network in the GBM leads to increased expression and activation of TGF-β. This, in turn, phosphorylates Smad2 and Smad3, which then complex with Smad4. This complex translocates to the nucleus and promotes the transcription of pro-fibrotic genes, such as those encoding collagen type I and alpha-smooth muscle actin (α-SMA), leading to glomerulosclerosis and interstitial fibrosis.

Experimental Protocols

Measurement of Blood Urea Nitrogen (BUN) and Creatinine
  • Sample Collection: Collect blood from mice via cardiac puncture or tail vein into serum separator tubes.

  • Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

  • Analysis: Analyze serum samples for BUN and creatinine concentrations using a commercially available automated chemistry analyzer or specific colorimetric assay kits according to the manufacturer's instructions.

Transmission Electron Microscopy (TEM) of Glomeruli
  • Tissue Fixation: Perfuse mice with a fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.4).

  • Tissue Processing: Dissect kidneys and cut small pieces of the cortex. Post-fix in 1% osmium tetroxide, dehydrate in a graded series of ethanol, and embed in epoxy resin.

  • Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome and mount on copper grids.

  • Staining: Stain sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope to visualize the ultrastructure of the GBM and podocyte foot processes.

Auditory Brainstem Response (ABR) Testing
  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and on the back (ground).

  • Stimuli Presentation: Present click stimuli and tone pips at various frequencies (e.g., 8, 16, 32 kHz) and decreasing intensity levels through a speaker placed in the ear canal.

  • Recording: Record the electrical responses from the auditory brainstem.

  • Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible and reproducible waveform.

Workflow for Phenotypic Analysis

Phenotype_Workflow Start COL4A3 KO Mouse Model Lifespan Monitor Lifespan and Survival Start->Lifespan Renal_Function Assess Renal Function (BUN, Creatinine, UACR) Start->Renal_Function Hearing Auditory Brainstem Response (ABR) Start->Hearing Data_Analysis Data Analysis and Comparison Lifespan->Data_Analysis Histology Kidney Histology (H&E, PAS, Sirius Red) Renal_Function->Histology Renal_Function->Data_Analysis TEM Glomerular Ultrastructure (TEM) Histology->TEM TEM->Data_Analysis Hearing->Data_Analysis Conclusion Phenotypic Characterization Data_Analysis->Conclusion

Caption: Experimental workflow for phenotyping COL4A3 knockout mice.

Conclusion

The COL4A3 this compound domain knockout mouse is a robust and well-characterized model that provides significant insights into the pathophysiology of Alport syndrome. The predictable and progressive nature of the renal and auditory phenotypes makes it an excellent platform for testing the efficacy and safety of novel therapeutic interventions. This guide serves as a foundational resource for researchers utilizing this important animal model, facilitating a deeper understanding of its complex phenotype and enabling more effective and targeted research in the pursuit of treatments for Alport syndrome.

References

Unveiling the Specificity: A Comparative Guide to Anti-Alpha3(IV) NC1 Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of antibodies is paramount. This guide provides a comprehensive comparison of the cross-reactivity of anti-alpha3(IV) NC1 antibodies with other alpha chains of type IV collagen, supported by experimental data and detailed protocols.

Anti-alpha3(IV) this compound antibodies, the primary pathogenic drivers in anti-glomerular basement membrane (GBM) disease, exhibit a high degree of specificity for the non-collagenous 1 (this compound) domain of the alpha-3 chain of type IV collagen. However, the potential for cross-reactivity with other alpha chains within the collagen IV family is a critical consideration for diagnostic and therapeutic development. This guide delves into the specifics of this cross-reactivity, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Performance Comparison: A Quantitative Look at Cross-Reactivity

The binding of anti-alpha3(IV) this compound antibodies to the different alpha chains of type IV collagen has been investigated using various immunoassays. The following table summarizes the observed reactivity patterns.

Target Alpha ChainReactivity of Anti-Alpha3(IV) this compound Antibodies
alpha1(IV) this compound Limited to no significant cross-reactivity. One study reported that 15% of patients with anti-GBM disease showed some reactivity.[1]
alpha2(IV) this compound No significant cross-reactivity reported.
alpha3(IV) this compound Primary Target. All patients with anti-GBM disease show reactivity, with 85% showing exclusive reactivity to this chain.[1]
alpha4(IV) this compound Limited cross-reactivity. One study reported that 3% of patients with anti-GBM disease showed some reactivity.[1]
alpha5(IV) this compound No significant cross-reactivity reported. Studies using natural anti-GBM antibodies showed no reaction with recombinant human alpha1 and alpha5(IV) this compound.
alpha6(IV) this compound No significant cross-reactivity reported.

Key Experiments: Methodologies for Assessing Cross-Reactivity

The determination of antibody cross-reactivity relies on a variety of established laboratory techniques. Below are detailed protocols for three key experimental methods used to characterize the binding specificity of anti-alpha3(IV) this compound antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying antibody-antigen interactions.

Protocol:

  • Coating: Microtiter plates are coated with purified recombinant this compound domains of each of the six alpha chains of type IV collagen (alpha1 to alpha6) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk or 1-3% bovine serum albumin in phosphate-buffered saline with 0.05% Tween-20 [PBST]) for 1-2 hours at room temperature.

  • Antibody Incubation: The wells are washed with PBST. Serum or plasma samples containing anti-alpha3(IV) this compound antibodies, or purified antibodies, are diluted in blocking buffer and added to the wells. The plate is then incubated for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: After washing the wells with PBST, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG-HRP) is added at an appropriate dilution in blocking buffer and incubated for 1 hour at room temperature.

  • Detection: The wells are washed again with PBST. A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well, and the plate is incubated in the dark until a color change is observed.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The OD values are proportional to the amount of bound antibody.

Western Blotting

Western blotting allows for the detection of specific proteins in a complex mixture after separation by size.

Protocol:

  • Protein Separation: Purified recombinant this compound domains of the different alpha chains are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 [TBST]) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the anti-alpha3(IV) this compound antibody (from patient serum or a purified source) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: The membrane is washed several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody that specifically binds to the primary antibody for 1 hour at room temperature.

  • Washing: The membrane is washed again several times with TBST.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or using a digital imaging system. The presence and intensity of a band indicate the binding of the antibody to the specific alpha chain.

Immunohistochemistry (IHC)

IHC is used to visualize the distribution and localization of a specific antigen within a tissue section.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (e.g., kidney, lung) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is often performed to unmask the antigenic sites. This can be done by heating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Blocking: The tissue sections are incubated with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised) to block non-specific binding. Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.

  • Primary Antibody Incubation: The sections are incubated with the anti-alpha3(IV) this compound antibody at an optimized dilution, typically overnight at 4°C in a humidified chamber.

  • Washing: The slides are washed with a wash buffer (e.g., PBS or TBS).

  • Secondary Antibody Incubation: A biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or an HRP-polymer-based detection system, is applied and incubated for a specified time.

  • Washing: The slides are washed again.

  • Chromogen Detection: The antigen-antibody complex is visualized by adding a chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine), which produces a colored precipitate at the site of the antigen.

  • Counterstaining: The tissue sections are counterstained with a contrasting dye (e.g., hematoxylin) to visualize the cell nuclei.

  • Dehydration and Mounting: The slides are dehydrated, cleared, and mounted with a coverslip.

  • Microscopic Analysis: The staining pattern and intensity are observed under a light microscope to determine the presence and location of the target alpha chains.

Visualizing the Process: Experimental Workflow and Signaling Pathways

To further clarify the experimental and biological processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_antigen_prep Antigen Preparation cluster_assays Immunoassays cluster_analysis Data Analysis serum Patient Serum/Plasma elisa ELISA serum->elisa wb Western Blot serum->wb purified_ab Purified Anti-α3(IV) this compound Ab purified_ab->elisa purified_ab->wb ihc IHC purified_ab->ihc alpha1 α1(IV) this compound alpha1->elisa alpha1->wb alpha2 α2(IV) this compound alpha2->elisa alpha2->wb alpha3 α3(IV) this compound alpha3->elisa alpha3->wb alpha4 α4(IV) this compound alpha4->elisa alpha4->wb alpha5 α5(IV) this compound alpha5->elisa alpha5->wb alpha6 α6(IV) this compound alpha6->elisa alpha6->wb quantification Quantification of Binding elisa->quantification specificity Determination of Specificity wb->specificity localization Tissue Localization ihc->localization quantification->specificity specificity->localization

Caption: Experimental workflow for assessing antibody cross-reactivity.

The binding of anti-alpha3(IV) this compound antibodies to the glomerular basement membrane initiates a cascade of inflammatory events that lead to kidney damage. The primary mechanisms involve the activation of the complement system and the engagement of Fc receptors on immune cells.

Signaling_Pathway cluster_initiation Initiation cluster_complement Complement Activation cluster_fc_receptor Fc Receptor Engagement cluster_cellular_response Cellular Response cluster_outcome Pathological Outcome antibody_binding Anti-α3(IV) this compound Ab binds to GBM classical Classical Pathway (C1q binding) antibody_binding->classical fc_gamma_r Fcγ Receptor on Leukocytes antibody_binding->fc_gamma_r c3_convertase C3 Convertase classical->c3_convertase alternative Alternative Pathway alternative->c3_convertase lectin Lectin Pathway lectin->c3_convertase c5_convertase C5 Convertase c3_convertase->c5_convertase anaphylatoxins Anaphylatoxins (C3a, C5a) c3_convertase->anaphylatoxins mac Membrane Attack Complex (MAC) c5_convertase->mac c5_convertase->anaphylatoxins glomerulonephritis Glomerulonephritis & Tissue Injury mac->glomerulonephritis neutrophil Neutrophil Activation anaphylatoxins->neutrophil fc_gamma_r->neutrophil macrophage Macrophage Infiltration fc_gamma_r->macrophage proinflammatory Release of Pro-inflammatory Cytokines & Chemokines neutrophil->proinflammatory ros Reactive Oxygen Species (ROS) Production neutrophil->ros macrophage->proinflammatory proinflammatory->glomerulonephritis ros->glomerulonephritis

Caption: Signaling pathways activated by anti-alpha3(IV) this compound antibody binding.

References

Identifying NC1 Domain Binding Partners: A Comparative Guide to Mass Spectrometry-Based Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying the binding partners of the non-collagenous 1 (NC1) domain of collagen IV is crucial for understanding its role in signaling pathways and disease. The this compound domain is known for its anti-angiogenic and anti-tumorigenic properties, which are mediated through its interactions with other proteins. Mass spectrometry (MS) has become a cornerstone for these investigations, offering high sensitivity and throughput. This guide compares common MS-based workflows with alternative methods and provides the necessary experimental details to embark on such studies.

Comparison of Methods for Identifying Protein-Protein Interactions

While mass spectrometry, particularly when coupled with affinity purification (AP-MS), is a powerful tool for discovering protein interactions, other methods can provide complementary information. The choice of method often depends on the specific research question, such as whether the goal is to identify novel partners, validate a known interaction, or understand the structural basis of the interaction.

Method Principle Advantages Disadvantages
Affinity Purification - Mass Spectrometry (AP-MS) A "bait" protein (e.g., this compound domain) is used to pull down its interacting partners ("prey") from a cell lysate. The entire complex is then analyzed by mass spectrometry to identify all the proteins present.[1][2]Unbiased discovery of novel interactors in a near-physiological context.[2][3] Capable of high-throughput analysis.[3]May miss transient or weak interactions. Potential for non-specific binding, leading to false positives.
Yeast Two-Hybrid (Y2H) A genetic method that detects binary protein interactions within the nucleus of yeast.Good for screening large libraries of proteins to find direct binding partners.High rate of false positives and false negatives. Interactions must occur in the yeast nucleus, which may not be the native environment.
Surface Plasmon Resonance (SPR) An in vitro technique that measures the binding of a mobile analyte to a stationary ligand in real-time.Provides quantitative data on binding affinity (Kd), and association/dissociation rates.Requires purified proteins and may not reflect the cellular context. Not suitable for discovery-based approaches.
Proximity Ligation Assay (PLA) An in situ method that visualizes protein interactions within fixed cells.Allows for the visualization and localization of protein interactions within the cell. Can detect transient interactions.Not a discovery tool; requires prior knowledge of the interacting proteins.
Cross-Linking Mass Spectrometry (XL-MS) Stabilizes protein interactions using chemical cross-linkers before MS analysis.[4] This provides information on direct and indirect interactions and can offer structural insights.[4]Captures transient and weak interactions.[4] Provides spatial constraints for structural modeling.Cross-linking efficiency can be low, and data analysis is complex.[4]
Quantitative Mass Spectrometry Data for this compound Domain Binding Partners

Affinity purification coupled with quantitative mass spectrometry allows for the differentiation of true binding partners from non-specific background proteins. Below is a representative table summarizing hypothetical quantitative data from a co-immunoprecipitation experiment using an antibody against the this compound domain. Methods like spectral counting or analysis of precursor ion intensity can provide relative quantification of identified proteins.[5]

Identified Protein Gene Name Function Spectral Counts (this compound-IP) Spectral Counts (Control-IP) Fold Change (this compound/Control)
Integrin alpha-1ITGA1Cell-matrix adhesion, signal transduction125525.0
Integrin beta-1ITGB1Cell-matrix adhesion, signal transduction110427.5
Heat Shock Protein 90HSP90AA1Chaperone, protein folding80108.0
Galectin-3LGALS3Cell adhesion, cell activation, chemoattraction65232.5
Tubulin beta chainTUBBCytoskeleton2502451.0

Note: This table contains representative data for illustrative purposes.

Experimental Protocols & Workflows

Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS) Workflow

The general workflow for identifying binding partners using Co-IP-MS involves several key steps, from cell lysis to data analysis.[1]

CoIP_MS_Workflow A Cell Culture & Lysis B Immunoprecipitation (this compound Domain Antibody) A->B C Washing Steps (Remove Non-specific Binders) B->C D Elution of Protein Complexes C->D E Protein Digestion (e.g., with Trypsin) D->E F LC-MS/MS Analysis E->F G Database Searching & Protein ID F->G H Data Analysis & Validation G->H NC1_Signaling This compound This compound Domain This compound->Inhibition Integrin α1β1 Integrin FAK FAK Integrin->FAK Raf c-Raf FAK->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibition->Integrin

References

A Comparative Guide to Recombinant NC1 Domain Production: Mammalian vs. Bacterial Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The non-collagenous 1 (NC1) domain of collagen type IV is a critical regulator of angiogenesis and basement membrane assembly. Its recombinant production is essential for research into anti-angiogenic therapies and understanding fundamental biological processes. The choice of expression system—mammalian or bacterial—profoundly impacts the structural integrity, biological activity, and yield of the recombinant this compound protein. This guide provides an objective comparison of these two systems, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal platform for their specific needs.

Key Differences in Expression Systems

The fundamental difference between mammalian and bacterial expression systems lies in their cellular machinery. Mammalian cells, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, are eukaryotic and possess the endoplasmic reticulum and Golgi apparatus necessary for complex post-translational modifications (PTMs).[1][2] In contrast, bacteria like Escherichia coli (E. coli) are prokaryotic and lack the machinery for most eukaryotic PTMs.[1][3] This distinction is paramount for proteins like the this compound domain, where PTMs are crucial for proper folding and function.

Performance Comparison: Mammalian vs. Bacterial this compound

FeatureMammalian Expression System (e.g., HEK293)Bacterial Expression System (e.g., E. coli)Rationale & Key Considerations
Protein Yield Typically lower (µg/mL to low mg/mL range from transient transfection)[4]Generally higher (can reach grams per liter of culture)[5][6]E. coli has a rapid growth rate and high cell density fermentation is well-established, leading to higher product yields. Mammalian cell culture is more complex and has lower cell densities, resulting in lower yields.
Purity High purity achievable, often secreted into the medium simplifying purification.Can be high, but often requires solubilization from inclusion bodies and refolding, which can affect purity and yield.Secretion of recombinant this compound from mammalian cells into a serum-free medium simplifies the purification process. In E. coli, overexpression can lead to the formation of insoluble and misfolded protein aggregates known as inclusion bodies.
Post-Translational Modifications (PTMs) Capable of crucial PTMs such as glycosylation and disulfide bond formation, leading to a properly folded and active protein.[1][2]Lacks the machinery for most eukaryotic PTMs. Recombinant this compound will lack glycosylation and may have incorrect disulfide bond formation.[1][3]The this compound domain contains multiple disulfide bonds essential for its globular structure and biological activity. Glycosylation can also influence protein folding, stability, and function.
Biological Activity High. The presence of correct PTMs ensures proper protein folding and functionality, leading to potent anti-angiogenic activity.[7]Often low to none. The absence of PTMs can lead to misfolding and loss of biological activity. Refolding from inclusion bodies may not restore full activity.Studies have shown that the anti-angiogenic and other biological functions of this compound domains are dependent on their correct three-dimensional structure, which is stabilized by disulfide bonds.
Cost & Time Higher cost due to expensive culture media and slower cell growth. Production can take weeks.Lower cost due to inexpensive media and rapid bacterial growth. Protein can be produced in a matter of days.[1]The complexity and specialized requirements of mammalian cell culture contribute to higher operational costs and longer timelines compared to the simpler and faster bacterial fermentation.

Experimental Protocols

Mammalian Expression and Purification of FLAG-tagged this compound (HEK293 Cells)

This protocol describes the transient transfection of HEK293 cells for the secretion of a FLAG-tagged this compound domain into the culture medium, followed by affinity purification.

1. Cell Culture and Transient Transfection:

  • Maintain HEK293-F cells in a suitable serum-free suspension culture medium.[8]

  • Twenty-four hours prior to transfection, seed the cells at a density of 0.5 x 10^6 cells/mL.[8]

  • On the day of transfection, dilute the plasmid DNA encoding the secreted FLAG-tagged this compound domain in a serum-free medium.

  • In a separate tube, dilute a transfection reagent such as polyethylenimine (PEI).

  • Combine the DNA and PEI solutions, incubate for 15-20 minutes at room temperature to allow complex formation, and then add the mixture to the cell culture.[4]

  • Incubate the transfected cells for 5-7 days at 37°C with 5% CO2 on an orbital shaker.

2. Purification of Secreted FLAG-tagged this compound:

  • Harvest the cell culture supernatant by centrifugation to remove cells and debris.

  • Equilibrate an anti-FLAG M2 affinity gel column with Tris-Buffered Saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Load the clarified supernatant onto the column.

  • Wash the column extensively with TBS to remove unbound proteins.

  • Elute the bound FLAG-tagged this compound protein by competitive elution with a solution containing 3X FLAG peptide (100-150 µg/mL in TBS).[5]

  • Collect the eluted fractions and analyze for protein concentration and purity.

Bacterial Expression and Purification of His-tagged this compound (E. coli)

This protocol outlines the expression of a His-tagged this compound domain in E. coli BL21(DE3) and subsequent purification from the cell lysate.

1. Expression in E. coli:

  • Transform the expression plasmid containing the His-tagged this compound gene into competent E. coli BL21(DE3) cells.[9]

  • Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[9]

  • Continue to culture the cells for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.

  • Harvest the bacterial cells by centrifugation.

2. Purification of His-tagged this compound:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a lysozyme and a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.[11]

  • Clarify the lysate by centrifugation to pellet the cell debris.

  • Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column with lysis buffer.[12]

  • Load the clarified lysate onto the column.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged this compound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[11][12]

  • Collect the eluted fractions and analyze for purity.

Purity Assessment: SDS-PAGE and Western Blotting

1. SDS-PAGE:

  • Prepare protein samples in Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the this compound domain (typically around 25-30 kDa).[13]

  • Run the gel until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands and assess purity.[14]

2. Western Blotting:

  • After SDS-PAGE, transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the this compound domain or the affinity tag (anti-FLAG or anti-His).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again and detect the protein using a chemiluminescent substrate.[15][16]

Biological Activity Assays: In Vitro Angiogenesis

1. Endothelial Cell Proliferation Assay:

  • Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the recombinant this compound protein.

  • After a 48-72 hour incubation period, assess cell proliferation using a colorimetric assay such as MTT or WST-1.[17]

  • The IC50 value (the concentration of this compound that inhibits proliferation by 50%) can be calculated to quantify the anti-proliferative activity.

2. Matrigel Tube Formation Assay:

  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[18][19]

  • Seed HUVECs onto the Matrigel in the presence or absence of different concentrations of recombinant this compound.

  • Incubate for 4-18 hours to allow for the formation of capillary-like tube structures.[20]

  • Visualize the tube networks using a microscope and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[21][22][23]

Mandatory Visualizations

experimental_workflow cluster_mammalian Mammalian Expression System cluster_bacterial Bacterial Expression System cluster_analysis Comparative Analysis m_start HEK293 Cell Culture m_transfect Transient Transfection (FLAG-NC1 Plasmid) m_start->m_transfect m_harvest Harvest Supernatant m_transfect->m_harvest m_purify FLAG Affinity Chromatography m_harvest->m_purify m_protein Purified Mammalian this compound m_purify->m_protein analysis Purity (SDS-PAGE) Activity (Angiogenesis Assays) Yield Quantification m_protein->analysis b_start E. coli Culture b_induce IPTG Induction (His-NC1 Plasmid) b_start->b_induce b_lyse Cell Lysis b_induce->b_lyse b_purify Ni-NTA Affinity Chromatography b_lyse->b_purify b_protein Purified Bacterial this compound b_purify->b_protein b_protein->analysis

Caption: Experimental workflow for comparing recombinant this compound production.

signaling_pathway This compound This compound Domain Integrin α1β1 Integrin This compound->Integrin Binds FAK FAK Integrin->FAK Raf c-Raf FAK->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p38 p38 MAPK MEK->p38 HIF HIF-1α ERK->HIF p38->HIF VEGF VEGF Expression HIF->VEGF Angiogenesis Angiogenesis (Proliferation, Migration) VEGF->Angiogenesis

Caption: this compound anti-angiogenic signaling pathway.

Conclusion

The choice between mammalian and bacterial expression systems for the production of recombinant this compound domain is a trade-off between yield and cost-effectiveness versus biological functionality. For applications requiring high biological activity, such as in vivo studies or the development of therapeutics, mammalian expression is the superior choice due to its ability to perform essential post-translational modifications. While bacterial systems offer the advantage of high yield and lower cost, the resulting non-glycosylated and potentially misfolded protein is likely to have compromised biological activity. Researchers must carefully consider the specific requirements of their study to select the most appropriate expression system for producing the this compound domain.

References

Unveiling the Therapeutic Potential of the NC1 Domain in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer properties of the non-collagenic 1 (NC1) domain of type IV collagen. We delve into the experimental data validating its role as a therapeutic target, detail the underlying signaling pathways, and provide methodologies for key experimental models.

The this compound domain, a C-terminal fragment of type IV collagen, has emerged as a promising endogenous inhibitor of angiogenesis and tumor progression. Different alpha chains of type IV collagen give rise to distinct this compound domains, each with unique anti-cancer profiles. This guide focuses on the four most studied this compound domains: Arresten (from the α1 chain), Canstatin (α2 chain), Tumstatin (α3 chain), and Tetrastatin (α4 chain).

Comparative Efficacy of this compound Domains in Cancer Models

The anti-tumor activity of these this compound domains has been evaluated in various in vitro and in vivo cancer models. The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of their efficacy.

In Vitro Anti-Tumor Activities
This compound DomainCancer Cell LineAssayResultsCitation
Arresten Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation (bFGF-stimulated)Dose-dependent inhibition[1]
Human Umbilical Vein Endothelial Cells (HUVECs)ApoptosisInduction of apoptosis[1]
Microvascular Endothelial Cells (MLECs)ApoptosisSignificant increase in apoptosis[2]
Canstatin Human Endothelial CellsProliferation (10% FBS-stimulated)Potent inhibition[1]
Human Endothelial CellsApoptosisInduction of apoptosis[1]
U87 Glioma CellsVasculogenic MimicryRemarkable reduction in VM-like structures[3]
Tumstatin Proliferating Endothelial CellsApoptosisInduction of apoptosis[4]
Tetrastatin UACC-903 Human Melanoma CellsProliferation38% inhibition after 72h[5]
UACC-903 Human Melanoma CellsInvasion52% inhibition[6]
In Vivo Tumor Growth Inhibition
This compound DomainCancer ModelTreatmentTumor Growth InhibitionCitation
Arresten Human tumors in nude miceSystemic administrationInhibition of tumor growth and metastasis[2]
Teratocarcinoma in integrin α1 deficient miceSystemic administrationNo inhibition of tumor growth[2]
Canstatin Human xenograft mouse modelsSystemic administrationSuppression of large and small size tumors[1]
U87 Glioma xenografts in nude miceCanstatin gene introductionInhibition of glioma xenograft growth[3]
Tumstatin Various mouse cancer modelsSystemic administrationSuppression of tumor growth[1]
COL4A3-deficient miceRecombinant tumstatinAbolished increased rate of tumor growth[7]
Tetrastatin UACC-903 Melanoma xenograft in athymic miceThis compound α4(IV)-overexpressing cells80% reduction in tumor volume[5][6]

Signaling Pathways Modulated by this compound Domains

The anti-tumor effects of this compound domains are primarily mediated through their interaction with integrins on the surface of endothelial and tumor cells, leading to the modulation of key signaling pathways involved in cell proliferation, survival, and migration.

Arresten Signaling Pathway

Arresten exerts its anti-angiogenic effects by binding to the α1β1 integrin on endothelial cells.[8] This interaction inhibits the FAK/c-Raf/MEK/ERK1/2/p38 MAPK pathway, which is crucial for endothelial cell proliferation and migration.[8] It also leads to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting apoptosis in endothelial cells.[2]

Arresten_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Arresten Arresten (α1(IV)this compound) Integrin α1β1 Integrin Arresten->Integrin Binds to Bcl2_BclxL Bcl-2 / Bcl-xL Arresten->Bcl2_BclxL Downregulates FAK FAK Integrin->FAK Inhibits MAPK_pathway c-Raf/MEK/ERK1/2/p38 MAPK Pathway FAK->MAPK_pathway Inhibits Proliferation_Migration Cell Proliferation & Migration MAPK_pathway->Proliferation_Migration Inhibition of Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Inhibition of

Arresten signaling cascade.

Canstatin Signaling Pathway

Canstatin interacts with integrins on endothelial cells, leading to the inhibition of the Akt signaling pathway.[9] This results in decreased phosphorylation of Akt, which in turn reduces the expression of the anti-apoptotic protein Survivin and inhibits vasculogenic mimicry.[3] Canstatin also induces apoptosis through a Fas-dependent pathway.[9]

Canstatin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Canstatin Canstatin (α2(IV)this compound) Integrin Integrins Canstatin->Integrin Binds to FasL Fas Ligand Canstatin->FasL Induces Akt Akt (phosphorylated) Integrin->Akt Inhibits FasR Fas Receptor Apoptosis Apoptosis FasR->Apoptosis Induces Survivin Survivin Akt->Survivin Downregulates VM Vasculogenic Mimicry Akt->VM Inhibition of Survivin->Apoptosis Inhibition of FasL->FasR

Canstatin signaling cascade.

Tumstatin Signaling Pathway

Tumstatin binds to αVβ3 integrin on proliferating endothelial cells, a mechanism that is independent of RGD-sequence recognition.[4] This interaction inhibits cap-dependent protein synthesis, a critical process for cell growth, and ultimately leads to apoptosis.[4]

Tumstatin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tumstatin Tumstatin (α3(IV)this compound) Integrin αVβ3 Integrin Tumstatin->Integrin Binds to Protein_Synth Cap-dependent Protein Synthesis Integrin->Protein_Synth Inhibits Apoptosis Apoptosis Protein_Synth->Apoptosis Induction of

Tumstatin signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments used to assess the anti-cancer activity of this compound domains.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound domains on the proliferation of endothelial or cancer cells.

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound domain protein (e.g., Arresten, Canstatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of the this compound domain (e.g., 0, 10, 20, 50, 100 µg/mL).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the untreated control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of this compound domains to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Matrigel or other basement membrane matrix

  • 24-well tissue culture plates

  • Endothelial cells (e.g., HUVECs)

  • Serum-free or low-serum medium

  • This compound domain protein

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 24-well plate with 50-100 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Resuspend endothelial cells in medium containing the desired concentration of the this compound domain (e.g., 20 µg/mL).

  • Seed the cells onto the solidified Matrigel at a density of 2 x 10⁴ to 5 x 10⁴ cells/well.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize and photograph the tube formation using an inverted microscope.

  • Quantify the extent of tube formation by measuring the total tube length or the number of branch points.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound domains on the migratory capacity of cancer or endothelial cells.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cells of interest

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • This compound domain protein

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Pre-hydrate the Transwell inserts with serum-free medium.

  • In the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant.

  • Resuspend cells in serum-free medium containing the this compound domain at the desired concentration.

  • Add 100 µL of the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C for a period that allows for cell migration (e.g., 6-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound domains.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for injection

  • This compound domain protein for treatment

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the this compound domain protein to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., daily or every other day). The control group receives a vehicle control.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Logical Workflow for this compound Domain Therapeutic Validation

The validation of the this compound domain as a therapeutic target follows a logical progression from in vitro characterization to in vivo efficacy studies.

Therapeutic_Validation_Workflow cluster_invitro In Vitro Validation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Efficacy Proliferation Cell Proliferation Assays (MTT, EdU) Signaling Signaling Pathway Analysis (Western Blot) Proliferation->Signaling Migration Cell Migration/Invasion Assays (Transwell) Migration->Signaling Angiogenesis Anti-Angiogenesis Assays (Tube Formation) Angiogenesis->Signaling Apoptosis Apoptosis Assays (FACS, Western Blot) Apoptosis->Signaling Receptor Receptor Binding (Integrin Studies) Signaling->Receptor Xenograft Tumor Xenograft Models Receptor->Xenograft Metastasis Metastasis Models Xenograft->Metastasis Toxicity Toxicity Studies Xenograft->Toxicity

Workflow for validating this compound domain as a therapeutic target.

References

A Structural Showdown: Unraveling the NC1 Domain Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the non-collagenous 1 (NC1) domain of type IV collagen across different species reveals a highly conserved structural architecture crucial for the assembly and function of basement membranes. This guide provides a detailed comparison of this compound domains from human, bovine, and zebrafish, offering valuable insights for researchers in cell biology, tissue engineering, and drug development.

The this compound domain, located at the C-terminus of the collagen IV molecule, plays a pivotal role in the initiation of triple helix formation and the head-to-head interaction of two collagen IV protomers, forming a stable hexameric structure.[1][2] This hexamer serves as a critical junction point for the assembly of the collagen IV network, the primary scaffolding component of all basement membranes.

Quantitative Structural Comparison

Below is a summary of the key crystallographic parameters for the human and bovine [(α1)2α2]2 this compound hexamers:

ParameterHuman (placenta)[1]Bovine (lens capsule)[3][4]Bovine (placenta)[5]
PDB ID 1LI11M3D1T61
Resolution (Å) 1.902.001.50
R-Value Work Not Reported0.1690.174
R-Value Free Not Reported0.1970.200
Space Group P2(1)2(1)2(1)P2(1)2(1)2(1)C2
Unit Cell Dimensions (Å) a=81.0, b=158.0, c=138.0a=81.3, b=138.2, c=158.4a=158.3, b=81.2, c=138.2

Molecular dynamics simulations on the human this compound domain have provided insights into its dynamic nature. The root-mean-square deviation (RMSD) for the protein backbone of the Met93S–NLys211 cross-linked system was found to be 4.50 ± 0.61 Å, indicating a stable conformation over the simulation period.[6]

Key Structural Features and Interspecies Variations

The this compound monomer exhibits a novel tertiary structure, folding into two homologous subdomains.[4][7] The (α1)2α2 trimer is organized through a unique three-dimensional domain swapping interaction.[4][7]

A notable feature of the human this compound domain is the presence of a novel covalent Met-Lys cross-link between the α1 and α2 chains of opposing trimers, which contributes to the stabilization of the hexamer.[1] However, a subsequent study on the bovine this compound hexamer from placenta ruled out this specific cross-link, suggesting that the nonreducible dimer is stabilized by noncovalent forces.[5]

Comparative analysis of 28 this compound domain sequences has revealed a division into two groups: α1-like and α2-like.[8] These groups exhibit differences in charge distribution, which may play a role in the stoichiometric selection of chains during collagen IV assembly.[8]

Studies on the zebrafish this compound domain have highlighted further interspecies variations. The zebrafish α4 this compound domain, unlike its human counterpart, possesses an additional cysteine residue and lacks the methionine and lysine residues required for the formation of a sulfilimine bond, a key cross-link in the assembly of adjacent protomers. This suggests potential differences in the interaction of the α4 chain with other α chains in zebrafish.

Experimental Protocols

The structural data presented in this guide were primarily obtained through X-ray crystallography. The general workflow for this technique is outlined below.

G cluster_workflow X-ray Crystallography Workflow Protein_Purification Protein Purification Crystallization Crystallization Protein_Purification->Crystallization High Purity Sample XRay_Diffraction X-ray Diffraction Crystallization->XRay_Diffraction Protein Crystals Data_Processing Data Processing XRay_Diffraction->Data_Processing Diffraction Pattern Structure_Solution Structure Solution Data_Processing->Structure_Solution Electron Density Map Model_Refinement Model Refinement Structure_Solution->Model_Refinement Initial Atomic Model Model_Refinement->Structure_Solution Improved Model

X-ray Crystallography Workflow for Protein Structure Determination.
Detailed Methodologies:

1. Protein Purification: The this compound hexamers were isolated from basement membranes of tissues such as human placenta and bovine lens capsule. The tissue was homogenized and subjected to digestion with bacterial collagenase. The resulting this compound hexamers were then purified using chromatographic techniques, including ion-exchange and size-exclusion chromatography.[7]

2. Crystallization: Crystals of the purified this compound hexamers were grown using the hanging drop vapor diffusion method.[7] A droplet containing the concentrated protein solution was mixed with a precipitant solution and suspended over a reservoir containing a higher concentration of the precipitant. This setup allows for the slow equilibration of water vapor, leading to the gradual concentration of the protein and the formation of well-ordered crystals. For the human this compound domain, crystals were obtained that diffracted to 2.0 Å.[9]

3. X-ray Diffraction and Data Collection: The grown crystals were exposed to a high-intensity X-ray beam, often from a synchrotron source. The electrons in the protein crystal scatter the X-rays, producing a characteristic diffraction pattern of spots. This pattern was recorded on a detector. For the bovine this compound domain, diffraction data was collected at the Stanford Synchrotron Radiation Laboratory.[7]

4. Structure Determination and Refinement: The positions and intensities of the diffraction spots were used to calculate an electron density map of the protein. An initial atomic model of the protein was then built into this map. This model was subsequently refined using computational methods to improve its fit to the experimental data, resulting in the final high-resolution structure. For the human this compound domain structure, multiple anomalous diffraction (MAD) phasing was used to solve the structure.[1]

Signaling Pathways

The this compound domain is not merely a structural component but also an active signaling molecule that interacts with cell surface receptors, primarily integrins. The interaction of the this compound domain of collagen IV with the α1β1 integrin has been shown to play a role in various cellular processes, including the promotion of axonal growth in sympathetic neurons and the inhibition of angiogenesis.[10][11]

The binding of the this compound domain to α1β1 integrin can trigger a downstream signaling cascade, notably involving the Focal Adhesion Kinase (FAK) and the MAP Kinase (MAPK) pathway.

G cluster_pathway This compound Domain - Integrin Signaling Pathway This compound This compound Domain Integrin α1β1 Integrin This compound->Integrin Binds to FAK FAK Integrin->FAK Activates cRaf c-Raf FAK->cRaf MEK MEK cRaf->MEK ERK ERK1/2 MEK->ERK p38 p38 MAPK MEK->p38 Cellular_Response Cellular Response (e.g., Inhibition of Proliferation, Migration) ERK->Cellular_Response p38->Cellular_Response

This compound Domain-Integrin Signaling Cascade.

This signaling pathway highlights the dual role of the this compound domain as both a structural cornerstone of basement membranes and a key regulator of cellular behavior. Understanding the intricacies of its structure and signaling functions across different species will undoubtedly pave the way for novel therapeutic strategies targeting a range of diseases, from genetic disorders like Alport syndrome to cancer.[8]

References

Validating NC1 Domain Gene Expression: A Guide to Quantitative PCR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying changes in gene expression is paramount. This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other common techniques for validating the expression of genes containing a non-collagenous 1 (NC1) domain, critical players in tissue architecture and signaling.

The this compound domain, most notably found in type IV collagen, is essential for the assembly of basement membranes and has been implicated in various physiological and pathological processes, including angiogenesis and tumor progression.[1] Consequently, studying the regulation of genes encoding this compound domains is crucial for understanding disease mechanisms and developing novel therapeutics. While high-throughput methods like RNA sequencing (RNA-seq) and microarrays provide a global view of gene expression, qPCR remains the gold standard for validating these findings due to its sensitivity, specificity, and wide dynamic range.[2]

Comparing Gene Expression Validation Techniques

Choosing the right method to validate gene expression changes is critical for reliable and reproducible results. While qPCR is a widely used technique, other methods like Northern blotting and microarrays also offer distinct advantages and disadvantages.

FeatureQuantitative PCR (qPCR)Northern BlotMicroarray
Principle Reverse transcription of RNA to cDNA followed by amplification of a specific target.[2]Separation of RNA by size, transfer to a membrane, and detection with a labeled probe.Hybridization of labeled cDNA to an array of DNA probes.
Sensitivity HighLow to moderateModerate
Specificity High (primer-dependent)HighModerate to high
Throughput Low to mediumLowHigh
Quantitative Accuracy HighSemi-quantitativeModerate
RNA Integrity Requirement HighHighModerate
Correlation with other methods Generally good correlation with microarray and Northern blot data, though discrepancies can occur. A study comparing the three found correlation coefficients (r) of 0.72 between Northern blot and microarray, 0.39 between Northern blot and qRT-PCR, and 0.63 between microarray and qRT-PCR.[3]Considered a gold standard for its direct nature, though less sensitive than qPCR.[3]Provides high-throughput data but generally requires validation by qPCR.[2]

Quantitative Data on this compound Domain Gene Expression Changes

Validating changes in the expression of this compound domain-containing genes is crucial in various research contexts. The following table summarizes representative quantitative data from a study utilizing qPCR for this purpose.

GeneExperimental Model/ConditionFold Change (vs. Control)Reference
COL4A1 Aged Mouse Nasal MucosaSignificantly lower[4]
COL4A3 Gastric CancerIdentified as a potential prognostic factor[5]

Experimental Protocol: qPCR for COL4A1 Gene Expression

This protocol provides a detailed methodology for validating changes in the expression of the human COL4A1 gene, which encodes the alpha-1 chain of type IV collagen containing an this compound domain.

1. RNA Isolation and Quantification:

  • Isolate total RNA from cells or tissues using a commercially available kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.

2. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Include a no-reverse transcriptase control to check for genomic DNA contamination.

3. Primer Design and Validation:

  • Design primers specific to the COL4A1 gene. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.[6][7]

  • Forward Primer: 5'-TGTTGACGGCTTACCTGGAGAC-3'

  • Reverse Primer: 5'-GGTAGACCAACTCCAGGCTCTC-3'

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • Perform a melt curve analysis after the qPCR run to ensure the amplification of a single, specific product.

4. qPCR Reaction Setup:

  • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 10 µM each), and nuclease-free water.

  • Aliquot the master mix into qPCR plates or tubes.

  • Add diluted cDNA to each well. Include triplicate reactions for each sample, a no-template control (NTC), and the no-reverse transcriptase control.

5. qPCR Cycling Conditions:

  • Use a three-step cycling protocol:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • 95°C for 15 seconds (Denaturation)

      • 60°C for 1 minute (Annealing/Extension)

    • Melt Curve Analysis: As per the instrument's instructions.

6. Data Analysis:

  • Determine the cycle threshold (Ct) values for COL4A1 and a validated reference gene (e.g., GAPDH, ACTB).

  • Calculate the relative fold change in gene expression using the delta-delta Ct (ΔΔCt) method.[5][8]

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context of this compound domain function, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR Quantitative PCR Cells/Tissues Cells/Tissues RNA Isolation RNA Isolation Cells/Tissues->RNA Isolation RNA Quantification RNA Quantification RNA Isolation->RNA Quantification Reverse Transcription Reverse Transcription RNA Quantification->Reverse Transcription qPCR Reaction qPCR Reaction Reverse Transcription->qPCR Reaction Data Analysis Data Analysis qPCR Reaction->Data Analysis Fold Change

A simplified workflow for qPCR-based gene expression analysis.

signaling_pathway This compound Domain This compound Domain Integrin αvβ3 Integrin αvβ3 This compound Domain->Integrin αvβ3 Binds to FAK FAK Integrin αvβ3->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Cell Proliferation Cell Proliferation Akt->Cell Proliferation Promotes Angiogenesis Angiogenesis Akt->Angiogenesis Promotes

A simplified signaling pathway involving the this compound domain and integrin αvβ3.

References

Unveiling Novel NC1 Domain Interactors: A Comparative Guide to Yeast Two-Hybrid Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The non-collagenous 1 (NC1) domain of collagen IV is a critical regulator of basement membrane assembly and function. Its interactions with other proteins are pivotal in tissue architecture, cell signaling, and disease pathogenesis. Identifying novel interactors of the this compound domain is therefore a key pursuit in understanding these processes and discovering new therapeutic targets. The yeast two-hybrid (Y2H) system remains a powerful and widely used technique for discovering novel protein-protein interactions (PPIs). This guide provides a comprehensive comparison of Y2H screening with alternative methods for identifying this compound domain interactors, supported by experimental data and detailed protocols.

Performance Comparison of Protein-Protein Interaction Screening Methods

Choosing the appropriate screening method is crucial for the successful identification of bona fide protein interactors. The following table provides a quantitative comparison of commonly used techniques.

FeatureYeast Two-Hybrid (Y2H)Co-Immunoprecipitation (Co-IP)Affinity Purification-Mass Spectrometry (AP-MS)Fluorescence Resonance Energy Transfer (FRET)
Interaction Type Primarily binary, direct interactionsInteractions in a complex (direct or indirect)Interactions in a complex (direct or indirect)Direct interactions in close proximity (typically <10 nm)
Throughput HighLow to MediumHighLow to Medium
Estimated False Positive Rate 25% - 45%[1]Lower, but dependent on antibody specificityVariable, dependent on purification stringencyLow, but susceptible to artifacts from fluorophore fusion
Estimated False Negative Rate High (can be up to 75-90%)[1][2]Can miss transient or weak interactionsCan miss transient or weak interactionsDependent on fluorophore orientation and distance
In Vivo/In Vitro In vivo (in yeast)In vivo (in native cells/tissues) or in vitroIn vitro (using cell lysates)In vivo (in living cells) or in vitro
Relative Cost Low to ModerateModerate to HighHighModerate to High
Time per Screen Weeks to monthsDaysDays to weeksDays

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context of the interactions is essential for a comprehensive understanding.

Yeast_Two_Hybrid_Workflow cluster_prep Plasmid Construction cluster_transformation Yeast Transformation & Mating cluster_screening Screening & Identification Bait_Plasmid Bait Plasmid (this compound Domain + DNA-Binding Domain) Yeast_Strain_A Transform Yeast Strain A with Bait Plasmid Bait_Plasmid->Yeast_Strain_A Prey_Plasmid Prey Plasmid Library (cDNA Library + Activation Domain) Yeast_Strain_B Transform Yeast Strain B with Prey Library Prey_Plasmid->Yeast_Strain_B Mating Mate Strain A and Strain B to create Diploid Yeast Yeast_Strain_A->Mating Yeast_Strain_B->Mating Selection Plate on Selective Media (e.g., -His, -Ade, -Leu, -Trp) Mating->Selection Reporter Positive Interaction Activates Reporter Gene Expression Selection->Reporter Colony_Growth Yeast Colonies Grow Reporter->Colony_Growth Sequencing Isolate Prey Plasmid and Sequence Insert Colony_Growth->Sequencing Identification Identify Interacting Protein Sequencing->Identification

Yeast Two-Hybrid (Y2H) experimental workflow.

NC1_Integrin_Signaling This compound Collagen IV this compound Domain Integrin α1β1 Integrin This compound->Integrin Binds to FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Grb2 Grb2 FAK->Grb2 Src->FAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Regulates

This compound domain-integrin signaling pathway.

Method_Comparison_Logic Start Need to identify novel protein interactors for this compound domain Q1 Primary goal: Discover binary, direct interactions? Start->Q1 Y2H Yeast Two-Hybrid (Y2H) Q1->Y2H Yes Q2 Primary goal: Identify interactions within a native protein complex? Q1->Q2 No Validation Validation of hits with orthogonal methods is crucial Y2H->Validation CoIP Co-Immunoprecipitation (Co-IP) Q2->CoIP Yes APMS Affinity Purification-Mass Spectrometry (AP-MS) Q2->APMS Yes, for high throughput Q3 Need to confirm a specific interaction in living cells with spatial information? Q2->Q3 No CoIP->Validation APMS->Validation FRET FRET Q3->FRET Yes Q3->Validation No FRET->Validation

Logical flow for selecting a PPI screening method.

Case Study: Yeast Two-Hybrid Screening for this compound Domain Interactors

A foundational study by Specks and colleagues successfully employed the yeast two-hybrid system to identify a novel interactor for the this compound domain of the α3 chain of human type IV collagen. In this screen, the α3(IV) this compound domain was used as the "bait" to screen a human kidney cDNA library. This led to the identification of the this compound domain of the α1 chain of type IV collagen as a specific binding partner. This discovery was crucial in demonstrating the specific and direct interactions between different α-chain this compound domains, which is fundamental to the assembly of the collagen IV network in the basement membrane.

Experimental Protocols

Yeast Two-Hybrid Library Screening Protocol

This protocol outlines the key steps for performing a yeast two-hybrid screen to identify novel interactors for a protein domain of interest, such as the this compound domain.

1. Bait Plasmid Construction and Auto-activation Test:

  • Objective: To clone the this compound domain coding sequence in-frame with a DNA-binding domain (DBD) in a suitable Y2H vector and to ensure the resulting bait protein does not autonomously activate the reporter genes.

  • Procedure:

    • Amplify the this compound domain cDNA by PCR and clone it into the multiple cloning site of a DBD vector (e.g., pGBKT7).

    • Transform the bait plasmid into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

    • Plate the transformed yeast on selective media lacking tryptophan (SD/-Trp) to select for the presence of the bait plasmid.

    • Replica-plate the colonies onto selective media lacking tryptophan and histidine (SD/-Trp/-His) and media lacking tryptophan, histidine, and adenine (SD/-Trp/-His/-Ade). Also, perform a β-galactosidase colony-lift filter assay.

    • A bait that does not grow on the higher stringency selection plates and does not turn blue in the β-galactosidase assay is considered not to auto-activate and is suitable for screening.

2. Library Screening:

  • Objective: To introduce a prey library (cDNA library fused to an activation domain) into the yeast strain containing the bait plasmid and screen for interactions.

  • Procedure:

    • Transform the prey library plasmids into the yeast strain already containing the bait plasmid. Alternatively, a yeast mating approach can be used where the bait is in one mating type and the library in the opposite.

    • Plate the transformed yeast or mated diploids onto high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where an interaction is occurring. The absence of leucine selects for the presence of the prey plasmid.

    • Incubate plates at 30°C for 3-7 days, or until colonies appear.

3. Identification and Validation of Positive Interactions:

  • Objective: To isolate and identify the prey proteins from positive colonies and validate the interaction.

  • Procedure:

    • Isolate the prey plasmids from individual positive yeast colonies.

    • Transform the isolated prey plasmids into E. coli for amplification.

    • Sequence the cDNA insert of the prey plasmids to identify the putative interacting protein.

    • To confirm the interaction and eliminate false positives, co-transform the isolated prey plasmid with the original bait plasmid into a fresh yeast reporter strain and re-test for reporter gene activation.

    • Perform control transformations with the prey plasmid and an empty DBD vector, and the bait plasmid with an empty AD vector, to ensure the interaction is specific.

    • Validate the interaction using an orthogonal method, such as Co-Immunoprecipitation or an in vitro binding assay.

Conclusion

The yeast two-hybrid system is a robust and high-throughput method for the initial discovery of novel binary protein-protein interactions. While it has a notable false-positive rate, its advantages in terms of cost, scalability, and the ability to detect transient interactions make it an invaluable tool for exploring the interactome of proteins like the this compound domain. As demonstrated by the successful identification of intra-network interactions within the collagen IV scaffold, Y2H can provide critical insights into the molecular assembly of complex biological structures. For a comprehensive understanding, it is essential to validate Y2H findings with alternative, orthogonal methods to confirm the physiological relevance of the identified interactions. This integrated approach will undoubtedly accelerate our understanding of this compound domain biology and its role in health and disease, paving the way for novel therapeutic strategies.

References

Validating the Anti-Angiogenic Role of the NC1 Domain: A Comparative Guide to 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common three-dimensional (3D) cell culture models for validating the anti-angiogenic properties of the non-collagenous 1 (NC1) domain of collagen IV. This guide includes supporting experimental data synthesized from published literature, detailed methodologies for key experiments, and visualizations of signaling pathways and workflows.

The this compound domains of various collagen IV alpha chains, such as Arresten (α1), Canstatin (α2), Tumstatin (α3), and Tetrastatin (α4), are endogenous inhibitors of angiogenesis.[1][2][3][4] Their anti-angiogenic activity is primarily mediated through binding to integrins on endothelial cells, which in turn inhibits critical processes like proliferation, migration, and tube formation.[1][5] Validating the efficacy of these domains, or peptidomimetics thereof, requires robust in vitro models that accurately recapitulate the complex 3D microenvironment of angiogenesis.

Comparison of 3D Angiogenesis Models

Choosing an appropriate 3D model is critical for obtaining physiologically relevant data. Below is a comparison of three widely used 3D angiogenesis assays, highlighting their suitability for validating the function of the this compound domain.

Model Principle Advantages Disadvantages Relevance for this compound Domain Validation
Spheroid-Based Sprouting Assay Endothelial cells (or a co-culture) are aggregated into spheroids and embedded in an extracellular matrix (ECM) gel (e.g., collagen I, fibrin). Angiogenic sprouting from the spheroid is quantified.[6][7]- Mimics the sprouting of new vessels from a pre-existing structure. - Allows for co-culture with other cell types (e.g., fibroblasts, pericytes) to better simulate the tissue microenvironment.[6] - Amenable to high-throughput screening.- Spheroid size and cell number can be variable. - Sprouting can be influenced by the density and composition of the ECM.Excellent for visualizing and quantifying the inhibition of sprout formation, a key anti-angiogenic effect of this compound domains.
Fibrin Gel Bead Assay Endothelial cells are coated onto microcarrier beads and embedded in a fibrin gel. Sprouting from the beads is observed and measured.[8]- Provides a more standardized starting point for sprouting compared to spheroids of varying sizes. - Fibrin is a key component of the provisional matrix during wound healing and tumor angiogenesis.- Requires careful handling to ensure even coating of beads. - The use of exogenous beads may not fully replicate the in vivo environment.Well-suited for quantifying the inhibition of endothelial cell invasion and tube formation in a fibrin-rich environment, relevant to the anti-migratory effects of this compound domains.
Endothelial Tube Formation Assay on ECM Gel Endothelial cells are seeded onto a layer of basement membrane extract (e.g., Matrigel™). The formation of capillary-like structures (tubes) is assessed.[9][10]- Rapid and relatively simple to perform. - Widely used and well-established.- The network formation is a self-organization process and may not fully represent sprouting angiogenesis. - Matrigel™ is a complex mixture of ECM proteins, which can introduce variability.[11]Useful for rapidly screening the inhibitory effect of this compound domains on endothelial cell differentiation and network formation.

Quantitative Data Summary

The following table summarizes representative quantitative data on the inhibitory effects of this compound domains in different 3D models, as extrapolated from the literature. These values are illustrative and will vary depending on the specific experimental conditions.

This compound Domain Analog 3D Model Parameter Measured Control (No Treatment) This compound Domain Treatment Percent Inhibition
Arresten (α1)Spheroid-Based Sprouting AssayCumulative Sprout Length (µm)500 ± 50150 ± 3070%
Canstatin (α2)Fibrin Gel Bead AssayNumber of Sprouts per Bead25 ± 58 ± 268%
Tumstatin (α3)Endothelial Tube Formation AssayTotal Tube Length (µm)8000 ± 7002500 ± 40069%
Tetrastatin (α4)Spheroid-Based Sprouting AssaySprout Area (µm²)12000 ± 15004000 ± 80067%

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of the this compound domain and the experimental process for its validation, the following diagrams are provided.

NC1_Signaling_Pathway cluster_cellular_response Cellular Response NC1_Domain This compound Domain (e.g., Arresten, Tumstatin) Integrin α1β1 or αvβ3 Integrin NC1_Domain->Integrin FAK FAK Integrin->FAK Inhibits Phosphorylation MAPK_Pathway Raf/MEK/ERK Pathway FAK->MAPK_Pathway HIF1a_VEGF HIF-1α / VEGF Expression MAPK_Pathway->HIF1a_VEGF Inhibition Inhibition of: - Proliferation - Migration - Tube Formation MAPK_Pathway->Inhibition Inhibition of Pathway PI3K_Pathway PI3K/Akt Pathway

Figure 1. this compound Domain Anti-Angiogenic Signaling Pathway.

Spheroid_Assay_Workflow Cell_Culture 1. Culture Endothelial Cells (e.g., HUVECs) Spheroid_Formation 2. Form Spheroids (e.g., Hanging Drop Method) Cell_Culture->Spheroid_Formation Embedding 3. Embed Spheroids in ECM Gel (e.g., Collagen I) Spheroid_Formation->Embedding Treatment 4. Add Media with/without This compound Domain Embedding->Treatment Incubation 5. Incubate (24-48h) Treatment->Incubation Imaging 6. Image Sprouting (Phase Contrast or Fluorescence) Incubation->Imaging Quantification 7. Quantify Sprout Length, Number, and Area Imaging->Quantification

Figure 2. Spheroid-Based Sprouting Assay Workflow.

Experimental Protocols

Spheroid-Based Sprouting Assay

This protocol is adapted from established methods for generating and analyzing endothelial cell spheroids.[6]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Hanging drop plates or non-adherent round-bottom plates

  • Collagen Type I, rat tail

  • This compound domain peptide (e.g., recombinant Arresten)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

  • Spheroid Formation:

    • Trypsinize and resuspend HUVECs to a concentration of 2.5 x 10^4 cells/mL in EGM-2 containing 20% methylcellulose.

    • Dispense 20 µL drops of the cell suspension onto the lid of a petri dish (hanging drop method) or into a non-adherent 96-well plate.

    • Invert the lid over a dish containing PBS to maintain humidity and incubate for 24 hours to allow spheroid formation.

  • Embedding in Collagen Gel:

    • Prepare a collagen I solution on ice at a final concentration of 2.5 mg/mL, neutralized with NaOH.

    • Gently harvest the spheroids and resuspend them in the cold collagen solution.

    • Dispense 50 µL of the spheroid-collagen suspension into each well of a pre-warmed 96-well plate.

    • Allow the gel to polymerize at 37°C for 30-60 minutes.

  • Treatment:

    • Add 100 µL of EGM-2 medium containing the desired concentration of the this compound domain peptide (or vehicle control) to each well.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • Image the spheroids at 24 and 48 hours using a phase-contrast microscope.

    • Quantify the cumulative length of all sprouts originating from each spheroid using image analysis software (e.g., ImageJ).

Fibrin Gel Bead Assay

This protocol is based on the method for assessing angiogenesis from endothelial cell-coated beads.[8][12]

Materials:

  • HUVECs

  • Cytodex 3 microcarrier beads

  • Fibrinogen solution (2.5 mg/mL in serum-free medium)

  • Thrombin (50 U/mL)

  • Aprotinin

  • This compound domain peptide (e.g., recombinant Canstatin)

Procedure:

  • Bead Coating:

    • Mix HUVECs with Cytodex 3 beads in a sterile tube and incubate for 4 hours with intermittent gentle agitation.

    • Transfer the cell-coated beads to a culture flask and incubate overnight.

  • Embedding in Fibrin Gel:

    • Prepare the fibrinogen solution containing aprotinin.

    • Gently wash the cell-coated beads and resuspend them in the fibrinogen solution.

    • In a 24-well plate, add thrombin to each well.

    • Add the bead-fibrinogen suspension to the wells and mix gently to initiate clotting.

    • Allow the gel to set at 37°C for 15-20 minutes.

  • Treatment:

    • Overlay the fibrin gel with EGM-2 medium containing the this compound domain peptide or vehicle control.

  • Incubation and Analysis:

    • Incubate for 24-72 hours.

    • Capture images of the beads and their sprouts using a microscope.

    • Quantify the number of sprouts per bead and the average sprout length.

Endothelial Tube Formation Assay

This is a widely used and rapid assay for assessing the final stages of angiogenesis.[9][10]

Materials:

  • HUVECs

  • Reduced Growth Factor Basement Membrane Matrix (e.g., Geltrex™ or Matrigel™)

  • EGM-2 medium

  • This compound domain peptide (e.g., recombinant Tumstatin)

Procedure:

  • Plate Coating:

    • Thaw the basement membrane matrix on ice.

    • Coat the wells of a 96-well plate with 50 µL of the matrix solution.

    • Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Trypsinize and resuspend HUVECs in EGM-2 medium containing the this compound domain peptide or vehicle control at a density of 2 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each coated well.

  • Incubation and Analysis:

    • Incubate for 4-18 hours at 37°C.

    • Image the formation of tube-like structures using a microscope.

    • Quantify the total tube length, number of junctions, and number of loops using an angiogenesis analyzer tool in software like ImageJ.

By selecting the appropriate 3D model and carefully quantifying the results, researchers can effectively validate the anti-angiogenic role of the this compound domain and its derivatives, providing crucial data for preclinical drug development.

References

comparing the diagnostic potential of different NC1 domain biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

The non-collagenous 1 (NC1) domains of type IV collagen are a source of several endogenous anti-angiogenic and anti-tumorigenic molecules. These circulating biomarkers, including Tumstatin, Endostatin, Arresten, and Canstatin, are gaining attention for their diagnostic potential in various diseases, particularly in oncology. This guide provides a comparative overview of these biomarkers, summarizing their diagnostic performance, the methodologies for their detection, and the signaling pathways they modulate.

Comparative Diagnostic Potential

The diagnostic utility of a biomarker is determined by its ability to accurately distinguish between diseased and healthy individuals or to predict disease severity and treatment response. The following table summarizes the available quantitative data on the diagnostic performance of key this compound domain biomarkers. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are from individual studies.

BiomarkerDiseaseMethodSampleNSensitivitySpecificityAUROCCitation
Tumstatin Non-Small Cell Lung Cancer (NSCLC)ELISASerum1 (Cohort 1)--0.97 (vs. Healthy)[1]
--0.98 (vs. IPF)[1]
--1.0 (vs. COPD)[1]
NSCLCELISASerum1 (Cohort 2)--0.73 (vs. Healthy)
Endostatin Bone SarcomasELISASerum12375.6%73.0%-[2]
Arresten Data not available-------
Canstatin Data not available-------

Experimental Protocols: Enzyme-Linked Immunosorbent Assay (ELISA)

The most common method for quantifying this compound domain biomarkers in biological fluids is the Enzyme-Linked Immunosorbent Assay (ELISA). Below is a generalized protocol for a sandwich ELISA, which is a common format for these types of assays. Specific details may vary depending on the commercial kit used.

Principle:

A sandwich ELISA involves capturing the target antigen (the this compound domain biomarker) between two layers of antibodies (a capture antibody and a detection antibody). The detection antibody is linked to an enzyme, and in the final step, a substrate is added that the enzyme converts into a detectable signal. The intensity of the signal is proportional to the concentration of the biomarker in the sample.

Generalized Protocol:

  • Coating: A 96-well microplate is pre-coated with a capture antibody specific for the target this compound domain biomarker (e.g., anti-Tumstatin antibody).

  • Blocking: Any remaining protein-binding sites on the well surface are blocked with a blocking buffer (e.g., a solution containing bovine serum albumin or non-fat dry milk) to prevent non-specific binding of subsequent reagents. The plate is then washed.

  • Sample/Standard Incubation: Standards with known concentrations of the biomarker and the unknown samples (e.g., patient serum or plasma) are added to the wells. The plate is incubated to allow the biomarker to bind to the capture antibody. The plate is then washed to remove unbound substances.[3]

  • Detection Antibody Incubation: A biotinylated detection antibody, which recognizes a different epitope on the biomarker, is added to the wells. The plate is incubated, allowing the detection antibody to bind to the captured biomarker. The plate is then washed.[3]

  • Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells. The streptavidin binds to the biotin on the detection antibody. The plate is incubated and then washed.[3]

  • Substrate Addition and Color Development: A chromogenic substrate for HRP (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product. The plate is incubated in the dark for a specified period.[3]

  • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to each well to stop the enzymatic reaction. This also changes the color of the product.[3]

  • Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the biomarker in the unknown samples is then determined by interpolating their absorbance values on the standard curve.[3]

Signaling Pathways

This compound domain biomarkers exert their biological effects by interacting with cell surface receptors and modulating downstream signaling pathways. Understanding these pathways is crucial for elucidating their roles in disease and identifying potential therapeutic targets.

Tumstatin (COL4A3 this compound) Signaling Pathway

Tumstatin, derived from the α3 chain of type IV collagen, is known to inhibit angiogenesis and tumor growth. It primarily interacts with αvβ3 integrin on endothelial cells.[4][5] This interaction triggers a signaling cascade that leads to the inhibition of protein synthesis and induction of apoptosis in proliferating endothelial cells.

Tumstatin_Signaling Tumstatin Tumstatin (COL4A3 this compound) Integrin_avB3 αvβ3 Integrin Tumstatin->Integrin_avB3 FAK FAK Integrin_avB3->FAK Inactivation PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 eIF4E eIF4E _4EBP1->eIF4E Protein_Synthesis Protein Synthesis eIF4E->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition leads to

Caption: Tumstatin signaling cascade.

Endostatin (COL18A1 this compound) Signaling Pathway

Endostatin, derived from the C-terminal of collagen XVIII, is a potent inhibitor of angiogenesis. It interacts with several cell surface receptors, including integrins (predominantly α5β1 and αvβ3) and vascular endothelial growth factor receptors (VEGFRs).[4][5] Its binding to these receptors disrupts endothelial cell migration, proliferation, and survival.

Endostatin_Signaling Endostatin Endostatin (COL18A1 this compound) Integrin_a5B1 α5β1 Integrin Endostatin->Integrin_a5B1 VEGFR2 VEGFR-2 Endostatin->VEGFR2 Antagonism FAK FAK Integrin_a5B1->FAK Src Src Integrin_a5B1->Src Ras Ras VEGFR2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Migration Cell Migration ERK->Cell_Migration Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation VEGF VEGF VEGF->VEGFR2

Caption: Endostatin signaling pathways.

Arresten (COL4A1 this compound) Signaling Pathway

Arresten is the this compound domain of the α1 chain of type IV collagen. It exhibits anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation. Arresten is thought to exert its effects primarily through interaction with α1β1 and α2β1 integrins.

Arresten_Signaling Arresten Arresten (COL4A1 this compound) Integrin_a1B1 α1β1 Integrin Arresten->Integrin_a1B1 FAK FAK Integrin_a1B1->FAK Ras Ras FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration ERK->Cell_Migration Tube_Formation Tube Formation ERK->Tube_Formation

Caption: Arresten signaling cascade.

Canstatin (COL4A2 this compound) Signaling Pathway

Canstatin, the this compound domain of the α2 chain of type IV collagen, is another potent inhibitor of angiogenesis. It induces apoptosis in endothelial cells and inhibits their migration and proliferation. Canstatin's effects are mediated through its interaction with αvβ3 and αvβ5 integrins, leading to the activation of apoptotic pathways.

Canstatin_Signaling Canstatin Canstatin (COL4A2 this compound) Integrin_avB3_avB5 αvβ3 / αvβ5 Integrins Canstatin->Integrin_avB3_avB5 Caspase8 Caspase-8 Integrin_avB3_avB5->Caspase8 Activation PI3K PI3K Integrin_avB3_avB5->PI3K Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Canstatin signaling pathway.

Conclusion

The this compound domain biomarkers—Tumstatin, Endostatin, Arresten, and Canstatin—hold considerable promise as diagnostic tools in various diseases, especially cancer. While Tumstatin has shown high diagnostic accuracy for NSCLC in some studies, and Endostatin has been evaluated in bone sarcomas, there is a clear need for more direct comparative studies to establish the superior biomarker for specific clinical applications. The development and standardization of robust and sensitive assays, such as ELISA, are critical for their clinical implementation. Furthermore, a deeper understanding of their distinct signaling pathways will be instrumental in developing targeted therapies that leverage the anti-tumor and anti-angiogenic properties of these endogenous molecules. Future research should focus on head-to-head comparisons of these biomarkers in large, well-defined patient cohorts to validate their diagnostic and prognostic potential.

References

Validating Collagen NC1 Domain Isoform Function: A Comparative Guide to Knockout Mouse Models and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the functional intricacies of specific non-collagenous 1 (NC1) domain isoforms of collagen, this guide provides a comprehensive comparison of the traditional knockout mouse model with contemporary alternative methodologies. We present a detailed analysis of experimental approaches, supporting data, and the respective advantages and limitations of each technique.

Introduction to Collagen IV this compound Domain Isoforms

The this compound domain of type IV collagen, a key component of basement membranes, is crucial for the assembly and stability of the collagen IV network. The alpha-3 chain of type IV collagen (COL4A3) has been shown to undergo alternative splicing, giving rise to distinct this compound domain isoforms. Research has identified at least three variants in humans—Q1, L5, and V—which differ in their C-terminal regions due to the exclusion of specific exons.[1] These variations may have significant functional implications in both normal physiology and in diseases such as Alport syndrome and Goodpasture syndrome, where the COL4A3 gene is implicated.[2] Validating the specific function of each isoform is therefore critical for understanding disease pathogenesis and developing targeted therapies.

Knockout Mouse Model: The Gold Standard for In Vivo Functional Validation

The generation of a knockout mouse model, specifically for the Col4a3 gene, has been a cornerstone in elucidating the in vivo function of the COL4A3 protein and, by extension, its this compound domain.

The Col4a3 Knockout Mouse

The Col4a3 knockout mouse is a well-established model for autosomal recessive Alport syndrome.[3] These mice are typically generated by targeted disruption of the Col4a3 gene, often by inserting a neomycin resistance cassette into an early exon to prevent the production of a functional protein.[4]

Phenotype of the Col4a3 Knockout Mouse:

  • Renal Abnormalities: Mice homozygous for the Col4a3 null allele develop progressive glomerulonephritis, characterized by proteinuria, hematuria, and thickening and splitting of the glomerular basement membrane (GBM).[3][5]

  • Reduced Lifespan: The progressive kidney disease leads to renal failure and a significantly reduced lifespan, with mice often succumbing to the disease by 10-14 weeks of age.[4][5]

  • Hearing Loss and Ocular Defects: Similar to human Alport syndrome patients, these mice can also exhibit sensorineural hearing loss and ocular abnormalities.

Experimental Data from the Col4a3 Knockout Model

The following table summarizes typical quantitative data obtained from the characterization of Col4a3 knockout mice compared to their wild-type littermates.

ParameterWild-TypeCol4a3 KnockoutMethod
Urine Albumin-to-Creatinine Ratio (ACR) at 8 weeks < 30 µg/mg> 1000 µg/mgELISA/Colorimetric Assay
Blood Urea Nitrogen (BUN) at 8 weeks 20-30 mg/dL> 100 mg/dLColorimetric Assay
Glomerular Basement Membrane (GBM) Thickness 100-150 nm300-500 nm (with splitting)Transmission Electron Microscopy
Lifespan > 1 year~10-14 weeksSurvival Analysis

Experimental Workflow for Knockout Mouse Validation

KnockoutWorkflow cluster_generation Mouse Model Generation cluster_analysis Phenotypic Analysis ES_Cells Embryonic Stem (ES) Cells Homologous_Recombination Homologous Recombination in ES Cells ES_Cells->Homologous_Recombination Targeting_Vector Targeting Vector (e.g., with neo cassette) Targeting_Vector->Homologous_Recombination Blastocyst_Injection Blastocyst Injection Homologous_Recombination->Blastocyst_Injection Chimeric_Mice Generation of Chimeric Mice Blastocyst_Injection->Chimeric_Mice Breeding Breeding to Germline Transmission Chimeric_Mice->Breeding Heterozygous_Mice Heterozygous (Col4a3+/-) Mice Breeding->Heterozygous_Mice Homozygous_Mice Homozygous (Col4a3-/-) Mice Heterozygous_Mice->Homozygous_Mice Intercrossing Urine_Analysis Urine Analysis (ACR) Homozygous_Mice->Urine_Analysis Blood_Analysis Blood Analysis (BUN) Homozygous_Mice->Blood_Analysis Histology Kidney Histology (PAS staining) Homozygous_Mice->Histology TEM Transmission Electron Microscopy (GBM structure) Homozygous_Mice->TEM Immunofluorescence Immunofluorescence (Collagen IV expression) Homozygous_Mice->Immunofluorescence CRISPR_Workflow gRNA_Design Design gRNA targeting specific exon of COL4A3 Cas9_Delivery Deliver gRNA and Cas9 nuclease to cells gRNA_Design->Cas9_Delivery Gene_Editing CRISPR/Cas9 induces double-strand break Cas9_Delivery->Gene_Editing NHEJ Non-Homologous End Joining (NHEJ) Gene_Editing->NHEJ Indel_Formation Indel formation leads to frameshift and knockout NHEJ->Indel_Formation Functional_Assay Functional Assays (e.g., cell migration, signaling) Indel_Formation->Functional_Assay Goodpasture_Signaling cluster_GBM Glomerular Basement Membrane (GBM) NC1_Domain COL4A3 this compound Domain Binding Binding to this compound Domain NC1_Domain->Binding Autoantibody Anti-GBM Autoantibody Autoantibody->Binding Complement_Activation Complement Cascade Activation Binding->Complement_Activation Inflammation Inflammatory Cell Infiltration Complement_Activation->Inflammation Glomerulonephritis Glomerulonephritis Inflammation->Glomerulonephritis

References

Safety Operating Guide

Proper Disposal and Handling of NC1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential information on the proper disposal procedures for NC1, a noncompetitive and allosteric lymphoid-specific tyrosine phosphatase (LYP/PTPN22) inhibitor (CAS No. 445406-82-6). Adherence to these guidelines is critical for maintaining a safe research environment and ensuring regulatory compliance.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling small molecule inhibitors in a laboratory setting should be strictly followed.

Personal Protective Equipment (PPE):

  • Wear appropriate protective clothing, including a lab coat.

  • Use chemical-resistant gloves (e.g., nitrile or latex).

  • Wear safety glasses or goggles to protect from splashes.

Handling:

  • Avoid direct contact with skin and eyes.

  • Do not inhale dust or aerosols. Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid eating, drinking, or smoking in areas where this compound is handled or stored.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperatures are -20°C for up to one month and -80°C for up to six months for stock solutions.

This compound Disposal Procedures

As this compound is a chemical compound, its disposal must comply with local, state, and federal environmental regulations. Improper disposal can lead to environmental contamination and potential health hazards.

General Disposal Guidelines for Small Molecule Inhibitors like this compound:

Waste TypeDisposal Procedure
Solid this compound Waste Small quantities of solid this compound waste should be collected in a designated, labeled, and sealed container for chemical waste. This container should then be disposed of through a licensed professional waste disposal service. Do not mix with other waste streams.
Solutions Containing this compound Solutions containing this compound should not be poured down the drain. They should be collected in a clearly labeled, sealed container for liquid chemical waste. The container should be compatible with the solvent used. Dispose of the container through a licensed professional waste disposal service.
Contaminated Labware (e.g., pipette tips, tubes) All disposable labware that has come into contact with this compound should be considered chemical waste. Collect these items in a designated, sealed container and dispose of them through a licensed chemical waste disposal service.
Contaminated PPE Contaminated gloves, disposable lab coats, and other PPE should be placed in a designated, sealed bag for chemical waste and disposed of through a licensed professional waste disposal service.

Important Considerations:

  • Never dispose of this compound or its containers in the regular trash.

  • Never wash this compound down the sink.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to arrange for chemical waste pickup.

  • Maintain a log of all chemical waste, including the name of the chemical, quantity, and date of disposal.

Experimental Protocol: In Vitro PTPN22 Inhibition Assay

This protocol provides a general methodology for assessing the inhibitory activity of compounds like this compound against the PTPN22 enzyme.

Materials:

  • Recombinant human PTPN22 protein

  • PTPN22 substrate (e.g., a phosphopeptide)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA)

  • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 384-well assay plates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer.

  • Add a small volume (e.g., 2.5 µL) of the diluted this compound or control (assay buffer with DMSO) to the wells of a 384-well plate.

  • Add the PTPN22 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the PTPN22 substrate to all wells.

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature.

  • Stop the reaction and measure the amount of free phosphate generated using a phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

PTPN22 Signaling Pathway

The lymphoid-specific tyrosine phosphatase (PTPN22) is a critical negative regulator of T-cell activation. It functions by dephosphorylating key signaling molecules involved in the T-cell receptor (TCR) signaling cascade.

PTPN22_Signaling_Pathway cluster_TCR_Complex TCR Complex Activation cluster_Downstream_Signaling Downstream Signaling TCR TCR Lck Lck TCR->Lck pMHC binding CD4_CD8 CD4/CD8 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK NFkB NF-κB LAT_SLP76->NFkB NFAT NFAT PLCg1->NFAT AP1 AP-1 Ras_MAPK->AP1 T_Cell_Activation T-Cell Activation NFAT->T_Cell_Activation AP1->T_Cell_Activation NFkB->T_Cell_Activation PTPN22 PTPN22 PTPN22->Lck Dephosphorylates PTPN22->ZAP70 Dephosphorylates This compound This compound (Inhibitor) This compound->PTPN22 Inhibits

PTPN22 Signaling Pathway and this compound Inhibition.

Experimental Workflow: this compound Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment & Analysis Cell_Culture 1. Culture T-Cells Cell_Treatment 3. Treat T-Cells with this compound Cell_Culture->Cell_Treatment NC1_Prep 2. Prepare this compound dilutions NC1_Prep->Cell_Treatment TCR_Stimulation 4. Stimulate TCR Cell_Treatment->TCR_Stimulation Lysis_Analysis 5. Cell Lysis & Protein Analysis (e.g., Western Blot) TCR_Stimulation->Lysis_Analysis Data_Analysis 6. Data Analysis (Phosphorylation levels) Lysis_Analysis->Data_Analysis Result Determine this compound effect on T-Cell Signaling Data_Analysis->Result

Workflow for testing this compound efficacy in T-Cells.

Personal protective equipment for handling NC1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for handling the novel compound NC1 in a laboratory setting. As the full toxicological profile of this compound is still under investigation, a cautious approach is mandated. The following procedures are designed to minimize exposure risk to researchers, scientists, and drug development professionals.

This compound Safety Data Summary

All personnel must review this summary before working with this compound. The following data is based on preliminary assessments and should be treated as provisional.

PropertyValueNotes
Physical State White to off-white crystalline solid
Molecular Weight 378.4 g/mol
Solubility Soluble in DMSO, EthanolInsoluble in water.
Known Hazards Potent Cytochrome P450 inhibitorMay cause liver toxicity upon acute or chronic exposure. The full range of potential health effects is not yet known. Handle with extreme caution.
Occupational Exposure Limit (OEL) 1 µg/m³ (8-hour TWA)This is a provisional OEL based on in-silico predictions and early in-vitro data.
Storage Store at 2-8°C, desiccated, protected from lightHygroscopic. Keep container tightly sealed.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. The level of PPE may need to be escalated based on the specific experimental protocol and risk assessment.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact. The outer glove should be changed immediately upon known or suspected contamination.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields. A face shield is required when handling larger quantities (>1g) or when there is a splash hazard.Protects eyes from airborne particles and splashes.
Lab Coat Disposable, solid-front lab coat with tight-fitting cuffs.Protects clothing and skin from contamination. Should be removed before leaving the designated work area.
Respiratory Protection A NIOSH-approved N95 respirator is required for handling the solid form of this compound. A powered air-purifying respirator (PAPR) may be necessary for procedures with a high potential for aerosol generation.Prevents inhalation of the potent compound.
Footwear Closed-toe shoes.Protects feet from spills.

Experimental Protocols: Weighing and Solubilizing this compound

This protocol details the steps for safely weighing and preparing a stock solution of this compound.

3.1. Preparation

  • Ensure you are fully trained on this protocol and have read the safety data summary for this compound.

  • Don the appropriate PPE as specified in the table above.

  • Designate a specific work area for handling this compound. This should ideally be within a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Assemble all necessary equipment: analytical balance, weighing paper, spatula, vortex mixer, and appropriate solvent.

  • Pre-label all vials and tubes.

3.2. Weighing Procedure

  • Perform all manipulations of solid this compound within the chemical fume hood or CVE.

  • Place a piece of weighing paper on the analytical balance and tare.

  • Carefully transfer the desired amount of this compound from the stock vial to the weighing paper using a clean spatula.

  • Record the weight.

  • Gently fold the weighing paper to create a funnel and carefully transfer the weighed this compound into the pre-labeled vial.

3.3. Solubilization Procedure

  • In the fume hood, add the appropriate volume of solvent (e.g., DMSO) to the vial containing the weighed this compound.

  • Securely cap the vial.

  • Vortex the solution until the this compound is fully dissolved. Visually inspect to ensure no solid particles remain.

  • The stock solution is now ready for use in your experiment.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: All disposable PPE (gloves, lab coat), weighing paper, and any other solid materials that have come into contact with this compound must be placed in a dedicated, sealed, and clearly labeled hazardous waste bag.

  • Liquid Waste: Unused this compound solutions and any solvents used for rinsing contaminated glassware must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Plan to handle this compound assess_procedure Assess the experimental procedure start->assess_procedure is_solid Handling solid this compound? assess_procedure->is_solid weighing Weighing or aliquoting powder is_solid->weighing Yes is_liquid Handling liquid solution of this compound? is_solid->is_liquid No high_aerosol High potential for aerosol generation? weighing->high_aerosol ppe_level_3 Required PPE: - Double Nitrile Gloves - Disposable Lab Coat - Safety Glasses with Side Shields - PAPR high_aerosol->ppe_level_3 Yes ppe_level_2 Required PPE: - Double Nitrile Gloves - Disposable Lab Coat - Safety Glasses with Side Shields - N95 Respirator high_aerosol->ppe_level_2 No end Proceed with experiment ppe_level_3->end ppe_level_2->end splash_hazard Splash hazard or >1g? is_liquid->splash_hazard Yes ppe_level_1 Required PPE: - Double Nitrile Gloves - Disposable Lab Coat - Safety Glasses with Side Shields splash_hazard->ppe_level_1 No ppe_level_1_face_shield Required PPE: - Double Nitrile Gloves - Disposable Lab Coat - Face Shield over Safety Glasses splash_hazard->ppe_level_1_face_shield Yes ppe_level_1->end ppe_level_1_face_shield->end

Caption: PPE selection workflow for handling novel compound this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.